molecular formula C7H8N2O2 B1307553 3-Methyl-5-nitroaniline CAS No. 618-61-1

3-Methyl-5-nitroaniline

Cat. No.: B1307553
CAS No.: 618-61-1
M. Wt: 152.15 g/mol
InChI Key: DZIJEXQVMORGQX-UHFFFAOYSA-N
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Description

3-Methyl-5-nitroaniline is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIJEXQVMORGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393710
Record name 3-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-61-1
Record name 3-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-5-nitroaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-5-nitroaniline: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3-amino-5-nitrotoluene, is an important organic compound with the chemical formula C₇H₈N₂O₂. It serves as a versatile intermediate in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and other specialty organic compounds. Its molecular structure, featuring an aromatic ring substituted with a methyl group, a nitro group, and an amino group, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural arrangement of the functional groups on the benzene ring in this compound dictates its chemical behavior and physical properties. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring makes it a particularly interesting molecule for studying substituent effects in organic chemistry.

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic procedures, purification methods, and for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Yellow to brown crystalline powder
Melting Point 97-101 °C
Boiling Point 342.6 °C at 760 mmHg
Solubility Soluble in ethanol, ether, and hot water
pKa 2.85 (predicted)

Synthesis and Purification

A common method for the synthesis of this compound is the reduction of 3,5-dinitrotoluene. This reaction selectively reduces one of the two nitro groups to an amino group.

Synthetic Workflow

G A 3,5-Dinitrotoluene C Reaction Mixture (Ethanol/Water) A->C B Sodium Sulfide (Na₂S) B->C D Heating under Reflux C->D Selective Reduction E Crude Product D->E F Recrystallization (Ethanol) E->F Purification G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

  • 3,5-Dinitrotoluene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dinitrotoluene in a mixture of ethanol and water.

  • Add a solution of sodium sulfide nonahydrate in water to the flask.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude product.

  • Filter the crude product and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons. The chemical shifts and coupling patterns provide valuable information about the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1350 and 1530 cm⁻¹), and C-H stretching of the aromatic ring and methyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Applications in Research and Industry

This compound is a valuable building block in organic synthesis due to the presence of three different functional groups that can be selectively modified.

  • Dye Manufacturing: It is used as an intermediate in the synthesis of azo dyes and other colorants. The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

  • Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of various pharmaceutically active molecules. The amino and nitro groups can be transformed into other functionalities to build complex molecular architectures. For instance, it is a key intermediate in the synthesis of some anti-cancer and anti-inflammatory agents.

  • Materials Science: It is also used in the development of new materials, such as polymers and liquid crystals, where its specific electronic and structural properties are exploited.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

HPLC Analysis Workflow

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B C C18 Column B->C D Isocratic Elution (Acetonitrile/Water) C->D E UV Detector (254 nm) D->E F Data Acquisition & Analysis E->F G Purity Assessment F->G

An In-depth Technical Guide to 3-Methyl-5-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-5-nitroaniline (CAS No: 618-61-1), a versatile chemical intermediate with significant applications in pharmaceutical research, dye manufacturing, and specialized organic synthesis. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its core characteristics, synthesis, and practical applications, grounded in authoritative scientific literature.

Core Molecular and Physical Properties

This compound, also known as 3-amino-5-nitrotoluene, is an aromatic compound featuring a toluene backbone substituted with an amino (-NH₂) group and a nitro (-NO₂) group at the 3 and 5 positions, respectively. This unique substitution pattern imparts a specific reactivity profile that makes it a valuable building block in multi-step organic synthesis.

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a molecule with distinct electronic properties. The amino group acts as a powerful activating group and ortho-, para-director in electrophilic aromatic substitution, while the nitro group is a strong deactivating and meta-directing group. This duality of function is a key consideration in its synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 618-61-1[1]
Molecular Formula C₇H₈N₂O₂[2][3]
Molecular Weight 152.15 g/mol [2][3]
Appearance Yellow to orange crystalline solid
Melting Point 98 °C[4]
Boiling Point 324.2 °C at 760 mmHg[4]
Density 1.3 g/cm³[4]
Solubility Moderately soluble in water; soluble in ethanol, acetone.[5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through several routes, with the selective reduction of a dinitro precursor being a common and effective method. The following protocol is based on established chemical principles for the selective reduction of dinitrotoluenes.

Causality Behind the Experimental Choices:

The chosen method involves the selective reduction of one nitro group of 3,5-dinitrotoluene. This selectivity is achieved by using a mild reducing agent and carefully controlling the reaction conditions. Stronger reducing agents would likely reduce both nitro groups, leading to the corresponding diamine. The use of an alcoholic solvent aids in the dissolution of the starting material and facilitates the reaction.

Experimental Protocol: Selective Reduction of 3,5-Dinitrotoluene

Materials:

  • 3,5-Dinitrotoluene

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • Preparation of the Reducing Agent: In a separate flask, dissolve sodium sulfide nonahydrate and sodium bicarbonate in deionized water. Add methanol to this solution. A precipitate of sodium carbonate may form, which should be removed by filtration to yield a methanolic solution of sodium hydrogen sulfide (NaSH), the active reducing agent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dinitrotoluene in methanol. Heat the solution to a gentle reflux.

  • Reduction: Slowly add the prepared sodium hydrogen sulfide solution to the refluxing solution of 3,5-dinitrotoluene. A color change should be observed as the reaction proceeds.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture and remove the methanol by distillation or rotary evaporation.

  • Precipitation: Pour the remaining aqueous residue into a beaker containing ice-cold water. The crude this compound will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration, and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification 3,5-Dinitrotoluene 3,5-Dinitrotoluene Dissolve & Reflux Dissolve & Reflux 3,5-Dinitrotoluene->Dissolve & Reflux in Methanol Sodium Hydrogen Sulfide Sodium Hydrogen Sulfide Slow Addition Slow Addition Sodium Hydrogen Sulfide->Slow Addition Reducing Agent Dissolve & Reflux->Slow Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Slow Addition->Reaction Monitoring (TLC) Solvent Removal Solvent Removal Reaction Monitoring (TLC)->Solvent Removal Precipitation in Ice Water Precipitation in Ice Water Solvent Removal->Precipitation in Ice Water Filtration & Washing Filtration & Washing Precipitation in Ice Water->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry. The amino group can be readily diazotized or acylated, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

Case Study: Synthesis of BMX Kinase Inhibitors

Bone marrow tyrosine kinase on chromosome X (BMX) is a non-receptor tyrosine kinase that has been implicated in the progression of several cancers, including gastric carcinoma. The development of potent and selective BMX inhibitors is an active area of research. This compound has been utilized as a key starting material in the synthesis of novel BMX inhibitors.

In a representative synthetic pathway, the amino group of this compound can be used to construct a core heterocyclic structure, such as a 1,3,5-triazin-2-amine ring. The nitro group can then be reduced to an amine and subsequently functionalized to introduce moieties that interact with specific residues in the ATP-binding pocket of the BMX kinase, leading to potent and selective inhibition[6].

G This compound This compound Intermediate_A Heterocyclic Core Formation (e.g., Triazine) This compound->Intermediate_A Reaction at -NH2 group Intermediate_B Nitro Group Reduction (-NO2 to -NH2) Intermediate_A->Intermediate_B Final_Inhibitor Functionalization of New Amino Group Intermediate_B->Final_Inhibitor BMX Kinase Inhibition BMX Kinase Inhibition Final_Inhibitor->BMX Kinase Inhibition

Caption: Role of this compound in BMX inhibitor synthesis.

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques. The following table summarizes the expected spectroscopic characteristics.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and splitting patterns are characteristic of the substitution pattern.
¹³C NMR Resonances for the seven distinct carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and asymmetric and symmetric stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.15).

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.

  • Precautions: Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and clothing.

  • First Aid: In case of ingestion, immediately call a poison center or doctor. If on skin, wash with plenty of water. If inhaled, remove the person to fresh air.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Mechanism Study of Novel BMX Inhibitors Based on the Core of 1,3,5-Triazin-2-Amine for the Treatment of Gastric Carcinoma. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-Methyl-5-nitroaniline (CAS: 618-61-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-5-nitroaniline (CAS: 618-61-1), a key aromatic amine derivative, serves as a versatile and critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and azo dyes.[1] Its molecular structure, featuring an aniline backbone substituted with both a methyl and a nitro group, provides significant reactivity for building more complex molecules.[1] Accurate and reliable analytical data is paramount for researchers and drug development professionals to ensure material identity, purity, and consistency in these applications. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. It is important to note that while this compound is commercially available, comprehensive, publicly accessible experimental spectra are notably scarce. Therefore, this document will establish the theoretical basis for the expected spectroscopic signatures of this compound and will utilize data from the closely related and well-characterized isomer, 2-Methyl-5-nitroaniline (CAS: 99-55-8), for illustrative and comparative purposes.

Molecular Identity and Structure

Before delving into spectroscopic analysis, establishing the fundamental identity of the molecule is essential.

  • Chemical Name: this compound

  • Synonyms: 3-Nitro-5-methylaniline, 3-Amino-5-nitrotoluene

  • CAS Number: 618-61-1[2][3]

  • Molecular Formula: C₇H₈N₂O₂[2][3]

  • Molecular Weight: 152.15 g/mol [4]

The structural arrangement of the functional groups on the benzene ring is the primary determinant of the resulting spectroscopic data.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amine [label="NH₂"]; C_methyl [label="CH₃"]; N_nitro [label="N"]; O1_nitro [label="O"]; O2_nitro [label="O"]; H2 [label="H", pos="2.8,1.6!"]; H4 [label="H", pos="0,-2.2!"]; H6 [label="H", pos="-2.8,1.6!"];

// Position the nodes for the benzene ring C1 [pos="0,2!"]; C2 [pos="1.73,1!"]; C3 [pos="1.73,-1!"]; C4 [pos="0,-2!"]; C5 [pos="-1.73,-1!"]; C6 [pos="-1.73,1!"];

// Position the substituent nodes N_amine [pos="0,3.5!"]; C_methyl [pos="3.2,-1!"]; N_nitro [pos="-3.2,-1!"]; O1_nitro [pos="-4.2,-2!"]; O2_nitro [pos="-4.2,0!"];

// Draw edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N_amine; C3 -- C_methyl; C5 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="–", style=dashed]; C2 -- H2; C4 -- H4; C6 -- H6;

// Benzene ring double bonds (approximated) edge [style=dashed]; C1 -- C2; C3 -- C4; C5 -- C6; edge [style=solid]; C2 -- C3; C4 -- C5; C6 -- C1; }

Caption: Molecular structure of this compound (CAS: 618-61-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Expertise & Causality: Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. However, for anilines, which possess both a basic amine and hydrogen-bond-accepting nitro group, a more polar solvent like dimethyl sulfoxide (DMSO-d₆) can be advantageous. DMSO-d₆ often provides sharper amine proton signals and can prevent signal overlap that might occur in CDCl₃. A standard experiment is run on a 400 or 500 MHz spectrometer to ensure adequate signal dispersion for unambiguous interpretation.

Protocol: ¹H and ¹³C NMR Acquisition (Self-Validating System)
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer relaxation delay (5 seconds) and a larger number of scans (~1024 or more) are required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Data Interpretation: Expected vs. Illustrative Spectra

Expected ¹H and ¹³C NMR Data for this compound:

Based on its structure, one would predict the following:

  • ¹H NMR:

    • A singlet for the methyl group (-CH₃) protons.

    • A broad singlet for the amine (-NH₂) protons, which may exchange with trace water in the solvent.

    • Three distinct signals in the aromatic region, each integrating to one proton. The substitution pattern would lead to complex splitting, likely appearing as singlets or narrow triplets/doublets depending on the resolution and the magnitude of the long-range couplings.

  • ¹³C NMR:

    • Seven distinct signals: one for the methyl carbon, and six for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent.

Illustrative Data: Experimental Spectra of 2-Methyl-5-nitroaniline (Isomer)

To demonstrate a real-world analysis, the documented spectrum of the isomer 2-Methyl-5-nitroaniline is presented.[5] The difference in substitution pattern (amino and methyl groups are ortho instead of meta) leads to a different, but equally informative, set of signals.

Table 1: ¹H NMR Data for 2-Methyl-5-nitroaniline (400 MHz, DMSO-d₆) [5]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.79 d 2.5 1H Ar-H
7.56 dd 8.2, 2.4 1H Ar-H
7.25 d 8.1 1H Ar-H
~5.5 br s - 2H -NH₂
2.16 s - 3H -CH₃

Note: The amine proton shift is often variable and was not explicitly listed in the reference data; ~5.5 ppm is a typical value in DMSO-d₆.

This data clearly resolves the three non-equivalent aromatic protons and the methyl group, showcasing the power of NMR to confirm isomeric identity.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Protocol: Attenuated Total Reflectance (ATR) IR

ATR has largely replaced the traditional KBr pellet method due to its simplicity and speed.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Co-add 16-32 scans over a typical range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum.

Data Interpretation

Expected IR Bands for this compound:

The key to its IR spectrum lies in the characteristic vibrations of its three functional components: the amine, the nitro group, and the substituted aromatic ring.

Table 2: Key Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500-3300 N-H Symmetric & Asymmetric Stretch Primary Amine (-NH₂)
3100-3000 C-H Stretch Aromatic Ring
2980-2850 C-H Stretch Methyl Group (-CH₃)
1640-1590 C=C Stretch Aromatic Ring
1630-1580 N-H Bend (Scissoring) Primary Amine (-NH₂)
1550-1490 NO₂ Asymmetric Stretch Nitro Group (-NO₂)
1360-1300 NO₂ Symmetric Stretch Nitro Group (-NO₂)

| 900-670 | C-H Out-of-Plane Bend | Substituted Aromatic |

The strong, distinct stretches of the N-H and NO₂ groups are typically the most diagnostic features in the IR spectrum, providing rapid confirmation of the compound's gross structure.

Mass Spectrometry (MS)

MS provides two crucial pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Protocol: Electron Ionization (EI) GC-MS
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject a microliter volume into the Gas Chromatograph (GC).

  • Separation: The GC separates the analyte from any impurities based on its boiling point and interaction with the capillary column.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading it to fragment into smaller, characteristic charged ions.

  • Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation

Expected Mass Spectrum for this compound (MW = 152.15):

  • Molecular Ion (M⁺•): A prominent peak should be observed at m/z = 152 , corresponding to the intact radical cation. This confirms the molecular weight.

  • Key Fragmentation Pathways: Nitroaromatics have well-understood fragmentation patterns. The most common pathways involve the loss of the nitro group components.

    • Loss of •NO₂: A significant fragment at m/z 106 (M - 46) from the cleavage of the C-N bond.

    • Loss of •O and NO: A common rearrangement involves the loss of an oxygen atom followed by nitric oxide (•NO), leading to a fragment at m/z 106 (M - 16 - 30).

    • Loss of •NO: A peak at m/z 122 (M - 30) can occur.

digraph "Fragmentation_Pathway" { graph [rankdir=LR, fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

M [label="[C₇H₈N₂O₂]⁺•\nm/z = 152\n(Molecular Ion)"]; frag1 [label="[C₇H₈N]⁺\nm/z = 106"]; frag2 [label="[C₇H₈NO]⁺•\nm/z = 122"];

M -> frag1 [label="- •NO₂"]; M -> frag2 [label="- •O, - •NO (rearrangement)"]; }

Caption: Expected primary fragmentation pathways for this compound in EI-MS.

Illustrative Data: Experimental MS of 2-Methyl-5-nitroaniline (Isomer)

The mass spectrum for the isomer 2-Methyl-5-nitroaniline shows a molecular ion peak at m/z 152 and a major fragment ion at m/z 106, consistent with the expected loss of the nitro group (•NO₂).[6] This demonstrates that while NMR is highly sensitive to isomerism, the primary fragmentation in MS can be similar for positional isomers.

Summary and Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While publicly archived experimental data for this specific isomer is limited, a thorough understanding of spectroscopic principles allows for the prediction of its characteristic spectral signatures.

Table 3: Summary of Predicted and Illustrative Spectroscopic Data

Technique Feature Predicted Data for this compound Illustrative Data (2-Methyl-5-nitroaniline)
¹H NMR Aromatic Protons 3 distinct signals δ 7.79 (d), 7.56 (dd), 7.25 (d) ppm[5]
Methyl Protons 1 singlet δ 2.16 (s) ppm[5]
IR Amine Stretch ~3500-3300 cm⁻¹ (2 bands) Characteristic N-H stretches present
Nitro Asymm. Stretch ~1550-1490 cm⁻¹ Strong absorption in this region
Nitro Symm. Stretch ~1360-1300 cm⁻¹ Strong absorption in this region
MS Molecular Ion (M⁺•) m/z 152 m/z 152[6]

| | Key Fragment | m/z 106 (M - NO₂) | m/z 106[6] |

This guide provides the foundational knowledge and protocols necessary for researchers to confidently acquire and interpret spectroscopic data for this compound. By combining the predictive power of theory with illustrative data from a closely related compound, it offers a robust framework for the analytical validation of this important chemical intermediate.

References

  • He, M. M., Wang, Y., Cao, Y., He, H. Y., & Fan, K. N. (2012). Electronic Supplementary Information for ChemSusChem, 5, 1392. The Royal Society of Chemistry. Available at: [Link]

  • 001CHEMICAL. (n.d.). CAS No. 618-61-1, this compound. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Global Safety Management. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved January 11, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 3-Methyl-5-nitroaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-methyl-5-nitroaniline (CAS 618-61-1), a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] In the absence of extensive published quantitative solubility data, this document serves as a critical resource for researchers, scientists, and drug development professionals by detailing a robust experimental protocol for solubility determination and providing a theoretical model for predicting solubility behavior. The guide introduces the foundational principles of solubility, focusing on the Hansen Solubility Parameter (HSP) model. A step-by-step methodology for estimating the HSPs of this compound using the group contribution method is presented, followed by a comparative analysis with the known HSPs of common organic solvents. This approach allows for a reasoned prediction of solubility trends, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of this compound and its Solubility

This compound, a yellow to orange crystalline solid with the chemical formula C₇H₈N₂O₂, is a versatile aromatic amine derivative.[1][2] Its molecular structure, featuring a methyl group and a nitro group on an aniline backbone, imparts significant reactivity, making it an indispensable building block for more complex molecules.[1] This compound is a cornerstone in the production of azo dyes, active pharmaceutical ingredients (APIs), and various agrochemicals.[1]

In all these applications, understanding the solubility of this compound is of paramount importance. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification techniques such as crystallization. For pharmaceutical development, solubility in various organic and aqueous systems is a key determinant of a drug candidate's bioavailability and formulation feasibility.

This guide addresses the current gap in publicly available quantitative solubility data for this compound by providing both a detailed experimental protocol for its determination and a theoretical framework for its prediction.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 618-61-1
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Yellow to orange crystalline solid[1][2]
Melting Point 98 °C
Qualitative Solubility Moderate solubility in water; good solubility in ethanol and acetone.[1][2]

The presence of both a hydrogen-bond-donating amino group (-NH₂) and a polar, hydrogen-bond-accepting nitro group (-NO₂) suggests that this compound is a polar molecule capable of engaging in a variety of intermolecular interactions.[3]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

For a definitive measure of solubility, the isothermal equilibrium (or shake-flask) method is the gold standard.[4][5] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear, saturated supernatant is then determined, which represents the solubility.

Detailed Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to a known volume of solvent equil1 Agitate at constant temperature (e.g., 24-48h) prep1->equil1 sep1 Allow solids to settle at constant temperature equil1->sep1 quant1 Withdraw and filter supernatant sep1->quant1 quant2 Accurately dilute the filtrate quant1->quant2 quant3 Analyze concentration (HPLC/UV-Vis) quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Predicted Solubility Relationships based on Hansen Distance (Ra).

Analysis:

  • High Expected Solubility:

    • Acetone: The HSPs of acetone (δD=15.5, δP=10.4, δH=7.0) are quite close to the estimated values for this compound, particularly in the polar and hydrogen bonding components. This suggests a high degree of miscibility.

    • Ethanol: While the hydrogen bonding component of ethanol is significantly higher, its polar and dispersion components are reasonably close. The ability of both molecules to act as hydrogen bond donors and acceptors should facilitate good solubility. This aligns with qualitative observations. [1][2]

  • Moderate Expected Solubility:

    • Dichloromethane and Ethyl Acetate: These solvents have polar components that are reasonably matched, but their hydrogen bonding capabilities are lower than that of this compound. Moderate solubility would be expected.

    • Toluene: As a relatively non-polar solvent, toluene has a significantly lower polar and hydrogen bonding component. However, the dispersion components are very similar. This suggests that while not an ideal solvent, some degree of solubility will be present.

  • Low Expected Solubility:

    • n-Hexane: This is a non-polar solvent with zero polar and hydrogen bonding contributions. The large difference in all three HSP components between hexane and the polar this compound indicates very poor solubility, as predicted by the "like dissolves like" principle.

Conclusion

References

  • The Crucial Role of this compound in Modern Chemical Synthesis. (URL: )
  • a) Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. (URL: [Link])

  • Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube. (URL: [Link])

  • Solvent - Wikipedia. (URL: [Link])

  • Hansen solubility parameters of different solvents and physico-chemical... - ResearchGate. (URL: [Link])

  • Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. (URL: [Link])

  • Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. (URL: [Link])

  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (URL: [Link])

  • Estimated solubility parameters of different drugs and polymers using Van Krevelen /Hoftyzer and Bagley methods. - ResearchGate. (URL: [Link])

  • COMMON SOLVENT PROPERTIES. (URL: [Link])

  • Properties of Common Organic Solvents. (URL: [Link])

  • Common Organic Solvents: Table of Properties. (URL: [Link])

  • Van Krevelen's solubility parameters: Significance and symbolism. (URL: [Link])

  • HSP Basics - Hansen Solubility Parameters. (URL: [Link])

  • Safety data sheet. (URL: [Link])

  • Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

  • Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (URL: [Link])

Sources

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-nitroaniline, a substituted aromatic amine, is a compound of significant interest in various fields of chemical synthesis, including the development of pharmaceuticals and dye manufacturing.[1][2] Its molecular structure, featuring a methyl group and a nitro group on the aniline backbone, imparts specific physical and chemical properties that are crucial for its application and handling. This guide provides an in-depth exploration of the key physical properties of this compound, with a primary focus on its melting and boiling points. We will delve into the theoretical underpinnings of these properties and provide detailed, field-proven methodologies for their experimental determination, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A foundational understanding of a compound's identity and structure is paramount before examining its physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Chemical Name This compound-
Synonyms 3-Amino-5-nitrotoluene, 5-Nitro-m-toluidine-
CAS Number 618-61-1[3]
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol
PubChem CID 3565037[4]

The molecular structure of this compound consists of a benzene ring substituted with a methyl group, a nitro group, and an amino group at positions 3, 5, and 1, respectively. The interplay of these functional groups, particularly the electron-withdrawing nature of the nitro group and the electron-donating nature of the amino and methyl groups, significantly influences the compound's polarity, intermolecular forces, and consequently, its melting and boiling points.

Core Physical Properties: Melting and Boiling Points

The melting and boiling points are critical physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For this compound, these properties are influenced by hydrogen bonding capabilities of the amino group, dipole-dipole interactions arising from the nitro group, and van der Waals forces.

Table 2: Reported Physical Properties of this compound

PropertyValueSource & Notes
Melting Point 98 °C[3] (Experimental)
Boiling Point 324.2 ± 22.0 °C[3] (Predicted)

It is crucial to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be considered with this in mind. Experimental verification is recommended for applications where the boiling point is a critical parameter.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are designed to be self-validating, emphasizing accuracy and reproducibility.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

  • Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer and a sharp, observable melting range.

  • Capillary Tube: A thin-walled capillary tube allows for efficient heat transmission to the sample. Sealing one end prevents the sample from falling out.

  • Heating Rate: A slow and controlled heating rate (1-2 °C per minute) near the melting point is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer, thus ensuring an accurate reading. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise measurement.

  • Observation: The melting range, the temperature from the first appearance of liquid to the complete liquefaction of the solid, is recorded. A narrow melting range is indicative of a pure compound.

  • Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle. Ensure the sample is completely dry.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

  • Heating:

    • For an unknown or to establish an approximate melting point, heat the sample rapidly and note the temperature at which it melts.

    • Allow the apparatus to cool.

    • For an accurate determination, begin heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

MeltingPointDetermination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Powder Powder Sample Dry Dry Sample Powder->Dry Load Load Capillary Tube Dry->Load Setup Place in Apparatus Load->Setup Heat Heat Slowly (1-2°C/min) Setup->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Micro-Boiling Point Method (Thiele Tube)

For determining the boiling point of small quantities of a liquid, the micro-boiling point method using a Thiele tube is a reliable and efficient technique. Since this compound is a solid at room temperature, it would first need to be melted to perform this measurement.

  • Thiele Tube: The design of the Thiele tube allows for uniform heating of the heat-transfer fluid (e.g., mineral oil) through convection currents, ensuring the sample is heated evenly.

  • Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and escapes. When the external pressure equals the vapor pressure of the liquid, a continuous stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure of the liquid is equal to the atmospheric pressure, which is the definition of the boiling point.

  • Controlled Heating: Gradual heating is necessary to accurately observe the point at which the continuous stream of bubbles begins and to precisely identify the temperature at which the liquid re-enters the capillary upon cooling.

  • Sample Preparation: Place a small amount of this compound into a small test tube or fusion tube.

  • Apparatus Assembly:

    • Seal one end of a capillary tube using a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Thiele Tube Setup:

    • Fill a Thiele tube with a high-boiling point, non-flammable liquid (e.g., mineral oil) to a level just above the side arm.

    • Clamp the Thiele tube to a retort stand.

    • Immerse the thermometer and attached test tube into the oil bath of the Thiele tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

    • Observe the sample and the inverted capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Recording:

    • Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath gently with a glass rod.

    • Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

    • Record this temperature.

BoilingPointDetermination cluster_prep Sample & Apparatus Prep cluster_setup Thiele Tube Setup cluster_measure Measurement Melt Melt Sample Assemble Assemble Apparatus Melt->Assemble Setup Immerse in Thiele Tube Assemble->Setup Heat Heat Gently Setup->Heat Observe Observe Bubbles Heat->Observe Cool Cool Slowly Observe->Cool Record Record Boiling Point Cool->Record

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties, namely the melting and boiling points, of this compound. By presenting validated data and detailed, scientifically grounded experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and utilize this important chemical intermediate effectively and safely. The emphasis on the causality behind experimental choices and the provision of clear, step-by-step methodologies underscore the commitment to scientific integrity and the practical application of this knowledge in a laboratory setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][4][5]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link][6][7][8]

  • National Institute of Standards and Technology. A Guide to the NIST Chemistry WebBook. [Link][9]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Chemical Synthesis. [Link][1][10]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Diverse Industrial Needs. [Link][2]

  • PubChem. 3-Nitroaniline. National Center for Biotechnology Information. [Link][11]

  • Wikipedia. 3-Nitroaniline. [Link][12]

Sources

An In-depth Technical Guide on the Reactivity and Stability of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-5-nitroaniline (CAS 618-61-1), a substituted aromatic amine, is a molecule of significant interest in synthetic chemistry. Its unique structure, featuring an electron-donating methyl group, an electron-withdrawing nitro group, and a nucleophilic amino group on an aromatic ring, imparts a complex reactivity profile. This guide provides a comprehensive technical overview of the reactivity and stability of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its molecular properties, electronic effects, and stability under various stress conditions. Furthermore, this document outlines detailed experimental protocols for assessing its thermal and chemical stability, offering a practical framework for its application and handling in a laboratory and industrial setting.

Introduction

This compound is a key intermediate in the synthesis of a wide range of organic compounds, including azo dyes, agrochemicals, and pharmaceutical agents.[1][2] Its utility stems from the presence of three distinct functional groups on the aniline backbone, which can be selectively targeted in chemical transformations. The interplay between the activating methyl group and the deactivating nitro group, meta to each other, creates a unique electronic environment that dictates the regioselectivity of its reactions. Understanding the delicate balance of its reactivity and stability is paramount for optimizing synthetic routes, ensuring process safety, and predicting the degradation pathways of molecules derived from it. This guide serves as a foundational resource for scientists leveraging this versatile building block in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring substituted with a methyl group at position 3, a nitro group at position 5, and an amino group at position 1. This arrangement of substituents gives rise to its specific physicochemical properties, which are summarized in the table below. The compound typically appears as a yellow to orange crystalline solid with good solubility in many organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 618-61-1[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [3]
Appearance Yellow to orange crystalline solid[1]
Melting Point 103-106 °C[4]
Solubility Moderately soluble in water; soluble in ethanol and acetone[1]

Electronic Effects and Reactivity Analysis

The reactivity of the this compound ring is governed by the cumulative electronic effects of its substituents.

  • Amino Group (-NH₂): The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring through the resonance effect (+R). This increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic aromatic substitution.[5][6]

  • Methyl Group (-CH₃): The methyl group is a weak activating group, donating electron density through an inductive effect (+I) and hyperconjugation.

  • Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive (-I) and resonance (-R) effects.[7] It significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles.

The positioning of these groups is critical. The strongly activating -NH₂ group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. The deactivating -NO₂ group, being meta to the -NH₂ group, does not electronically oppose this directing effect but reduces the overall reactivity of the ring. Consequently, electrophilic substitution reactions on this compound are expected to be less vigorous than on aniline itself but will still yield predominantly ortho- and para-substituted products relative to the amino group.[8]

The amino group itself is a primary site of reactivity. It can act as a nucleophile and is readily protonated in acidic media.[8] This protonation is a crucial consideration in reaction design, as the resulting anilinium ion (-NH₃⁺) is a strong deactivating, meta-directing group.[5] The amino group also allows for diazotization reactions, a cornerstone of azo dye synthesis, where it is converted into a reactive diazonium salt.[9]

Stability Profile

The stability of a molecule is a critical parameter, especially in the context of drug development and process safety. The stability of this compound is influenced by its susceptibility to heat, chemical degradation, and light.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive, and it is crucial to understand their decomposition behavior to ensure safe handling and storage.[10] The thermal stability of this compound can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC). DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and the onset temperature of decomposition, which may be an exothermic event.[11][12] An exothermic decomposition indicates the potential for a runaway reaction if the material is heated above its decomposition temperature.

Chemical Stability

The chemical stability of this compound is evaluated through forced degradation or stress testing studies.[13][14] These studies expose the compound to a range of harsh conditions to identify potential degradation pathways and products.[15][16]

  • Hydrolytic Stability: The stability across a range of pH values is assessed by exposing the compound to acidic and basic conditions. While the aniline moiety is generally stable, extreme pH and elevated temperatures can lead to degradation.

  • Oxidative Stability: The amino group of anilines can be susceptible to oxidation. Exposure to common oxidizing agents like hydrogen peroxide will reveal the potential for oxidative degradation.

  • Photostability: Many aromatic compounds, particularly those with chromophores like the nitro group, can be sensitive to light. Photostability testing, as guided by ICH Q1B, involves exposing the compound to a combination of UV and visible light to assess its potential for photodegradation.[13]

Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[17][18] However, they can be susceptible to reduction, where the nitro group is converted to an amino group.

Experimental Protocols for Stability and Reactivity Assessment

To provide a practical context, this section details standardized protocols for evaluating the stability and reactivity of this compound.

Protocol: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the thermal decomposition profile of this compound.[19][20]

Objective: To determine the melting point and onset temperature of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound into a suitable DSC pan (e.g., a sealed high-pressure cell to prevent evaporative losses).[11]

  • Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC instrument.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 K/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 400 °C).

  • Data Analysis: Record the heat flow versus temperature. The melting point will be observed as an endothermic peak, and any decomposition will be seen as an exothermic peak. The onset temperature of the exotherm is a critical indicator of thermal instability.[12]

Protocol: Forced Degradation (Stress Testing) Study

This protocol provides a framework for assessing the chemical stability of this compound under various stress conditions.[21]

Objective: To identify potential degradation pathways and products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[13]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl.[13]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH.[13]

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Heat the stock solution at a controlled temperature (e.g., 60 °C).

  • Incubation: Store the stressed samples at room temperature or elevated temperature (e.g., 50-60 °C) for a defined period (e.g., up to 7 days), with periodic sampling.[13]

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

  • Data Interpretation: The goal is to achieve 5-20% degradation.[13] Significant degradation beyond this may indicate instability under the tested conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Expose Base Base Hydrolysis (0.1 M NaOH) Stock->Base Expose Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Expose Thermal Thermal Stress (60°C) Stock->Thermal Expose HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Data Data Interpretation (5-20% Degradation) HPLC->Data Quantify

Sources

A Technical Guide to Investigating the Potential Biological Activity of Novel 3-Methyl-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The nitroaromatic scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of pharmacological activities, including antibacterial, anticancer, and antiprotozoal effects.[1][2][3] The core of their activity often lies in the bioreduction of the nitro group, which can generate reactive nitrogen species and other cytotoxic intermediates.[1][2][4][5][6] This guide presents a structured, in-depth framework for the systematic evaluation of novel derivatives of 3-Methyl-5-nitroaniline, a versatile chemical intermediate used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[7] By leveraging this scaffold, researchers can explore new chemical space to identify lead compounds for therapeutic development. This document provides a tiered screening strategy, detailed experimental protocols, and a rationale for elucidating the mechanism of action, designed for researchers and drug development professionals.

Introduction: The Rationale for Investigating this compound Derivatives

Nitroaromatic compounds are a cornerstone of therapeutic agent design, demonstrating a broad spectrum of biological activities.[1][8][9][10] The defining feature of these molecules is the nitro group (–NO₂), a potent electron-withdrawing group that significantly influences the compound's physicochemical properties and reactivity.[1] The biological action of many nitroaromatic drugs is contingent upon their activation via enzymatic reduction within target cells or microorganisms, a process that can lead to the formation of radicals that damage cellular macromolecules like DNA.[4][6][11]

This compound (CAS 618-61-1) presents an attractive starting point for a discovery program.[7] Its structure, featuring an aniline backbone with both a methyl and a nitro group, offers multiple points for chemical modification to generate a library of novel derivatives.[7] This allows for the fine-tuning of properties such as solubility, cell permeability, and target affinity. Given the established precedent of nitroanilines exhibiting therapeutic activity against bacteria, fungi, protozoa, and tumors, a systematic investigation into novel derivatives is a scientifically sound and promising endeavor.[12]

This guide outlines a comprehensive, multi-tiered approach to systematically screen and characterize these novel derivatives to uncover their therapeutic potential.

A Tiered Strategy for Biological Activity Screening

A successful screening campaign requires a logical progression from broad, high-throughput assays to more focused, mechanism-based studies. This "screening cascade" ensures that resources are allocated efficiently, focusing only on the most promising compounds.

Primary Screening: Identifying Broad Biological Effects

The initial goal is to cast a wide net to identify any significant biological activity. We propose parallel screening for three key therapeutic areas where nitroaromatics have historically shown promise: antimicrobial, anticancer, and anti-inflammatory activity.

  • Antimicrobial Activity: Screen against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal species (e.g., Candida albicans).[12][13]

  • Anticancer (Cytotoxic) Activity: Employ a robust cytotoxicity assay against a representative cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) to identify compounds that inhibit cell proliferation or induce cell death.[14][15]

  • Anti-inflammatory Activity: Utilize a cell-based assay to measure the inhibition of a key inflammatory mediator, such as nitric oxide (NO) or a pro-inflammatory cytokine, in response to an inflammatory stimulus.

Secondary Screening: Confirmation and Dose-Response

Compounds that demonstrate significant activity ("hits") in the primary screen must be validated. This stage involves:

  • Dose-Response Analysis: Determine the potency of the hit compounds by generating dose-response curves and calculating key parameters like the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity or the minimum inhibitory concentration (MIC) for antimicrobial activity.[16]

  • Selectivity Assessment: For anticancer hits, assess cytotoxicity against a non-cancerous cell line (e.g., primary fibroblasts) to determine if the effect is selective for cancer cells. For antimicrobial hits, evaluate the effect on mammalian cells to gauge potential host toxicity.[5]

The logical flow of this screening cascade is visualized below.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Validation cluster_2 Tier 3: Mechanism of Action Studies Compound_Library Library of Novel This compound Derivatives Antimicrobial Antimicrobial Assay (Bacteria & Fungi) Compound_Library->Antimicrobial Parallel Screening Anticancer Cytotoxicity Assay (Cancer Cell Line) Compound_Library->Anticancer Parallel Screening Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Compound_Library->Anti_inflammatory Parallel Screening Dose_Response Dose-Response Curve (IC50 / MIC Determination) Antimicrobial->Dose_Response Active 'Hits' Anticancer->Dose_Response Active 'Hits' Anti_inflammatory->Dose_Response Active 'Hits' Selectivity Selectivity Testing (vs. Non-Cancerous Cells) Dose_Response->Selectivity MoA Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) Selectivity->MoA Potent & Selective 'Leads'

Caption: A tiered workflow for screening novel compounds.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary screening assays. These methods are designed to be robust and reproducible.

Protocol: Cytotoxicity Screening via MTT Assay

This protocol assesses a compound's ability to reduce the viability of a cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[16]

Objective: To determine the cytotoxic potential of novel derivatives.

Materials:

  • HeLa (or other suitable cancer cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "positive control" (Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100

Data Presentation:

Compound IDConcentration (µM)% Cell Viability
Derivative 11085.2
Derivative 15045.1
Derivative 21098.7
Derivative 25095.3
Doxorubicin1015.6
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Objective: To quantify the antibacterial potency of novel derivatives.

Materials:

  • Staphylococcus aureus (ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Vancomycin (positive control)

  • 96-well round-bottom plates

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a "growth control" (no compound) and a "sterility control" (no bacteria).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. The endpoint can be read visually or by adding a viability dye like resazurin.

Elucidating the Mechanism of Action (MoA)

Identifying a bioactive "hit" is only the first step. Understanding how a compound exerts its effect is critical for further development. The MoA of nitroaromatic compounds is often linked to the reductive activation of the nitro group.[1][2][5]

The Central Role of Nitroreductases

Many bacteria and some cancer cells express nitroreductase (NTR) enzymes. These enzymes can reduce the nitro group of a prodrug into a cytotoxic agent.[4][6] This bioactivation is a key mechanism for the antimicrobial activity of drugs like metronidazole and the targeted cytotoxicity of some experimental cancer therapies.[5][11]

A potential MoA for a novel this compound derivative could involve a similar pathway.

G cluster_0 Inside Target Cell (e.g., Bacterium, Cancer Cell) Prodrug Novel Nitroaniline Derivative (Prodrug) NTR Nitroreductase (NTR) Enzyme Prodrug->NTR Enters Cell Active_Drug Reactive Intermediates (e.g., Nitroso, Hydroxylamine) NTR->Active_Drug Reductive Activation DNA_Damage DNA Damage Active_Drug->DNA_Damage Covalent Binding Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death Triggers

Caption: Hypothetical bioactivation pathway for a nitroaromatic compound.

Investigating Apoptosis in Cancer Cells

If a compound shows selective cytotoxicity towards cancer cells, a key question is whether it induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[15][17] Assays to investigate this include:

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) that are activated during apoptosis.

  • Annexin V Staining: Using flow cytometry to detect the translocation of phosphatidylserine to the outer cell membrane, an early marker of apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the initial exploration of novel this compound derivatives. The tiered screening approach allows for the efficient identification of compounds with promising biological activity. Subsequent dose-response and selectivity studies will qualify these hits as lead candidates.

The true potential of these compounds will be unlocked through detailed MoA studies. Investigating pathways such as nitroreductase-mediated activation, induction of apoptosis, or inhibition of key inflammatory signaling pathways will be crucial. The versatility of the this compound scaffold, combined with a rigorous and logical screening cascade, holds significant promise for the discovery of next-generation therapeutic agents.

References

  • Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Miller, E. et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]

  • Miller, E. et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules. Available at: [Link]

  • Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

  • Ullah, A. et al. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. BioMedInformatics. Available at: [Link]

  • Winkelmann, E. et al. (1975). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung. Available at: [Link]

  • Chylińska, J. B. et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Available at: [Link]

  • LASSBio. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

  • MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available at: [Link]

  • The Journal of Immunology. (2022). Identification of a Small Molecule with Strong Anti-Inflammatory Activity in Experimental Autoimmune Encephalomyelitis and Sepsis through Blocking Gasdermin D Activation. Available at: [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Available at: [Link]

  • Ramirez-Macias, I. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity. Available at: [Link]

  • Ramirez-Macias, I. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Ramirez-Macias, I. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • Chylińska, J. B. et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Available at: [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Available at: [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Available at: [Link]

Sources

A Technical Guide to the Synthetic Strategies for 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

3-Methyl-5-nitroaniline, identified by its CAS number 618-61-1, is a highly versatile aromatic amine derivative that serves as a foundational pillar in numerous sectors of the chemical industry.[1] Its molecular architecture, featuring a strategically positioned methyl, amino, and nitro group on a benzene ring, imparts a unique reactivity profile that is leveraged in the synthesis of more complex molecules.[1] This intermediate is indispensable for a wide array of applications, most notably in the synthesis of vibrant and durable azo dyes, the construction of complex molecular frameworks for active pharmaceutical ingredients (APIs), and as a precursor in the development of targeted pesticides and herbicides.[1][2] The presence of both a nucleophilic amine and an electron-withdrawing nitro group makes it a valuable and reactive building block for further chemical transformations.[2]

This guide provides an in-depth analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the strategic and mechanistic considerations that underpin each pathway. The core objective is to furnish researchers, chemists, and drug development professionals with a robust framework for evaluating and selecting a synthetic strategy, grounded in the principles of regioselectivity, reaction efficiency, and practical feasibility.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a disubstituted aniline derivative like this compound presents a classic challenge in controlling regioselectivity. A high-level retrosynthetic analysis reveals two primary disconnection strategies, each with its own set of predictable challenges.

  • C-NO₂ Bond Disconnection (via Nitration): This approach considers m-toluidine as the immediate precursor. The challenge lies in introducing a nitro group at the C5 position, meta to the methyl group and meta to the strongly ortho-, para-directing amino group.

  • C-NH₂ Bond Disconnection (via Reduction): This strategy identifies 3,5-dinitrotoluene as the precursor. The core challenge here is the selective reduction of one of two chemically equivalent nitro groups to an amine.

The following diagram illustrates these competing strategic approaches.

G cluster_0 Pathway I: Selective Reduction cluster_1 Pathway II: Electrophilic Nitration Target This compound P1_Start 3,5-Dinitrotoluene P1_Step Selective Mono-Reduction (e.g., Zinin Reduction) P1_Start->P1_Step C-NH₂ Formation P1_Step->Target P2_Start m-Toluidine P2_Step1 Protect Amine (e.g., Acetylation) P2_Start->P2_Step1 P2_Step2 Nitration P2_Step1->P2_Step2 C-NO₂ Formation P2_Step3 Deprotection P2_Step2->P2_Step3 P2_Step3->Target

Caption: Retrosynthetic approaches to this compound.

A priori, controlling the selective reduction of one of two identical functional groups (Pathway I) often presents a more tractable challenge than overcoming the inherent electronic directing effects of two competing substituents in an electrophilic aromatic substitution (Pathway II). This guide will explore both pathways, validating this initial assessment.

Pathway I: Selective Reduction of 3,5-Dinitrotoluene (The Recommended Route)

This pathway is the most logical and industrially viable approach due to its reliance on a well-established and controllable selective reduction method.

Rationale & Expertise

The core of this strategy is the partial reduction of 3,5-dinitrotoluene. While both nitro groups are electronically and sterically equivalent, a controlled stoichiometric application of a mild reducing agent can effectively achieve mono-reduction. The Zinin reduction, which typically employs sodium or ammonium sulfides, is a classic and highly effective method for this transformation.[3][4] The nucleophilic sulfide or polysulfide species selectively attacks one nitro group, initiating a reduction cascade that terminates at the amine stage, leaving the second nitro group intact under carefully controlled conditions. The success of this reaction hinges on precise control over reagent stoichiometry, temperature, and reaction time.

Synthesis of the Precursor: 3,5-Dinitrotoluene

The starting material, 3,5-dinitrotoluene, is typically synthesized through the nitration of toluene or, more directly, m-nitrotoluene using a mixture of concentrated nitric and sulfuric acids.[5][6] While the nitration of toluene produces a mixture of isomers, the 3,5-dinitro isomer is a known, albeit minor, product that can be isolated.[7]

Core Reaction: Selective Mono-Reduction

Authoritative Grounding: The feasibility of this selective reduction is strongly supported by analogous preparations in the literature. For instance, the synthesis of 3-methoxy-5-nitroaniline from 3,5-dinitroanisole proceeds in high yield using a sodium sulfide and sodium bicarbonate solution.[8] This provides a robust, self-validating template for the synthesis of the target molecule.

Trustworthiness: The Zinin reduction is a time-tested protocol in aromatic chemistry. Its mechanism is well-understood, and its application for the selective reduction of dinitroarenes is a staple of organic synthesis, ensuring a high degree of reliability and reproducibility.

Detailed Experimental Protocol

The following protocol is adapted from the validated synthesis of 3-methoxy-5-nitroaniline and is expected to provide the target compound in high yield.[8]

Materials:

  • 3,5-Dinitrotoluene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Deionized water

  • Ice

Procedure:

  • Prepare the Reducing Agent: In a flask, dissolve sodium sulfide nonahydrate (1.1 eq.) and sodium bicarbonate (1.0 eq.) in deionized water. Once fully dissolved, add an equal volume of methanol and cool the solution to 0°C. A precipitate may form, which should be removed by filtration.

  • Set up the Reaction: In a separate reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dinitrotoluene (1.0 eq.) in methanol.

  • Initiate Reduction: Add the filtered, cold reducing agent solution to the solution of 3,5-dinitrotoluene.

  • Reaction: Heat the resulting suspension to reflux for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the solution in vacuo to remove the methanol.

  • Isolation: Pour the remaining aqueous residue into a beaker of ice water. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Data Presentation: Expected Outcome
ParameterExpected ValueRationale / Source
Yield >90%Based on the 93% yield reported for the analogous synthesis of 3-methoxy-5-nitroaniline.[8]
Appearance Yellow to orange crystalline solidTypical appearance for nitroaniline compounds.[1]
Purity High (>98%)Achievable via precipitation and recrystallization.
Key Analytical Data Consistent with CAS 618-61-1Verification via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pathway II: Nitration of m-Toluidine (A Challenging Alternative)

While seemingly direct, this pathway is severely hampered by fundamental principles of electrophilic aromatic substitution, making it an impractical and low-yielding route without significant modification.

Rationale and Inherent Difficulties

The direct nitration of m-toluidine is problematic due to the powerful activating and ortho-, para-directing nature of the amino group (-NH₂), which would lead to nitration at the 2, 4, and 6 positions. Furthermore, the amino group is highly susceptible to oxidation by nitric acid.

The Role of Protecting Groups (Acetanilide)

To mitigate these issues, the standard approach is to protect the amino group, most commonly as an acetamide (forming N-(3-methylphenyl)acetamide or 3-methylacetanilide). This protection serves two purposes:

  • It prevents oxidation of the nitrogen atom.

  • It moderates the activating effect of the amino group, reducing the rate of reaction and improving selectivity.

However, the acetamido group remains a strong ortho-, para-director. The methyl group is a weaker activating ortho-, para-director. The challenge is to force nitration into the 5-position, which is meta to both groups.

Analysis of Regioselectivity: An Authoritative Refutation

The outcome of this reaction is not theoretical; it has been demonstrated experimentally. A study on the regioselectivity of toluidine nitration provides definitive evidence. When 3-methylacetanilide is nitrated with a standard HNO₃/H₂SO₄ mixture, the reaction yields 91% 3-methyl-4-nitroaniline and 9% 3-methyl-2-nitroaniline .[9] The formation of the desired this compound is negligible.

This outcome is a direct consequence of the electronic effects of the substituents, as illustrated below.

G cluster_0 Nitration of 3-Methylacetanilide Start 3-Methylacetanilide Nitration + HNO₃ / H₂SO₄ Start->Nitration P1 3-Methyl-4-nitroaniline (Major Product, 91%) Nitration->P1 Nitration->P1 P2 3-Methyl-2-nitroaniline (Minor Product, 9%) Nitration->P2 Nitration->P2 P3 3-Methyl-6-nitroaniline (Trace) Nitration->P3 Nitration->P3 Target This compound (Not Formed) Nitration->Target Nitration->Target

Caption: Product distribution from the nitration of 3-methylacetanilide.

Causality: The positions ortho and para to the powerful electron-donating acetamido group (C2, C4, C6) are highly activated toward electrophilic attack. The C4 position is para to the acetamido group and ortho to the methyl group, making it the most electronically favorable site for nitration. The C2 and C6 positions are also activated. Conversely, the C5 position is meta to both activating groups and is therefore the most deactivated position on the ring, leading to no significant product formation.

Comparative Summary of Synthetic Routes

FeaturePathway I: Selective ReductionPathway II: Nitration of m-Toluidine
Feasibility HighExtremely Low / Not Viable
Core Principle Selective reduction of equivalent groupsRegioselective electrophilic substitution
Key Challenge Stoichiometric control of reducing agentOvercoming powerful o,p-directing effects
Expected Yield High (>90%)Negligible (<1%)
Purity of Crude High; primarily unreacted starting material and desired productComplex mixture of undesired isomers
Validation Strong precedent from analogous syntheses.[8]Experimentally proven to yield wrong isomers.[9]
Recommendation Recommended Not Recommended

Conclusion

This technical guide demonstrates that while multiple synthetic pathways to this compound can be proposed, only one is strategically sound and experimentally viable. The nitration of protected m-toluidine fails due to the insurmountable challenge of directing an electrophile to the most electronically deactivated position on the aromatic ring.[9]

In contrast, the selective mono-reduction of 3,5-dinitrotoluene stands out as the superior and recommended route. This pathway is underpinned by well-established chemical principles (the Zinin reduction) and is supported by high-yielding, validated protocols for analogous structures.[8] For researchers and drug development professionals, focusing efforts on optimizing the selective reduction of 3,5-dinitrotoluene represents the most efficient and reliable strategy for the synthesis of this compound.

References

  • Ningbo Inno Pharmchem Co.,Ltd. This compound: A Versatile Intermediate for Diverse Industrial Needs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcSywDMdWL4C2YDmERMpmiUFat20UmwkFGvfuPwToMXroE8FAmoM0y8T4wkJqdpmLnqcYq4x-iihD9x3qiBQ1wt1tmdoT_bVEvf0NUpXD5dYNHE3C2QP3biarDkKifeA29FlbIlJwRjA_DGaZMBz7-U-Ja8j-HaDNErlsDrBVgWpIgAKTKPfq6lPwiSN78_JNtLxewuRG3gyAqXWN_8686Zpd5JzDfYBSgo74xRgIlDKg8ELBsAoaBePPOWVY=]
  • Smolecule. Buy 3,5-Dinitrotoluene | 618-85-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlf0Hlj9z-d5wqz3ua4-uDVHxLhf2VOeZcC5Lk-yiyV0yoDMaRGbtSCcoSspLwKGcz5tHcVPbpZg7JvL-8j_zh02Z9clQkrn1ha45bAzPag9WKltyj5-ZB6bJCjh8TJoGBeNFIfA==]
  • Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of 3-Nitrotoluene in Organic Synthesis and Specialty Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdoLZW5iTjnz0fWkP4h5VBuJJThQiDGnX0dWVgmuKOC6ILahz3NlRPetmUPmWAXx6hVZqZnb-Fotpta-x31SldvUdI7lok1KX0gJ1dr2xWk8Ly9ilJUrZ7Xy9vIM6cqNlH_lsay8p_LOX9OT-gMLu4o5g97ybubfgcOLh5jqgEH3lC12h2fa7DtT2dIelBK7IwurTXk7H84CckF9rO0pfM42wFZUd0EayJTsxr5OM0bEfEJfL70gSu17uRVnI=]
  • Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of this compound in Modern Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5KDPiuHWm-rV9_Rg-c1yLi9K4M2QaxOXKL6hRZcPTxPt4lREnV7R045bbyPtAuRBNslqchFSVdb1S4gPtnbSwZZ8rtYPFUminZ5fEjsXM0EtNq7OsikgbbN7wQoLCAimR7hqDi0Spcn4Sr2-lSuTr0cQf6XIN8nxbQbvFvdykr6cJRUUKy06y8VxJhF007NtodIEZM8EtHIi9sFsrVXHVwFwrw-Gio_yjs4VtgUpnRvS4ln2nfDs=]
  • Hart, E. J. (1934). U.S. Patent No. 1,963,597. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Kvalnes, D. E. (1938). U.S. Patent No. 2,128,511. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Campos, M., et al. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Repositório da Universidade de Lisboa. [URL: https://repositorio.ul.pt/handle/10451/44737]
  • ChemicalBook. 3-METHOXY-5-NITROANILINE synthesis. [URL: https://www.chemicalbook.
  • Schiff, L. J., et al. (1978). Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion. Relative Rates in Homogeneous Solution. Defense Technical Information Center. [URL: https://apps.dtic.
  • PrepChem. Preparation of 3-nitroaniline. [URL: https://prepchem.com/synthesis-of-3-nitroaniline/]
  • Wikipedia. 3-Nitroaniline. [URL: https://en.wikipedia.org/wiki/3-Nitroaniline]

Sources

3-Methyl-5-nitroaniline: A Strategic Precursor for the Synthesis of High-Value Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical manufacturing and pharmaceutical development, the strategic selection of starting materials is a cornerstone of innovation and efficiency.[1] Among the vast array of chemical intermediates, 3-Methyl-5-nitroaniline (CAS No: 618-61-1) emerges as a uniquely versatile and critical building block.[1] This aromatic amine is indispensable for a multitude of applications, most notably in the synthesis of complex heterocyclic scaffolds that form the core of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2]

This guide provides an in-depth exploration of this compound's synthetic utility, focusing on the causality behind experimental choices and providing field-proven insights for its application in synthesizing key heterocyclic systems.

Core Molecular Attributes and Reactivity Profile

This compound, also known as 3-Amino-5-nitrotoluene, is an orange crystalline solid whose synthetic power lies in the distinct reactivity of its functional groups arranged on an aniline backbone.[1] Its moderate solubility in water is contrasted by excellent solubility in organic solvents like ethanol and acetone, making it highly compatible with a wide range of reaction conditions.[1]

Property Value Reference(s)
Chemical Formula C₇H₈N₂O₂[1][3]
Molecular Weight 152.15 g/mol [3]
CAS Number 618-61-1[1][4][5]
Appearance Yellow to orange crystalline solid[1]
Solubility Moderate in water; excellent in ethanol, acetone[1]

The molecule's utility is governed by two primary reactive sites:

  • The Nucleophilic Amino Group: The primary amine (-NH₂) serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation, which are fundamental for building larger molecular frameworks.

  • The Reducible Nitro Group: The nitro group (-NO₂) is a key functional handle. Its reduction to a second amino group is the pivotal step that transforms the molecule into a diamine, 5-methylbenzene-1,3-diamine. This in situ generation of a 1,3-diamine is the gateway to a vast array of fused heterocyclic systems.

This dual functionality makes this compound a superior precursor for constructing complex aromatic structures essential for novel therapeutic agents.[1][2]

Synthesis of Benzimidazoles: A Cornerstone Application

Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The synthesis of substituted benzimidazoles from this compound is a robust and efficient process, typically proceeding through a one-pot reductive cyclization.

The core strategy involves the simultaneous reduction of the nitro group and condensation with an aldehyde.[6] The choice of a mild reducing agent that is compatible with the aldehyde and the cyclization conditions is critical. Sodium dithionite (Na₂S₂O₄) or sodium metabisulfite are often employed as they effectively reduce the nitro group under conditions that favor the subsequent intramolecular cyclization to the benzimidazole ring.[6][7]

The mechanism involves two key stages:

  • Reduction: The nitro group is reduced to an amine, forming the highly reactive 5-methylbenzene-1,3-diamine intermediate.

  • Condensation & Cyclization: One of the amino groups condenses with an aldehyde to form a Schiff base. The second, suitably positioned amino group, then attacks the imine carbon in an intramolecular cyclization. Subsequent oxidation (often aerobic or facilitated by the oxidant) yields the aromatic benzimidazole ring.[7]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Condensation and Cyclization Start This compound Diamine 5-Methylbenzene-1,3-diamine (Intermediate) Start->Diamine SchiffBase Schiff Base Intermediate Diamine->SchiffBase Aldehyde R-CHO Aldehyde->SchiffBase Cyclized Dihydrobenzimidazole SchiffBase->Cyclized Final Substituted Benzimidazole Cyclized->Final

Caption: Reductive cyclization pathway for benzimidazole synthesis.

This protocol describes a general, one-pot synthesis of benzimidazole derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅) or Sodium dithionite (Na₂S₂O₄)

  • Solvent: Dimethoxyethane (DME) or Ethanol

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aromatic aldehyde in dimethoxyethane.

  • Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the Schiff base between the existing amino group and the aldehyde.

  • Reductive Cyclization: Add 1.01 equivalents of sodium metabisulfite to the mixture.[7] Heat the reaction mixture to reflux and maintain for 24-48 hours. The causality here is that elevated temperature drives both the reduction and the subsequent cyclization-oxidation steps to completion.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol 9:1).[7] The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.[7] The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the pure benzimidazole derivative.[7]

Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, IR, ¹H NMR, and mass spectroscopy.[7]

Synthesis of Quinolines: Accessing Another Privileged Core

Quinolines are another class of heterocycles with significant applications in pharmaceuticals and materials science. Classical named reactions provide reliable routes to quinoline scaffolds using anilines as a key component. This compound can be effectively employed in these syntheses, such as the Skraup or Doebner-von Miller reactions.

The Skraup synthesis is a powerful method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8]

  • Acrolein Formation: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9]

  • Michael Addition: The amino group of this compound acts as a nucleophile and adds to the acrolein via a Michael addition.[8]

  • Cyclization and Dehydration: The acidic medium catalyzes the electrophilic cyclization of the resulting intermediate onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. The nitro group of the starting material often serves as the primary oxidant in the classical Skraup reaction, being reduced in the process.

The positions of the methyl and nitro groups on the aniline ring will direct the cyclization, ultimately determining the substitution pattern on the final quinoline product.

G Aniline This compound Adduct Michael Adduct Aniline->Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization & Dehydration (H⁺) Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Sources

Theoretical studies and computational modeling of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 3-Methyl-5-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound (3M5NA), a versatile chemical intermediate. With applications spanning the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs), a deep understanding of its molecular structure, reactivity, and electronic properties is paramount for targeted synthesis and drug design.[1][2] This document details the application of Density Functional Theory (DFT) for geometric optimization, vibrational frequency analysis, and the exploration of the electronic frontier through Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) analyses. The insights derived from these computational models offer a predictive framework for the chemical behavior of 3M5NA, guiding its application in advanced material and medicinal chemistry.

Introduction: The Chemical Significance of this compound

This compound (CAS No. 618-61-1), with the chemical formula C7H8N2O2, is an aromatic amine derivative characterized by a methyl group and a nitro group attached to an aniline backbone.[2] This substitution pattern imparts a unique reactivity profile, making it a crucial building block in several industries.

  • Pharmaceutical and Agrochemical Synthesis: The dual functionality of the amine (-NH2) and nitro (-NO2) groups allows 3M5NA to serve as a versatile precursor for complex molecular frameworks.[1][2] It is a key intermediate in the synthesis of various APIs and is used to develop pesticides and herbicides with targeted biological activity.[1][2] Notably, it has been utilized in the synthesis of potent Bone Marrow Kinase (BMX) inhibitors, which are relevant in cancer therapy.[3]

  • Dye and Pigment Industry: 3M5NA is a fundamental component in the production of vibrant and durable azo dyes, which are essential for the textile and printing industries.[2]

Given its industrial importance, a precise understanding of its molecular properties is critical for optimizing reaction pathways and designing novel derivatives. Computational modeling provides a powerful, cost-effective tool to elucidate these properties at the atomic level, predicting reactivity and guiding experimental design.

Core Computational Methodologies: A Validated Workflow

The theoretical investigation of 3M5NA relies on a systematic computational workflow grounded in quantum mechanics. Density Functional Theory (DFT) is the method of choice, as it provides a robust balance between computational accuracy and resource efficiency for organic molecules of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for these systems.[4][5]

G cluster_input Input Phase cluster_calc Calculation Engine (DFT/B3LYP) cluster_output Analysis & Interpretation Input Initial 3D Structure of 3M5NA Opt Geometry Optimization Input->Opt Freq Vibrational Frequency Calculation Opt->Freq Elec Electronic Properties (HOMO, LUMO, MESP) Opt->Elec Geom_Analysis Optimized Geometry (Bond Lengths, Angles) Opt->Geom_Analysis Spec_Analysis Simulated IR/Raman Spectra Freq->Spec_Analysis React_Analysis Reactivity Prediction (Energy Gap, ESP Map) Elec->React_Analysis

Figure 1: Standard computational workflow for DFT analysis of 3M5NA.

Experimental Protocol: DFT Calculation
  • Structure Preparation: Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP functional and a sufficiently large basis set, such as 6-311++G(d,p), to accurately account for electron distribution and polarization. This step is critical to locate the molecule's lowest energy conformation.

  • Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Post-optimization, single-point energy calculations are performed to derive the molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MESP).

Results and Discussion: Unveiling the Molecular Landscape

This section discusses the expected outcomes of the computational analysis, drawing parallels from studies on structurally similar nitroaniline compounds.

Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles are critical for understanding steric effects and intramolecular interactions. For nitroaniline derivatives, the C-NH2 bond is typically shorter than a standard C-N single bond, indicating the participation of the nitrogen's lone pair in the aromatic π-system.[6]

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar molecules. Actual values are obtained from the output of the geometry optimization.)

ParameterBond/AnglePredicted Value (Å or °)Justification
Bond LengthC-NH2~1.35 ÅShorter than a typical C-N single bond due to resonance with the aromatic ring.[6]
Bond LengthC-NO2~1.42 ÅTypical length for a C-N bond adjacent to a nitro group.[6]
Bond LengthN-O (in NO2)~1.23 ÅCharacteristic double bond character within the nitro group.[6]
Bond AngleO-N-O~121°Slightly larger than 120° due to electron repulsion between oxygen atoms.[6]
Bond AngleC-C-N (amine)~120°Consistent with sp2 hybridization of the aromatic carbon.
Dihedral AngleC-C-N-ONon-planarThe nitro group is often slightly twisted out of the plane of the benzene ring.
Vibrational Spectroscopy Analysis

The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to provide a complete assignment of the molecule's vibrational modes. Studies on substituted anilines show characteristic bands for the N-H, C-H, and NO2 groups.[7][8]

  • N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3400-3500 cm⁻¹ region.

  • NO2 Stretching: The nitro group also shows symmetric and asymmetric stretching modes, which are very intense in the IR spectrum and typically appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability.[9]

  • HOMO: For nitroaniline derivatives, the HOMO is typically localized over the aniline ring and the amino group, reflecting the electron-donating nature of this part of the molecule.[10][11]

  • LUMO: The LUMO is generally concentrated on the nitro group and the aromatic ring, indicating that this region is the most probable site for accepting electrons in a nucleophilic attack.[4]

  • Energy Gap (ΔE): A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[12] This makes the molecule a "soft" molecule, prone to reactions.

G cluster_homo HOMO (Highest Occupied Molecular Orbital) cluster_lumo LUMO (Lowest Unoccupied Molecular Orbital) HOMO_desc Electron-rich region Primarily on aniline ring and amino group Site of electrophilic attack LUMO_desc Electron-deficient region Primarily on nitro group and ring Site of nucleophilic attack Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) LUMO_desc->Gap Smaller Gap = Higher Reactivity Energy_Axis Energy Energy_Axis->LUMO_desc Gap->HOMO_desc

Figure 2: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MESP)

The MESP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.[13]

  • Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In 3M5NA, these are expected around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen of the amino group.

  • Positive Potential Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the amino group are typically the most positive regions, making them strong candidates for hydrogen bonding.[11]

  • Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the carbon framework of the aromatic ring.

The MESP analysis provides a clear rationale for how 3M5NA will interact with other molecules, such as biological receptors or reagents in a chemical synthesis, guiding the design of new derivatives with enhanced activity.

Implications for Drug Development

The computational insights directly inform several stages of the drug development process:

  • Lead Optimization: By understanding the reactive sites from MESP and HOMO-LUMO analyses, medicinal chemists can rationally design derivatives of 3M5NA to improve binding affinity to a target receptor. For example, modifying substituents to alter the electrostatic potential can enhance interactions with a protein's active site.

  • Structure-Activity Relationship (SAR) Studies: Computational models can predict how changes to the molecular structure will affect its electronic properties and, by extension, its biological activity.[14] This allows for the rapid screening of virtual compounds before committing to costly and time-consuming synthesis.

  • Metabolic Stability Prediction: The MESP map can help identify sites on the molecule that are susceptible to metabolic transformation (e.g., oxidation), allowing for modifications that can improve the drug's pharmacokinetic profile.

Conclusion

Theoretical studies and computational modeling provide a robust, predictive, and indispensable framework for understanding the chemical nature of this compound. Through DFT calculations, we can reliably determine its stable geometry, predict its spectroscopic signature, and map its electronic landscape. The analysis of frontier molecular orbitals and the molecular electrostatic potential delivers actionable intelligence on its reactivity, stability, and intermolecular interaction potential. These insights are crucial for optimizing its use as a chemical intermediate and for accelerating the rational design of novel pharmaceuticals and advanced materials derived from its versatile scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Diverse Industrial Needs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link].

  • van der Heijden, A. E. D. M., et al. (2018). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 23(10), 2631. Available at: [Link].

  • Frontera, A., et al. (2017). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design, 17(10), 5481-5492. Available at: [Link].

  • Aman, R., et al. (2019). HOMO and LUMO for nitro-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. ResearchGate. Available at: [Link].

  • Aman, R., et al. (2019). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-Nitroaniline. PubChem. Retrieved from [Link].

  • Smith, A. R. P., et al. (2024). 5-Methyl-2-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, E80, 942-945. Available at: [Link].

  • ResearchGate. (n.d.). The 2-methyl-5-nitroaniline molecule (experimental geometry) with.... Retrieved from [Link].

  • Science.gov. (n.d.). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • Smith, A. R. P., et al. (2024). 5-Methyl-2-nitroaniline. IUCrData, 9(9), x240942. Available at: [Link].

  • Richards, R. E., & Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 244(1237), 1-10. Available at: [Link].

  • Smith, A. R. P., et al. (2024). 5-Methyl-2-nitroaniline. ResearchGate. Available at: [Link].

  • IUCr. (n.d.). 5-Methyl-2-nitroaniline. Retrieved from [Link].

  • Kavitha, E., et al. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Semantic Scholar.
  • ResearchGate. (n.d.). Molecular electrostatic potential surfaces of Molecules 1–3, 5–7 and.... Retrieved from [Link].

  • Sakamoto, A., et al. (2006). Study on the vibrational energy relaxation of p-nitroaniline, N,N-dimethyl-p-nitroaniline, and azulene by the transient grating method. The Journal of Chemical Physics, 125(19), 194514. Available at: [Link].

  • EL Ouafy, H., et al. (2021). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Moroccan Journal of Chemistry, 9(2), 263-273. Available at: [Link].

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link].

  • Daoui, K., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. IUCrData, 6(2), x202422. Available at: [Link].

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link].

  • Azhagiri, S., et al. (2011). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 17(12), 3121-3132. Available at: [Link].

  • EL Ouafy, H., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Science, Engineering and Health Studies, 16, 22010003. Available at: [Link].

  • Kavitha, E., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 488-496.
  • Rios-Lombardía, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available at: [Link].

  • Soman, S., et al. (2019). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. Journal of the Indian Chemical Society, 63(5), 352-359.
  • ResearchGate. (n.d.). (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Electronic Effects in Substituted Anilines

Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The strategic placement of various functional groups on the aniline ring profoundly dictates the molecule's electronic distribution, which in turn governs its reactivity, basicity, and overall utility in chemical synthesis.[4] This guide provides a comprehensive exploration of the electronic effects at play in 3-Methyl-5-nitroaniline, a versatile intermediate.[3] We will dissect the interplay between the electron-donating methyl group and the electron-withdrawing nitro group, and how their meta-positioning influences the chemical character of the aniline core. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of structure-activity relationships in substituted anilines.

Deconstructing the Electronic Landscape of this compound

The electronic character of this compound is a direct consequence of the cumulative influence of its three substituents on the benzene ring: the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups. These effects can be broadly categorized into inductive and resonance effects.[5]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms.

    • The amino group (-NH₂) and the nitro group (-NO₂) are both electron-withdrawing via the inductive effect (-I) due to the higher electronegativity of nitrogen and oxygen compared to carbon.[5]

    • The methyl group (-CH₃) is electron-donating through induction (+I) as sp³ hybridized carbon is less electronegative than the sp² hybridized carbon of the benzene ring.[5]

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons across the aromatic system.

    • The amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+M). This effect increases the electron density at the ortho and para positions relative to the amino group.[5]

    • The nitro group (-NO₂) is a powerful electron-withdrawing group by resonance (-M). The π-electrons from the benzene ring can be delocalized onto the nitro group, leading to a decrease in electron density, particularly at the ortho and para positions relative to the nitro group.[6]

    • The methyl group (-CH₃) does not have a significant resonance effect, though it can participate in hyperconjugation, which is a weaker form of electron donation.

In this compound, the substituents are positioned meta to each other. This arrangement has crucial consequences for their electronic interplay. The strong resonance effects of the amino and nitro groups do not directly conjugate with each other. Therefore, their influence on the ring's electron density is primarily felt at their respective ortho and para positions. The overall electronic nature of the molecule is a finely tuned balance of these competing and cooperating effects.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects mol NH₂ | C₆H₃-CH₃ | NO₂ NH2 Amino (-NH₂) minus_I -I (Inductive Withdrawing) NH2->minus_I Weak plus_M +M (Resonance Donating) NH2->plus_M Strong CH3 Methyl (-CH₃) plus_I +I (Inductive Donating) CH3->plus_I Weak NO2 Nitro (-NO₂) NO2->minus_I Strong minus_M -M (Resonance Withdrawing) NO2->minus_M Strong plus_I->mol Overall e⁻ donation minus_I->mol Overall e⁻ withdrawal plus_M->mol Increases e⁻ density at ortho/para to NH₂ minus_M->mol Decreases e⁻ density at ortho/para to NO₂

Interplay of electronic effects in this compound.

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a quantitative means to assess the electronic effect of a substituent on the reactivity of a benzene derivative.[7] It is defined as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for a reaction with a substituted benzene.

  • K₀ is the equilibrium constant for the reaction with unsubstituted benzene.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For this compound, the relevant Hammett constants (σ_meta) are:

SubstituentHammett Constant (σ_meta)Electronic Effect
-CH₃-0.07Weakly Electron-Donating
-NO₂+0.71Strongly Electron-Withdrawing

These values quantitatively confirm the electron-donating nature of the methyl group and the strong electron-withdrawing nature of the nitro group when positioned meta to a reaction center. The additive effect of these substituents will significantly impact the basicity of the amino group and the regioselectivity of further electrophilic aromatic substitution reactions.

Experimental Validation of Electronic Effects: Synthesis and Spectroscopy

The theoretical understanding of electronic effects can be validated through experimental synthesis and spectroscopic characterization. A common synthetic route to substituted nitroanilines is the nitration of the corresponding toluidine.[8]

Experimental Protocol: Synthesis of 2-Methyl-5-nitroaniline (A Representative Analog)

This protocol is adapted from a standard laboratory procedure for the nitration of o-toluidine and serves as a representative example for the synthesis of methyl-nitroanilines.[8]

Materials and Reagents:

  • 2-Methylaniline (o-toluidine)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid.

    • Cool the flask in an ice/salt bath to -10 °C.[8]

    • Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, ensuring the temperature remains below 10 °C. This forms the o-toluidinium sulfate salt.[8]

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred amine salt solution, maintaining the reaction temperature between 0 and 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

    • The product, 2-Methyl-5-nitroaniline, will precipitate as a yellow solid.

    • Collect the solid by vacuum filtration using a Büchner funnel, and wash it thoroughly with cold water.

    • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.

Causality Behind Experimental Choices:

  • The reaction is carried out at low temperatures to control the exothermic nitration reaction and to minimize the formation of byproducts.[8]

  • The amino group of o-toluidine is protonated by the strong sulfuric acid to form the anilinium ion. This is a crucial step as the -NH₃⁺ group is a meta-director, which directs the incoming nitro group to the position meta to itself (and para to the methyl group), yielding the desired 2-methyl-5-nitroaniline isomer.[8]

Spectroscopic Analysis

Table of Spectroscopic Data for 2-Methyl-5-nitroaniline

Spectroscopic Technique Characteristic Features
¹H NMR (400 MHz, DMSO-d₆)δ 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 2.16 (s, 3H)[7]
¹³C NMR (100 MHz, DMSO-d₆)δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78[7]
Infrared (IR) N-H stretching (symmetric and asymmetric) ~3300-3500 cm⁻¹, NO₂ stretching (asymmetric) ~1500-1560 cm⁻¹ and (symmetric) ~1300-1370 cm⁻¹, C-N stretching ~1250-1350 cm⁻¹, Aromatic C=C stretching ~1450-1600 cm⁻¹[9]

For this compound, we would expect a similar ¹H NMR spectrum with three distinct aromatic proton signals, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons would be influenced by the meta-positioning of the substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with their chemical shifts reflecting the electron-donating and -withdrawing effects of the substituents. The IR spectrum would exhibit the characteristic absorption bands for the amino and nitro functional groups.

Computational Investigation of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and properties of molecules.[10] A typical workflow for analyzing this compound is outlined below.

Protocol: DFT Analysis of this compound
  • Structure Input and Optimization:

    • The 3D structure of this compound is built using molecular modeling software.

    • A geometry optimization is performed using a suitable DFT functional, such as B3LYP, and a basis set like 6-311++G(d,p).[10] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • A vibrational frequency analysis is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[10]

  • Electronic Property Calculation:

    • Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties.

    • Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are visualized to understand the regions of electron density and susceptibility to electrophilic and nucleophilic attack.

    • Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This provides a clear picture of the charge distribution.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the atomic charges, providing a quantitative measure of the electron distribution and the inductive effects of the substituents.[4]

dft_workflow cluster_analysis Electronic Property Analysis start Start: Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No, Re-optimize single_point Single-Point Energy Calculation verify_min->single_point Yes homo_lumo Visualize HOMO/LUMO single_point->homo_lumo esp_map Generate ESP Map single_point->esp_map nbo Perform NBO Analysis (Atomic Charges) single_point->nbo end End: Interpret Results homo_lumo->end esp_map->end nbo->end

Workflow for DFT analysis of this compound.

Conclusion: A Synthesized Understanding

The electronic properties of this compound are a testament to the intricate dance of inductive and resonance effects. The electron-donating methyl group and the powerfully electron-withdrawing nitro group, in concert with the versatile amino group, create a unique electronic landscape. This guide has provided a framework for understanding these effects through theoretical principles, validating them with experimental protocols, and further exploring them with computational methods. For the researcher, scientist, and drug development professional, a thorough grasp of these fundamental principles is paramount for the rational design and synthesis of novel molecules with desired chemical and biological activities.

References

  • BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • The Royal Society of Chemistry. (2013).
  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Der Pharma Chemica.
  • Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
  • BenchChem. (2025).
  • Ferrate(VI)
  • ChemicalBook. (2023). 3-METHOXY-5-NITROANILINE synthesis.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944).
  • IARC Public
  • BenchChem. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024).
  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
  • The Crucial Role of this compound in Modern Chemical Synthesis. APICMO.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes in terms of the localized-orbital model. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71–80.
  • Quora. (2020). Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?.
  • Organic Syntheses Procedure. m-NITROTOLUENE.
  • YouTube. (2023). DFT Made Simple: Step-by-Step Guide for Beginners.
  • ChemicalBook. (2017). 3-Nitroaniline(99-09-2) IR Spectrum.
  • ChemicalBook. (2017). 2-Methyl-5-nitroaniline(99-55-8) 13C NMR spectrum.
  • ChemicalBook. (2017). 2-Methyl-5-nitroaniline(99-55-8) 1H NMR spectrum.
  • PubChem. 2-Methyl-5-Nitroaniline.
  • ChemicalBook. (2024). 3-METHYL-5-NITRO ANILINE | 618-61-1.
  • Sigma-Aldrich. This compound AldrichCPR.
  • BenchChem. (2025).
  • Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes in terms of the localized-orbital model. Proceedings of the Royal Society of London. Series A.
  • European Patent Office. (2004). Process for preparing 3-chloro-5-nitrotoluene - EP 1443040 A1.
  • Study.com. (2021). Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5....
  • SciSpace. (2016).
  • TKM (KIT). (2012). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities.
  • ResearchGate. (2015). FT-IR spectra of p-nitroaniline (a) control and (b)
  • Google Patents. (2004). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chair of Analytical Chemistry. pKa values bases.
  • ChemicalBook. (2017). 3-Nitroaniline(99-09-2) 13C NMR spectrum.
  • SpectraBase. 2-Methyl-5-nitro-aniline - Optional[FTIR] - Spectrum.
  • SpectraBase. 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts.

Sources

Initial toxicity screening of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Toxicity Screening of 3-Methyl-5-nitroaniline and Structurally Related Aromatic Amines

Authored by: A Senior Application Scientist

The methodologies described herein are rooted in established regulatory guidelines and best practices in toxicology. We will detail the rationale behind each experimental choice, provide step-by-step protocols for key assays, and explain how to interpret the resulting data to build a preliminary risk assessment profile.

Part 1: Foundational Assessment - Physicochemical and In Silico Evaluation

Before any biological testing, a thorough understanding of the compound's physicochemical properties is essential. These properties govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential toxicity. For this compound (CAS: 618-61-1), the presence of a nitro group and an aniline moiety immediately raises flags for potential genotoxicity and metabolic activation.

Physicochemical Characterization

Key parameters to determine experimentally include:

  • Solubility: Assessed in aqueous buffers (pH 5.0, 7.4) and relevant organic solvents. Poor aqueous solubility can complicate in vitro test substance administration and may necessitate the use of a vehicle like DMSO.

  • LogP (Octanol-Water Partition Coefficient): This value predicts the compound's lipophilicity and potential to cross biological membranes or bioaccumulate.

  • pKa (Ionization Constant): Determines the charge state of the molecule at different physiological pH values, which significantly impacts its interaction with biological targets and cell permeability.

In Silico Toxicological Prediction

Computational (in silico) models provide a rapid, cost-effective first pass at identifying potential liabilities. Using the known structure of this compound, we can employ Quantitative Structure-Activity Relationship (QSAR) models.

  • Genotoxicity Prediction: Models such as Derek Nexus® or Sarah Nexus® can predict the likelihood of bacterial mutagenicity (Ames test outcome) and clastogenicity based on structural alerts. The aromatic nitro group is a well-known structural alert for mutagenicity, often following metabolic reduction to a reactive hydroxylamine intermediate.

  • Carcinogenicity Prediction: While less definitive, models can estimate carcinogenic potential based on structural similarity to known carcinogens.

  • hERG Channel Blockade: In silico models can predict the potential for cardiovascular toxicity by assessing the molecule's likelihood of blocking the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.

The workflow for this initial assessment is outlined below.

cluster_0 Tier 1: Foundational Assessment A Compound Structure (this compound) B Physicochemical Characterization (Solubility, LogP, pKa) A->B C In Silico Modeling (QSAR) A->C D Preliminary Risk Hypothesis (e.g., Potential for Genotoxicity) B->D C->D

Caption: Tier 1 Workflow: In Silico and Physicochemical Analysis.

Part 2: In Vitro Toxicity Screening - A Core Battery of Assays

Based on the preliminary hypothesis of potential genotoxicity and the need to establish a baseline for cytotoxicity, the following tiered in vitro screening battery is recommended.

Cytotoxicity Assessment

The first step in any in vitro program is to determine the concentrations at which the compound causes overt cell death. This helps establish a relevant concentration range for subsequent, more sensitive assays like genotoxicity tests.

  • Recommended Assay: Neutral Red Uptake (NRU) or MTT assay.

  • Cell Line: HepG2 (human hepatoma cell line) is recommended due to its hepatic origin, making it relevant for detecting metabolically activated toxicants.

  • Rationale: The liver is the primary site of metabolism for many xenobiotics. Using a liver-derived cell line provides a more relevant system than non-metabolically active cells, especially for a compound like an aromatic amine that may require metabolic activation to exert its toxicity.

Table 1: Example Data Layout for a Cytotoxicity Assay (MTT)

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.7 ± 5.1
195.2 ± 4.8
1088.1 ± 6.2
5052.4 ± 7.1
10015.3 ± 3.9
2502.1 ± 1.5

From this data, an IC50 (the concentration that inhibits 50% of cell viability) can be calculated. This value is critical for selecting non-cytotoxic concentrations for the genotoxicity assays that follow.

Genotoxicity Assessment

This is the most critical endpoint for an aromatic amine. A standard two-part in vitro battery is required by most regulatory agencies.

The Ames test is a widely used method to detect gene mutations induced by a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Rationale: This test is highly sensitive to mutagens that cause point mutations (base substitutions) and frameshift mutations. Crucially, the assay is run both with and without an external metabolic activation system (a rat liver homogenate called S9 mix). This is essential for aromatic amines, which are often not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes.

Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare positive controls (e.g., sodium azide for non-S9 strains, 2-aminoanthracene for S9-activated strains) and a vehicle control.

  • Metabolic Activation: Prepare two sets of test tubes. To one set, add the S9 metabolic activation mix. To the other, add a control buffer.

  • Exposure: Add the bacterial culture (e.g., S. typhimurium TA98 or TA100) to each tube, followed by the test compound dilutions or controls.

  • Plating: After a brief pre-incubation, add top agar to the tubes, vortex gently, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the vehicle control (typically a 2-fold or greater increase) indicates a positive result.

cluster_1 Ames Test Workflow A Prepare Test Compound Dilutions C Mix: Compound + Bacteria + Buffer (-S9) A->C D Mix: Compound + Bacteria + S9 Mix (+S9) A->D B Bacterial Culture (e.g., TA98) B->C B->D E Add Top Agar & Plate C->E D->E F Incubate @ 37°C for 48-72h E->F G Count Revertant Colonies F->G H Analyze Data vs. Vehicle Control G->H

Caption: Experimental Workflow for the Ames Plate Incorporation Test.

This assay detects chromosomal damage. It identifies micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Rationale: The micronucleus test complements the Ames test by detecting clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. It provides a more comprehensive picture of genotoxic potential.

  • Cell Line: Human peripheral blood lymphocytes (HPBL) or a human cell line like TK6 are preferred.

  • Methodology: Cells are exposed to this compound at a range of non-cytotoxic concentrations for a short period (e.g., 3-4 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei unambiguous. Cells are then harvested, fixed, and stained, and the frequency of binucleated cells containing micronuclei is determined via microscopy or flow cytometry.

Part 3: Secondary Screening and Mechanistic Insights

If the initial screening reveals significant liabilities (e.g., strong positive in the Ames test), further mechanistic or organ-specific toxicity studies may be warranted.

Cardiotoxicity Screening
  • Recommended Assay: hERG Patch-Clamp Assay.

  • Rationale: Sudden cardiac death due to arrhythmia is a major concern in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical component of cardiac repolarization, and its blockade is a primary indicator of pro-arrhythmic risk. This assay directly measures the inhibitory effect of the compound on the hERG channel current in cells engineered to express the channel.

Hepatotoxicity Screening
  • Recommended Assay: Assessment of liver enzyme leakage (ALT/AST) and glutathione (GSH) depletion in primary human hepatocytes.

  • Rationale: Primary hepatocytes are considered the gold standard for in vitro liver studies. Measuring the release of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) is a direct indicator of hepatocellular membrane damage. Measuring GSH levels assesses oxidative stress, a common mechanism of toxicity for aromatic amines.

Part 4: Synthesis and Risk Assessment

The initial toxicity screening concludes with an integrated assessment of all data.

  • In Silico: The QSAR models likely predicted a risk of mutagenicity for this compound due to its aromatic nitro group.

  • Cytotoxicity: The IC50 value from the HepG2 assay establishes the compound's general toxicity and guides dosing for other tests.

  • Genotoxicity: This is the pivotal endpoint.

    • Negative in both Ames and Micronucleus: The compound has a low risk of being a genotoxicant.

    • Positive in Ames (+S9), Negative in Micronucleus: This classic profile suggests the compound is a pro-mutagen that causes point mutations after metabolic activation. This is a significant liability.

    • Positive in Micronucleus, Negative in Ames: Suggests the compound is primarily a clastogen or aneugen, not a point mutagen.

    • Positive in both: Indicates the compound is a genotoxicant with multiple mechanisms of action, posing a very high risk.

Based on this profile, a decision can be made. A clean profile allows for progression, while a clear genotoxic signal, particularly a positive Ames test result, is often sufficient to terminate the development of a compound unless its intended use is for a life-threatening condition with no other therapeutic options.

This structured, tiered approach ensures that critical toxicological liabilities are identified early in the development process, saving resources and enabling a data-driven approach to chemical safety assessment.

References

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]

  • ICH Harmonised Tripartite Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • The ICH S7B and E14 Guidelines: A Primer for Non-Cardiologists. Kramer, J., Obejero-Paz, C. A., & Myatt, G. (2013). British journal of pharmacology. [Link]

The Versatile Cornerstone: A Technical Guide to the Applications of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Chemical Intermediate

In the intricate world of chemical synthesis, certain molecules stand out for their versatility and foundational role across diverse industries. 3-Methyl-5-nitroaniline (CAS No. 618-61-1), a seemingly unassuming aromatic amine, is one such cornerstone compound.[1][2] Its unique molecular architecture, featuring a methyl group, a nitro group, and an amine group strategically positioned on a benzene ring, imparts a rich chemical reactivity that makes it an indispensable intermediate in the synthesis of a wide array of commercially significant products.[1] This technical guide provides a comprehensive review of the synthesis, properties, and multifaceted applications of this compound, with a particular focus on its pivotal role in the production of dyes and pigments, pharmaceuticals, and agrochemicals. For researchers and drug development professionals, a deep understanding of this molecule's potential can unlock new avenues for innovation.

Physicochemical Properties and Synthesis of this compound

Key Physicochemical Data

This compound typically presents as a yellow to orange crystalline solid.[1] It exhibits moderate solubility in water but is readily soluble in common organic solvents such as ethanol and acetone, a characteristic that facilitates its use in a variety of reaction conditions.[1]

PropertyValue
Chemical Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 618-61-1
Appearance Yellow to orange crystalline solid
Melting Point 98 °C
Boiling Point 324.2 °C at 760 mmHg
Density 1.3 g/cm³
Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the selective reduction of a dinitro precursor. The following protocol provides a representative method for its preparation.

Reaction Principle: The selective reduction of one nitro group in 1,3-dinitro-5-methylbenzene (a derivative of m-dinitrobenzene) is the key transformation. This is often accomplished using sodium sulfide or sodium hydrogen sulfide, which under controlled conditions, can preferentially reduce one nitro group while leaving the other intact.

Experimental Protocol: Selective Reduction of 1,3-Dinitro-5-methylbenzene

Materials:

  • 1,3-Dinitro-5-methylbenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Reducing Agent: In a beaker, dissolve sodium sulfide nonahydrate in deionized water. In a separate container, dissolve sodium bicarbonate in water. Cool both solutions in an ice bath. To the sodium sulfide solution, slowly add the sodium bicarbonate solution with stirring. The addition of methanol will precipitate out sodium carbonate, leaving the desired sodium hydrogen sulfide in solution. Filter the solution to remove the precipitate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dinitro-5-methylbenzene in methanol. Heat the solution to a gentle reflux.

  • Reduction Reaction: Slowly add the prepared sodium hydrogen sulfide solution to the refluxing solution of 1,3-dinitro-5-methylbenzene. A color change should be observed as the reaction progresses.

  • Work-up and Isolation: After the addition is complete, continue to reflux for a specified period to ensure the reaction goes to completion. Monitor the reaction by thin-layer chromatography (TLC). Once complete, distill off the methanol. Pour the remaining aqueous mixture into ice-cold water to precipitate the crude this compound.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as an aqueous methanol solution, to yield the final product.

Causality in Experimental Choices:

  • Selective Reducing Agent: The choice of sodium sulfide or sodium hydrogen sulfide is crucial for the selective reduction of one nitro group. Harsher reducing agents would likely reduce both nitro groups.

  • Temperature Control: The initial cooling of the solutions and the controlled addition of reagents are important to manage the exothermic nature of the reactions and prevent side reactions.

  • Recrystallization: This final purification step is essential to remove any unreacted starting material and byproducts, ensuring a high-purity final product suitable for subsequent applications.

G cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product 1_3_Dinitro_5_methylbenzene 1,3-Dinitro-5-methylbenzene Dissolve_Dinitro Dissolve Dinitro Compound in Methanol 1_3_Dinitro_5_methylbenzene->Dissolve_Dinitro Sodium_Sulfide Sodium Sulfide Prepare_Reducing_Agent Prepare Reducing Agent (Sodium Hydrogen Sulfide) Sodium_Sulfide->Prepare_Reducing_Agent Sodium_Bicarbonate Sodium Bicarbonate Sodium_Bicarbonate->Prepare_Reducing_Agent Methanol_Water Methanol/Water Methanol_Water->Prepare_Reducing_Agent Reflux_and_Add Reflux and Add Reducing Agent Prepare_Reducing_Agent->Reflux_and_Add Dissolve_Dinitro->Reflux_and_Add Reaction_Monitoring Monitor Reaction (TLC) Reflux_and_Add->Reaction_Monitoring Workup Work-up: Distill Methanol, Precipitate in Ice Water Reaction_Monitoring->Workup Purification Purification: Filtration and Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the use of this compound in API synthesis.

Agrochemicals: A Precursor for Crop Protection

In the agrochemical sector, this compound is utilized as a precursor in the manufacture of certain pesticides and herbicides. I[1][2]ts molecular structure can be readily modified to produce compounds with targeted biological activity for effective crop protection. T[1]he growing demand for more efficient and environmentally conscious agrochemicals underscores the importance of versatile intermediates like this compound.

The synthetic strategies in this field are analogous to those in the pharmaceutical industry, where the amine and nitro functionalities are sequentially modified to build the final active ingredient. The specific substitutions on the aromatic ring can be tailored to achieve the desired herbicidal or pesticidal properties.

Safety, Toxicology, and Environmental Considerations

A comprehensive understanding of the safety and environmental impact of a chemical is paramount for its responsible use.

Toxicological Profile

This compound and its isomers are classified as toxic substances. Acute exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when dealing with the solid powder to avoid inhalation.

The International Agency for Research on Cancer (IARC) has not classified this compound specifically. However, related compounds, such as other nitroanilines, have been evaluated. It is prudent to treat this compound as potentially hazardous and to minimize exposure.

Environmental Fate and Ecotoxicity

The environmental fate of this compound is influenced by its moderate water solubility and its potential for biodegradation. While some studies suggest it may be resistant to rapid biodegradation, acclimated microbial populations may be able to degrade it over time. Its potential to adsorb to soil and sediment can limit its mobility in the environment.

From an ecotoxicological perspective, nitroaromatic compounds can be harmful to aquatic organisms. Therefore, releases of this compound into the environment should be strictly avoided. All waste containing this compound must be disposed of in accordance with local, regional, and national regulations.

Future Outlook and Greener Synthesis Alternatives

The continued importance of this compound in various industries necessitates the exploration of more sustainable and environmentally friendly synthesis methods. Traditional nitration and reduction processes often involve harsh reagents and can generate significant waste.

Research into "greener" chemical synthesis is an active area. For nitroaromatic compounds, this includes the development of:

  • Solid Acid Catalysts: Utilizing solid acid catalysts instead of corrosive liquid acids for nitration reactions can simplify product separation and catalyst recycling.

  • Alternative Nitrating Agents: Exploring less hazardous nitrating agents can improve the safety profile of the synthesis.

  • Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of dinitro compounds can be a cleaner alternative to sulfide-based reductions, often with higher selectivity and efficiency.

  • Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of nitroaromatic compounds is a promising but still developing area that could offer highly selective and environmentally benign synthetic routes.

The adoption of such greener methodologies will be crucial for the long-term sustainable use of this compound and other important chemical intermediates.

Conclusion

This compound is a testament to the profound impact that a single, well-structured molecule can have across multiple scientific and industrial domains. Its versatility as a chemical intermediate, particularly in the synthesis of azo dyes, pharmaceuticals, and agrochemicals, is firmly established. For researchers and developers, a thorough understanding of its synthesis, reactivity, and applications provides a powerful tool for the creation of new and improved products. As the chemical industry continues to evolve towards more sustainable practices, the development of greener synthetic routes for this and other cornerstone compounds will be a key area of focus, ensuring that their utility can be harnessed in a safe and environmentally responsible manner.

References

  • The Crucial Role of this compound in Modern Chemical Synthesis.
  • This compound: A Versatile Intermediate for Diverse Industrial Needs.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Disposal of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Inherent Risks of 3-Methyl-5-nitroaniline

This compound (CAS No. 618-61-1) is a valuable aromatic intermediate characterized by the presence of an amine group, a nitro group, and a methyl group on a benzene ring.[1] This unique trifunctional substitution pattern makes it a versatile precursor in various industrial and research applications. It serves as a key building block in the synthesis of vibrant azo dyes, complex active pharmaceutical ingredients (APIs), and specialized agrochemicals.[1][2] Its utility lies in the differential reactivity of the amine and nitro moieties, allowing for sequential chemical transformations to build complex molecular architectures.[1]

However, the very features that make this compound synthetically useful also contribute to its significant health and environmental hazards. As with many nitroaromatic compounds, it is predicted to have a high degree of toxicity.[3] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and mitigate the risks associated with this compound, ensuring its safe handling from receipt to disposal. The principles and protocols outlined herein are grounded in established safety science to protect laboratory personnel and the environment.

Section 1: Hazard Assessment and Toxicological Profile

Core Toxicological Concerns:

The primary hazards associated with nitroanilines are high acute toxicity upon ingestion, inhalation, or skin contact, and the potential for target organ damage after repeated exposure. A significant physiological effect of many aromatic amines and nitro compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[4][5] This leads to cyanosis (a bluish discoloration of the skin), and in severe cases, can result in convulsions, tachycardia, and death.[4] The onset of symptoms may be delayed for several hours post-exposure.[5]

Data from Related Compounds:

The following table summarizes GHS classifications and key hazards for closely related nitroaniline isomers. It is prudent to assume that this compound exhibits a similar hazard profile.

Hazard ClassificationDescriptionAssociated CompoundsSource(s)
Acute Toxicity (Oral) Category 3: Toxic if swallowed.3-Nitroaniline, 2-Methyl-5-nitroaniline[6]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin.3-Nitroaniline, 2-Methyl-5-nitroaniline[6]
Acute Toxicity (Inhalation) Category 3: Toxic if inhaled.3-Nitroaniline, 2-Methyl-5-nitroaniline[6]
Specific Target Organ Toxicity (Repeated Exposure) Category 2: May cause damage to organs (Blood, Liver, Kidney, Heart) through prolonged or repeated exposure.3-Nitroaniline
Carcinogenicity Suspected of causing cancer (Category 2).2-Methyl-5-nitroaniline[6]
Aquatic Hazard (Chronic) Category 3: Harmful to aquatic life with long lasting effects.3-Nitroaniline

Physicochemical Properties:

Understanding the physical properties of this compound is crucial for anticipating its behavior during handling and in the event of a spill.

PropertyValueSource(s)
CAS Number 618-61-1[7]
Molecular Formula C₇H₈N₂O₂[7]
Molecular Weight 152.15 g/mol [7]
Appearance Solid (form not specified)[7]
Melting Point 98 °C[7]
Boiling Point 324.2 °C at 760 mmHg[7]
Flash Point 149.8 °C[7]
Solubility Insoluble in water.[8]

The high melting point and low water solubility indicate that this compound is a stable solid at room temperature, but its fine particulate nature can pose a significant inhalation risk if it becomes airborne.[8]

Section 2: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The fundamental principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator. For a toxic powder like this compound, these are non-negotiable.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood to control airborne particulates and vapors.[4][9]

  • Ventilated Balance Enclosure: For weighing operations, a dedicated ventilated balance enclosure or a powder containment hood provides superior protection against inhaling fine powders compared to a standard fume hood.[10]

  • HEPA-Filtered Vacuum: For cleanup of spills or contaminated surfaces, a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter must be used to prevent the re-aerosolization of toxic dust.[10][11]

2.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is critical but should never be the sole means of protection. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given that many nitroaromatics can be absorbed through the skin, double-gloving (wearing two pairs of gloves) is a highly recommended best practice. Nitrile gloves are a common choice, but always consult the manufacturer's compatibility chart for the specific solvents being used.[9] Gloves must be inspected for integrity before each use and changed immediately if contaminated or every two hours during continuous use.[11]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles and a full-face shield must be worn over them.[6]

  • Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used.[9] Do not wear lab coats outside of the designated laboratory area.[9]

  • Respiratory Protection: Engineering controls should be sufficient to prevent airborne exposure. If, under rare circumstances, these controls are not feasible, a NIOSH-approved respirator with the appropriate particulate filter must be used.[9] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.[9]

2.3 Standard Operating Protocols

Adherence to detailed, step-by-step protocols is the key to ensuring reproducible science and operator safety.

Protocol 2.3.1: Weighing Solid this compound

  • Preparation: Designate a specific work area within a ventilated enclosure or chemical fume hood.[11] Line the work surface with disposable, absorbent bench paper.[11]

  • Tare Container: Tare a sealable container (e.g., a vial with a screw cap) on the analytical balance.

  • Transfer Powder: Inside the ventilated enclosure, carefully transfer the approximate required amount of this compound to the tared container using a clean spatula. Avoid creating dust. If the powder is static, an anti-static gun can be used.[11]

  • Seal and Weigh: Securely close the container.

  • Decontaminate: Carefully wipe the exterior of the sealed container with a cloth dampened with 70% ethanol to remove any residual powder.

  • Final Weighing: Move the sealed, decontaminated container to the balance for the final, accurate weighing.

  • Cleanup: Decontaminate the spatula and the work surface according to the disposal protocol (Section 4).

Protocol 2.3.2: Preparation of a Stock Solution

  • Initial Setup: Perform all steps within a chemical fume hood.

  • Solvent Addition: Weigh the required amount of this compound into a suitable flask following Protocol 2.3.1. Add a magnetic stir bar.

  • Dissolution: While stirring, slowly add the desired solvent to the flask via a funnel to avoid splashing.

  • Completion: Continue stirring until all the solid has dissolved. Cap the flask securely.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard pictograms.

Below is a logical workflow for the safe handling of toxic powders like this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sop Review SOP & SDS prep_area Designate & Prepare Work Area (Fume Hood / Ventilated Enclosure) prep_sop->prep_area prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_area->prep_ppe weigh Weigh Solid using Containment (Protocol 2.3.1) prep_ppe->weigh dissolve Prepare Solution in Hood (Protocol 2.3.2) weigh->dissolve decon Decontaminate Equipment & Surfaces dissolve->decon waste Segregate & Label Hazardous Waste (Section 4) decon->waste remove_ppe Doff PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_task Task Complete wash->end_task start Start Task start->prep_sop

Caption: Workflow for Safe Handling of this compound.

Section 3: Emergency Procedures

Preparedness is paramount. All personnel working with this compound must be familiar with these procedures and the location of all safety equipment, including safety showers, eyewash stations, and spill kits.

3.1 Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

3.2 Chemical Spills

The response to a spill depends on its size and location.

Protocol 3.2.1: Small Spill Cleanup (inside a fume hood)

  • Alert: Notify others in the immediate area.

  • Contain: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to cover and contain the spill.[12] Do not use combustible materials like paper towels.[12]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[12] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[12] All cleaning materials must be disposed of as hazardous waste.[12]

Protocol 3.2.2: Large Spill Cleanup (outside a fume hood)

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do Not Attempt Cleanup: Do not attempt to clean up a large spill of a highly toxic substance unless you are a trained emergency responder with the proper respiratory protection and equipment.

The decision-making process for responding to a chemical spill is critical for ensuring safety.

G cluster_small Small Spill (Inside Hood) cluster_large Large Spill (Outside Hood) spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess alert_small Alert Nearby Personnel assess->alert_small Small & Contained evacuate Evacuate Area assess->evacuate Large or Uncontained contain Contain with Inert Absorbent alert_small->contain collect Collect into Hazardous Waste Container contain->collect decon_small Decontaminate Spill Area collect->decon_small end_spill Spill Managed decon_small->end_spill isolate Isolate Lab, Prevent Entry evacuate->isolate notify_ehs Contact EHS / Emergency Response isolate->notify_ehs no_cleanup DO NOT Attempt Cleanup notify_ehs->no_cleanup no_cleanup->end_spill

Caption: Decision Workflow for Chemical Spill Response.

Section 4: Storage and Disposal

Proper storage and disposal are critical final steps in the chemical lifecycle, essential for preventing accidental exposure and environmental contamination.

4.1 Storage Requirements

  • Location: Store this compound in a cool, dry, well-ventilated area.[4]

  • Container: Keep the container tightly closed and clearly labeled.[4]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[8][9]

4.2 Waste Disposal Protocol

All this compound waste, including grossly contaminated PPE, spill cleanup materials, and rinse solutions, must be treated as hazardous waste.[12]

Protocol 4.2.1: Hazardous Waste Management

  • Waste Segregation: Collect waste containing this compound in a dedicated hazardous waste container.[12] It should be classified as a non-halogenated organic solid or solution, depending on the form. Do not mix with incompatible waste streams.[13]

  • Container Selection: Use a robust, leak-proof container that is chemically compatible with the waste.[13] For solids, a wide-mouth polyethylene container is suitable. For liquids, use a designated solvent waste container.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components (e.g., solvents).[12] The accumulation start date must also be visible.

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.[12][13]

  • Disposal: Arrange for waste pickup through your institution's EHS department.[13] Never dispose of this compound down the drain or in the regular trash.[13] The primary rinse of any container that held this chemical must also be collected as hazardous waste.[13]

Conclusion

This compound is a potent synthetic tool that demands a commensurate level of respect and caution. By integrating the principles of hazard assessment, risk mitigation through engineering controls and PPE, and strict adherence to handling and disposal protocols, researchers can leverage its synthetic utility while upholding the highest standards of laboratory safety. The causality is clear: understanding the toxic nature of this compound directly informs the necessity of containment, personal protection, and controlled disposal to prevent exposure and protect both human health and the environment.

References

[14] U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 2-Methyl-5-Nitroaniline. Retrieved from [Link]

[11] University of Washington Environmental Health & Safety. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

[15] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3565037, this compound. Retrieved from [Link]

[4] Acros Organics. (n.d.). Material Safety Data Sheet: 2-Nitroaniline, 98%. Retrieved from a similar compound's SDS.

[16] Lab Manager Magazine. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

[3] East Harbour Group. (2022). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. Retrieved from a similar compound's SDS.

[17] GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

[9] National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

[6] Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: 2-Methyl-5-nitroaniline. Retrieved from a similar compound's SDS.

[1] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Diverse Industrial Needs. Retrieved from [Link]

[18] Sigma-Aldrich. (2025). SAFETY DATA SHEET: o-nitroaniline. Retrieved from a similar compound's SDS.

[13] Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

[19] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline. Retrieved from [Link]

[5] ChemicalBook. (2025). 4-Methyl-2-nitroaniline - Safety Data Sheet. Retrieved from a similar compound's SDS.

[20] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]

[21] Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

[22] U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

[23] University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Methyl-5-nitroaniline in Azo Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their widespread use in the textile, leather, and printing industries stems from their brilliant colors, excellent fastness properties, and cost-effective synthesis.[2][3] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, typically involving a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[1][4]

This compound (CAS No: 618-61-1) is a key aromatic amine derivative that serves as a crucial intermediate in the synthesis of a variety of azo dyes and pigments.[2][5] Its molecular structure, featuring an amino group, a methyl group, and a nitro group on an aromatic ring, provides a unique combination of reactivity and functionality. The presence of the electron-withdrawing nitro group and the electron-donating methyl group influences the electronic properties of the aromatic ring, which in turn dictates the color and fastness of the resulting azo dyes.[2][5] This guide provides a comprehensive overview of the synthesis of azo dyes using this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations.

Chemical Principles: The Journey from Amine to Azo Dye

The synthesis of an azo dye from this compound involves two fundamental reactions: diazotization and azo coupling.

1. Diazotization: Formation of the Diazonium Salt

Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into a diazonium salt.[6][7] This reaction is typically carried out in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[4][7]

The low temperature (0-5 °C) is critical to prevent the highly unstable diazonium salt from decomposing and to minimize side reactions.[8] The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen atom of the amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (Ar-N₂⁺).

2. Azo Coupling: The Color-Forming Reaction

The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component, to form the azo dye.[4][9] Common coupling components include phenols, naphthols, and aromatic amines.[1][9] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component.[4]

The position of the azo coupling is directed by the activating group on the coupling component. For phenols and naphthols, the coupling generally occurs at the para position to the hydroxyl group.[4] The pH of the reaction medium is a crucial factor in the coupling reaction. Phenols are typically coupled under mildly alkaline conditions, which favor the formation of the more reactive phenoxide ion.[8] Aromatic amines, on the other hand, are coupled in weakly acidic to neutral conditions.

The extended system of conjugated double bonds, including the aromatic rings and the azo group, forms the chromophore responsible for the color of the dye. The specific color is determined by the electronic nature of the substituents on both the diazo and coupling components.

Experimental Protocols

Safety Precautions:

  • This compound is toxic if swallowed, in contact with skin, or if inhaled and may cause damage to organs through prolonged or repeated exposure. [10][11]

  • Always work in a well-ventilated fume hood. [10][12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10]

  • Handle all chemicals with care and avoid generating dust. [10]

  • Diazonium salts can be explosive in their solid, dry state. Therefore, they are almost always prepared and used in solution without isolation. [13]

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt solution from this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound152.151.52 g0.01 mol
Concentrated Hydrochloric Acid (~37%)36.463.0 mL~0.03 mol
Sodium Nitrite (NaNO₂)69.000.76 g0.011 mol
Distilled Water18.0225 mL-
Ice-As needed-
Urea or Sulfamic Acid-~0.1 g-
Starch-Iodide Paper---

Equipment:

  • 100 mL Beaker

  • 50 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Thermometer

  • Pasteur Pipettes

Procedure:

  • Preparation of the Amine Salt: In a 100 mL beaker, suspend 1.52 g (0.01 mol) of this compound in 15 mL of distilled water.

  • While stirring, slowly add 3.0 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over a period of 10-15 minutes. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure the reaction goes to completion.

  • Checking for Excess Nitrous Acid: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization.

  • Quenching Excess Nitrous Acid: If the starch-iodide test is positive, add a small amount of urea or sulfamic acid to the reaction mixture to decompose the excess nitrous acid until the test is negative. This is important to prevent unwanted side reactions in the subsequent coupling step.

  • The resulting clear, cold solution is the diazonium salt of this compound and should be used immediately in the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of an azo dye by coupling the diazotized this compound with 2-naphthol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diazonium Salt Solution-From Protocol 10.01 mol
2-Naphthol144.171.44 g0.01 mol
Sodium Hydroxide (10% w/v solution)40.00~10 mL-
Distilled Water18.0250 mL-
Ice-As needed-

Equipment:

  • 250 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in approximately 10 mL of a 10% sodium hydroxide solution. Add 40 mL of cold distilled water.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation of the Azo Dye: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye on the filter paper with cold distilled water until the filtrate is neutral.

  • Drying: Press the dye cake on the filter paper to remove as much water as possible and then allow it to air dry. For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of an azo dye from this compound.

Diazotization cluster_reactants Reactants cluster_products Products This compound This compound Diazonium Salt Formation Diazonium Salt Formation This compound->Diazonium Salt Formation NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Formation 3-Methyl-5-nitrophenyldiazonium chloride 3-Methyl-5-nitrophenyldiazonium chloride Diazonium Salt Formation->3-Methyl-5-nitrophenyldiazonium chloride H2O H2O Diazonium Salt Formation->H2O caption Diazotization of this compound AzoCoupling cluster_reactants Reactants cluster_products Products Diazonium Salt 3-Methyl-5-nitrophenyl diazonium chloride Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction Coupling Component 2-Naphthol (in NaOH) Coupling Component->Coupling Reaction Azo Dye Azo Dye Coupling Reaction->Azo Dye HCl HCl Coupling Reaction->HCl caption Azo Coupling with 2-Naphthol

Caption: Azo Coupling with 2-Naphthol.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:

  • UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye. [14][15]* Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration of the azo group, and the disappearance of the N-H stretching of the primary amine. [14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye. [14][15]* Mass Spectrometry: To determine the molecular weight of the synthesized dye. [14][15]

Applications and Significance

Azo dyes derived from this compound find applications in various fields:

  • Textile Industry: For dyeing natural and synthetic fibers, providing a range of vibrant and durable colors. [2][5]* Pigments: As a precursor for the synthesis of organic pigments used in paints, inks, and plastics.

  • Pharmaceuticals and Agrochemicals: The versatile chemical nature of this compound also makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. [2][5]

Conclusion

The synthesis of azo dyes using this compound is a well-established and versatile process in organic chemistry. By carefully controlling the reaction conditions, particularly temperature and pH, a wide array of azo dyes with diverse colors and properties can be synthesized. A thorough understanding of the underlying chemical principles and strict adherence to safety protocols are paramount for the successful and safe execution of these reactions in a research and development setting. The unique structural features of this compound continue to make it a valuable building block in the ongoing development of novel colorants and other functional organic molecules.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • This compound: A Versatile Intermediate for Diverse Industrial Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.).
  • SAFETY DATA SHEET - 3-Nitroaniline. (2024, March 5). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methyl-3-nitroaniline. (2025, December 18). Fisher Scientific.
  • Emanuele, L., & D'Auria, M. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Organics, 5(3), 277-289. [Link]

  • SAFETY DATA SHEET - 5-Nitro-o-toluidine. (2025, September 16). Thermo Fisher Scientific.
  • M-NITROANILINE. (n.d.). NOAA - CAMEO Chemicals.
  • SAFETY DATA SHEET - 2-Methyl-5-nitroaniline. (2025, December 22). Thermo Fisher Scientific.
  • Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. (2024). Mediterranean Journal of Basic and Applied Sciences, 8(3), 130-142.
  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). YouTube.
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
  • Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. (n.d.). ResearchGate.
  • Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. (n.d.). ResearchGate.
  • Diazotization-Coupling Reaction. (n.d.). ResearchGate.
  • Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral? (2015, October 23). Quora.
  • New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2024, September 16). Al-Nahrain Journal of Science.
  • A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline. (n.d.). Benchchem.
  • The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate.
  • Dyes – Azo (Forming Restricted Amines). (n.d.). ZDHC MRSL.
  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2025, August 6). ResearchGate.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024, July). International Journal of Original Recent Advanced Research, 1(1).
  • One-step process of preparing azo dyes by simultaneous diazotization. (n.d.). Google Patents.
  • Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. (n.d.). Benchchem.
  • 1,2,3-triiodo-5-nitrobenzene. (n.d.). Organic Syntheses Procedure.

Sources

Application Notes & Protocols: 3-Methyl-5-nitroaniline as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of complex Active Pharmaceutical Ingredients (APIs). 3-Methyl-5-nitroaniline (CAS No. 618-61-1) has emerged as a particularly valuable and versatile building block.[1][2] Its unique molecular architecture, featuring an aniline backbone substituted with both a methyl and a nitro group, offers a rich platform for a diverse array of chemical transformations.[1] This document provides a comprehensive guide for researchers and drug development professionals on the properties, applications, and detailed protocols involving this compound, underscoring its role in constructing the aromatic frameworks of modern therapeutics.[2]

Introduction: The Strategic Importance of this compound

This compound is an aromatic amine derivative that serves as a foundational pillar in the synthesis of various APIs.[1] The strategic placement of the amine, nitro, and methyl groups on the benzene ring provides distinct points of reactivity that can be addressed sequentially. The amine group serves as a nucleophile or can be converted into a diazonium salt for a wide range of substitution reactions. Conversely, the nitro group is a strong electron-withdrawing group that can be readily reduced to a secondary amine, unlocking a different set of synthetic possibilities. This inherent chemical duality allows medicinal chemists to forge complex molecular structures with high precision, which is essential for developing novel therapeutic agents.[1][2] Its utility has been noted in the synthesis of potent BMX (Bone Marrow X-linked) kinase inhibitors, highlighting its relevance in contemporary drug discovery.[3]

Physicochemical & Handling Properties

A thorough understanding of the compound's properties is critical for its effective and safe use in a laboratory or manufacturing setting.

Physical and Chemical Data

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 618-61-1[1]
Chemical Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [4]
Appearance Yellow to orange crystalline solid[1]
Melting Point 98 °C[4]
Boiling Point 324.2 °C at 760 mmHg[4]
Solubility Moderately soluble in water; soluble in ethanol, acetone.[1]
Safety, Handling, and Storage

This compound is a hazardous substance and requires careful handling to ensure personnel safety.

  • Primary Hazards: Toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Causes irritation to the eyes, skin, respiratory tract, and digestive tract.[7] Prolonged or repeated exposure may cause damage to organs.[5][8] It may also cause methemoglobinemia, characterized by a reduced ability of blood to carry oxygen.[7]

  • Handling Precautions: All manipulations should be performed within a certified chemical fume hood.[7] Personnel must wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[5] Avoid the generation and inhalation of dust.[7] After handling, wash hands and exposed skin thoroughly.[7]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][7]

Synthetic Utility & Application Workflow

The true value of this compound lies in the differential reactivity of its two key functional groups. A common and powerful strategy involves first modifying the highly reactive amine group, followed by the chemical reduction of the nitro group to unveil a new amine for subsequent reactions. This workflow is fundamental to building molecular complexity.

G cluster_0 Synthetic Workflow A This compound (Starting Intermediate) B Step 1: Amine Functionalization (e.g., Acylation, Alkylation, Diazotization) A->B Reagents for Amine Chemistry C Functionalized Nitro-Intermediate B->C D Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation, SnCl₂) C->D Reducing Agents E Diamino-Derivative Scaffold (Ready for further modification) D->E

A generalized synthetic workflow using this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for a representative two-step synthesis, transforming this compound into a more complex diamino-derivative, a common scaffold in medicinal chemistry.

Protocol 1: Acylation of the Amine Group

Synthesis of N-(3-methyl-5-nitrophenyl)acetamide

This protocol details the protection of the amine group via acetylation. This step is crucial as it moderates the amine's reactivity and prevents unwanted side reactions in subsequent steps.

Materials & Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (as a base)

  • Acetyl chloride

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).

  • Add a magnetic stir bar and cool the flask in an ice bath to 0 °C.

  • Add the base (1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This washing sequence removes the base, unreacted acid chloride, and residual salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield pure N-(3-methyl-5-nitrophenyl)acetamide.

Protocol 2: Reduction of the Nitro Group

Synthesis of N-(5-amino-3-methylphenyl)acetamide

This protocol demonstrates the selective reduction of the nitro group to an amine, unmasking a new reactive site for further diversification.

Materials & Reagents:

  • N-(3-methyl-5-nitrophenyl)acetamide (from Protocol 1)

  • Ethanol or Ethyl Acetate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Diatomaceous earth (Celite®) for filtration (optional)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Add N-(3-methyl-5-nitrophenyl)acetamide (1.0 eq) and Tin(II) chloride dihydrate (4-5 eq) to a round-bottom flask.

  • Add ethanol as the solvent, followed by the slow addition of concentrated HCl. The reaction is often heated to reflux (e.g., 70-80 °C) to drive it to completion.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully basify the mixture by the slow addition of a concentrated NaOH solution until the pH is >10. This step neutralizes the acid and precipitates tin salts. Caution: This is a highly exothermic process.

  • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x). The product will move into the organic phase.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(5-amino-3-methylphenyl)acetamide.

  • The product can be further purified by column chromatography on silica gel if necessary.

Quality Control & Analytical Characterization

Ensuring the purity and identity of pharmaceutical intermediates is a non-negotiable aspect of drug development, directly impacting the efficacy and safety of the final API.[2] A multi-pronged analytical approach is required.

G cluster_0 Analytical QC Workflow A Synthesized Intermediate (Crude Product) B Purification (Recrystallization or Chromatography) A->B C Purity Assessment (HPLC / GC) B->C Purity > 98%? C->B No D Structural Confirmation (NMR / MS / IR) C->D Yes E Batch Release (Meets Specification) D->E Structure Confirmed

Sources

The Strategic Application of 3-Methyl-5-nitroaniline in the Agrochemical Development Pipeline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the competitive landscape of agrochemical research and development, the identification and strategic utilization of versatile chemical intermediates are paramount to the discovery of novel and effective crop protection agents. 3-Methyl-5-nitroaniline (CAS No. 618-61-1), a substituted aromatic amine, represents a significant building block in the synthesis of a variety of organic molecules.[1] While its application is well-documented in the dye and pharmaceutical industries, its potential in the agrochemical sector as a precursor for pesticides and herbicides is an area of active interest.[1][2] This technical guide provides an in-depth exploration of the chemical properties of this compound that make it a valuable starting material for agrochemical synthesis, alongside exemplified protocols relevant to the development of herbicidal active ingredients.

The unique arrangement of the amino, nitro, and methyl groups on the aniline backbone of this compound imparts a specific reactivity profile that can be exploited to generate diverse and complex molecular architectures.[1] This guide will delve into the rationale behind its use, offering researchers and development professionals a comprehensive understanding of its synthetic utility.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthetic chemistry. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol
Appearance Yellow to orange crystalline solid[1]
Melting Point 97-101 °C
Boiling Point 343.8 °C at 760 mmHg
Solubility Moderately soluble in water; soluble in ethanol and acetone[1]
CAS Number 618-61-1[1]

Synthetic Potential in Agrochemical Development: A Mechanistic Perspective

The chemical reactivity of this compound is dictated by its three key functional groups: the nucleophilic amino group, the electron-withdrawing nitro group, and the methyl group. This combination allows for a range of chemical transformations crucial for building the complex structures of modern agrochemicals.

  • The Amino Group: This primary amine is a key reaction site for N-alkylation, acylation, and diazotization reactions. In the context of herbicide synthesis, particularly for the dinitroaniline class, the amino group is often alkylated to introduce lipophilic side chains that are critical for the molecule's interaction with its biological target.

  • The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. Furthermore, the nitro group can be reduced to an amino group, opening up possibilities for further functionalization and the creation of substituted phenylenediamines, which are precursors to some fungicides.

  • The Aromatic Ring: The substitution pattern of this compound can be further modified through electrophilic aromatic substitution, although the deactivated nature of the ring requires forcing conditions. This allows for the introduction of additional functional groups to fine-tune the biological activity and physicochemical properties of the final product.

Exemplified Application: Synthesis of Dinitroaniline Herbicides

The dinitroaniline class of herbicides, which includes widely used products like trifluralin and pendimethalin, are known for their pre-emergent control of grasses and broadleaf weeds.[3][4] Their mode of action involves the inhibition of microtubule formation in plant cells.[3] While many commercial dinitroaniline herbicides are not synthesized directly from this compound, the synthetic strategies employed are highly relevant and provide a valuable template for its potential application.

Below is a generalized, representative protocol for the synthesis of a dinitroaniline herbicide, exemplified by the synthesis of trifluralin from a different starting material, to illustrate the key chemical transformations involved.

Protocol 1: Synthesis of a Dinitroaniline Herbicide (Exemplified by Trifluralin)

This two-step protocol involves the dinitration of a substituted chlorotoluene followed by amination.

Step 1: Dinitration of 4-chloro-α,α,α-trifluorotoluene

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of fuming nitric acid and sulfuric acid (oleum).

  • Cool the acid mixture to below 40°C.

  • Slowly add 4-chloro-α,α,α-trifluorotoluene to the stirred acid mixture, ensuring the temperature is maintained below 40°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for several hours to drive the dinitration to completion.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • The solid product, 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene, will precipitate.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry the product.

Step 2: Amination of 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene

  • In a suitable solvent, dissolve the 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene prepared in Step 1.

  • Add di-n-propylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude trifluralin can be purified by recrystallization or column chromatography.

Caption: Exemplified synthesis workflow for a dinitroaniline herbicide.

Hypothetical Application Protocol: Synthesis of a Novel Dinitroaniline Herbicide from this compound

Leveraging the known reactivity of this compound and the established synthetic routes for dinitroaniline herbicides, a plausible pathway to a novel herbicidal candidate can be proposed. This hypothetical protocol serves to illustrate the practical application of this intermediate in a research and development context.

Objective: To synthesize a novel N,N-dialkyl-2,6-dinitro-3-methylaniline derivative.

Step 1: N-Alkylation of this compound

  • In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution.

  • To the stirred suspension, add the desired alkyl halide (e.g., n-propyl bromide) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N,N-dipropyl-3-methyl-5-nitroaniline by column chromatography.

Step 2: Nitration of N,N-dipropyl-3-methyl-5-nitroaniline

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and sulfuric acid at a low temperature (0-5°C).

  • Dissolve the N,N-dipropyl-3-methyl-5-nitroaniline from Step 1 in a minimal amount of concentrated sulfuric acid and cool to 0-5°C.

  • Slowly add the cold nitrating mixture to the solution of the aniline derivative, maintaining the temperature below 10°C.

  • Stir the reaction mixture at low temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the dinitrated product.

  • Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry under vacuum.

  • The final product, a novel N,N-dipropyl-2,6-dinitro-3-methylaniline derivative, can be further purified by recrystallization.

G start This compound intermediate N,N-dipropyl-3-methyl-5-nitroaniline start->intermediate N-Alkylation end Hypothetical Dinitroaniline Herbicide intermediate->end Nitration reagents1 n-Propyl bromide / Base reagents1->start reagents2 HNO₃ / H₂SO₄ reagents2->intermediate

Caption: Hypothetical synthesis of a novel herbicide from this compound.

Conclusion and Future Outlook

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Diverse Industrial Needs. Retrieved from [Link]

  • Wikipedia. (2023). Dinitroaniline. Retrieved from [Link]

Sources

Application Notes and Protocols for the Diazotization of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, enabling the transformation of the amino group into a highly versatile diazonium salt. This application note provides a comprehensive experimental guide for the diazotization of 3-Methyl-5-nitroaniline, a key intermediate in the synthesis of various specialty chemicals, including azo dyes, pigments, and pharmaceutical compounds.[1][2] The resulting 3-methyl-5-nitrobenzenediazonium salt is a reactive species that can undergo a wide array of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, making it a valuable synthon for introducing a variety of functional groups onto the aromatic ring.[3][4]

Due to the presence of the electron-withdrawing nitro group, this compound is a weakly basic amine. This characteristic necessitates carefully controlled reaction conditions, particularly the use of a strong acidic medium and low temperatures, to ensure efficient conversion to the diazonium salt and to minimize side reactions and decomposition.[5][6] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles and safety practices.

Reaction Mechanism and Rationale

The diazotization reaction proceeds through the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), which is the key electrophilic species in the reaction.[7][8]

The mechanism involves the following key steps:

  • Formation of the Nitrosonium Ion: Sodium nitrite reacts with the strong acid to generate nitrous acid, which is subsequently protonated and dehydrates to form the highly electrophilic nitrosonium ion.

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound attacks the nitrosonium ion.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

  • Dehydration: In the acidic medium, the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the stable aryl diazonium ion.[7][8]

The low reaction temperature, typically 0-5 °C, is critical because aryl diazonium salts are thermally unstable and can decompose, often violently if isolated in solid form, to evolve nitrogen gas and form phenolic byproducts.[6][9] The strong acidic environment serves to both generate the nitrosonium ion and to protonate the starting amine, preventing it from reacting with the newly formed diazonium salt in an undesired azo coupling side reaction.[6]

Diagram of the Diazotization Reaction Mechanism

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl (excess) H2NO2+ H₂NO₂⁺ HNO2->H2NO2+ + H⁺ NO+ NO⁺ (Nitrosonium ion) H2NO2+->NO+ - H₂O Amine This compound N-Nitrosamine N-Nitrosamine intermediate Amine->N-Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide N-Nitrosamine->Diazohydroxide Tautomerization Diazonium 3-Methyl-5-nitrobenzenediazonium ion Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: Mechanism of the diazotization of this compound.

Experimental Protocol

This protocol details the in situ preparation of 3-methyl-5-nitrobenzenediazonium chloride solution, which should be used immediately in subsequent reactions.

Materials and Reagents
ReagentCAS NumberFormulaMolar Mass ( g/mol )Key Properties
This compound618-61-1C₇H₈N₂O₂152.15Yellowish solid
Sodium Nitrite7632-00-0NaNO₂69.00White to yellowish solid, oxidizer
Hydrochloric Acid (conc., 37%)7647-01-0HCl36.46Corrosive, fuming liquid
Sulfamic Acid (or Urea)5329-14-6H₃NSO₃97.09Used to quench excess nitrous acid
Distilled/Deionized Water7732-18-5H₂O18.02
IceN/AH₂O18.02For temperature control
Starch-Iodide PaperN/AN/AN/AIndicator for excess nitrous acid
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Beakers

  • Magnetic stirrer and stir bar

Procedure
  • Preparation of the Amine Suspension:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 7.61 g (0.05 mol) of this compound.

    • Add 30 mL of distilled water, followed by the slow and careful addition of 12.5 mL (approx. 0.15 mol) of concentrated hydrochloric acid while stirring. This will form a slurry of the amine hydrochloride salt.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C with continuous, vigorous stirring. It is crucial to maintain this temperature range throughout the entire procedure.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 3.62 g (0.0525 mol, 1.05 equivalents) of sodium nitrite in 15 mL of cold distilled water. Cool this solution in an ice bath.

  • Diazotization:

    • Transfer the cold sodium nitrite solution to a dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes. The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not rise above 5 °C. The reaction is exothermic.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid amine hydrochloride should dissolve, yielding a clear, yellowish solution of the diazonium salt.

  • Verification and Quenching of Excess Nitrous Acid:

    • To check for the completion of the reaction and the presence of a slight excess of nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

    • If the test is negative, add a small amount of the sodium nitrite solution and re-test after 5-10 minutes of stirring.

    • Once a positive test is achieved, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative (the paper remains white). A slight effervescence (N₂ gas) may be observed.

  • Use of the Diazonium Salt Solution:

    • The resulting 3-methyl-5-nitrobenzenediazonium chloride solution is unstable and should be used immediately for the subsequent reaction (e.g., azo coupling) without isolation. Do not store the solution.[10]

Experimental Workflow Diagram

experimental_workflow A 1. Prepare Amine Suspension (this compound + H₂O + conc. HCl) B 2. Cool to 0-5 °C (Ice-salt bath) A->B D 4. Diazotization (Slow, dropwise addition of NaNO₂ solution) B->D Maintain T < 5 °C C 3. Prepare Cold NaNO₂ Solution C->D E 5. Stir for 30 min at 0-5 °C D->E F 6. Test for Excess HNO₂ (Starch-Iodide Paper) E->F F->D Negative Test (add more NaNO₂) G 7. Quench Excess HNO₂ (Add Sulfamic Acid/Urea) F->G Positive Test H 8. Use Diazonium Salt Solution Immediately G->H

Caption: Step-by-step workflow for the diazotization of this compound.

Safety and Handling

The diazotization of aromatic amines is a potentially hazardous procedure and must be carried out with strict adherence to safety protocols.

  • Explosion Hazard: Solid diazonium salts are often explosive when dry and can be sensitive to shock, friction, and heat.[1] This protocol is designed for the in situ use of the diazonium salt solution to avoid isolation of the hazardous solid.

  • Temperature Control: The reaction is exothermic, and a runaway reaction can occur if the temperature is not strictly controlled below 5 °C.[6] This can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially causing the reaction to pressurize and erupt. Always use an efficient cooling bath (ice-salt) and monitor the internal temperature continuously.

  • Reagent Hazards:

    • This compound: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested.[10][11] Avoid contact with combustible materials.[10][11]

    • Concentrated Hydrochloric Acid: This is a highly corrosive acid. Handle it in a well-ventilated fume hood with appropriate PPE.

    • Nitrous Acid and Nitrogen Oxides: Nitrous acid and its decomposition products (NOx) are toxic. The entire procedure must be performed in a well-ventilated fume hood.[10]

  • Waste Disposal: The reaction mixture contains residual diazonium salt. Before disposal, any remaining diazonium salt should be quenched. A common method is to add an aqueous solution of hypophosphorous acid. All waste must be handled and disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of diazonium salt (indicated by subsequent reaction) 1. Reaction temperature was too high. 2. Insufficient acid. 3. Degradation of reagents.1. Ensure the temperature is strictly maintained between 0-5 °C using an ice-salt bath. 2. Use a sufficient excess of strong mineral acid (2.5-3 equivalents). 3. Use high-purity this compound and a freshly prepared sodium nitrite solution.[6]
Reaction mixture turns dark brown or black 1. Decomposition of the diazonium salt due to high temperature. 2. Azo coupling side reaction with unreacted amine.1. Immediately check and lower the reaction temperature. 2. Ensure sufficient acid is used to fully protonate the starting amine. Add the sodium nitrite solution slowly.[6]
Solid precipitates out of solution during nitrite addition 1. The amine hydrochloride salt is not fully dissolved. 2. The diazonium salt itself is precipitating.1. Ensure sufficient acid and vigorous stirring. 2. This can be normal if the diazonium salt is not very soluble. Proceed with the reaction, ensuring the mixture is well-stirred.[6]
Foaming or excessive gas evolution 1. Decomposition of the diazonium salt (N₂ evolution). 2. Decomposition of nitrous acid.1. Immediately check and lower the reaction temperature. 2. Add the sodium nitrite solution more slowly to the strongly acidic solution.[6]

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Testbook. (n.d.). Diazotization Reaction Mechanism - Definition, Mechanism, Uses & FAQs. Retrieved from [Link]

  • Ridd, J. H. (1961). The mechanism of diazotization.
  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.
  • Sathee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Chemistry Learners. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds [Video]. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Sciencemadness Discussion Board. (2013, March 21). Diazotization safety. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1120 - SODIUM NITRITE. Retrieved from [Link]

  • Unknown. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0918220A1 - Diazonium ion assay reagents and methods for their use.
  • Organic Syntheses. (n.d.). m-NITROBIPHENYL. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

Sources

Application Notes & Protocols: Azo Coupling Reactions Involving 3-Methyl-5-nitroaniline Diazonium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methyl-5-nitroaniline

In the landscape of modern chemical synthesis, this compound (CAS: 618-61-1) emerges as a highly versatile and critical intermediate compound.[1][2] Its molecular architecture, featuring an aniline backbone substituted with both a methyl and a nitro group, provides a reactive platform for constructing more complex molecules.[2] This strategic importance is most pronounced in the synthesis of azo dyes, a class of colorants celebrated for their vibrant hues and excellent fastness properties, which constitute over 60% of all synthetic dyes used globally.[3][4] Beyond colorants, this compound serves as a pivotal building block in the pharmaceutical and agrochemical sectors, where it is used to create intricate aromatic frameworks for active pharmaceutical ingredients (APIs) and targeted crop protection agents.[1][2]

This guide provides an in-depth exploration of the synthesis and application of the diazonium salt derived from this compound. We will dissect the underlying chemical principles, present validated, step-by-step protocols, and emphasize the critical safety measures required for handling these potent chemical entities.

Foundational Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a sequential, two-stage process: (1) diazotization of the primary amine to form a highly reactive diazonium salt, followed by (2) an azo coupling reaction with an electron-rich nucleophile.[3][4]

Stage 1: The Diazotization of this compound

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[5][6] This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[6][7]

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently, especially when isolated in solid form.[8][9] Maintaining a temperature below 5 °C ensures the integrity of the diazonium salt in solution for subsequent use.[8][9][10]

  • Strong Acidic Medium: A surplus of strong acid is necessary to protonate the starting amine, forming a soluble salt, and to facilitate the generation of the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[11]

  • Electron-Withdrawing Groups: The presence of the nitro group (—NO₂) on the aniline ring reduces the nucleophilicity of the amino group (—NH₂).[12] This makes this compound less reactive than aniline itself, necessitating strict adherence to reaction conditions to achieve efficient diazotization.[5]

Reaction Mechanism: The process begins with the formation of the nitrosonium ion, which then acts as an electrophile, reacting with the nucleophilic nitrogen of the amine to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium ion is formed.[5]

Stage 2: The Azo Coupling Reaction

The this compound diazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with activated aromatic compounds, known as coupling partners.[7][13][14] This reaction forms the characteristic azo linkage (—N=N—) and is the basis for nearly all azo dye production.[14]

Key Parameters & Mechanistic Insights:

  • Coupling Partners: Effective coupling partners are electron-rich aromatic systems, such as phenols, naphthols, and anilines.[13][15] The electron-donating groups (e.g., —OH, —NH₂) on these partners activate the ring towards electrophilic attack.

  • pH Control (Self-Validating System): The pH of the reaction medium is crucial and dictates the success of the coupling reaction.[14]

    • For Phenolic Partners: Coupling is performed in mildly alkaline conditions (pH > 7.5).[15] This deprotonates the phenol to form the much more strongly activating phenoxide ion, which is essential for the reaction to proceed with the weakly electrophilic diazonium salt.[16][17]

    • For Aniline Partners: The reaction is carried out in a mildly acidic medium (pH < 6).[15] This pH is a delicate balance; it must be acidic enough to prevent significant side reactions of the diazonium ion but not so acidic that the coupling partner's amino group is fully protonated to the deactivating —NH₃⁺ form.[15]

  • Regioselectivity: The substitution typically occurs at the para position relative to the activating group on the coupling partner due to steric considerations. If the para position is blocked, coupling will occur at an available ortho position.[13][14][15]

  • The Origin of Color: The product of the coupling reaction is an azo compound with an extended conjugated π-electron system that spans both aromatic rings through the nitrogen-nitrogen double bond. This extensive conjugation lowers the energy gap between molecular orbitals, causing the molecule to absorb light in the visible region of the electromagnetic spectrum, resulting in the perception of intense color.[7][13]

Experimental Protocols & Methodologies

Safety First: The protocols described below involve thermally unstable and potentially explosive diazonium salts and toxic nitroanilines.[8][9][18][19] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, and use a blast shield, especially when working on a larger scale. [10][18][19] Diazonium salts should never be isolated as dry solids unless absolutely necessary and with specialized precautions.[8][9][10] The prepared diazonium salt solution should be used immediately.[3]

Protocol 1: Diazotization of this compound

This protocol details the preparation of the diazonium salt solution, which serves as the electrophile for the subsequent coupling reaction.

Materials & Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • 100 mL Beaker or Round-Bottom Flask

  • Magnetic Stirrer and Stir Bar

  • Dropping Funnel

  • Thermometer

  • Ice-Salt Bath

Procedure:

  • Amine Salt Preparation: In a 100 mL beaker, combine 5.0 mmol of this compound with a solution of 5 mL of concentrated HCl and 10 mL of deionized water. Stir the mixture to dissolve the amine; gentle warming may be required. The resulting solution contains the more soluble hydrochloride salt.[11]

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical to maintain this temperature range throughout the subsequent steps.[11]

  • Nitrite Solution Preparation: In a separate small beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise from a dropping funnel to the vigorously stirred, cold amine salt solution over 20-30 minutes. Monitor the internal temperature closely with a thermometer to ensure it does not rise above 5 °C.[5]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. The resulting clear, yellowish solution is the this compound diazonium salt, ready for immediate use in the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of a vibrant azo dye by coupling the prepared diazonium salt with 2-naphthol, a common phenolic coupling partner.

Materials & Equipment:

  • Freshly prepared this compound diazonium salt solution (from Protocol 1)

  • 2-Naphthol (beta-naphthol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • 250 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Vacuum Filtration Apparatus

Procedure:

  • Coupling Partner Preparation: In a 250 mL beaker, dissolve 5.1 mmol of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. This forms the highly nucleophilic sodium 2-naphthoxide.[16][20]

  • Cooling: Cool this solution to 0–5 °C in a separate ice-water bath with stirring.

  • Azo Coupling Reaction: While stirring the cold 2-naphthoxide solution vigorously, add the cold diazonium salt solution (from Protocol 1) slowly over 15-20 minutes. A brightly colored precipitate of the azo dye should form immediately.[20][21]

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the reaction proceeds to completion.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.[20]

  • Purification: Wash the solid product on the filter with several portions of cold deionized water to remove any unreacted salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to achieve high purity.[20][22]

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Data Presentation & Characterization

The synthesized azo dyes are characterized by their distinct colors and spectroscopic properties. The exact color and absorption maximum (λmax) depend on the specific coupling partner used.

Table 1: Representative Data for Azo Dyes from this compound Diazonium Salt

Coupling PartnerActivating GroupReaction pHExpected Color RangeKey Characterization Data
2-Naphthol-OH (Hydroxyl)Alkaline (>7.5)Orange to RedUV-Vis (λmax): ~480-520 nmFT-IR (cm⁻¹): ~1450-1500 (-N=N- stretch)
Phenol-OH (Hydroxyl)Alkaline (>7.5)Yellow to OrangeUV-Vis (λmax): ~400-450 nmFT-IR (cm⁻¹): ~1450-1500 (-N=N- stretch)
N,N-Dimethylaniline-N(CH₃)₂ (Tertiary Amine)Acidic (<6)Red to VioletUV-Vis (λmax): ~500-550 nmFT-IR (cm⁻¹): ~1450-1500 (-N=N- stretch)

Note: The spectral data are estimates based on analogous structures. Actual values must be determined experimentally.

Standard Characterization Techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.[23]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups, particularly the azo bond (—N=N—).[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structure of the final product.[24][25]

Visualization of Workflow and Mechanism

To clarify the experimental and chemical processes, the following diagrams are provided.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Final Product Amine This compound Diazotization Diazotization (0-5 °C) Amine->Diazotization NaNO2 Sodium Nitrite + HCl NaNO2->Diazotization Partner Coupling Partner (e.g., 2-Naphthol + NaOH) Coupling Azo Coupling (0-5 °C) Partner->Coupling Diazonium Diazonium Salt Solution (Unstable Intermediate) Diazotization->Diazonium Dye Azo Dye Precipitate Coupling->Dye Diazonium->Coupling

Caption: Experimental workflow for azo dye synthesis.

G Amine\n(Ar-NH₂) Amine (Ar-NH₂) N-Nitrosamine\n(Ar-NH-N=O) N-Nitrosamine (Ar-NH-N=O) Amine\n(Ar-NH₂)->N-Nitrosamine\n(Ar-NH-N=O) + NO⁺ Diazohydroxide\n(Ar-N=N-OH) Diazohydroxide (Ar-N=N-OH) N-Nitrosamine\n(Ar-NH-N=O)->Diazohydroxide\n(Ar-N=N-OH) Tautomerization Diazonium Ion\n(Ar-N₂⁺) Diazonium Ion (Ar-N₂⁺) Diazohydroxide\n(Ar-N=N-OH)->Diazonium Ion\n(Ar-N₂⁺) + H⁺, - H₂O Sigma Complex Sigma Complex Diazonium Ion\n(Ar-N₂⁺)->Sigma Complex + Coupling Partner Azo Dye\n(Ar-N=N-Ar') Azo Dye (Ar-N=N-Ar') Sigma Complex->Azo Dye\n(Ar-N=N-Ar') - H⁺

Caption: Simplified reaction mechanism pathway.

References

  • JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. This compound: A Versatile Intermediate for Diverse Industrial Needs. [Link]

  • College of Saint Benedict & Saint John's University. Aryl Diazonium Coupling Reactions. [Link]

  • SciSpace. (2021). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. [Link]

  • ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. [Link]

  • NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. [Link]

  • Organic Chemistry Portal. Azo Coupling. [Link]

  • ACS Publications. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • MDPI. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. [Link]

  • YouTube. (2021). Coupling Reactions of Diazonium Salts. [Link]

  • Wikipedia. Azo coupling. [Link]

  • Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. [Link]

  • IntechOpen. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

  • MDPI. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]

  • VEDANTU. (2020). Diazonium Salts. [Link]

  • ResearchGate. (2024). The diazotization process. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of this compound in Modern Chemical Synthesis. [Link]

  • NIH National Center for Biotechnology Information. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. [Link]

  • ResearchGate. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

  • NIH National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. (2025). Azo coupling reactions structures and mechanisms. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • ResearchGate. (2016). Coupling with diazonium salt?. [Link]

  • Organic Syntheses. m-NITROBIPHENYL. [Link]

  • NIH National Center for Biotechnology Information. (2016). Process and kinetics of azo dye decolourization in bioelectrochemical systems: effect of several key factors. [Link]

  • ResearchGate. Synthesis of diazonium salts from aniline derivatives. [Link]

  • YouTube. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. [Link]

Sources

Application Note: Laboratory Scale Synthesis of Azo Pigments from 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromatic Potential of 3-Methyl-5-nitroaniline

This compound is a versatile aromatic amine that serves as a foundational intermediate in the synthesis of a wide range of azo colorants.[1][2] Its molecular structure, featuring methyl, nitro, and amino groups on a benzene ring, provides a stable and reactive base for various chemical transformations.[1][2] The presence of both a primary amine group, which can be converted into a reactive diazonium salt, and an electron-withdrawing nitro group makes it a valuable precursor for producing vibrant and durable azo dyes and pigments.[3][4] These colorants are indispensable in numerous industries, including textiles, leather finishing, and printing applications.[2][3]

This application note provides a detailed, laboratory-scale protocol for the synthesis of a representative azo pigment starting from this compound. The procedure is based on the foundational principles of diazotization followed by an azo coupling reaction. We will delve into the causality behind each experimental step, ensuring a robust and reproducible protocol grounded in established organic chemistry principles. This guide is intended for researchers and scientists in chemistry and materials science, providing both a practical methodology and the theoretical framework necessary for success.

Principle of Synthesis: A Two-Stage Pathway to Color

The synthesis of azo pigments from a primary aromatic amine is a classic two-stage process: Diazotization and Azo Coupling .[1]

Stage 1: Diazotization The process begins with the conversion of the primary aromatic amine (this compound) into a highly reactive aryldiazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4][5] The reaction is highly exothermic and must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[1][6] The mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile that reacts with the nucleophilic amine.[4][5]

Stage 2: Azo Coupling The aryldiazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as a coupling component.[7] In this protocol, we will use 2-Naphthol. Classical coupling agents like phenols and naphthols are activated towards this electrophilic aromatic substitution reaction.[7][8] The reaction is typically carried out in a slightly alkaline medium, which deprotonates the hydroxyl group of the 2-Naphthol to form the more nucleophilic naphthoxide ion, facilitating the attack on the diazonium salt.[9][10] The coupling usually occurs at the para-position to the activating group; in the case of 2-Naphthol, the coupling happens at the C1 position.[7] This reaction forms the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the intense color of the resulting pigment.[7]

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, characterized pigment.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Analysis prep_amine Prepare Amine Hydrochloride Suspension diazotization Diazotization (0-5 °C) prep_amine->diazotization Add NaNO₂ Solution prep_coupler Prepare Alkaline Coupling Component Solution coupling Azo Coupling (0-5 °C) prep_coupler->coupling diazotization->coupling Add Diazonium Salt Solution isolation Isolation & Washing (Vacuum Filtration) coupling->isolation drying Drying isolation->drying characterization Characterization (FT-IR, UV-Vis) drying->characterization

Caption: High-level workflow for azo pigment synthesis.

Safety Precautions and Hazard Management

Trustworthiness in chemical synthesis begins with safety. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • This compound: Toxic if swallowed, in contact with skin, or if inhaled.[12][13] May cause damage to organs through prolonged or repeated exposure.[12] Avoid creating dust.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Aryldiazonium Salts: These intermediates are unstable and potentially explosive, especially when isolated in a dry, solid state.[4] NEVER attempt to isolate the solid diazonium salt. The protocol is designed to use the diazonium salt solution immediately after its preparation. The low temperature (0-5 °C) is critical for minimizing decomposition.[4]

An eyewash station and safety shower must be readily accessible.[11] Dispose of all chemical waste according to institutional guidelines.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-((3-methyl-5-nitrophenyl)diazenyl)naphthalen-2-ol .

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound152.151.52 g10.0Starting Amine
2-Naphthol144.171.44 g10.0Coupling Component
Sodium Nitrite (NaNO₂)69.000.72 g10.5Diazotizing Agent
Hydrochloric Acid (HCl, conc.)36.462.5 mL~30Acid Catalyst
Sodium Hydroxide (NaOH)40.002.00 g50.0Base for Coupler
Deionized Water18.02~150 mL-Solvent
Ice-As needed-For cooling
Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, combine this compound (1.52 g, 10.0 mmol) with 20 mL of deionized water.

  • While stirring with a magnetic stir bar, slowly add concentrated hydrochloric acid (2.5 mL). An insoluble amine hydrochloride salt will form a suspension.

  • Place the beaker in a large ice-salt bath and cool the suspension to an internal temperature of 0-5 °C. It is critical to maintain this temperature range for the stability of the diazonium salt.[4]

  • In a separate 50 mL beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 10 mL of cold deionized water.

  • Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 15-20 minutes. The reaction is exothermic; ensure the temperature does not exceed 5 °C.[4]

  • Upon completion of the addition, the solid amine salt should dissolve, yielding a clear, yellowish solution of 3-methyl-5-nitrobenzenediazonium chloride. Continue stirring in the ice bath for an additional 15 minutes. Use this solution immediately in Part C.

Part B: Preparation of the Coupling Component Solution

  • In a 250 mL beaker, dissolve sodium hydroxide (2.00 g, 50.0 mmol) in 50 mL of deionized water.

  • Add 2-Naphthol (1.44 g, 10.0 mmol) to the NaOH solution and stir until it is completely dissolved. The solution should be clear.

  • Cool this alkaline 2-Naphthol solution in an ice bath to below 5 °C.

Part C: The Azo Coupling Reaction

  • While maintaining vigorous stirring and low temperature, slowly add the cold diazonium salt solution (from Part A) to the cold alkaline 2-Naphthol solution (from Part B).

  • A brilliantly colored precipitate should form immediately. The formation of this solid is indicative of a successful coupling reaction.[9]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part D: Isolation and Purification of the Pigment

  • Collect the solid pigment from the reaction mixture by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (~100 mL total) until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts and base.

  • Press the solid as dry as possible on the filter paper, then transfer it to a watch glass.

  • Dry the pigment in a drying oven at 60-70 °C to a constant weight.

  • Calculate the percentage yield of the final product.

Reaction Mechanism and Characterization

The chemical transformation is illustrated below.

Caption: Reaction scheme for the synthesis of an azo pigment.

Characterization

To validate the synthesis, the final product should be characterized using standard analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups. Look for the characteristic N=N stretching vibration (azo group), O-H stretch (hydroxyl group), and C-NO₂ stretch (nitro group).

  • UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol or DMSO). The position of λmax is indicative of the pigment's color and electronic structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to fully elucidate the structure and confirm the regiochemistry of the coupling reaction.

  • Melting Point: A sharp melting point is an indicator of purity.

References

  • PubMed Central. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related azo dyes. Retrieved from [Link]

  • Studylib. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Diverse Industrial Needs. Retrieved from [Link]

  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

  • International Journal of Recent Scientific Research. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. Retrieved from [Link]

  • YouTube. (2023). Benzene diazonium chloride - Coupling reaction of Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-IX. Review on Synthesis of Azo-Phenolic derivatives, their Applications and Biological activities. Retrieved from [Link]

  • Durham Tech. (n.d.). SIGMA-ALDRICH - m-Nitroaniline. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Characterization of Melanin Pigments in Biological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). One-step process of preparing azo dyes by simultaneous diazotization.
  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of azo compound 3 from 3-nitroaniline 1. Retrieved from [Link]

  • YouTube. (2021). Synthesis of an azo dye. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Research Explorer. (2021). Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. Retrieved from [Link]

  • ResearchGate. (2016). Py-GC/MS applied to the analysis of synthetic organic pigments: Characterization and identification in paint samples. Retrieved from [Link]

Sources

The Synthetic Versatility of 3-Methyl-5-nitroaniline: A Building Block for Dyes, Pharmaceuticals, and Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 3-Methyl-5-nitroaniline (CAS 618-61-1) emerges as a particularly versatile and economically significant intermediate.[1] Its unique electronic and structural features, characterized by the presence of an electron-donating amino group and an electron-withdrawing nitro group meta-substituted on a toluene backbone, provide a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the practical applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties and Safety Considerations

This compound typically presents as a yellow to orange crystalline solid with moderate solubility in water but excellent solubility in common organic solvents such as ethanol and acetone.[1] This solubility profile renders it amenable to a wide range of reaction conditions.

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Melting Point 114 °C
Boiling Point 306 °C
Appearance Yellow to orange crystalline solid

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All waste materials should be disposed of in accordance with local, regional, and national regulations.

Core Applications and Synthetic Protocols

The strategic positioning of the amino and nitro groups on the aromatic ring allows for a diverse range of synthetic manipulations, making this compound a valuable precursor in several key industrial sectors.

Synthesis of Azo Dyes: A Cornerstone of the Colorant Industry

The most prominent application of this compound is in the synthesis of azo dyes.[1] The primary amino group is readily converted into a diazonium salt, a highly reactive electrophile that can undergo coupling reactions with electron-rich aromatic compounds to form vibrantly colored azo compounds.

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3] The resulting diazonium salt is then coupled with a nucleophilic aromatic compound, such as a phenol or an aniline derivative, to form the azo dye.

Azo Dye Synthesis This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent (e.g., 2-Naphthol)

A simplified workflow for Azo Dye synthesis.

This protocol describes the synthesis of a representative red azo dye.

Materials:

  • This compound (1.52 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker

  • 100 mL Beaker

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend this compound (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

    • In a separate 100 mL beaker, dissolve sodium nitrite (11 mmol) in 10 mL of cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Coupling:

    • In a separate 250 mL beaker, dissolve 2-naphthol (10 mmol) in 20 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral.

    • The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain a purified product.

    • Dry the purified dye in a desiccator.

Synthesis of Heterocyclic Scaffolds: Accessing Bioactive Molecules

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.[1] A key transformation in this context is the reduction of the nitro group to a second amino group, generating a diamine that can undergo cyclization reactions.

Catalytic transfer hydrogenation is a convenient and often milder alternative to high-pressure catalytic hydrogenation for the reduction of nitro groups.[4] Common hydrogen donors include hydrazine, ammonium formate, and formic acid, with palladium on carbon (Pd/C) being a widely used catalyst.

Catalytic Transfer Hydrogenation This compound This compound 3-Methyl-1,5-diaminobenzene 3-Methyl-1,5-diaminobenzene This compound->3-Methyl-1,5-diaminobenzene Pd/C, H₂ Donor (e.g., Ammonium Formate)

Reduction of the nitro group to form a diamine.

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antiproliferative properties.[5] The synthesis of substituted benzimidazoles can be achieved by the condensation of an o-phenylenediamine derivative with an aldehyde.

This protocol outlines a two-step synthesis of a 6-methyl-4-nitrobenzimidazole derivative, starting from this compound.

Step 1: Reduction of this compound

  • Materials: this compound (1.52 g, 10 mmol), 10% Palladium on Carbon (Pd/C, ~150 mg), Ammonium Formate (3.15 g, 50 mmol), Methanol.

  • Procedure:

    • To a round-bottom flask, add this compound, methanol, and 10% Pd/C.

    • Heat the mixture to reflux and add ammonium formate portion-wise over 30 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 3-methyl-1,5-diaminobenzene, which can be used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole

  • Materials: Crude 3-methyl-1,5-diaminobenzene (from Step 1), substituted aromatic aldehyde (10 mmol), Sodium Metabisulfite (Na₂S₂O₅, 12 mmol), Ethanol.

  • Procedure:

    • Dissolve the crude diamine and the aldehyde in ethanol in a round-bottom flask.

    • Add sodium metabisulfite to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified benzimidazole derivative.[6]

Synthesis of Quinolines via the Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines, which are important structural motifs in many natural products and pharmaceuticals.[7] The reaction involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[7]

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline ring system.[8] When using a substituted aniline like this compound, a mixture of isomeric quinolines can be expected.

Skraup Synthesis This compound This compound Substituted Quinoline Substituted Quinoline This compound->Substituted Quinoline Glycerol, H₂SO₄ Oxidizing Agent

General scheme of the Skraup synthesis.

Caution: The Skraup reaction is highly exothermic and can be violent. It should be performed with extreme care behind a safety shield.

  • Materials: this compound, Glycerol, Concentrated Sulfuric Acid, Ferrous Sulfate (as a moderator), Oxidizing agent (e.g., arsenic pentoxide or the starting nitroaniline itself).

  • General Procedure:

    • In a large round-bottom flask, carefully mix this compound, glycerol, and ferrous sulfate.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture.

    • Gently heat the mixture. Once the reaction starts, it will become exothermic. Control the temperature by external cooling if necessary.

    • After the initial vigorous reaction subsides, heat the mixture at reflux for several hours.

    • Cool the reaction mixture and carefully dilute with water.

    • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.

    • Purify the product by distillation or chromatography to separate the isomeric quinolines.

Future Perspectives and Conclusion

This compound is a foundational building block in organic synthesis with a proven track record in the production of azo dyes. Its utility extends into the synthesis of complex heterocyclic structures of significant interest to the pharmaceutical and agrochemical industries. The strategic manipulation of its functional groups, particularly through the reduction of the nitro group to a second amine, opens up a vast chemical space for the creation of novel molecular entities. As the demand for sophisticated organic molecules continues to grow, the importance of versatile and economically viable starting materials like this compound is set to increase, ensuring its continued relevance in the field of applied organic chemistry.

References

  • The Crucial Role of this compound in Modern Chemical Synthesis. (URL not available)
  • The Synthesis of Azo Dyes. (URL not available)
  • The Skraup Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • This compound: A Versatile Intermediate for Diverse Industrial Needs. (URL not available)
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL not available)
  • Safety d
  • Synthesis and biological profile of substituted benzimidazoles - ResearchGate. (URL: [Link])

  • Skraup reaction - Wikipedia. (URL: [Link])

  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (URL not available)
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • SAFETY D
  • MATERIAL SAFETY DATA SHEETS - Cleanchem Labor
  • A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applic
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL not available)
  • Diazotization Reaction Mechanism - BYJU'S. (URL: [Link])

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH. (URL: [Link])

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. (URL: [Link])

  • Diazotization Reaction Mechanism - Unacademy. (URL: [Link])

  • Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr
  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed. (URL: [Link])

  • A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations | Request PDF - ResearchGate. (URL: [Link])

  • Alternative Method for the Reduction of Aromatic Nitro to Amine Using TMDS-Iron Catalyst System | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (URL: [Link])

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (URL: [Link])

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: [Link])

  • This compound | C7H8N2O2 | CID 3565037 - PubChem - NIH. (URL: [Link])

  • A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline - Benchchem. (URL not available)
  • Methyl Orange Synthesis of Azo Dyes The first step is simply an acid base reaction. In order to dissolve the sulfanilic - Rajdhani College. (URL not available)
  • m-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

Sources

Protocol for the reduction of the nitro group in 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocols for the Reduction of the Nitro Group in 3-Methyl-5-nitroaniline to Synthesize 5-Amino-m-cresol

Abstract: The reduction of the nitro functional group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and specialty chemical industries. This document provides a detailed guide for the transformation of this compound into its corresponding amine, 3-Amino-5-methylphenol (also known as 5-Amino-m-cresol). As a critical intermediate, this compound's conversion to an amino group unlocks a versatile building block for the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients.[1][2][3] This guide offers a comparative analysis of the most effective and field-proven methodologies, including catalytic hydrogenation and metal-mediated reductions. Each protocol is presented with step-by-step instructions, an explanation of the underlying chemical principles, and expert insights to ensure reproducible, safe, and efficient execution.

Introduction: The Strategic Importance of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring. The strongly electron-withdrawing nitro group (σp = +0.78) is converted into a strongly electron-donating amino group (σp = -0.66), shifting it from a meta-directing deactivator to an ortho-, para-directing activator in electrophilic aromatic substitution reactions.[4][5] This chemical pivot is essential for building molecular complexity. The target product of this protocol, 3-Amino-5-methylphenol, is a valuable precursor in various synthetic applications.

Mechanistic Pathways of Nitroarene Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[6] While the reaction appears straightforward, understanding the underlying mechanism is crucial for troubleshooting and optimization. The transformation generally follows a direct hydrogenation pathway, involving the stepwise reduction of the nitro group.

The accepted sequence is as follows: Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Arylamine

This pathway is common to both catalytic hydrogenation and dissolving metal reductions.[6][7] The initial reduction to the nitroso intermediate is often the rate-limiting step, while the subsequent reduction of the hydroxylamine is typically rapid.[4] It is the potential accumulation of the unstable hydroxylamine intermediate that can pose a safety risk in large-scale hydrogenations, as its decomposition can be highly exothermic.[8]

Nitro Reduction Mechanism Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-N=O (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ -H₂O Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Intermediate2->End +2e⁻, +2H⁺ -H₂O

Caption: General mechanistic pathway for nitro group reduction.

Comparative Analysis of Leading Reduction Protocols

The choice of a reduction protocol is dictated by factors including substrate compatibility, laboratory scale, cost, and safety infrastructure. Three primary methods have proven to be robust and reliable for the reduction of this compound.

Parameter Protocol 1: Catalytic Hydrogenation Protocol 2: Iron in Acidic Medium Protocol 3: Tin(II) Chloride Reduction
Primary Reagents H₂ gas, Pd/C (or Raney Ni)Iron powder, Acetic Acid (or HCl/NH₄Cl)Tin(II) chloride dihydrate, Ethanol
Typical Yield >95%85-95%90-98%
Reaction Time 2-8 hours2-4 hours1-3 hours
Temperature Room Temp to 50°CReflux (80-110°C)Reflux (~80°C)
Advantages High purity, clean reaction, easy product isolation (filtration of catalyst).[9]Low cost, readily available reagents, highly reliable.[10][11]High chemoselectivity, mild conditions, effective for substrates sensitive to catalytic hydrogenation.[12]
Disadvantages Requires specialized hydrogenation equipment; catalyst can be pyrophoric; H₂ is flammable.[8][10]Requires filtration of fine iron salts; workup can be tedious; strongly acidic conditions.Stoichiometric amounts of tin salts required; tin waste disposal concerns; workup can be challenging.[12]

Detailed Experimental Protocols

Safety Precaution: Before proceeding, review the Safety Data Sheets (SDS) for all chemicals. This compound is a hazardous substance. The product, 3-Amino-5-methylphenol, is harmful if swallowed and causes skin and eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is prized for its efficiency and the high purity of the resulting product. It is the preferred method when suitable hydrogenation equipment is available.[9]

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (5-10% Pd/C, 1-5 mol% Pd)

  • Methanol or Ethanol

  • Parr Hydrogenator or similar pressure vessel

  • Celite® filtration aid

  • Nitrogen and Hydrogen gas sources

Procedure:

  • To a suitable pressure-rated reaction vessel, add this compound.

  • Add a sufficient volume of methanol or ethanol to fully dissolve the substrate (e.g., 10-15 mL per gram of substrate).

  • Under an inert atmosphere (e.g., a glove bag or nitrogen blanket), carefully add the 5% Pd/C catalyst to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel by evacuating and refilling with nitrogen gas three times to remove all oxygen.

  • Purge the vessel by evacuating and refilling with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 bar or ~50 psi).[9]

  • Commence vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with nitrogen three times.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-methylphenol. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.

Scientist's Note: The initial nitrogen purge is a critical safety step to prevent the formation of an explosive mixture of hydrogen and air in the presence of the catalyst. Filtering through Celite is essential as the fine carbon-supported catalyst can be difficult to remove otherwise and may pose a fire hazard upon drying in the air.

Protocol 2: Reduction using Iron Powder in Acetic Acid (Béchamp Reduction)

This classic, robust method uses inexpensive and readily available reagents, making it suitable for large-scale synthesis.[10][11]

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh, 3-5 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Celite® filtration aid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add the iron powder to the suspension, followed by the slow addition of glacial acetic acid.[11]

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the yellow starting material is a good visual indicator.

  • Upon completion, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a saturated solution of sodium carbonate or 2M NaOH until the pH is ~8-9. This will precipitate iron salts as hydroxides.

  • Filter the entire mixture through a thick pad of Celite®, washing thoroughly with ethyl acetate to extract the product from the iron sludge.

  • Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

Scientist's Note: The workup is the most challenging part of this protocol. Vigorous washing of the iron sludge on the Celite pad is crucial for good recovery. Basification is necessary to deprotonate the anilinium salt and precipitate the iron, making the free amine soluble in the organic extraction solvent.

**Protocol 3: Reduction with Tin(II) Chloride (SnCl₂) **

This method is particularly useful for its mildness and high chemoselectivity, often tolerating other reducible functional groups that might be affected by catalytic hydrogenation.[5][12]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) (catalytic to 1 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add the Tin(II) chloride dihydrate to the solution.[9]

  • Carefully add concentrated HCl. The reaction is often exothermic.[13]

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Slowly add 3M NaOH solution with vigorous stirring until the pH is strongly basic (pH > 10). A white precipitate of tin(IV) hydroxide will initially form and then redissolve to form sodium stannate.[14]

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.

  • Purify the resulting amine if necessary.

Scientist's Note: The key to a successful workup is ensuring the solution is sufficiently basic to dissolve the tin hydroxides. Failure to do so will result in a gelatinous precipitate that makes extraction extremely difficult.[12]

General Experimental Workflow

The following diagram outlines the typical stages involved in the reduction protocols described.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Workup & Isolation A Charge Reactants (Nitroaniline, Solvent) B Add Reducing Agent (Catalyst, Metal, or Salt) A->B C Apply Conditions (H₂ Pressure, Heat) B->C D Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E Quench / Neutralize D->E Complete F Filter Solids (Catalyst / Salts) E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Purification (If Necessary) H->I J Final Product: 3-Amino-5-methylphenol I->J

Caption: A generalized workflow for the reduction of this compound.

Conclusion

The reduction of this compound to 3-Amino-5-methylphenol is a critical and well-established synthetic transformation. This guide provides three robust and reliable protocols, each with distinct advantages. Catalytic hydrogenation offers the cleanest product profile but requires specialized equipment. Reduction with iron and acid is economical and scalable, while the use of tin(II) chloride provides a mild and chemoselective alternative. The optimal choice of protocol will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and safety considerations.

References

  • P. N. Rylander. (2002). Hydrogenation of C≡N, C=N, N=N, and N-O Bonds. In Hydrogenation in Organic Synthesis (pp. 139-166). Elsevier.
  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups.
  • S. K. TISCORNIA, et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • The Organic Chemistry Tutor. (2019). reduction of nitro groups to anilines. YouTube.
  • M. D. G. de la Fuente, et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem.
  • M. Orlandi, et al. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry.
  • D. A. Morales-Lozano, et al. (2025).
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • ChemBlink. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • The Hive. (n.d.). SnCl2 reduction of Nitro.
  • METTLER TOLEDO. (n.d.).
  • PubChem. (n.d.). 3-Amino-5-methylphenol.
  • Y. Wang, et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC.
  • Quora. (2018). How does nitrobenzene react with tin and HCl?.

Sources

The Strategic Synthesis of Novel Bioactive Molecules from 3-Methyl-5-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding

In the landscape of medicinal chemistry, the strategic selection of a starting material is a critical determinant of synthetic efficiency and the novelty of the resulting molecular architecture. 3-Methyl-5-nitroaniline, a readily available aromatic amine, presents itself as a valuable and versatile scaffold for the construction of complex, bioactive molecules.[1][2] Its trifunctional nature—an amine group, a deactivating nitro group, and a methyl substituent—offers a rich platform for a diverse array of chemical transformations, enabling the synthesis of compounds with potential therapeutic applications in oncology, infectious diseases, and beyond.[1][3]

This comprehensive guide eschews a rigid, templated approach. Instead, it provides a detailed, research-level narrative on the conceptualization and practical execution of a synthetic strategy to generate novel bioactive molecules from this compound. We will focus on the synthesis of a novel kinase inhibitor, drawing inspiration from the well-established synthetic route of Imatinib, a cornerstone in targeted cancer therapy. By leveraging known, robust chemical transformations, we will illustrate how to rationally design and execute a synthetic pathway, complete with detailed protocols, mechanistic insights, and the necessary analytical checkpoints for self-validation at each stage.

Strategic Target Selection: An Imatinib Analogue

The synthesis of the renowned kinase inhibitor Imatinib often commences from 2-methyl-5-nitroaniline, an isomer of our designated starting material. This established pathway provides a robust and validated template for our synthetic endeavor. We will, therefore, strategically target the synthesis of an Imatinib analogue, leveraging the core pyrimidinyl-aminophenyl scaffold known for its potent inhibitory activity against various protein kinases.

Our synthetic strategy will be multi-pronged, focusing on:

  • Core Scaffold Construction: Building the central aminopyrimidine ring system.

  • Key Bond Formation: Utilizing modern cross-coupling methodologies to link the core scaffold to other key aromatic fragments.

  • Functional Group Manipulation: Strategically reducing the nitro group to a key amine functionality at a late stage to enable final amide coupling.

This approach allows for a convergent synthesis, maximizing efficiency and allowing for the potential for diversification at later stages to create a library of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocols and Methodologies

Part 1: Synthesis of the Pyrimidine Core

The initial phase of our synthesis focuses on the construction of the key N-(5-amino-3-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine intermediate. This will be achieved through a multi-step sequence involving a condensation reaction to form the pyrimidine ring, followed by a reduction of the nitro group.

Protocol 1.1: Synthesis of N-(3-Methyl-5-nitrophenyl)guanidine

This first step activates the aniline for the subsequent cyclization reaction.

  • Materials and Reagents:

    • This compound

    • Cyanamide

    • Nitric Acid

    • Ethanol

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • To this solution, add a 50% aqueous solution of cyanamide (1.2 equivalents).

    • Slowly add concentrated nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 20°C with an ice bath.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(3-Methyl-5-nitrophenyl)guanidine.

Protocol 1.2: Synthesis of N-(3-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This key step forms the central pyrimidine ring through a condensation reaction.

  • Materials and Reagents:

    • N-(3-Methyl-5-nitrophenyl)guanidine

    • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

    • Sodium methoxide

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a solution of sodium methoxide (2.5 equivalents) in methanol, add N-(3-Methyl-5-nitrophenyl)guanidine (1 equivalent) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 equivalents).

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and add water to precipitate the product.

    • Filter the solid, wash with water and then a small amount of cold methanol.

    • Dry the product under vacuum to obtain N-(3-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Protocol 1.3: Reduction of the Nitro Group to Synthesize N-(5-Amino-3-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This crucial reduction step unmasks the amine functionality for the final coupling reaction.

  • Materials and Reagents:

    • N-(3-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Sodium bicarbonate

    • Ethyl acetate

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Suspend N-(3-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50°C.

    • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(5-Amino-3-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Part 2: Synthesis of the Benzoyl Chloride Fragment

This part of the synthesis prepares the acid chloride that will be coupled with the aminopyrimidine core.

Protocol 2.1: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

  • Materials and Reagents:

    • 4-(Chloromethyl)benzoic acid

    • N-Methylpiperazine

    • Potassium carbonate

    • Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve 4-(chloromethyl)benzoic acid (1 equivalent) in DMF.

    • Add potassium carbonate (2.5 equivalents) and N-methylpiperazine (1.2 equivalents).

    • Heat the reaction mixture to 60-70°C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and acidify with HCl to a pH of ~6.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Protocol 2.2: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride

  • Materials and Reagents:

    • 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Dichloromethane (DCM)

    • Catalytic amount of DMF

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser with a drying tube

  • Procedure:

    • Suspend 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (1 equivalent) in dry DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • The resulting solution of 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride is typically used immediately in the next step without purification.

Part 3: The Final Coupling Step

This final step assembles the two key fragments to yield our target Imatinib analogue.

Protocol 3.1: Synthesis of the Novel Imatinib Analogue

  • Materials and Reagents:

    • N-(5-Amino-3-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

    • 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride solution in DCM

    • Pyridine or Triethylamine

    • Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve N-(5-amino-3-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1 equivalent) in dry DCM and add pyridine (1.5 equivalents).

    • Cool the solution to 0°C.

    • Slowly add the freshly prepared solution of 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride (1.1 equivalents) in DCM.

    • Stir the reaction at room temperature for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final Imatinib analogue.

Data Presentation

StepIntermediate/ProductMolecular Weight ( g/mol )Theoretical Yield (g)Physical Appearance
1.1N-(3-Methyl-5-nitrophenyl)guanidine194.18Based on 10g of starting materialYellowish solid
1.2N-(3-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine321.31Based on product from 1.1Pale yellow solid
1.3N-(5-Amino-3-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine291.35Based on product from 1.2Off-white to light brown solid
2.14-((4-Methylpiperazin-1-yl)methyl)benzoic acid234.29Based on 5g of starting materialWhite solid
3.1Final Imatinib Analogue507.62Based on product from 1.3White to off-white solid

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_part1 Part 1: Pyrimidine Core Synthesis cluster_part2 Part 2: Benzoyl Chloride Fragment Synthesis cluster_part3 Part 3: Final Coupling A This compound B N-(3-Methyl-5-nitrophenyl)guanidine A->B Protocol 1.1 (Guanidination) C N-(3-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine B->C Protocol 1.2 (Cyclization) D N-(5-Amino-3-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine C->D Protocol 1.3 (Nitro Reduction) H Final Imatinib Analogue D->H Protocol 3.1 (Amide Coupling) E 4-(Chloromethyl)benzoic acid F 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid E->F Protocol 2.1 (Amination) G 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride F->G Protocol 2.2 (Acid Chloride Formation) G->H

Caption: Synthetic workflow for the novel Imatinib analogue.

Conclusion and Future Directions

This guide has detailed a rational and robust synthetic strategy for the creation of a novel bioactive molecule, an Imatinib analogue, starting from this compound. Each step is accompanied by a detailed protocol, providing researchers with a practical framework for implementation. The causality behind each experimental choice is rooted in established, high-yielding chemical transformations, ensuring the trustworthiness and reproducibility of the described synthesis.

The synthesized analogue can serve as a lead compound for further optimization. Future work could involve:

  • Biological Evaluation: Screening the compound for its inhibitory activity against a panel of kinases to determine its potency and selectivity.

  • SAR Studies: Synthesizing a library of related analogues by varying the substituents on the pyridine and piperazine rings to understand the structure-activity relationships.

  • In Vivo Studies: If promising in vitro activity is observed, advancing the lead compound to cellular and animal models to assess its efficacy and pharmacokinetic properties.

By providing this detailed synthetic blueprint, we empower researchers to explore the vast chemical space accessible from this compound and to contribute to the discovery of the next generation of therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Diverse Industrial Needs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010014022A1 - A process for the preparation of imatinib.
  • Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.

Sources

Application Note: Scale-Up Considerations for the Production of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-5-nitroaniline (CAS No. 618-61-1), a vital aromatic amine derivative, serves as a foundational intermediate in the synthesis of azo dyes, pharmaceuticals, and agrochemicals.[1][2] Its molecular structure, featuring both an amine and a nitro group, provides significant reactivity for building more complex molecules.[1] The transition from laboratory-scale synthesis to pilot or industrial-scale production, however, is fraught with challenges, primarily concerning process safety, thermal management, and reaction control. Aromatic nitration is a notoriously energetic and potentially hazardous process.[3][4] This application note provides a comprehensive guide for researchers, chemists, and process engineers on the critical considerations for safely and efficiently scaling up the production of this compound. We will detail a validated laboratory protocol, dissect the key challenges encountered during scale-up, and present a robust pilot-scale production workflow, grounded in principles of process safety and chemical engineering.

Principles of Synthesis: Electrophilic Aromatic Substitution

The most common and industrially viable route to this compound is the electrophilic aromatic nitration of m-toluidine. The reaction mechanism hinges on the directing effects of the substituents on the aromatic ring.

  • Role of the Amino Group (-NH₂): The amino group is a powerful activating, ortho, para-director. Direct nitration under neutral or weakly acidic conditions would unfavorably yield a mixture of 2-nitro-3-methylaniline and 4-nitro-3-methylaniline.

  • Protonation in Strong Acid: To achieve the desired meta-nitration, the reaction is conducted in a strong acidic medium, typically a mixed acid of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Under these conditions, the amino group is protonated to form the m-toluidinium ion (-NH₃⁺).[5][6] This protonated group is strongly deactivating and a powerful meta-director, thus guiding the electrophilic nitronium ion (NO₂⁺) to the C-5 position, which is meta to the ammonium group and ortho, para to the methyl group.

The overall reaction is as follows:

m-Toluidine + HNO₃ / H₂SO₄ → this compound + H₂O

Laboratory-Scale Synthesis Protocol

This protocol outlines a standard procedure for synthesizing this compound on a laboratory scale, which serves as a baseline for scale-up analysis.

Materials and Reagents
  • m-Toluidine (≥99%)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice and Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (for recrystallization)

Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 100 mL dropping funnel

  • Low-temperature thermometer

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Procedure
  • Preparation of the Amine Salt: In the 500 mL three-neck flask equipped with a stirrer and thermometer, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add 10.7 g (0.1 mol) of m-toluidine to the cold acid. Maintain the temperature below 10 °C throughout the addition. This step is exothermic and forms the m-toluidinium sulfate salt.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 7.0 mL (approx. 0.11 mol) of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture to 0 °C in an ice bath.

  • Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred amine salt solution over 60-90 minutes. Crucially, maintain the reaction temperature between 0 °C and 5 °C. [6] Strict temperature control is essential to prevent runaway reactions and minimize byproduct formation.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Quenching and Precipitation: In a 2 L beaker, prepare a slurry of 500 g of crushed ice and 500 mL of water. Slowly and carefully pour the reaction mixture into the stirred ice-water slurry. The product will precipitate as a yellow solid.[7]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes the bulk of the mineral acids.[7]

  • Neutralization: Resuspend the crude solid in 300 mL of water and neutralize it by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This removes residual acidic impurities.[7] Filter the solid again and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a yellow crystalline solid.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C.

Laboratory Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification prep_amine 1. Prepare Amine Salt (m-Toluidine in H₂SO₄ at <10°C) nitration 3. Nitration (Add Nitrating Mix dropwise at 0-5°C) prep_amine->nitration prep_nitrating 2. Prepare Nitrating Mix (HNO₃ in H₂SO₄ at 0°C) prep_nitrating->nitration quench 4. Quench (Pour onto ice-water) nitration->quench isolate 5. Isolate (Vacuum filtration) quench->isolate neutralize 6. Neutralize (Wash with NaHCO₃) isolate->neutralize purify 7. Purify (Recrystallize from EtOH/H₂O) neutralize->purify dry 8. Dry (Vacuum oven) purify->dry final_product Pure this compound dry->final_product

Caption: Laboratory synthesis workflow for this compound.

Core Directive: Scale-Up Considerations

Transitioning from the gram-scale to the kilogram-scale introduces significant challenges that are not apparent at the laboratory bench. The primary directive is to ensure an inherently safe process by thoroughly understanding and controlling the reaction's thermochemistry.

Process Hazard Analysis: The Foundation of Safe Scale-Up

Before any scale-up attempt, a comprehensive hazard evaluation is mandatory. Aromatic nitrations are highly exothermic reactions that can lead to thermal runaway if not properly controlled.[3][8]

  • Reaction Calorimetry (RC1): Use an RC1 calorimeter to measure the heat of reaction (ΔH), heat capacity of the reaction mass (Cp), and the rate of heat generation under process conditions. This data is essential for designing an adequate cooling system.

  • Differential Scanning Calorimetry (DSC): DSC should be used to determine the thermal stability of the starting materials, intermediates, final product, and, most importantly, the reaction mixture. This analysis identifies the onset temperature of decomposition, which dictates the maximum safe operating temperature of the process. Contamination of nitro compounds with concentrated sulfuric acid can significantly lower their decomposition temperature.[9]

Key Engineering and Safety Challenges

The central challenge in scaling up exothermic reactions is the unfavorable change in the surface-area-to-volume ratio. As the reactor volume increases by a power of three (r³), the heat transfer surface area (the reactor wall) only increases by a power of two (r²). This makes heat removal progressively more difficult and is the root cause of many industrial accidents.[10]

ParameterLaboratory Scale (1 L Flask)Pilot Scale (50 L Reactor)Causality and Rationale
Reactor Borosilicate Glass FlaskGlass-Lined Steel or Hastelloy ReactorRationale: Materials must be highly resistant to the corrosive mixed acid. Glass-lining provides excellent chemical resistance, while the steel jacket provides structural integrity and the means for efficient heat transfer.
Heat Transfer Static Ice-Salt BathJacketed Vessel with Thermal Control Unit (TCU)Rationale: A simple ice bath lacks the capacity and control for a large, exothermic batch. A TCU circulates a thermal fluid (e.g., silicone oil) through the jacket, allowing for precise, automated temperature control and rapid cooling in case of an excursion.
Agitation Magnetic Stir BarTop-Mounted Impeller (e.g., Retreat Curve, PBT)Rationale: A magnetic stir bar is ineffective for viscous mixtures in large volumes. An engineered agitator ensures homogeneity, prevents localized hot spots at the point of addition, and improves heat transfer to the reactor wall.
Reagent Addition Glass Dropping Funnel (Gravity Feed)Calibrated Metering Pump with Subsurface Dip TubeRationale: Gravity feed is imprecise and can lead to reagent accumulation. A metering pump provides precise, reproducible control over the addition rate. Subsurface addition ensures the nitrating agent reacts immediately in the bulk mixture rather than accumulating on the surface, which is a significant safety risk.
Process Control Manual (Thermometer, Visual)Automated (PLC with Thermocouples, Pressure/pH Sensors)Rationale: Manual control is insufficient for a critical process. An automated system provides continuous monitoring, data logging, and can trigger safety interlocks (e.g., stop reagent addition, initiate emergency cooling) if parameters deviate from the safe operating window.
Work-Up Manual Pouring into BeakerControlled Transfer to a Separate Quench VesselRationale: Manually quenching a large volume is hazardous. A dedicated, agitated quench vessel allows the reaction mass to be transferred at a controlled rate, managing the heat of dilution safely.
Isolation Büchner FunnelNutsche Filter-Dryer (ANFD)Rationale: Large-scale filtration requires specialized equipment. An ANFD allows for filtration, washing, and drying in a single, contained unit, minimizing operator exposure and handling losses.
Scale-Up Logic and Safety Workflow

G cluster_assessment Phase 1: Hazard Assessment cluster_design Phase 2: Process Design & Engineering cluster_pilot Phase 3: Pilot Production dsc DSC Analysis (Determine T_onset for decomposition) model Thermal Modeling (Calculate Adiabatic Temp. Rise) dsc->model rc1 RC1 Calorimetry (Measure ΔH_rxn, Heat Flow) rc1->model sop Define Safe Operating Parameters (Temp., Addition Rate, etc.) model->sop equipment Select Reactor & Ancillary Equipment (TCU, Metering Pump) sop->equipment safety_review HAZOP / Safety Review equipment->safety_review pilot_run Execute Pilot Batch (Controlled Conditions) safety_review->pilot_run monitoring Real-Time Monitoring (Temp, Pressure, pH) pilot_run->monitoring validation Process Validation & Optimization pilot_run->validation monitoring->pilot_run Feedback Loop interlocks Safety Interlocks (e.g., Emergency Cooling) monitoring->interlocks

Caption: Logical workflow for scaling up the nitration process.

Pilot-Scale Production Protocol (50 L Batch)

This protocol is a guideline and must be adapted based on specific equipment and the results of a thorough process hazard analysis.

Primary Equipment
  • 50 L Glass-Lined Jacketed Reactor with Retreat Curve Impeller

  • Thermal Control Unit (TCU) capable of cooling to -10 °C

  • Calibrated Diaphragm or Peristaltic Metering Pump

  • 100 L Glass-Lined Jacketed Quench Vessel

  • Contained Filtration System (e.g., Nutsche Filter-Dryer)

  • Appropriate Personal Protective Equipment (PPE): Acid-resistant suits, gloves, face shields, and respirators.[11][12]

Pilot Production Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Perform a pressure test.

  • Charge Sulfuric Acid: Charge 20 L of concentrated sulfuric acid into the reactor.

  • Cooling: Start the agitator at a moderate speed (e.g., 100 RPM). Set the TCU to cool the reactor jacket and bring the acid temperature to 0-5 °C.

  • Charge m-Toluidine: Using the metering pump, add 2.14 kg (2.0 mol) of m-toluidine to the sulfuric acid over 1 hour. Maintain the batch temperature below 10 °C.

  • Prepare Nitrating Agent: In a separate, suitable vessel, carefully prepare the nitrating mixture of 1.4 L of nitric acid and 5.0 L of sulfuric acid, ensuring it is pre-cooled to 0 °C.

  • Nitration: Begin adding the nitrating mixture via the metering pump through a subsurface dip tube. Set the addition rate to not exceed 2.5 L/hour. The batch temperature must be rigorously maintained at 0-5 °C. The TCU's cooling duty will be at its maximum during this phase. If the temperature exceeds 7 °C, the addition must be stopped immediately.

  • Hold Period: Once the addition is complete, hold the batch at 0-5 °C with agitation for 30 minutes to ensure the reaction is complete.

  • Quenching: Charge the 100 L quench vessel with 50 kg of ice and 50 L of water and start its agitator. Slowly transfer the completed reaction mass from the reactor to the quench vessel over at least 1 hour, ensuring the quench vessel temperature does not exceed 25 °C.

  • Isolation and Purification: The resulting slurry is transferred to the Nutsche filter. The product is washed with water until the filtrate is neutral, followed by a slurry wash with a dilute sodium bicarbonate solution, and a final water wash. The product is then dried under vacuum in the filter-dryer.

Conclusion

The successful scale-up of this compound production is contingent upon a foundational understanding of its reaction thermodynamics and a disciplined application of chemical engineering principles. The transition from a laboratory flask to a pilot reactor fundamentally changes the safety and control paradigm, shifting the focus from procedural steps to robust engineering controls for heat management and reagent handling. By prioritizing a thorough hazard assessment and implementing automated, well-designed systems, the synthesis can be scaled in a manner that is safe, efficient, and reproducible.

References

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from IChemE website. [Link: https://www.icheme.org/media/11720/icheme-runaway-reaction-hazards-in-processing-organic-nitrocompounds.pdf]
  • ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.jpn.2c00015]
  • YouTube. (2024). Nitration reaction safety. Retrieved from YouTube. [Link: https://www.youtube.
  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from MDPI. [Link: https://www.mdpi.com/2673-4972/4/4/54]
  • ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/287950201_Intrinsic_hazards_assessment_Chemical_reactivity_hazards_assessment_for_nitration_processes_and_nitrochemicals_handling]
  • ResearchGate. (2025). Mechanism and kinetics of the m-toluidine reaction with NH2 radicals: A computational study. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • Ningbostandachem.com. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved from Ningbostandachem.com. [Link: https://www.ningbo-standachem.com/info/the-crucial-role-of-3-methyl-5-nitroaniline-in-modern-chemical-synthesis-93517882.html]
  • Nbinno.com. (n.d.). This compound: A Versatile Intermediate for Diverse Industrial Needs. Retrieved from Nbinno.com. [Link: https://www.nbinno.com/news/3-methyl-5-nitroaniline-a-versatile-intermediate-for-diverse-industrial-needs-53818163.html]
  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from BenchChem. [Link: https://www.benchchem.
  • Scholars Research Library. (n.d.). Kinetics of oxidation of m-Toluidine by Sodium Dichromate. Retrieved from Scholars Research Library. [Link: https://www.scholarsresearchlibrary.
  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • West Liberty University. (n.d.). p-Nitroaniline. Retrieved from West Liberty University. [Link: https://www.westliberty.edu/health-and-safety/files/2013/08/p-Nitroaniline.pdf]
  • ChemicalBook. (n.d.). 3-METHOXY-5-NITROANILINE synthesis. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/5327-44-6.htm]
  • ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0416]
  • CAMEO Chemicals - NOAA. (n.d.). p-NITROANILINE, [SOLID]. Retrieved from CAMEO Chemicals. [Link: https://cameochemicals.noaa.gov/chemical/1314]
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from Carl ROTH. [Link: https://www.carlroth.com/medias/SDB-4621-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTEzODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNzU5NDg0ODMyNjIucGRmfGM2ZWYwY2YxZWM2OTQ0ZWE3YjI3M2E5ZGIyMTc5OTM0YjU1ZWY3YjM5MmM4ZDI5NTg4ODU4ZDY1YmE4ZTk4ZTU]
  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Retrieved from Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=CV3P0063]
  • BenchChem. (n.d.). optimizing reaction conditions for the nitration of o-toluidine. Retrieved from BenchChem. [Link: https://www.benchchem.
  • PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from PrepChem.com. [Link: https://prepchem.com/synthesis-of-3-nitroaniline/]
  • NJ.gov. (n.d.). p-NITROANILINE HAZARD SUMMARY. Retrieved from NJ.gov. [Link: https://nj.gov/health/eoh/rtkweb/documents/fs/1389.pdf]
  • BenchChem. (n.d.). Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide. Retrieved from BenchChem. [Link: https://www.benchchem.com/technical-support-center/navigating-the-synthesis-and-safety-of-4-methoxy-2-nitroaniline-an-in-depth-technical-guide]
  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/3-Nitroaniline]
  • BenchChem. (2025). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. Retrieved from BenchChem. [Link: https://www.benchchem.
  • u-f-l.net. (n.d.). China 3 Methyl 5 nitroaniline Manufacturers Factory Suppliers. Retrieved from u-f-l.net. [Link: https://www.u-f-l.net/3-methyl-5-nitroaniline/]
  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate. Retrieved from BenchChem. [Link: https://www.benchchem.
  • Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene. Retrieved from Google Patents. [Link: https://patents.google.
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from Universidade de Lisboa. [Link: https://repositorio.ul.pt/bitstream/10451/45071/1/Tese_Ricardo_Pombo_54395.pdf]
  • American Chemical Society. (1992). Kinetic Studies of Homogeneous Nitration of Toluene. Retrieved from American Chemical Society. [Link: https://pubs.acs.org/doi/pdf/10.1021/ie00007a022]
  • ResearchGate. (2025). Scale-up and safety of toluene nitration in a meso-scale flow reactor. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • Google Patents. (n.d.). GB1434098A - Preparation of 3-nitro-4-aminotoluene. Retrieved from Google Patents. [Link: https://patents.google.
  • Nanjing Tech University. (2024). Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent. Retrieved from Nanjing Tech University. [Link: https://cris.njtech.edu.
  • ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/288191979_Purification_of_aniline_and_nitrosubstituted_aniline_contaminants_from_aqueous_solution_using_beta_zeolite]
  • PrepChem.com. (n.d.). Preparation of nitrotoluene. Retrieved from PrepChem.com. [Link: https://prepchem.com/synthesis-of-nitrotoluene/]
  • E-Journal of Chemistry. (n.d.). Kinetics and Mechanism of Periodate Oxidation of N,N-Diethyl-m-toluidine in Acetone-Water Medium. Retrieved from E-Journal of Chemistry. [Link: http://www.e-journals.net/index.php?f=2008&v=5&i=4&a=225]
  • IARC Publications. (n.d.). 5-Nitro-ortho-toluidine. Retrieved from IARC Publications.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroaniline 95 99-55-8. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/128362]
  • OUCI. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor. Retrieved from OUCI. [Link: https://ouci.dntb.gov.ua/en/works/CNG-2V5S/]
  • Jay Finechem. (n.d.). 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base. Retrieved from Jay Finechem. [Link: https://www.jayfinechem.com/2-methyl-5-nitroaniline-cas-no-99-55-8]

Sources

Application Notes & Protocols: Strategic Functionalization of the 3-Methyl-5-nitroaniline Aromatic Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-5-nitroaniline (CAS 618-61-1) is a pivotal chemical intermediate, recognized for its role in the synthesis of azo dyes, agrochemicals, and, critically, active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring an aniline backbone substituted with a methyl group and a nitro group, provides a unique electronic landscape for further chemical modification.[1] This guide provides a comprehensive technical overview of strategies for the functionalization of the this compound aromatic ring. We delve into the governing principles of substituent directing effects and present detailed, field-proven protocols for key transformations, including electrophilic and nucleophilic aromatic substitution, and modern metal-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic campaigns.

Foundational Principles: Understanding the Reactivity of this compound

The strategic functionalization of this compound hinges on understanding the interplay of its three substituents: the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups. Their collective electronic influence dictates the position and feasibility of subsequent reactions on the aromatic ring.

  • Amino Group (-NH₂): A powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance (+R effect). It strongly directs incoming electrophiles to the ortho and para positions (C2, C4, C6).

  • Methyl Group (-CH₃): A weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It also directs electrophiles to the ortho and para positions (C2, C4).

  • Nitro Group (-NO₂): A strong deactivating group due to its powerful electron-withdrawing nature through both resonance (-R) and inductive (-I) effects.[3][4] It directs incoming electrophiles to the meta position (C2, C6 relative to itself).

Synergistic and Antagonistic Effects: The potent activating and directing power of the amino group is the dominant influence. It overwhelmingly favors electrophilic attack at the positions ortho and para to it. The methyl group at C3 reinforces this effect at the C2 and C4 positions. The deactivating nitro group's meta-directing influence is largely superseded by the activating groups.[5] Consequently, the most nucleophilic positions on the ring are C2, C4, and C6.

SNAr_Mechanism A Aryl Halide + Nucleophile (Nu⁻) B Addition Step: Formation of Meisenheimer Complex A->B Attack C Elimination Step: Loss of Leaving Group (X⁻) B->C Resonance Stabilization D Substituted Product C->D Rearomatization Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Sources

Application Notes and Protocols: The Utility of 3-Methyl-5-nitroaniline in Performance Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Methyl-5-nitroaniline (CAS No. 618-61-1) in the synthesis of high-performance chemicals. As a versatile aromatic intermediate, its unique molecular architecture serves as a foundational building block in the dye, agrochemical, and pharmaceutical industries.[1][2] These notes elucidate the core chemical principles, provide validated protocols, and offer insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction to this compound: A Versatile Synthon

This compound, also known as 3-nitro-5-methylaniline, is an aromatic amine derivative whose utility is anchored in the reactivity of its constituent functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a methyl group (-CH₃) on a benzene ring.[1] This trifunctional arrangement allows for a diverse range of chemical transformations, making it an indispensable precursor for complex molecules.[2] The compound typically appears as a yellow to orange crystalline solid with good solubility in common organic solvents such as ethanol and acetone, which facilitates its use in various reaction media.[1]

The strategic placement of the electron-donating amine and methyl groups meta to the electron-withdrawing nitro group dictates the regioselectivity of subsequent reactions, a critical feature leveraged by synthetic chemists. Its primary applications lie in the synthesis of azo dyes, where it acts as a diazo component, and as a key intermediate in the manufacturing of specialized pharmaceuticals and agrochemicals.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 618-61-1[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [3]
Appearance Yellow to orange crystalline solid[1]
Melting Point Not widely reported, isomer 2-Methyl-5-nitroaniline melts at 109 °C[3]
Solubility Moderately soluble in water; soluble in ethanol, acetone[1]

Core Synthetic Principles: The Chemistry of Diazotization and Coupling

The most prominent reaction pathway involving this compound is its conversion into a diazonium salt, a highly reactive intermediate essential for synthesizing azo compounds. This process, known as diazotization , is the cornerstone of its application in the dye industry.[4]

Causality in Diazotization: The primary aromatic amine of this compound is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4] The reaction must be conducted at low temperatures (0–5 °C) for two critical reasons:

  • Stability of Nitrous Acid: Nitrous acid is unstable at higher temperatures and will decompose.

  • Stability of the Diazonium Salt: The resulting diazonium salt is highly reactive and prone to decomposition, particularly through the loss of nitrogen gas (N₂) to form a highly unstable aryl cation, which would lead to unwanted side products. The cold conditions preserve the integrity of this essential intermediate.[4]

Following its formation, the electrophilic diazonium salt is immediately used in an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline derivative. This electrophilic aromatic substitution reaction forms a stable azo bridge (-N=N-), which is the chromophore responsible for the vibrant color of azo dyes.[4]

G cluster_diazotization Diazotization Stage (0-5 °C) cluster_coupling Azo Coupling Stage A This compound C 3-Methyl-5-nitrobenzenediazonium Chloride (Reactive Intermediate) A->C Nitrous Acid (HNO₂) B NaNO₂ + HCl(aq) B->C Generates E Azo Dye Product C->E Electrophilic Attack D Coupling Component (e.g., 2-Naphthol) D->E

Caption: General workflow for azo dye synthesis.

Application I: Synthesis of Azo Dyes and Pigments

This compound is a cornerstone intermediate for producing a range of red, orange, and brown azo dyes and pigments.[1][4] The final color and properties such as lightfastness are determined by the combined electronic effects of the substituents on both the diazo component (this compound) and the coupling component.

Protocol 1: Laboratory-Scale Synthesis of a Monoazo Dye

This protocol details the synthesis of an orange-red dye by coupling diazotized this compound with 2-Naphthol. This procedure is self-validating as the immediate formation of a brightly colored precipitate upon mixing the intermediates provides a clear indication of a successful reaction.[4]

Table 2: Materials and Reagents for Azo Dye Synthesis

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound152.150.76 g5.0
Concentrated HCl36.461.5 mL~18
Sodium Nitrite (NaNO₂)69.000.38 g5.5
2-Naphthol144.170.73 g5.1
Sodium Hydroxide (NaOH)40.000.40 g10.0
Deionized Water18.02As needed-
Ice-As needed-

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Isolation & Purification A Solution A: Dissolve this compound in HCl and water D Cool Solution A to 0-5 °C A->D B Solution B: Dissolve NaNO₂ in cold water E Slowly add Solution B to A (Forms Diazonium Salt) B->E C Solution C: Dissolve 2-Naphthol in NaOH solution F Cool Solution C in ice bath C->F D->E G Slowly add Diazonium Salt Solution to Solution C with stirring E->G F->G H Stir mixture for 30 min in ice bath G->H I Collect precipitate via vacuum filtration H->I J Wash precipitate with cold water I->J K Dry the Azo Dye product J->K

Caption: Step-by-step workflow for azo dye synthesis.

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt Solution: a. In a 100 mL beaker, add 0.76 g (5.0 mmol) of this compound to 10 mL of deionized water. b. Carefully add 1.5 mL of concentrated HCl. Stir until the aniline derivative is fully dissolved, forming its hydrochloride salt. Gentle heating may be applied if necessary, but the solution must be cooled before the next step. c. Cool the beaker in an ice-water bath until the temperature of the solution is between 0 and 5 °C.[4] d. In a separate small beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water. e. Add the sodium nitrite solution dropwise to the cold aniline salt solution over 5 minutes with continuous stirring. Maintain the temperature below 5 °C throughout the addition. The solution may turn a pale yellow; this is the diazonium salt solution.

  • Preparation of the Coupling Component Solution: a. In a 250 mL beaker, dissolve 0.73 g (5.1 mmol) of 2-Naphthol in 20 mL of a 5% aqueous sodium hydroxide solution (prepared by dissolving 0.40 g of NaOH in ~8 mL of water and adjusting the volume). b. Cool this solution in a separate ice-water bath. The basic conditions are crucial as they deprotonate the hydroxyl group of the naphthol, making it a more potent nucleophile for the coupling reaction.

  • The Azo Coupling Reaction: a. While stirring the cold 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution. b. A brightly colored orange-red precipitate of the azo dye should form immediately.[4] c. Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.

  • Isolation and Purification: a. Collect the solid dye product using vacuum filtration with a Büchner funnel. b. Wash the precipitate with several portions of cold deionized water to remove any unreacted salts. c. Allow the product to air-dry or dry it in a desiccator. Further purification can be achieved by recrystallization from ethanol if required.

Application II: Intermediate for Agrochemicals

In the agrochemical sector, this compound serves as a precursor in the synthesis of targeted herbicides and pesticides.[1][2] Its structure can be incorporated into larger molecules designed for specific biological activity, contributing to the development of effective crop protection agents.[2] For instance, derivatives of nitroanilines are used to build heterocyclic systems found in some herbicides.[5]

Conceptual Synthetic Pathway:

A common strategy involves the reduction of the nitro group to a second amine, creating a diamine. This diamine can then undergo cyclization or condensation reactions to form heterocyclic structures, which are prevalent in biologically active compounds.

G A This compound B Reduction (e.g., H₂, Pd/C or Sn/HCl) A->B C 5-Methylbenzene-1,3-diamine B->C E Condensation/ Cyclization Reaction C->E D Reactant for Heterocycle Formation (e.g., Dicarbonyl Compound) D->E F Heterocyclic Core Structure (e.g., Benzimidazole derivative) E->F Forms Agrochemical Backbone

Caption: A conceptual workflow for agrochemical synthesis.

Application III: Precursor in Pharmaceutical Synthesis

The aromatic framework of this compound is a valuable scaffold for medicinal chemists to construct complex molecules for novel therapeutic agents.[1][2] Its derivatives are used in the synthesis of various active pharmaceutical ingredients (APIs).[6] For example, it is used in the synthesis of potent inhibitors of Bone marrow tyrosine kinase on chromosome X (BMX), which is involved in cellular signal transduction.[7]

Safety, Handling, and Storage

This compound and its isomers are toxic compounds that require careful handling to minimize exposure.[8] Adherence to established safety protocols is mandatory.

Table 3: Hazard Summary and Handling Precautions

Hazard CategoryDescription & Precautionary StatementsSource
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing. P301+P310: IF SWALLOWED, immediately call a POISON CENTER or doctor.
Organ Toxicity H373: May cause damage to organs (e.g., liver, kidney) through prolonged or repeated exposure.[9]
Environmental Hazard H412: Harmful to aquatic life with long-lasting effects. P273: Avoid release to the environment.[8]
Handling Use only in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[8]
Spill Response Evacuate the area. Dampen solid spill material with 60-70% ethanol to reduce dust, then transfer to a suitable container for disposal. Do not let product enter drains.[10]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.

  • Eye Protection: Safety glasses or chemical goggles.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Clothing: A lab coat or other protective clothing is required.

Conclusion

This compound is a high-value chemical intermediate whose utility spans multiple sectors of the performance chemicals industry. Its distinct reactivity, governed by the interplay of its amine, nitro, and methyl groups, provides a robust platform for the synthesis of a vast array of azo dyes, agrochemicals, and pharmaceutical precursors. The protocols and principles outlined in these notes serve as a foundational guide for harnessing the synthetic potential of this compound safely and effectively. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for achieving successful and reproducible outcomes in the laboratory and beyond.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of this compound in Modern Chemical Synthesis. [Online] Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. This compound: A Versatile Intermediate for Diverse Industrial Needs. [Online] Available at: [Link]

  • University of the West Indies. The Synthesis of Azo Dyes. [Online] Available at: [Link]

  • Wikipedia. 3-Nitroaniline. [Online] Available at: [Link]

  • NileRed. Synthesis of an azo dye. [Online] YouTube. Available at: [Link]

  • PubChem. 2-Methyl-5-Nitroaniline. [Online] National Institutes of Health. Available at: [Link]

  • O'Donovan, R. Development of a Synthetic Route to the Active Ingredient of an Agricultural Herbicide. [Online] Dublin City University. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Potent BMX Inhibitors from 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of potent Bone Marrow Kinase on chromosome X (BMX) inhibitors, utilizing 3-Methyl-5-nitroaniline as a key starting material. BMX, a non-receptor tyrosine kinase from the Tec family, is a critical mediator in various cellular signaling pathways and has been implicated in the progression of several cancers and inflammatory diseases.[1][2][3] The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a structured, step-by-step methodology from a readily available chemical building block to a high-potency, covalently-binding inhibitor. The synthesis leverages foundational organic chemistry reactions, including nitro group reduction, acylation, and nucleophilic aromatic substitution, to construct a 2-anilino-pyrimidine scaffold, a common core in many kinase inhibitors.[4][5][6][7] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization of intermediates and the final product.

Introduction: The Rationale for BMX Inhibition

Bone Marrow Kinase on chromosome X (BMX), also known as Etk, is a member of the Tec family of non-receptor tyrosine kinases.[2][3] These kinases are crucial components of signaling pathways that regulate cellular proliferation, differentiation, survival, and motility. Dysregulation of BMX activity has been linked to the pathogenesis of various solid tumors, including prostate and gastric carcinomas, as well as hematological malignancies.[1] Consequently, BMX has emerged as a compelling therapeutic target for the development of novel anticancer agents.

The development of selective BMX inhibitors has been an area of intense research. Many potent inhibitors, such as BMX-IN-1, are designed as irreversible inhibitors that form a covalent bond with a specific cysteine residue (Cys496) within the ATP-binding pocket of the kinase.[8][9] This covalent modification leads to sustained and potent inhibition of the enzyme's activity.[10] A common structural motif in these inhibitors is an electrophilic "warhead," such as an acrylamide group, attached to a scaffold that directs the molecule to the kinase's active site.[3]

This compound is an attractive and versatile starting material for the synthesis of such complex molecules.[11][12] Its aromatic ring is substituted with three distinct functional groups—an amine, a methyl group, and a nitro group—which allows for sequential and regioselective chemical transformations. This application note details a robust synthetic route to a potent anilino-pyrimidine based BMX inhibitor, beginning with this key intermediate.

Overall Synthetic Strategy

The synthesis is designed as a multi-step process, which is outlined in the workflow diagram below. The strategy involves the initial preparation of a key aniline intermediate bearing the acrylamide warhead, followed by its coupling to a pyrimidine core.

G cluster_0 Part 1: Synthesis of Acrylamide Intermediate cluster_1 Part 2: Synthesis of the Final Inhibitor A This compound B 3-Amino-5-methylaniline A->B Nitro Reduction C N-(3-Amino-5-methylphenyl)acrylamide B->C Acylation E Potent BMX Inhibitor C->E Nucleophilic Aromatic Substitution D 2,4-Dichloropyrimidine D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-5-nitroaniline (CAS: 618-61-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. As a critical intermediate in the production of dyes, pharmaceuticals, and agrochemicals, achieving high yield and purity of this compound is paramount.[1] This document provides in-depth, field-proven insights based on established chemical principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and strategically sound method is not the direct nitration of m-toluidine, but a multi-step process involving the protection of the amino group. Direct nitration of anilines in strong acid leads to the formation of the anilinium ion (-NH₃⁺), which is a meta-director.[2][3][4] This, combined with the ortho, para-directing methyl group, results in a complex mixture of isomers that is difficult to separate.

The preferred route involves three key stages:

  • Protection: The amino group of m-toluidine is protected, typically via acetylation with acetic anhydride, to form N-(3-methylphenyl)acetamide.

  • Nitration: The protected intermediate is then nitrated using a mixed acid solution (HNO₃/H₂SO₄). The acetamido group is an ortho, para-director, which, in conjunction with the methyl group, directs the nitro group to the desired position.

  • Deprotection: The resulting nitro-acetamido compound is hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the final product, this compound.

Q2: Why is temperature control so critical during the nitration step?

A2: Temperature control is arguably the most critical parameter in this synthesis for two primary reasons:

  • Regioselectivity: The position of nitration on the aromatic ring is temperature-dependent. Fluctuations can alter the ratio of isomers formed, making purification more challenging and reducing the yield of the desired this compound.[3][5]

  • Safety and Byproduct Formation: Nitration is a highly exothermic reaction.[6] Without strict temperature control (typically 0-10°C), the reaction rate can increase uncontrollably, leading to a "runaway reaction."[6] Higher temperatures also promote side reactions, such as dinitration and oxidation of the aromatic ring by the strong nitric acid, resulting in the formation of dark, tarry byproducts that contaminate the product and significantly lower the yield.[2][3]

Q3: What are the primary isomeric byproducts, and how can their formation be minimized?

A3: When nitrating the protected N-(3-methylphenyl)acetamide, the primary byproducts are other positional isomers, mainly 3-methyl-4-nitroaniline and 3-methyl-6-nitroaniline, and to a lesser extent, 3-methyl-2-nitroaniline. Their formation is governed by the directing effects of the methyl and acetamido groups.[7]

Minimizing these isomers involves:

  • Protecting Group Strategy: As discussed in Q1, using an acetamido protecting group is the primary strategy to improve regioselectivity over direct nitration.[3]

  • Strict Temperature Control: Maintaining a consistently low temperature (e.g., 0-10°C) during the addition of the nitrating agent is crucial.[3]

  • Controlled Reagent Addition: The nitrating mixture should be added slowly and dropwise with efficient stirring to ensure localized heat dissipates and the temperature remains uniform throughout the reaction mass.[2]

Synthesis Workflow and Key Control Points

The following diagram outlines the recommended synthetic pathway, highlighting the critical control points for maximizing yield and purity.

G cluster_0 Step 1: Protection (Acetylation) cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection (Hydrolysis) cluster_3 Step 4: Purification start m-Toluidine proc1 Acetylation Reaction (Reflux) start->proc1 reagent1 Acetic Anhydride reagent1->proc1 prod1 N-(3-methylphenyl)acetamide proc1->prod1 proc2 Nitration Reaction (Critical: 0-10°C) prod1->proc2 reagent2 HNO₃ / H₂SO₄ (Nitrating Mixture) reagent2->proc2 prod2 N-(3-methyl-5-nitrophenyl)acetamide + Isomers proc2->prod2 proc3 Hydrolysis Reaction (Heat/Reflux) prod2->proc3 reagent3 Aqueous Acid (e.g., H₂SO₄) or Base reagent3->proc3 prod3 Crude this compound proc3->prod3 proc4 Recrystallization (e.g., from Ethanol/Water) prod3->proc4 final_product Pure this compound proc4->final_product G cluster_ly cluster_lp cluster_dc start Problem Observed low_yield Low Yield start->low_yield low_purity Low Purity / Oily Product start->low_purity dark_color Dark/Tarry Product start->dark_color ly_q1 TLC shows unreacted starting material? low_yield->ly_q1 lp_q1 TLC/NMR shows multiple isomers? low_purity->lp_q1 dc_q1 Oxidation/Side Reactions dark_color->dc_q1 ly_a1_yes Incomplete Reaction ly_q1->ly_a1_yes Yes ly_a1_no Product lost during workup? ly_q1->ly_a1_no No ly_s1 Solutions: - Increase reaction time - Check reagent stoichiometry - Verify reagent quality ly_a1_yes->ly_s1 ly_s2 Solutions: - Minimize wash volumes - Cool wash solvents - Back-extract aqueous layers - Check pH during precipitation ly_a1_no->ly_s2 lp_a1_yes Poor Regioselectivity lp_q1->lp_a1_yes Yes lp_a1_no Product oily/won't crystallize? lp_q1->lp_a1_no No lp_s1 lp_s1 lp_a1_yes->lp_s1 lp_s2 Solutions: - Purify via column chromatography - Attempt to seed crystallization - Scratch flask with glass rod lp_a1_no->lp_s2 dc_s1 Solutions: - Strictly maintain temp at 0-10°C - Ensure efficient stirring - Add nitrating agent slowly sub-surface if possible dc_q1->dc_s1

Caption: Troubleshooting decision tree for this compound synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Starting material remains after the reaction time.1a. Monitor the reaction by Thin Layer Chromatography (TLC). Extend the reaction time if necessary. [2] 1b. Verify the stoichiometry and purity of your reagents.
2. Product Loss During Workup: The product is partially soluble in the wash solutions or aqueous layers.2a. Minimize the volume of solvent used for washing the precipitate. Use ice-cold water for washing. [5] 2b. Consider performing a back-extraction of the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.
3. Poor Precipitation: The product does not fully precipitate from the solution after hydrolysis and neutralization.3a. Ensure the solution is sufficiently basic (pH > 8) after hydrolysis to precipitate the aniline product. Check with a pH meter. [5] 3b. Ensure the solution is thoroughly cooled in an ice bath before and during filtration.
Low Purity / Presence of Isomers 1. Suboptimal Nitration Conditions: Temperature fluctuations or incorrect acid ratios favor the formation of other isomers (e.g., 3-methyl-4-nitroaniline).1a. Precise temperature control is essential. Maintain the internal reaction temperature between 0-10°C during the addition of the nitrating agent using an efficient cooling bath (e.g., ice-salt). [3][6] 1b. Ensure slow, dropwise addition of the nitrating mixture with vigorous stirring to prevent localized overheating.
2. Inefficient Purification: Isomers with similar polarities are co-crystallizing with the desired product.2a. Purify the crude product by recrystallization. Ethanol or an ethanol/water mixture is often effective. [6]Multiple recrystallizations may be necessary. 2b. If recrystallization is ineffective, purify the material using column chromatography on silica gel.
Product is Oily and Does Not Solidify 1. Presence of Impurities: Isomeric byproducts or residual starting material are acting as an impurity, causing melting point depression.1a. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. 1b. Add a seed crystal of pure this compound if available. [5] 1c. If crystallization fails, the oil must be purified by column chromatography to remove impurities. [5]
Formation of Dark, Tarry Byproducts 1. Oxidation of the Aniline: The aromatic ring or amino group is being oxidized by the strong nitric acid.1a. This is almost always due to excessive temperature. Strictly maintain the reaction temperature below 10°C. [2][3] 1b. Ensure the nitrating agent is added slowly and beneath the surface of the reaction mixture if possible to minimize exposure of reactants to high local concentrations of nitric acid.

Detailed Experimental Protocol

This protocol details the synthesis via the acetylation-nitration-hydrolysis route.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. [6]* m-Toluidine and this compound are toxic. Avoid inhalation, ingestion, and skin contact. [6]* The nitration reaction is highly exothermic. Strict adherence to temperature control is essential for safety. [6] Part 1: Acetylation of m-Toluidine

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add m-toluidine (1.0 eq).

  • Slowly add acetic anhydride (1.1 eq) to the flask. The reaction is often exothermic.

  • Heat the mixture to a gentle reflux for 30-60 minutes to ensure complete acetylation.

  • Monitor the reaction by TLC until the m-toluidine spot has disappeared.

  • Allow the mixture to cool. Pour the reaction mixture into ice-water with stirring to precipitate the N-(3-methylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product is typically of sufficient purity for the next step.

Part 2: Nitration of N-(3-methylphenyl)acetamide

  • To a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the dried N-(3-methylphenyl)acetamide (1.0 eq).

  • Carefully add concentrated sulfuric acid (approx. 3-4 eq) and stir until all the solid has dissolved.

  • Cool the flask in an ice-salt bath to 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetamide solution over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition. [6]6. After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the nitrated product will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

Part 3: Hydrolysis of N-(3-methyl-5-nitrophenyl)acetamide

  • Transfer the crude, moist nitrated product to a round-bottom flask.

  • Add a solution of aqueous sulfuric acid (e.g., 50-70% v/v).

  • Heat the mixture under reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding a concentrated solution of sodium hydroxide or ammonium hydroxide with vigorous stirring, while keeping the flask in an ice bath to manage the heat of neutralization.

  • Continue adding base until the solution is distinctly alkaline (pH > 8). An orange or yellow precipitate of crude this compound will form. [6]7. Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. [6] Part 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound as a yellow crystalline solid. [6]

References

  • Tinker, J. M., & Spiegler, L. (1934). U.S. Patent No. 1,963,597. Washington, DC: U.S.
  • Clarke, H. T., & Taylor, E. R. (1922). m-NITROTOLUENE. Organic Syntheses, 2, 91. [Link]

  • Preparation of 3-nitroaniline. PrepChem.com. [Link]

  • Brand, E., & Kobe, K. A. (1942). 2-AMINO-3-NITROTOLUENE. Organic Syntheses, 22, 10. [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa Repository. [Link]

  • 3-Nitroaniline. Wikipedia. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

Sources

Troubleshooting common problems in the nitration of 3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-methylaniline (m-toluidine). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results.

Introduction: The Challenges of Nitrating 3-Methylaniline

The nitration of 3-methylaniline is a classic example of electrophilic aromatic substitution. However, the presence of two activating groups—the amino (-NH₂) and the methyl (-CH₃) groups—presents significant challenges in controlling the regioselectivity and preventing undesirable side reactions.[1][2] The amino group is a powerful ortho-, para-director, but under the strongly acidic conditions of nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director.[1][3][4] This can lead to a complex mixture of isomers. Furthermore, the amino group is highly susceptible to oxidation by nitric acid, often resulting in the formation of tarry byproducts and reduced yields.[1][2]

This guide will provide you with the expertise to overcome these challenges, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 3-methylaniline often problematic?

A1: Direct nitration of 3-methylaniline with a mixture of concentrated nitric and sulfuric acids is challenging for two primary reasons:

  • Lack of Regioselectivity: The amino group is strongly activating and directs incoming electrophiles to the ortho and para positions. However, in the highly acidic nitrating medium, the amino group is protonated to form the anilinium ion. This ion is deactivating and a meta-director.[1][3][5] This leads to a mixture of nitro isomers that can be difficult to separate.

  • Oxidation and Tar Formation: The amino group is sensitive to oxidation by nitric acid, which can lead to the formation of dark, tarry byproducts, significantly lowering the yield of the desired product.[1][2]

Q2: How can I control the regioselectivity to favor the formation of a specific isomer?

A2: To control the regioselectivity and prevent oxidation, the amino group should be protected before nitration. This is typically achieved through acetylation with acetic anhydride to form N-acetyl-3-methylaniline (3-acetamidotoluene). The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which helps to prevent oxidation and provides better control over the reaction.[1][4] Following nitration, the acetyl group can be removed by hydrolysis to yield the desired nitro-3-methylaniline.[6]

Q3: What are the expected major and minor products after the nitration of N-acetyl-3-methylaniline?

A3: For N-acetyl-3-methylaniline, the acetamido group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The directing effects of both groups reinforce each other to favor substitution at the 4- and 6-positions relative to the acetamido group. Therefore, the major products are typically 4-nitro-3-methylacetanilide and 2-nitro-3-methylacetanilide. Steric hindrance from the acetamido group may slightly favor the formation of the 4-nitro isomer.

Q4: My reaction mixture turned dark brown or black. What is the cause and how can I prevent it?

A4: A dark coloration is a strong indication of oxidation of the amino group, leading to the formation of tarry byproducts.[2] This is common in direct nitration. To prevent this, you should:

  • Protect the amino group: As mentioned in A2, acetylation is a highly effective strategy.

  • Maintain low temperatures: The nitration reaction is exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture to minimize side reactions.[7]

Q5: How can I effectively separate the different isomers of nitro-3-methylaniline?

A5: The separation of nitro-3-methylaniline isomers can be challenging due to their similar physical properties. The most common methods are:

  • Fractional Crystallization: This technique relies on the different solubilities of the isomers in a particular solvent system.[8]

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities.[9] A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is often used.[9]

Troubleshooting Guide

This section addresses common problems encountered during the nitration of 3-methylaniline and provides step-by-step solutions.

Problem Possible Cause(s) Solution(s)
Low Yield of Nitrated Product 1. Oxidation of the amino group. 2. Formation of a high percentage of undesired isomers. 3. Incomplete reaction. 4. Loss of product during workup and purification. 1. Protect the amino group via acetylation before nitration. Maintain strict temperature control (0-5 °C) during the addition of the nitrating agent.[7]2. Employ the amino group protection strategy to enhance regioselectivity. [1]3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure sufficient reaction time at the recommended temperature.4. Optimize the extraction and recrystallization solvents. Ensure the pH of the aqueous layer is appropriately adjusted during extraction.
Formation of Tarry, Dark-Colored Byproducts 1. Direct nitration without a protecting group. 2. Reaction temperature is too high. 3. Concentration of nitrating agent is too high. 1. Always protect the amino group through acetylation. [1][4]2. Use an ice-salt bath to maintain the temperature between 0-5 °C. Add the nitrating mixture dropwise and slowly to control the exotherm.[7]3. Use the stoichiometric amount or a slight excess of the nitrating agent.
Product is a Mixture of Isomers 1. Ineffective control of regioselectivity. 2. Incomplete protection of the amino group. 1. The use of a protecting group is the most effective way to control the directing effects. [10]2. Ensure the acetylation reaction goes to completion before proceeding with nitration. Monitor the acetylation step by TLC.
Difficulty in Separating Isomers 1. Similar physical properties of the isomers. 2. Inappropriate purification technique. 1. Column chromatography is generally more effective than fractional crystallization for separating closely related isomers. [9]2. Experiment with different solvent systems for both column chromatography and recrystallization to find the optimal conditions for separation.

Experimental Protocols

Protocol 1: Acetylation of 3-Methylaniline

This protocol describes the protection of the amino group of 3-methylaniline.

Materials:

  • 3-Methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-3-methylaniline.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Nitration of N-Acetyl-3-methylaniline

This protocol details the nitration of the protected aniline.

Materials:

  • N-acetyl-3-methylaniline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Three-necked flask

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • In a three-necked flask, dissolve N-acetyl-3-methylaniline in concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of N-acetyl-3-methylaniline, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated nitro-N-acetyl-3-methylaniline isomers by vacuum filtration, wash with cold water until the washings are neutral, and dry.

Protocol 3: Hydrolysis of Nitro-N-acetyl-3-methylaniline

This protocol describes the deprotection of the amino group.

Materials:

  • Nitro-N-acetyl-3-methylaniline isomers

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Place the mixture of nitro-N-acetyl-3-methylaniline isomers in a round-bottom flask.

  • Add a solution of aqueous sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the nitro-3-methylaniline isomers.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Visualizing the Process

Reaction Workflow

Nitration_Workflow cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection & Purification 3-Methylaniline 3-Methylaniline Acetylation Acetylation 3-Methylaniline->Acetylation Acetic Anhydride N-Acetyl-3-methylaniline N-Acetyl-3-methylaniline Acetylation->N-Acetyl-3-methylaniline Nitration Nitration N-Acetyl-3-methylaniline->Nitration HNO3/H2SO4 Nitro-N-acetyl-3-methylaniline Isomers Nitro-N-acetyl-3-methylaniline Isomers Nitration->Nitro-N-acetyl-3-methylaniline Isomers Hydrolysis Hydrolysis Nitro-N-acetyl-3-methylaniline Isomers->Hydrolysis Acid/Base Nitro-3-methylaniline Isomers Nitro-3-methylaniline Isomers Hydrolysis->Nitro-3-methylaniline Isomers Purification Purification Nitro-3-methylaniline Isomers->Purification Chromatography/Recrystallization Isolated Isomers Isolated Isomers Purification->Isolated Isomers Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Tarry Byproducts? Tarry Byproducts? Low Yield?->Tarry Byproducts? No Check Protection Check Protection Low Yield?->Check Protection Yes Mixture of Isomers? Mixture of Isomers? Tarry Byproducts?->Mixture of Isomers? No Tarry Byproducts?->Check Protection Yes Mixture of Isomers?->Check Protection Yes Optimize Purification Optimize Purification Mixture of Isomers?->Optimize Purification No Check Temperature Check Temperature Check Protection->Check Temperature Check Temperature->Optimize Purification Successful Nitration Successful Nitration Optimize Purification->Successful Nitration

Caption: Troubleshooting decision tree for nitration issues.

References

  • askIITians. (n.d.). Convert (i) 3-Methylaniline into 3-nitrotoluene. Retrieved from [Link]

  • Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Retrieved from [Link]

  • Filo. (2022, October 12). Convert 3-methylaniline into 3-nitrotoluene. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Sousa, A. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Retrieved from [https://fenix.tecnico.ulisboa.pt/downloadFile/1689244534110826/Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.pdf]([Link] of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.pdf)

  • Khan Academy. (n.d.). Nitration of Aniline (video) | Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.

Sources

Technical Support Center: Purification of Crude 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Methyl-5-nitroaniline (CAS 618-61-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties and appearance of this compound?

This compound is typically a yellow to orange crystalline solid.[1][2] Key physical properties are summarized in the table below. Understanding these properties is crucial for selecting appropriate purification techniques.

PropertyValue
Chemical Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [3]
Melting Point 98 °C[3][4]
Boiling Point 324.2 °C at 760 mmHg[3]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and acetone.[1][2]
Q2: My crude this compound is a dark, oily substance instead of a crystalline solid. What could be the cause?

The presence of a dark, oily product often indicates the presence of significant impurities. These can include:

  • Positional Isomers: The synthesis of this compound via nitration of a starting material like o-toluidine can produce other isomers, such as 2-Methyl-3-nitroaniline and 2-Methyl-6-nitroaniline.[5][6]

  • Dinitrated Byproducts: Over-nitration during synthesis can lead to dinitrated impurities.[6]

  • Oxidation and Polymerization Products: Aromatic amines are susceptible to oxidation, which can form colored, often polymeric, impurities.[7]

  • Residual Solvents or Starting Materials: Incomplete reaction or workup can leave behind unreacted starting materials or solvents.[6]

Q3: I'm struggling with "oiling out" during the recrystallization of this compound. How can I prevent this?

"Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue. It typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture. Given that the melting point of pure this compound is 98 °C, using high-boiling point solvents should be approached with caution.[3][4]

Troubleshooting Strategies:

  • Lower the Solvent Boiling Point: If possible, switch to a solvent with a lower boiling point.

  • Increase the Solvent Volume: Using a larger volume of solvent can keep the compound dissolved at a lower temperature, below its melting point.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of nucleation sites for crystallization.

  • Seed Crystals: Introduce a small crystal of pure this compound to the cooled solution to initiate crystallization.

  • Solvent System Modification: Employ a two-solvent system. Dissolve the crude product in a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble until turbidity is observed.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the first-line method for purifying solid organic compounds. The choice of solvent is critical for success.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but readily at its boiling point. Ethanol and methanol are often good starting points due to the compound's solubility profile.[1]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude product until it just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

dot graph TD { A[Crude this compound] --> B{Dissolve in minimum hot solvent}; B --> C{Hot filtration (optional)}; C --> D{Slow cooling to induce crystallization}; D --> E{Isolate crystals by vacuum filtration}; E --> F[Pure this compound crystals]; } caption: Recrystallization workflow.

Guide 2: Purification by Column Chromatography

For separating mixtures with closely related polarities, such as positional isomers, column chromatography is a highly effective technique.[8][9]

Experimental Protocol: Silica Gel Column Chromatography
  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[8]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[8] The optimal ratio should be determined by Thin-Layer Chromatography (TLC) beforehand to achieve good separation of the desired compound from its impurities.

  • Column Packing: The slurry method is generally preferred for packing the column to avoid cracks in the stationary phase.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[9]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

dot graph TD { A[Crude Sample] --> B{Dissolve in minimal eluent}; B --> C{Load onto silica gel column}; C --> D{Elute with solvent system}; D --> E{Collect fractions}; E --> F{Analyze fractions by TLC}; F --> G{Combine pure fractions}; G --> H{Evaporate solvent}; H --> I[Purified Product]; } caption: Column chromatography workflow.

Guide 3: Purification by Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic compounds like anilines from neutral or acidic impurities.[10] The basicity of the aniline allows it to be protonated and move into an aqueous layer, leaving non-basic impurities behind in the organic layer.[11][12]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will react to form its water-soluble hydrochloride salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated aniline from the organic layer which retains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic. The this compound will precipitate out as the free base.

  • Extraction and Isolation: Extract the purified aniline back into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

G

References

  • The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.).
  • Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. (n.d.). Benchchem.
  • CAS 618-61-1: this compound. (n.d.). CymitQuimica.
  • Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib.
  • 618-61-1, this compound Formula. (n.d.). ECHEMI.
  • This compound. (n.d.). PubChem.
  • Technical Support Center: Purification of Halogenated Aniline Compounds. (n.d.). Benchchem.
  • 3-METHYL-5-NITRO ANILINE. (n.d.). ChemicalBook.
  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (n.d.).
  • Exp 6 - Extraction. (n.d.).
  • How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10).
  • This compound: A Versatile Intermediate for Diverse Industrial Needs. (n.d.).
  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Technical Support Center: Purification of Substituted Anilines. (n.d.). Benchchem.
  • 3-Nitroaniline. (n.d.). PubChem.
  • N-Methyl-3-nitroaniline, 97% 250 mg. (n.d.). Fisher Scientific.
  • 2-Methyl-5-nitroaniline 95 99-55-8. (n.d.). Sigma-Aldrich.
  • 2-Methyl-5-Nitroaniline. (n.d.). PubChem.
  • managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. (n.d.). Benchchem.
  • A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. (n.d.). Benchchem.
  • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. (n.d.). Benchchem.
  • Tlc separation and spectrophotometric analysis of o-and p-nitroaniline. A laboratory experiment. (n.d.).
  • Chromatography Separation Of Ortho And P-Nitro Aniline. (n.d.). Bartleby.
  • 3-Methyl-4-nitroaniline. (n.d.). Chem-Impex.
  • Viva Questions Class 12 Chemistry. (n.d.). Scribd.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Methyl-5-nitroaniline Reference Materials. (n.d.). HPC Standards.
  • SUBJECT : CHEMISTRY (CHEM). (n.d.). West Bengal Council of Higher Secondary Education.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Recrystallization of m-nitroaniline#chemistrypractical. (2022, November 8). YouTube.
  • Sublimation. (2010, February 4). MIT Digital Lab Techniques Manual.
  • Aromatic amine. (n.d.). Wikipedia.
  • Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent.
  • A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydrate. (n.d.). Benchchem.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Diazotization of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the diazotization of 3-Methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and safe execution of this critical synthetic step.

Introduction

The diazotization of this compound is a crucial transformation for the synthesis of various dyes, pigments, and pharmaceutical intermediates.[1] The reaction involves the conversion of the primary aromatic amine to a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong mineral acid.[2][3] Due to the presence of the electron-withdrawing nitro group, the basicity of the amino group in this compound is significantly reduced, necessitating carefully controlled reaction conditions for efficient conversion.[4] Furthermore, the resulting diazonium salt is thermally unstable and potentially explosive in its solid state, demanding strict adherence to safety protocols.[5][6]

This guide provides a structured approach to troubleshoot common issues and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the diazotization of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yield in the diazotization of this compound is a common issue and can often be traced back to several critical parameters:

  • Inadequate Temperature Control: This is the most frequent cause of low yields. Diazonium salts are thermally unstable and rapidly decompose at temperatures above 5°C, leading to the evolution of nitrogen gas and the formation of phenolic byproducts.[4][7]

    • Solution: Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath for efficient cooling.[4] Monitor the internal temperature of the reaction mixture continuously, especially during the addition of sodium nitrite, which is an exothermic process.[1]

  • Insufficient Acidity: A highly acidic environment is crucial for two main reasons. First, it facilitates the generation of the active nitrosating agent, the nitrosonium ion (NO+), from sodium nitrite.[4][8] Second, it ensures the complete protonation of the starting amine, preventing it from reacting with the newly formed diazonium salt, a common side reaction that forms colored azo-coupling byproducts.[4]

    • Solution: Use a sufficient excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid. A molar ratio of at least 2.5 to 3 equivalents of acid to the amine is recommended.[1]

  • Purity of Starting Materials: The purity of this compound is critical. Impurities can lead to undesirable side reactions and the formation of colored byproducts that complicate purification.[7] The sodium nitrite solution should also be freshly prepared.[4]

    • Solution: Ensure your this compound is of high purity and has been stored correctly, protected from light and moisture. Always use a freshly prepared aqueous solution of sodium nitrite.[4]

  • Rate of Sodium Nitrite Addition: Adding the sodium nitrite solution too quickly can cause localized increases in temperature and pH, leading to decomposition and side reactions.[7]

    • Solution: Add the sodium nitrite solution dropwise and slowly to the acidic amine solution, allowing for effective heat dissipation and maintaining a consistently low temperature.[1]

Question 2: The reaction mixture has turned a dark brown or black color. What is the cause and how can it be prevented?

Answer:

A dark coloration in the reaction mixture is a strong indicator of decomposition of the diazonium salt and/or the occurrence of unwanted side reactions.[4] The primary causes are:

  • Elevated Temperature: As mentioned previously, temperatures exceeding the 0-5°C range will cause the diazonium salt to decompose, often forming dark, tarry byproducts.[4]

  • Insufficient Acidity: If the acidity is too low, the unreacted this compound, which is a weak nucleophile, can couple with the highly electrophilic diazonium salt to form an azo compound. These compounds are often highly colored and can contribute to the dark appearance of the mixture.[4]

Preventative Measures:

  • Maintain rigorous temperature control (0-5°C) throughout the entire reaction.

  • Ensure a sufficient excess of strong mineral acid is present to fully protonate the starting amine.[4]

Question 3: A solid has precipitated out of my reaction mixture. Is this normal, and what should I do?

Answer:

Precipitation during the diazotization reaction can occur for a couple of reasons:

  • Incomplete Dissolution of the Amine Salt: this compound is dissolved in acid to form its corresponding salt (e.g., the hydrochloride salt). If insufficient acid is used or if the amine is not fully dissolved before cooling, the salt may precipitate out.[4]

    • Solution: Ensure you are using an adequate amount of acid to form the soluble salt of the amine. Gentle warming of the amine-acid mixture may be necessary to achieve complete dissolution before cooling the solution in an ice-salt bath for the diazotization reaction.[4]

  • Precipitation of the Diazonium Salt: In some cases, the diazonium salt itself may have limited solubility in the reaction medium and can precipitate. This is not necessarily a problem, as long as the mixture is well-stirred to ensure the subsequent reaction can proceed.[4]

Question 4: How can I confirm that the diazotization reaction has been successful?

Answer:

A simple and effective way to qualitatively test for the presence of the diazonium salt is to perform a coupling reaction.[4]

Procedure:

  • Prepare a solution of a coupling agent, such as 2-naphthol (beta-naphthol), in a basic aqueous solution (e.g., sodium hydroxide solution).

  • Take a small aliquot of your cold diazonium salt solution and add it to the 2-naphthol solution.

  • The immediate formation of a brightly colored azo dye (typically a vibrant red or orange precipitate) indicates the successful formation of the diazonium salt.[4]

For quantitative analysis, diazotization titration can be employed to determine the concentration of the formed diazonium salt.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5°C) so critical for diazotization reactions?

A1: The diazonium group (-N₂⁺) is an excellent leaving group as it is readily lost as dinitrogen gas (N₂), a very stable molecule. This decomposition is thermally driven. At temperatures above 5°C, the rate of decomposition of most diazonium salts increases significantly, leading to a loss of the desired product and the formation of phenols and other byproducts.[4][7] Maintaining a low temperature suppresses this decomposition pathway.

Q2: Which acid should I use for the diazotization of this compound, and in what quantity?

A2: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[4] Hydrochloric acid is often preferred. A sufficient excess of acid is crucial. Generally, at least 2.5 equivalents of acid relative to the amine are recommended. One equivalent protonates the amino group, and another reacts with sodium nitrite to generate nitrous acid. The excess acid maintains a low pH to stabilize the diazonium salt and prevent side reactions.[1]

Q3: Is it safe to isolate the diazonium salt of this compound?

A3: It is strongly advised NOT to isolate diazonium salts in their solid, dry state unless you are following a specific, validated procedure for preparing stabilized salts. [1] Solid diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat, posing a significant explosion hazard.[5][6] For most synthetic applications, the diazonium salt is generated in solution and used immediately (in situ) in the subsequent reaction step.[1]

Q4: What are the key safety precautions I should take when performing a diazotization reaction?

A4: Safety is paramount when working with diazonium salts. Always adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[11]

  • Ventilation: Perform the reaction in a well-ventilated fume hood.[11]

  • Temperature Control: Never allow the reaction temperature to exceed 5°C.[5][12]

  • Avoid Isolation: Do not attempt to isolate the solid diazonium salt.[1][5]

  • Quenching: After the subsequent reaction is complete, any excess diazonium salt should be quenched. This can be done by adding a compound that reacts with it, such as sulfamic acid or urea, to decompose any remaining nitrous acid.[5]

  • Stoichiometry: Use a stoichiometric amount of sodium nitrite. Avoid a large excess, as this can lead to the formation of unstable side products.[5][12]

Experimental Protocols & Data

Standard Protocol for Diazotization of this compound

This protocol outlines a general procedure. Molar amounts should be adjusted based on your specific requirements.

  • Amine Salt Formation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq).

  • Add distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (2.5-3.0 eq) with stirring. A slurry of the amine hydrochloride salt will form.[1]

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to an internal temperature of 0-5°C with continuous stirring. It is crucial to maintain this temperature range throughout the reaction.[1]

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.05 eq) in distilled water and cool it in an ice bath.[1]

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.[1]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. The solid amine hydrochloride should dissolve, resulting in a clear solution of the diazonium salt.[1]

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately for the subsequent reaction without isolation or storage.[1]

Key Reaction Parameters Summary
ParameterRecommended ConditionRationale
Temperature 0-5°CPrevents decomposition of the thermally unstable diazonium salt.[4][7]
Acid HCl or H₂SO₄ (2.5-3.0 eq)Generates nitrous acid and prevents side reactions by protonating the amine.[1][4]
Nitrosating Agent Sodium Nitrite (NaNO₂) (1.0-1.05 eq)Source of the nitrosonium ion (NO⁺) for diazotization.[3]
Rate of Addition Slow, dropwiseControls the exothermic reaction and prevents localized temperature increases.[7]
Reaction Time 30 min post-additionEnsures complete conversion to the diazonium salt.[1]

Visualizing the Process

Diazotization Reaction Mechanism

Diazotization_Mechanism cluster_0 Nitrosating Agent Formation cluster_1 Diazotization NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O H2O H₂O Amine This compound N-Nitrosamine N-Nitrosamine Intermediate Amine->N-Nitrosamine + NO⁺ Diazonium_Salt Diazonium Salt N-Nitrosamine->Diazonium_Salt Tautomerization & Dehydration Troubleshooting_Workflow Start Low Yield Observed Temp_Check Is Temperature Strictly Maintained at 0-5°C? Start->Temp_Check Acid_Check Is Acid Concentration Sufficient (≥2.5 eq)? Temp_Check->Acid_Check Yes Adjust_Temp Improve Cooling: Use Ice-Salt Bath, Monitor Continuously Temp_Check->Adjust_Temp No Reagent_Check Are Starting Materials Pure & Fresh? Acid_Check->Reagent_Check Yes Adjust_Acid Increase Acid Concentration Acid_Check->Adjust_Acid No Addition_Check Was NaNO₂ Added Slowly and Dropwise? Reagent_Check->Addition_Check Yes Adjust_Reagents Use High-Purity Amine, Prepare Fresh NaNO₂ Solution Reagent_Check->Adjust_Reagents No Adjust_Addition Slow Down the Rate of NaNO₂ Addition Addition_Check->Adjust_Addition No Success Yield Improved Addition_Check->Success Yes Adjust_Temp->Temp_Check Adjust_Acid->Acid_Check Adjust_Reagents->Reagent_Check Adjust_Addition->Addition_Check

Caption: Troubleshooting Workflow for Low Diazotization Yield.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 341-351. [Link]

  • BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem Technical Support.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Sathee, J. Chemistry Diazotization Reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. BenchChem Technical Support.
  • Barber, T. R., & Mo, F. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7132-7135. [Link]

  • Pharmaacademias. (2023). Basic Principles, methods, and application of diazotization titration. [Link]

  • Heid, R., et al. (2016). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 133-139. [Link]

  • ResearchGate. (2014). Optimization of the diazotization and cyclization of 1a. [Link]

  • Scribd. Assays by Diazotization. [Link]

  • BenchChem. (2025). Technical Support Center: Diazotization of Sterically Hindered Anilines. BenchChem Technical Support.
  • Pharmaguideline. (2023). Basic Principles, Methods and Application of Diazotization Titration. [Link]

  • Deadman, J. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 923. [Link]

  • ResearchGate. (2012). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. [Link]

  • ResearchGate. (2020). Can any one please suggest me why my product is unstable? and how to correct it?. [Link]

  • KK Wagh College of Pharmacy. DIAZOTIZATION TITRATION. [Link]

  • ResearchGate. (2021). Removal of amino in anilines through diazonium salt-based reactions. [Link]

  • Chemical Education Xchange. Diazotization of Aniline Derivatives: Nitrous Acid Test. [Link]

  • ResearchGate. (2022). Diazotization Method. [Link]

  • European Patent Office.
  • Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(8), 1641-1647. [Link]

  • Google Patents.
  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • ResearchGate. (2021). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • BenchChem. (2025).
  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in 3-Methyl-5-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Methyl-5-nitroaniline (also known as 3-Nitro-5-methylaniline, CAS 618-61-1). This versatile aromatic amine is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance azo dyes.[1] Its unique structure, featuring both a nucleophilic amine and an electron-withdrawing nitro group, enables a wide range of chemical transformations. However, this reactivity also presents challenges in controlling reaction pathways and preventing the formation of unwanted side products.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting for the most common reactions involving this compound. Each section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Section 1: Diazotization Reactions - The Critical First Step

The conversion of the primary aromatic amine of this compound into a diazonium salt is arguably the most common and crucial transformation it undergoes. The resulting diazonium salt is a versatile intermediate for Sandmeyer reactions, azo coupling, and other substitutions.[2][3] However, the inherent instability of diazonium salts requires precise control over reaction conditions.

FAQ 1.1: "My reaction mixture turned dark brown and I'm seeing gas bubbles, even at low temperatures. What's causing this decomposition?"

Issue: You are observing the decomposition of your diazonium salt, leading to significant yield loss and the formation of impurities.

Root Cause Analysis: Aryl diazonium salts are thermally unstable.[4] The C-N bond is susceptible to cleavage, leading to the irreversible loss of nitrogen gas (N₂) and the formation of a highly reactive aryl cation. This cation is rapidly quenched by water in the reaction medium to form the corresponding phenol (3-methyl-5-nitrophenol), a common and problematic byproduct. This decomposition is highly exothermic and can accelerate if the temperature is not strictly controlled, leading to a runaway reaction.

Mandatory Visualization: Competing Pathways in Diazotization

Amine This compound Diazonium Aryl Diazonium Salt (Desired Intermediate) Amine->Diazonium NaNO₂, HCl 0-5 °C Phenol 3-Methyl-5-nitrophenol (Side Product) Diazonium->Phenol H₂O, Temp > 5°C (Decomposition) N2 N₂ Gas

Caption: Desired diazotization pathway vs. thermal decomposition.

Troubleshooting and Prevention Protocol:

  • Strict Temperature Control: The reaction temperature must be rigorously maintained between 0-5 °C . An ice-salt bath is more effective than an ice-water bath for achieving and holding this temperature range.[4]

  • Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise to the acidic solution of the amine. A slow, controlled addition prevents localized temperature spikes from the exothermic reaction.

  • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to promote efficient heat transfer and maintain a homogenous temperature throughout the vessel.

  • Pre-cool All Reagents: Cool the amine-acid solution and the sodium nitrite solution to 0-5 °C before beginning the addition.

Data Presentation: Optimized Diazotization Parameters

ParameterRecommended ValueRationale
Temperature0–5 °CMinimizes thermal decomposition of the unstable diazonium salt.[4]
NaNO₂ Stoichiometry1.05–1.10 equivalentsA slight excess ensures complete conversion of the primary amine.
Acid2.5–3.0 equivalents HCl or H₂SO₄Ensures full protonation of the amine and generation of nitrous acid.[4]
Addition Time30–60 minutesPrevents exothermic spikes and allows for controlled reaction.
FAQ 1.2: "I'm observing a brightly colored (red/orange) precipitate during my diazotization. What is it and how can I prevent it?"

Issue: Formation of a colored, insoluble azo compound, which acts as a major impurity and reduces the yield of the soluble diazonium salt.

Root Cause Analysis: This is a classic case of unwanted azo coupling . The diazonium salt you are forming is a potent electrophile. If there is any unreacted, non-protonated this compound remaining in the solution, it can act as a nucleophile and attack the diazonium salt.[4] This electrophilic aromatic substitution reaction forms a diazoamino or azo compound, which are often intensely colored and insoluble. This side reaction is most common when the acidity of the reaction medium is insufficient.

Mandatory Visualization: Azo Coupling Side Reaction

Diazonium Aryl Diazonium Salt (Electrophile) AzoCompound Azo Compound (Colored Side Product) Diazonium->AzoCompound Attacks DesiredProduct Proceed to Sandmeyer, etc. Diazonium->DesiredProduct Stable in Solution FreeAmine Free this compound (Nucleophile) ProtonatedAmine Protonated Amine (Non-Nucleophilic) FreeAmine->ProtonatedAmine Sufficient Acid (H⁺) (Desired State) FreeAmine->AzoCompound Insufficient Acid

Caption: Prevention of azo coupling by maintaining high acidity.

Troubleshooting and Prevention Protocol:

  • Ensure Sufficient Acidity: Use a significant excess of a strong mineral acid (e.g., 2.5-3.0 equivalents of HCl). The primary role of the acid is not only to generate nitrous acid from NaNO₂ but, more importantly, to fully protonate the amino group of the starting material, rendering it non-nucleophilic.[4][5]

  • Order of Addition: Always add the sodium nitrite solution to the acidic amine solution. Never add the amine to a pre-formed nitrous acid solution, as this creates a temporary excess of free amine that can immediately couple.

  • Complete Dissolution: Ensure the this compound is fully dissolved in the acid (forming its salt) before cooling and beginning the nitrite addition. If the amine salt is not fully soluble, the reaction will be incomplete and free amine will be present.

Section 2: Sandmeyer Reactions - Halogen and Cyano Substitution

The Sandmeyer reaction is a powerful method for converting the diazonium group into a halide or cyanide, transformations that are otherwise difficult to achieve.[6][7] The reaction is catalyzed by copper(I) salts and proceeds via a radical-nucleophilic aromatic substitution mechanism.[7]

FAQ 2.1: "My Sandmeyer reaction has a low yield of the desired aryl halide and a significant amount of 3-methyl-5-nitrophenol. What went wrong?"

Issue: The primary side product is the phenol, indicating that hydrolysis is outcompeting the desired Sandmeyer substitution.

Root Cause Analysis: This issue stems from the same diazonium salt instability discussed in Section 1. The Sandmeyer reaction is in direct competition with the thermal decomposition/hydrolysis pathway. If the reaction with the copper(I) salt is too slow, or if the temperature is allowed to rise, hydrolysis will become a significant side reaction.[6] Furthermore, the copper(I) catalyst can be oxidized to inactive copper(II) if not handled properly, slowing down the desired reaction.

Troubleshooting and Prevention Protocol:

  • Use Freshly Prepared Diazonium Salt: The diazonium salt solution should be used immediately after its preparation. Do not store it.

  • Control Temperature During Sandmeyer Reaction: While some Sandmeyer reactions require gentle warming to initiate, the initial addition of the diazonium salt to the copper(I) solution should be done at low temperature (0-10 °C) to minimize premature decomposition.

  • Ensure Active Catalyst: Use high-purity, oxygen-free copper(I) chloride or bromide. If you suspect oxidation, the catalyst can be purified by dissolving it in concentrated HCl and precipitating it with dilution in water.

  • Catalyst Stoichiometry: While catalytic amounts can work, using a stoichiometric amount of the copper(I) salt often provides better reactivity and higher yields by ensuring the radical pathway is favored.[7]

Mandatory Visualization: Sandmeyer Workflow for Yield Optimization

Start Prepare Diazonium Salt (0-5 °C) Add Slowly Add Diazonium Salt to Cu(I)X Solution (0-10 °C) Start->Add Use Immediately PrepCu Prepare Active Cu(I)X Solution PrepCu->Add Warm Allow to Warm/ Gently Heat to Initiate N₂ Evolution Add->Warm Decomp Side Reaction: Hydrolysis to Phenol Add->Decomp Temp Too High Workup Reaction Complete (Quench & Extract) Warm->Workup Warm->Decomp Reaction Too Slow

Caption: Experimental workflow to favor Sandmeyer substitution over hydrolysis.

Section 3: Reduction of the Nitro Group

Reducing the nitro group of this compound to form 3,5-diaminotoluene is a key step in synthesizing certain polymers and specialty chemicals. The challenge lies in achieving complete reduction without generating unwanted, partially reduced intermediates.

FAQ 3.1: "My attempt to reduce the nitro group resulted in a complex mixture, including some colored compounds. What are these likely to be?"

Issue: Incomplete reduction is leading to the formation of stable, colored intermediates like azoxy and azo compounds.

Root Cause Analysis: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NHOH) species. Under certain conditions, these highly reactive intermediates can condense with each other. For example, a nitroso intermediate can react with a hydroxylamine intermediate to form a stable, often colored, azoxy (-N=N(O)-) compound.[8] This is particularly common with milder or insufficient reducing agents.

Data Presentation: Comparison of Reducing Agents

Reducing AgentTypical ConditionsPotential Side ProductsComments
H₂/Pd, Pt, or NiH₂ pressure, various solventsGenerally cleanCan be sensitive to catalyst poisoning; requires specialized equipment.
Sn/HCl or Fe/HClAcidic, aqueousMetal sludgeEffective and common, but workup can be difficult due to metal salts.
Sodium Sulfide (Na₂S·9H₂O)Aqueous or alcoholic solutionH₂S gas (toxic)Known as the Zinin Reduction; excellent for selective reductions.[9][10]
Sodium Hydrosulfite (Na₂S₂O₄)Biphasic (e.g., DCM/H₂O)Sulfur byproductsA milder alternative, but may lead to incomplete reduction if not optimized.

Troubleshooting and Prevention Protocol (Zinin Reduction):

The Zinin reduction using sodium sulfide is a reliable method for this transformation.[9][10]

  • Preparation: In a round-bottom flask, dissolve this compound in a mixture of water and ethanol to maintain solubility.

  • Reagent Solution: In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, ~2.5-3.0 equivalents) in water.

  • Reaction: Gently heat the amine solution to reflux. Add the sodium sulfide solution portion-wise or via a dropping funnel over 30-45 minutes. The reaction is often accompanied by a color change.

  • Completion: After the addition is complete, maintain the reflux for 1-2 hours to ensure the reaction goes to completion and all intermediates are fully reduced to the desired diamine.

  • Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. The aqueous layer will contain the sulfur byproducts.

References
  • The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.). GS Chemical USA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12067, 3,5-Dinitrotoluene. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Defence Science Journal. (1990). Synthesis of 4,4'-Dimethyl-3,3',5,5'-Tetranitroazoxybenzene by Selective Reduction of Trinitrotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

  • United States Environmental Protection Agency. (2014). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Saini, R., Kumar, V., & Singh, J. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 855-879. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with best practices, detailed protocols, and robust troubleshooting advice for the purification of 3-Methyl-5-nitroaniline (CAS: 618-61-1) via recrystallization. Our focus is on delivering field-proven insights grounded in chemical principles to ensure the successful isolation of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique designed to remove impurities from a solid compound.[1] For this compound, which often appears as a yellow to orange crystalline solid, the goal is to isolate it from byproducts of its synthesis (such as positional isomers) or degradation products, resulting in a product with a sharp melting point and high purity suitable for downstream applications in dye, pharmaceutical, or agrochemical synthesis.[2]

Q2: How do I select the best solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at cooler temperatures.[3] This differential solubility is the cornerstone of the technique, as it allows the compound to dissolve when hot and crystallize upon cooling, leaving impurities behind in the solution (the "mother liquor").[3][4] Given that this compound is readily soluble in common organic solvents like ethanol and acetone, these are excellent starting points.[2] Ethanol, in particular, is frequently recommended for the recrystallization of structurally similar nitroanilines.[5]

Q3: My this compound sample is dark orange or brown. Can recrystallization remove colored impurities?

Yes. If the discoloration is due to high molecular weight, colored byproducts, they can often be removed. This is typically achieved by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.[6] A subsequent hot gravity filtration is required to remove the charcoal before the solution is cooled for crystallization.[6]

Q4: What is "oiling out," and why is it a potential issue with amines like this compound?

"Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than a solid crystalline lattice.[7][8] This is a common problem with organic amines, especially when the compound's melting point (for this compound, ~98 °C) is close to or lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[8][9][10] The resulting oil often traps impurities, defeating the purpose of the purification.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the standard procedure for purifying this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemmed funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Ice bath

Step-by-Step Methodology
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add a small volume of ethanol (e.g., 20-25 mL) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions to the boiling mixture until the solid just completely dissolves. Causality: Using the minimum amount of near-boiling solvent is critical for maximizing the yield, as any excess solvent will retain some of the desired product in solution even after cooling.[1][3]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[6]

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemmed funnel with a small amount of hot ethanol. Filter the boiling solution through fluted filter paper into the clean, hot flask. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[6]

  • Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.[7]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the recovery of the product.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol. Causality: Using ice-cold solvent for washing is crucial to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of the purified product.[1]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the melting point.

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Hot) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Flask B Add Minimum Hot Solvent A->B with stirring C Solution Clear? B->C D Add Charcoal & Re-boil C->D No (Colored) F Slow Cool to Room Temp C->F Yes E Hot Gravity Filtration D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution & Rationale
No Crystals Form Upon Cooling 1. Too much solvent was used. [8] 2. Insufficient cooling. 1. Boil off some of the solvent to re-saturate the solution and attempt cooling again. 2. Ensure the solution is cooled in an ice-water bath for an adequate time. If crystals still don't form, try scratching the inner surface of the flask with a glass rod to create nucleation sites.[12]
Product "Oils Out" 1. Solution is too concentrated. 2. Cooling is too rapid. [7] 3. Melting point of solid is below solvent's boiling point. [8]1. Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and attempt to cool again. 2. Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period before moving to an ice bath. 3. Add a seed crystal (if available) to the slightly cooled solution to encourage lattice formation over oiling.[7]
Very Low Yield of Recovered Crystals 1. Too much solvent was used. [1] 2. Premature crystallization during hot filtration. 3. Washing with too much or warm solvent. [1]1. Partially evaporate the mother liquor to see if a second crop of crystals can be obtained (note: this crop may be less pure). 2. Ensure all glassware for hot filtration is pre-heated and use a slight excess of solvent before filtering. 3. Always wash crystals with a minimal amount of ice-cold solvent .
Product is Still Colored After Recrystallization 1. Impurity is not adsorbed by charcoal. 2. Too little charcoal was used. 3. Impurity has similar solubility to the product. 1. Repeat the recrystallization , ensuring the use of activated charcoal. 2. If the color persists, the impurity may not be removable by this method. Consider an alternative purification technique like column chromatography. [5]
Troubleshooting Logic: "Oiling Out"

G start Oiling Out Occurs reheat Re-heat to Redissolve Oil start->reheat q1 Was cooling rapid? reheat->q1 a1_yes Action: Cool solution slowly. Insulate flask. q1->a1_yes Yes q2 Is solution highly concentrated? q1->q2 No end_success Pure Crystals Form a1_yes->end_success a2_yes Action: Add small amount of extra hot solvent. q2->a2_yes Yes q3 Seed crystal available? q2->q3 No a2_yes->end_success a3_yes Action: Add seed crystal to warm solution. q3->a3_yes Yes a3_no Consider alternative solvent with lower boiling point. q3->a3_no No a3_yes->end_success

Caption: Decision-making workflow for addressing "oiling out" during crystallization.

Safety Precautions

This compound and its structural isomers are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of all chemical waste, including the mother liquor, according to institutional and local regulations.

References

  • The Crucial Role of this compound in Modern Chemical Synthesis. (URL: )
  • Recrystallization1, Department of Chemistry, University of Texas
  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Rel
  • 3-METHYL-5-NITRO ANILINE | 618-61-1, ChemicalBook. (URL: )
  • Safety data sheet according to Regul
  • SAFETY DATA SHEET, Sigma-Aldrich (3-Nitroaniline). (URL: )
  • This compound Formula, ECHEMI. (URL: )
  • Recrystallization I, California St
  • Problems with Recrystallis
  • SAFETY DATA SHEET, Fisher Scientific (2-Methyl-3-nitroaniline). (URL: )
  • SAFETY DATA SHEET, Thermo Fisher Scientific (2-Methyl-5-nitroaniline). (URL: )
  • Recrystallization Guide: Process, Procedure, Solvents, Mettler Toledo. (URL: )
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Technical Support Center: Purification of 2-Methyl-5-nitroaniline, Benchchem. (URL: )
  • Purification by Recrystalliz
  • Recrystallization, MIT Digital Lab Techniques Manual. (URL: [Link])

  • Solvent selection for recrystallization: An undergraduate organic experiment, Journal of Chemical Educ

Sources

Technical Support Center: Solutions for 3-Methyl-5-nitroaniline Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for addressing the poor solubility of 3-Methyl-5-nitroaniline.

Welcome to the technical support guide for this compound (CAS No. 618-61-1). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this versatile chemical intermediate. This compound is a foundational building block in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] Its unique structure, containing both a polar amine/nitro component and a non-polar toluene backbone, can lead to challenging solubility behavior in various reaction media.

This guide provides a series of troubleshooting steps and in-depth explanations to help you overcome these challenges, ensuring your reactions proceed efficiently and with high yield.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common solubility problems encountered in the lab.

Q1: My this compound isn't dissolving in my chosen reaction solvent. What is the underlying issue?

A1: The solubility of a compound is governed by the principle of "like dissolves like." this compound is a molecule with mixed polarity. The aniline (amine) and nitro groups are polar and capable of hydrogen bonding, while the methyl-substituted benzene ring is non-polar and hydrophobic. Poor solubility arises when there is a significant mismatch between the polarity of your solvent and the solute. If your solvent is too non-polar (e.g., hexane) or too polar (e.g., water, without pH adjustment), it cannot effectively solvate both the polar and non-polar regions of the molecule simultaneously. The compound typically presents as a yellow to orange crystalline solid and shows good solubility in moderately polar organic solvents like ethanol and acetone.[1]

Q2: What are the best initial solvents to try for dissolving this compound?

A2: Based on its structure and known properties, the following solvents are excellent starting points. We recommend performing a small-scale solvent screening test before committing to a large-scale reaction.

Solvent ClassRecommended SolventsRationale & Expected Solubility
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the nitro and amine groups, while the alkyl chain interacts with the benzene ring. Generally good solubility is observed.[1]
Ketones Acetone, 2-Butanone (MEK)These are polar aprotic solvents that can effectively solvate the molecule. Acetone is reported to be an excellent solvent.[1][3]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity makes them good candidates for achieving dissolution.
Amides N,N-Dimethylformamide (DMF)A powerful polar aprotic solvent, often used as a "solvent of last resort" or as a co-solvent due to its high solvating power.
Sulfoxides Dimethyl sulfoxide (DMSO)Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor solubility.
Esters Ethyl AcetateA moderately polar solvent that can be effective for many organic reactions.

Q3: I managed to dissolve the compound, but it precipitated out after I added my next reagent. What happened?

A3: This is a common issue that can be attributed to a few factors:[4]

  • Change in Solvent Polarity: The reagent you added may have a significantly different polarity than your primary solvent. This addition alters the overall polarity of the reaction mixture, reducing its capacity to keep the this compound in solution.

  • "Salting Out" Effect: If your added reagent is a salt, or if a salt is generated as a byproduct of the reaction, the increased ionic strength of the solution can decrease the solubility of organic compounds, forcing your starting material to precipitate.[4]

  • Temperature Fluctuation: If the dissolution required heating and the subsequent reaction is run at a lower temperature, the compound will precipitate as the solution cools to a point below its saturation limit.

To mitigate this, try adding the subsequent reagent slowly and with vigorous stirring to maintain a homogenous solution. If the problem persists, you may need to re-evaluate your solvent system, perhaps by using a co-solvent blend from the start.

Q4: Heating the mixture helps with dissolution, but I'm concerned about decomposition or side reactions. What are my alternatives?

A4: While gentle heating is a standard method to increase solubility, this compound, like many nitroaromatic compounds, can be sensitive to high temperatures.[4] If you observe darkening of the solution or suspect degradation, immediately reduce the heat. Safer and effective alternatives include:

  • Co-Solvency: This is a highly effective technique where you use a mixture of solvents. A small amount of a powerful solvent like DMF or DMSO can dramatically increase the solubility of your compound in a less effective primary solvent.[4][5] This often provides the necessary solubility boost without requiring high temperatures.

  • Sonication: Using an ultrasonic bath can facilitate dissolution by breaking down the crystal lattice of the solid and increasing the surface area available for solvation.[4] This method is particularly useful as it applies mechanical energy rather than thermal energy, avoiding potential degradation.

Part 2: In-Depth Troubleshooting Guides & Protocols

If the initial FAQs did not resolve your issue, the following detailed protocols provide a systematic approach to enhancing solubility.

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a structured workflow for addressing solubility challenges with this compound.

G cluster_0 Initial Observation cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Outcome A Poor Solubility of This compound B Review Solvent Choice (See Table 1) A->B Is solvent appropriate? C Apply Gentle Heating (Protocol 1) B->C If solubility is still low F Compound Dissolved Proceed with Reaction B->F D Implement Co-Solvent System (Protocol 2) C->D If decomposition occurs or solubility is insufficient C->F E Utilize Sonication D->E If co-solvent is incompatible with reaction chemistry D->F E->F

Caption: A step-by-step workflow for troubleshooting poor solubility.

Protocol 1: Temperature Optimization for Dissolution

This protocol describes a controlled method for using temperature to enhance solubility while minimizing the risk of degradation.

Principle: The solubility of most solids increases with temperature. This procedure uses a gradual temperature increase to find the minimum temperature required for complete dissolution.

Materials:

  • This compound

  • Chosen reaction solvent

  • Reaction flask equipped with a magnetic stir bar

  • Condenser

  • Heating mantle or oil bath with a temperature controller

Procedure:

  • Setup: Assemble the reaction flask with the stir bar, this compound, and solvent. Attach the condenser to the top of the flask to prevent solvent loss during heating.[4]

  • Initial Stirring: Begin stirring the suspension at room temperature for 10-15 minutes. Note the initial level of dissolution.

  • Gradual Heating: Set the temperature controller to 10°C above room temperature. Allow the mixture to stir at this temperature for 15 minutes.

  • Incremental Increase: Increase the temperature in 5-10°C increments, holding at each new temperature for 15 minutes to allow the system to equilibrate.[4]

  • Observation: Visually monitor the dissolution of the solid. Note the temperature at which all of the solid has dissolved. This is your optimal dissolution temperature.

  • Safety: Do not exceed 80% of the solvent's boiling point. If the compound does not dissolve by this point, temperature alone is not a suitable method, and you should proceed to Protocol 2. Be aware of the compound's melting point (approx. 98°C)[6] as approaching this temperature may cause it to "oil out" rather than dissolve.

Protocol 2: Implementing a Co-Solvent System

This protocol details how to use a small amount of a high-power "co-solvent" to dissolve this compound in a bulk solvent.

Principle: Co-solvency reduces the interfacial tension between the solute and the primary solvent, effectively making the solute "see" a more favorable solvent environment.[5] A small percentage of a co-solvent can lead to a logarithmic increase in solubility.

Caption: Mechanism of co-solvency enhancing solute-solvent interaction.

Materials:

  • Suspension of this compound in the primary reaction solvent.

  • Co-solvent (e.g., DMSO or DMF).

  • Magnetic stirrer.

Procedure:

  • Initial Suspension: Prepare the suspension of this compound in your primary solvent in the reaction flask and begin stirring.

  • Co-solvent Addition: Add the co-solvent (e.g., DMSO) dropwise to the stirring suspension.

  • Observation: Observe the mixture closely. You should see the solid begin to dissolve as the co-solvent is introduced.

  • Titration: Continue adding the co-solvent in small aliquots (e.g., 1% of the total solvent volume at a time) until the solid is completely dissolved.[4]

  • Quantify: Note the total volume of co-solvent required. It is crucial to use the minimum amount necessary, as a high concentration of the co-solvent could potentially influence reaction kinetics or complicate downstream purification. A typical starting range is 1-10% of the total solvent volume.[4]

Part 3: Advanced Solubilization Concepts

For particularly challenging systems, such as aqueous media for formulation studies, more advanced techniques may be required.

Q5: I need to dissolve this compound in an aqueous medium. How can I achieve this?

A5: Direct dissolution in water is very low due to the compound's hydrophobic benzene ring. To create a stable aqueous solution, you can employ micellar solubilization using surfactants.

Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[7][8] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar part of the this compound molecule can be encapsulated within this hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dissolved in water.[8]

  • Choosing a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polyoxyl 35 castor oil are often preferred in pharmaceutical contexts due to their biocompatibility and lower potential for irritation compared to ionic surfactants.[8]

  • General Method: Prepare an aqueous solution of the surfactant at a concentration well above its CMC. Add the this compound to this solution and stir or sonicate until a clear, thermodynamically stable solution is formed.

Caption: Encapsulation of this compound within a surfactant micelle.

References

  • The Crucial Role of this compound in Modern Chemical Synthesis. Google Cloud.
  • Improving the solubility of 2,6-Dibromo-4-nitroaniline for reactions. Benchchem.
  • This compound: A Versatile Intermediate for Diverse Industrial Needs. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C7H8N2O2. PubChem, NIH.
  • 3-METHYL-5-NITRO ANILINE | 618-61-1. ChemicalBook.
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
  • This compound Formula. ECHEMI.
  • Co-solvency and anti-solvent method for the solubility enhancement. WJPR.
  • The Role of Surfactants in Solubiliz
  • 2-Methyl-5-Nitroaniline | C7H8N2O2. PubChem, NIH.
  • A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. Benchchem.

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst optimization in reactions with 3-Methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. The unique electronic and steric properties of this compound, featuring both an electron-donating methyl group and a strongly electron-withdrawing nitro group on an aniline backbone, present specific challenges and opportunities in catalysis.[1] This resource provides in-depth, evidence-based answers to frequently asked questions and practical troubleshooting advice to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Catalyst Selection & Initial Screening

Q1: What are the primary classes of catalytic reactions for which this compound is a suitable substrate?

A1: this compound is a versatile intermediate primarily used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The key reactive handles are the nitro group, the aromatic ring, and the amino group, making it amenable to several classes of catalytic reactions:

  • Catalytic Hydrogenation: The reduction of the nitro group to an amine is a fundamental transformation. This is crucial for producing diamine derivatives, which are valuable building blocks.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can participate in C-N and C-C bond-forming reactions, such as Buchwald-Hartwig amination and Suzuki or Heck couplings, although the substrate may require prior functionalization (e.g., halogenation).[2][3][4]

  • Other Transformations: Depending on the desired product, other catalytic reactions like N-alkylation can be performed.[5]

Q2: I am planning a catalytic hydrogenation of the nitro group in this compound. Which catalyst should I start with?

A2: For the hydrogenation of aromatic nitro compounds, palladium on carbon (Pd/C) is a widely used and effective catalyst.[2] It generally offers high activity and selectivity under mild conditions. A typical starting point would be 5% or 10% Pd/C. Nickel-based catalysts, such as Raney nickel, are also effective but may require more forcing conditions.[6]

It's important to consider that the presence of the amino group can influence the reaction. In some cases, the product amine can adsorb to the catalyst surface, potentially leading to a decrease in reaction rate.[6]

Q3: What are the key considerations when choosing between a homogeneous and a heterogeneous catalyst for reactions with this compound?

A3: The choice between homogeneous and heterogeneous catalysts depends on several factors, including the specific reaction, desired selectivity, and practical considerations like catalyst separation and reuse.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity & Selectivity Often exhibit higher activity and selectivity due to well-defined active sites.[7][8]Can have lower selectivity due to a variety of active sites on the surface.[9]
Reaction Conditions Typically operate under milder conditions.[8]May require higher temperatures and pressures.
Catalyst Separation Can be difficult and costly to separate from the reaction mixture.[7][9]Easily separated by filtration.[7][9]
Reusability Recycling can be challenging.[7][9]Generally straightforward to reuse.[7]
Mechanism Understanding Reaction mechanisms are often better understood.[9]Mechanisms can be more complex and difficult to study.[9]

For large-scale industrial processes, the ease of separation and reusability of heterogeneous catalysts often makes them the preferred choice.[7]

Troubleshooting Guide

Common Issues in Catalytic Hydrogenation

Q4: My hydrogenation of this compound is slow or has stalled. What are the likely causes and how can I fix it?

A4: A slow or stalled hydrogenation reaction can be due to several factors:

  • Catalyst Poisoning: The nitro group itself or impurities in the starting material can act as catalyst poisons.[10][11] Sulfur compounds are notorious poisons for many metal catalysts.[12] Ensure the purity of your this compound and solvents.

  • Catalyst Deactivation: The catalyst may lose activity over time due to sintering (agglomeration of metal particles at high temperatures) or fouling (deposition of byproducts on the catalyst surface).[13][14][15]

  • Insufficient Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure. Increasing the pressure can sometimes overcome a sluggish reaction.

  • Poor Mass Transfer: In a heterogeneous system, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and catalyst. Increase the stirring rate or consider a different reactor setup.

Troubleshooting Workflow:

Start Slow/Stalled Hydrogenation Check_Purity Check Substrate/Solvent Purity Start->Check_Purity Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Conditions Review Reaction Conditions Start->Check_Conditions Purify Purify Starting Materials Check_Purity->Purify Impurities Detected New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst Deactivation Suspected Increase_Pressure Increase H2 Pressure Check_Conditions->Increase_Pressure Low Pressure Increase_Stirring Improve Agitation Check_Conditions->Increase_Stirring Poor Mixing Success Reaction Proceeds Purify->Success New_Catalyst->Success Increase_Pressure->Success Increase_Stirring->Success

Caption: Troubleshooting logic for slow hydrogenation.

Q5: I am observing the formation of byproducts like azo or azoxy compounds during the hydrogenation. How can I improve the selectivity to the desired diamine?

A5: The formation of azo and azoxy compounds is often due to the condensation of partially hydrogenated intermediates (hydroxylamines) with the starting nitroaniline or the product aniline. To minimize these byproducts:

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the condensation reactions.

  • Catalyst Modifiers: The addition of small amounts of catalyst modifiers can suppress byproduct formation. For example, the addition of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[16]

  • Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are commonly used.

Challenges in Palladium-Catalyzed Cross-Coupling

Q6: I am attempting a Buchwald-Hartwig amination with a halogenated derivative of this compound and I'm getting low yields. What are the common pitfalls?

A6: Low yields in Buchwald-Hartwig aminations can arise from several issues:

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.[17] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.

  • Ligand Choice: The phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands are often required.[17] Consider screening a variety of ligands to find the optimal one for your specific substrate.

  • Base Selection: The strength and nature of the base (e.g., sodium tert-butoxide, potassium phosphate) can significantly impact the reaction outcome.[17] The pKa and solubility of the base are important factors.

  • Substrate Reactivity: The presence of the nitro group can deactivate the aromatic ring towards oxidative addition, which is a key step in the catalytic cycle. More forcing conditions (higher temperature, longer reaction time) may be necessary.

Catalyst/Ligand Screening Protocol:

  • Setup: In a glovebox, arrange an array of reaction vials.

  • Stock Solutions: Prepare stock solutions of your halogenated this compound derivative, the amine coupling partner, and the base in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand combination.

  • Reaction: Add the stock solutions to each vial, seal, and heat to the desired temperature.

  • Analysis: After a set time, quench the reactions and analyze the product formation by a suitable method (e.g., LC-MS, GC-MS).

Q7: I am observing significant hydrodehalogenation (replacement of the halogen with hydrogen) as a side reaction in my cross-coupling attempt. How can I minimize this?

A7: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling.[17] To suppress it:

  • Choice of Base: Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are sometimes preferred over strong bases like sodium tert-butoxide (NaOtBu).[17]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.[17]

  • Solvent Choice: Aprotic solvents like toluene or dioxane may reduce dehalogenation compared to more polar aprotic solvents in some cases.[17]

  • Lower Reaction Temperature: Reducing the temperature may disfavor the dehalogenation pathway.[17]

Advanced Topics

Q8: Can I perform C-H activation/functionalization directly on the this compound ring?

A8: Direct C-H activation is a rapidly developing field. While challenging, it is conceptually possible. Ruthenium and rhodium catalysts have shown promise for C-H functionalization of arenes, including methylations.[18][19][20][21] However, the directing group ability of the amine and the electronic effects of the nitro group would need to be carefully considered to achieve the desired regioselectivity. The development of a specific protocol for this compound would likely require significant research and optimization.

Decision Tree for Catalyst Selection:

Start Desired Transformation? Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Cross_Coupling C-N or C-C Cross-Coupling Start->Cross_Coupling N_Alkylation N-Alkylation Start->N_Alkylation Catalyst_H2 Catalyst Choice for Hydrogenation Nitro_Reduction->Catalyst_H2 Catalyst_CC Catalyst System for Cross-Coupling Cross_Coupling->Catalyst_CC Catalyst_Alk Conditions for N-Alkylation N_Alkylation->Catalyst_Alk Pd_C Pd/C (Primary Choice) Catalyst_H2->Pd_C Raney_Ni Raney Ni (Alternative) Catalyst_H2->Raney_Ni Pd_Ligand Pd Precursor + Phosphine Ligand Catalyst_CC->Pd_Ligand Base Base (e.g., NaOtBu, K3PO4) Catalyst_CC->Base Base_Solvent Base (e.g., K2CO3) + Polar Aprotic Solvent Catalyst_Alk->Base_Solvent

Caption: A simplified decision tree for initial catalyst selection.

References

  • Wikipedia. (n.d.). Catalyst poisoning.
  • Grokipedia. (n.d.). Catalyst poisoning.
  • (2025, December 9). Catalyst poisoning: Significance and symbolism.
  • MDPI. (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis.
  • PubMed. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
  • (n.d.). Homogeneous vs Heterogeneous Catalysts.
  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • ResearchGate. (n.d.). Palladium-catalysed coupling reactions of 3 and 5 with....
  • ResearchGate. (n.d.). Catalytic synthesis of a substituted aniline and dehydrogenative....
  • TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • Google Patents. (n.d.). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalysed cross-coupling reactions in supercritical carbon dioxide.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • (n.d.). This compound: A Versatile Intermediate for Diverse Industrial Needs.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • PMC. (2022, October 21). Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes.
  • RSC Publishing. (n.d.). Synergy between homogeneous and heterogeneous catalysis.
  • (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • e-Publications@Marquette. (n.d.). Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions.
  • Google Patents. (n.d.). Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation.
  • YouTube. (2025, September 21). Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone.
  • Benchchem. (n.d.). optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis.
  • ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Homogeneous and Heterogeneous Catalysis.
  • ResearchGate. (2019, May 15). What are the factors for catalysts desactivation?.
  • PMC. (2021, December 2). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
  • (2022, October 3). Ruthenium-Catalyzed Monoselective C–H Methylation and d 3 -Methylation of Arenes.
  • Chemical Communications (RSC Publishing). (n.d.). Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine.
  • ACS Publications. (2025, December 17). Fenton-like Catalysts Based on Supported Cu for Dyes' and Pharmaceuticals' Removal Using Only H2O2 and/or O2 as Oxidants: A.
  • NIH. (2020, August 10). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
  • ResearchGate. (2025, August 6). Homogeneous reduction of nitrobenzene to aniline under CO/H 2 O, catalyzed by cis-[Rh(CO) 2 (amine) 2 ]PF 6 . The role of the amine effect.
  • (n.d.). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
  • (n.d.). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account.
  • Benchchem. (n.d.). optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • NIH. (n.d.). Rh(I) Complexes in Catalysis: A Five-Year Trend.
  • Wikipedia. (n.d.). 3-Nitroaniline.
  • Benchchem. (n.d.). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydrate.
  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444.

Sources

Technical Support Center: Monitoring Reactions with 3-Methyl-5-nitroaniline by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 3-Methyl-5-nitroaniline. This document is structured to anticipate and address common challenges, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring the progress of my reaction with this compound?

A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique ideal for real-time reaction monitoring.[1] Its simplicity allows for quick checks on the consumption of starting materials and the formation of products, providing immediate feedback to guide your reaction conditions.[2] For compounds like this compound, which are often UV active, TLC offers straightforward visualization.[1]

Q2: What is the fundamental principle behind separating this compound and its reaction products on a TLC plate?

A2: The separation on a standard silica gel TLC plate is based on the principle of adsorption chromatography.[1] Silica gel is a polar stationary phase.[3] Your compounds of interest, the starting material (this compound) and the product(s), will have different polarities. As the mobile phase (a less polar solvent system) ascends the plate via capillary action, it carries the compounds with it.[4] Less polar compounds have a weaker interaction with the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value.[5] Conversely, more polar compounds adsorb more strongly to the silica and have lower Rf values.[5]

Q3: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?

A3: The choice of the mobile phase is critical for achieving good separation.[3] A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] For this compound and its derivatives, which are moderately polar, a 1:1 mixture of hexane:ethyl acetate is a reasonable initial system to try.[7] The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4, allowing ample space on the plate for the product spot to appear with a different Rf.[8] If your spots are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, it is too polar.[9]

Q4: My spots for this compound are colorless. How can I visualize them on the TLC plate?

A4: While this compound is a nitroaniline and may have some color, visualization can be enhanced. There are several effective methods:

  • UV Light (254 nm): Many TLC plates contain a fluorescent indicator. Aromatic compounds like this compound will often quench this fluorescence and appear as dark spots against a bright green background.[10]

  • Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This method is non-destructive, but the spots will fade over time, so they should be circled with a pencil immediately.[10]

  • Specific Stains: For more sensitive or specific visualization, chemical stains can be used. A common method for nitro compounds involves their chemical reduction to an amine, followed by derivatization to form a colored compound.[11] For instance, spraying the plate with a solution of stannous chloride (SnCl₂) to reduce the nitro group, followed by diazotization and coupling with a reagent like β-naphthol, produces brightly colored azo dyes.[11]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Spots are streaking or elongated. Sample is overloaded (too concentrated).[9][12] The compound is acidic or basic.[13]Dilute the reaction mixture sample before spotting.[9] For basic compounds like amines, add a small amount (0.1–2.0%) of triethylamine or ammonia to the mobile phase.[9][14]
Spots are not visible or are very faint. The sample is too dilute.[9] The compound is not UV-active or does not stain well with the chosen method.[9] The compound may have evaporated from the plate if it is volatile.[9]Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[12] Try a different visualization technique, such as a chemical stain.[9]
The Rf values of the starting material and product are too similar. The solvent system does not provide adequate separation.[15]Experiment with different solvent systems. Try changing the polarity by adjusting the ratio of your solvents or by introducing a third solvent with a different polarity.[15] Using a co-spot is crucial in this scenario to determine if the spots are truly identical.[8]
The solvent front runs unevenly. The TLC plate may be chipped or damaged at the bottom.[13] The plate is touching the side of the developing chamber or the filter paper.[12]Ensure the bottom of the TLC plate is smooth and even. If a corner is damaged, you can sometimes make a 45° cut to remove the damaged section.[13] Center the plate in the chamber and ensure it is not in contact with the walls or filter paper.
Unexpected spots appear on the plate. Contamination of the TLC plate from handling.[12] Impurities in the starting material or reaction mixture.Handle the TLC plate only by the edges to avoid transferring oils from your skin. Ensure your spotting capillaries and solvents are clean.

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the step-by-step procedure for monitoring the progress of a reaction involving this compound.

1. Preparation:

  • Prepare your TLC developing chamber by adding the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor, and cover the chamber.[1]

  • Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[6] Using a soft pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.[5]

  • Mark three small, evenly spaced ticks on the starting line for your spots.[8]

2. Spotting the Plate:

  • Lane 1 (Starting Material - SM): Dissolve a small amount of your starting material, this compound, in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the leftmost tick.[3][8]

  • Lane 2 (Co-spot - C): On the middle tick, first spot the starting material as in Lane 1. Then, without allowing the spot to become too large, spot the reaction mixture directly on top of the starting material spot.[8]

  • Lane 3 (Reaction Mixture - RXN): Using a clean capillary tube, take a small aliquot from your reaction vessel and spot it onto the rightmost tick.[8]

3. Developing the Plate:

  • Carefully place the spotted TLC plate into the prepared chamber, ensuring the starting line is above the level of the solvent.[1][4] Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[6] Allow the plate to air dry completely in a fume hood.

4. Visualization and Analysis:

  • Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.[1]

  • If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.[11]

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]

  • Analyze the plate: As the reaction progresses, the spot corresponding to the starting material in the RXN lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the RXN lane.[2]

Data Interpretation and Visualization

Typical Rf Values for Aromatic Nitro and Amine Compounds

The following table provides illustrative Rf values. Actual values will depend on the specific reaction, stationary phase, and mobile phase conditions.

Compound TypeExample Mobile Phase (v/v)Typical Rf RangePolarity
Nitroaniline (Starting Material)7:3 Hexane:Ethyl Acetate0.3 - 0.5Moderately Polar
A less polar product7:3 Hexane:Ethyl Acetate0.5 - 0.7Less Polar
A more polar product7:3 Hexane:Ethyl Acetate0.1 - 0.3More Polar
Workflow for TLC Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Starting Line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_cospot Co-spot (SM + RXN) spot_sm->spot_cospot spot_rxn Spot Reaction Mixture (RXN) spot_cospot->spot_rxn develop Develop Plate in Chamber spot_rxn->develop dry Dry Plate develop->dry visualize Visualize (UV, Stain) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (SM disappearance, Product appearance) calculate_rf->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

References

  • Benchchem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An....
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • TLC Visualization Methods. (n.d.).
  • YouTube. (2021, April 7). TLC examination of isomeric nitro anilines / كروماتوغرافيا الطبقة الرقيقة.
  • WSU. (n.d.). Monitoring Reactions by TLC.
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.).
  • Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS.
  • Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. (n.d.).
  • Filo. (2024, September 29). In a Tre experiment, the best system for separating a mixture of ortho, m....
  • Thin Layer Chromatography of Aromatic Amines. (n.d.).
  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • LGC Standards. (n.d.). 2-Methyl-5-nitroaniline.
  • BLD Pharm. (n.d.). 3-Iodo-2-methyl-5-nitroaniline.

Sources

Technical Support Center: Overcoming Scale-Up Challenges in 3-Methyl-5-nitroaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-5-nitroaniline (3M5NA). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this process. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter, from initial feasibility studies to large-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties, synthesis, and handling of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 618-61-1), also known as 3-Nitro-5-methylaniline, is an aromatic amine derivative with the chemical formula C₇H₈N₂O₂.[1] It typically appears as a yellow to orange crystalline solid.[1] Its bifunctional nature, containing both an amino (-NH₂) and a nitro (-NO₂) group, makes it a highly versatile intermediate in organic synthesis.[2] Its primary applications are as a precursor in the manufacturing of:

  • Azo Dyes and Pigments: It serves as a key building block for a variety of colorants used in textiles and printing.[1][2]

  • Pharmaceuticals: It is a crucial intermediate for synthesizing complex aromatic frameworks in active pharmaceutical ingredients (APIs).[1][2]

  • Agrochemicals: It is used in the development of specialized pesticides and herbicides.[2]

Q2: What is the most common synthetic route to this compound at the laboratory scale?

A2: The most prevalent laboratory synthesis involves the nitration of m-toluidine. However, direct nitration of anilines with a strong acid mixture (e.g., HNO₃/H₂SO₄) is often problematic. The highly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺). This ion is a meta-director, which correctly orients the incoming nitro group to the 5-position (meta to the amino group).[3] The challenge is that the anilinium ion strongly deactivates the ring and the harsh conditions can lead to oxidation and the formation of tarry byproducts, significantly reducing yield and purity.[4]

A more controlled and widely accepted approach is a three-step process:

  • Protection: The amino group of m-toluidine is protected, typically via acetylation with acetic anhydride, to form N-acetyl-m-toluidine. This prevents oxidation and modulates the directing effect.[5]

  • Nitration: The protected intermediate is then nitrated. The acetamido group is an ortho-, para-director, leading to the desired 5-nitro product along with other isomers.

  • Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the final this compound.

Q3: What are the primary safety concerns when handling this compound and its precursors?

A3: Safety is paramount. This compound and related compounds are toxic and require careful handling.[6][7]

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[6][8] It may cause damage to organs through prolonged or repeated exposure.[8]

  • Corrosive Reagents: The synthesis uses concentrated nitric and sulfuric acids, which are extremely corrosive and strong oxidizing agents.[9]

  • Exothermic Reaction: Nitration is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, posing a significant explosion hazard.[9][10]

  • Handling Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]

Part 2: Troubleshooting Guide for Scale-Up

This section provides detailed solutions to specific problems encountered during the scale-up of 3M5NA production.

Issue 1: Low Yield and Poor Conversion

Q4: We are experiencing a significant drop in yield upon scaling up the nitration of protected m-toluidine from 10g to 1kg. What are the likely causes and how can we mitigate this?

A4: A drop in yield during scale-up is a classic challenge, often rooted in mass and heat transfer limitations.

Causality:

  • Inefficient Heat Dissipation: Nitration reactions are highly exothermic. A 100-fold increase in volume (10g to 1kg) results in a much smaller relative increase in the reactor's surface area available for cooling. This surface-area-to-volume ratio mismatch can lead to localized temperature spikes. Elevated temperatures promote side reactions, such as di-nitration and oxidation, which consume starting material and produce impurities, thereby lowering the yield of the desired product.[4][10]

  • Poor Mass Transfer (Mixing): Inadequate mixing in a larger reactor can lead to localized "hotspots" of high reactant concentration (e.g., the nitrating agent). This can cause runaway side reactions before the nitrating agent is evenly dispersed. It also leads to incomplete conversion if some of the starting material does not come into sufficient contact with the nitrating agent.[11]

  • Suboptimal Reagent Addition: The rate of addition of the nitrating mixture is critical. Adding it too quickly on a large scale can overwhelm the cooling system's capacity, leading to a dangerous temperature rise.[9]

Troubleshooting Protocol:

  • Re-evaluate Your Cooling System: Ensure your reactor's cooling capacity is sufficient for the larger scale. Consider using a more powerful cooling bath or a reactor with a better heat-transfer coefficient (e.g., a jacketed glass-lined reactor).

  • Optimize the Addition Strategy:

    • Switch from batch addition to a semi-batch process. Add the nitrating agent sub-surface via a dip tube to improve dispersion.

    • Slow down the addition rate significantly. Monitor the internal temperature continuously and link the addition pump to a temperature controller that pauses addition if the temperature exceeds a set limit (e.g., >10°C).

  • Improve Agitation:

    • Increase the stirring speed, ensuring you create a vortex for efficient surface and bulk mixing.

    • Evaluate the impeller design. For larger vessels, a multi-stage agitator or a different impeller type (e.g., pitched-blade turbine) might be necessary to ensure homogeneity.

  • Monitor the Reaction: Use in-situ monitoring techniques if possible (e.g., ReactIR) or take regular small samples for TLC or HPLC analysis to track the consumption of starting material and the formation of the product.[12] This helps determine the true endpoint of the reaction and prevents unnecessary extensions or premature quenching.

Issue 2: High Levels of Isomeric Impurities

Q5: Our final product is contaminated with significant amounts of 2-Methyl-4-nitroaniline and 2-Methyl-6-nitroaniline. How can we improve the regioselectivity of the reaction?

A5: The formation of positional isomers is a fundamental challenge in electrophilic aromatic substitution and is dictated by the directing effects of the substituents on the aromatic ring.

Causality: The starting material, m-toluidine, has two activating groups: an amino (-NH₂) and a methyl (-CH₃) group.

  • Without Protection: In a direct nitration, the amino group is protonated to the meta-directing anilinium ion (-NH₃⁺), while the methyl group remains an ortho-, para-director. This complex interplay leads to a mixture of isomers.

  • With Acetyl Protection: The N-acetyl group (-NHCOCH₃) is a stronger ortho-, para-director than the methyl group. Nitration of N-acetyl-m-toluidine will thus be directed to positions ortho and para to the acetamido group. Position 5 is meta to the methyl group and ortho to the powerful acetamido group, making it a favorable, but not exclusive, site for nitration. Positions 4 and 6 are also activated, leading to the formation of the corresponding isomers.[13]

Troubleshooting Protocol:

  • Strict Temperature Control: Regioselectivity is often temperature-dependent. Ensure the reaction temperature is strictly maintained, ideally between 0°C and 10°C, throughout the addition of the nitrating agent.[9][13] Exceeding this range can provide the activation energy needed to form less-favored isomers.

  • Choice of Nitrating System: The classical HNO₃/H₂SO₄ system is harsh. Consider alternative, milder nitrating agents that can offer better selectivity on a large scale. While not always straightforward to scale, systems like bismuth nitrate pentahydrate have been shown to be selective for some anilines.[14]

  • Solvent Effects: The choice of solvent can influence the isomer distribution by altering the solvation of the reaction intermediate. While sulfuric acid is often the solvent and catalyst, exploring nitration in a different medium like acetic anhydride can sometimes alter the isomer ratios.

G cluster_start Starting Material cluster_nitration Nitration Step cluster_products Product Mixture m_toluidine m-Toluidine nitration Nitration (e.g., HNO₃/H₂SO₄) m_toluidine->nitration Protection may be required product_3m5na Desired Product: This compound nitration->product_3m5na Favored Path isomer_4 Isomer: 2-Methyl-4-nitroaniline nitration->isomer_4 Side Reaction isomer_6 Isomer: 2-Methyl-6-nitroaniline nitration->isomer_6 Side Reaction byproducts Oxidation/Di-nitro Byproducts nitration->byproducts Side Reaction

Issue 3: Difficulty in Product Purification and Isolation

Q6: We are struggling to purify the crude this compound. Recrystallization results in significant product loss, and the final purity is still below our target of >99%. What are our options?

A6: Purification is often the bottleneck in scaling up, especially when dealing with isomers that have similar physical properties.

Causality: Positional isomers like 2-methyl-4-nitroaniline and this compound often have very similar polarities and solubilities, making them difficult to separate by simple recrystallization.[13] Tarry oxidation byproducts can also co-precipitate with the product, further complicating purification.

Troubleshooting Protocol:

  • Optimize Recrystallization:

    • Solvent Screening: Do not rely on a single solvent system. Perform a systematic screening of various solvents (e.g., ethanol, methanol, isopropanol, toluene) and solvent/anti-solvent combinations (e.g., ethanol/water, toluene/heptane).

    • Fractional Crystallization: This can be an effective technique. It involves multiple, sequential crystallization steps. The first crop of crystals may be enriched in one isomer, while the desired product remains in the mother liquor (or vice-versa), from which it can be subsequently crystallized. This requires careful analytical monitoring (TLC, HPLC) of each fraction.[13]

  • Acid/Base Washing: Before crystallization, thoroughly wash the crude product in an organic solvent with a dilute acid (to remove any unreacted basic starting material) and then a dilute base (to remove acidic byproducts). This can significantly reduce the impurity load before the main purification step.

  • Chromatography: While often seen as a lab-scale technique, large-scale column chromatography is a viable, albeit more expensive, industrial option for high-purity products. Reverse-phase flash chromatography can be particularly effective for separating isomers.

  • Sulfate Salt Precipitation: One documented method for separating nitro-toluidine isomers involves the crystallization of their sulfate salts from the reaction mixture. The different isomers can exhibit different solubilities as sulfate salts, allowing one to be selectively precipitated.[13]

Table 1: Comparison of Analytical Techniques for Impurity Profiling
TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC (High-Performance Liquid Chromatography) Separation based on polarity and interaction with stationary phase.Excellent for resolving non-volatile isomers. Highly quantitative and reproducible.[12]Can be slower than GC. Requires specific solvents.Quantifying positional isomers and dinitrated impurities.[12][15]
GC (Gas Chromatography) Separation based on volatility and boiling point.Fast analysis times. Excellent for detecting volatile impurities like residual starting material (m-toluidine).[16]May require derivatization for less volatile compounds. High temperatures can degrade sensitive analytes.Detecting residual m-toluidine and other volatile organic impurities.[12][16]
TLC (Thin-Layer Chromatography) Simple, rapid separation on a coated plate.Fast, inexpensive, and excellent for in-process reaction monitoring.Not quantitative. Lower resolution than HPLC or GC.Quick checks of reaction progress and fraction analysis during chromatography.

Part 3: Experimental Protocols

Protocol 1: Acetylation of m-Toluidine (Protection Step)

This protocol details the protection of the amino group prior to nitration.

Materials:

  • m-Toluidine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge m-toluidine and an equivalent molar amount of glacial acetic acid.

  • Begin stirring and slowly add 1.1 molar equivalents of acetic anhydride. The reaction is exothermic; control the addition rate to maintain the temperature below 80°C.

  • After the addition is complete, heat the mixture to reflux (approx. 110-120°C) for 2 hours to ensure the reaction goes to completion.

  • Monitor the reaction by TLC until the starting m-toluidine spot is no longer visible.

  • Cool the reaction mixture to approximately 60°C and slowly pour it into a separate vessel containing cold water, while stirring vigorously.

  • The N-acetyl-m-toluidine will precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

Protocol 2: Nitration of N-acetyl-m-toluidine

This protocol describes the core nitration step. Extreme caution is required.

Materials:

  • N-acetyl-m-toluidine (from Protocol 1)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

Procedure:

  • In a reactor jacketed for cooling and equipped with a mechanical stirrer and thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C using an ice-salt bath.

  • Slowly add the dried N-acetyl-m-toluidine in portions, ensuring the temperature does not exceed 10°C. The solid must dissolve completely.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.

  • Add the cold nitrating mixture to the dissolved N-acetyl-m-toluidine solution dropwise via an addition funnel. This is the critical, highly exothermic step. The internal temperature must be rigorously maintained between 0-10°C throughout the 2-3 hour addition period.[17][18]

  • After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The nitrated product will precipitate. Allow the slurry to stir until all the ice has melted.

  • Filter the crude product and wash extensively with cold water to remove residual acids. The crude product is now ready for the hydrolysis (deprotection) step.

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// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> sol1 [label="No"]; sol1 -> end;

q2 -> q3 [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> end;

q3 -> q4 [label="Yes"]; q3 -> sol3 [label="No"]; sol3 -> end;

q4 -> end [label="No"]; q4 -> sol4 [label="Yes"]; sol4 -> end; } caption [label="Troubleshooting decision tree for low yield.", shape=plaintext, fontname="sans-serif", fontsize=10]; }

References

  • Glory Chemical Industry Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Diverse Industrial Needs. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-5-nitroaniline. [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-nitroaniline. [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • UIVEC. (n.d.). China 3 Methyl 5 nitroaniline Manufacturers Factory Suppliers. [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Fu, G., et al. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor. Process Safety and Environmental Protection. [Link]

  • ResearchGate. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor. [Link]

  • SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. [Link]

  • National Institutes of Health. (n.d.). Continuous treatment of N-Methyl-p-nitro aniline (MNA) in an Upflow Anaerobic Sludge Blanket (UASB) bioreactor. [Link]

  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline. [Link]

  • MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • MDPI. (n.d.). Efficient Removal of Hazardous P-Nitroaniline from Wastewater by Using Surface-Activated and Modified Multiwalled Carbon Nanotubes with Mesostructure. [Link]

  • Nanjing Tech University. (2024). Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent. [Link]

  • ResearchGate. (n.d.). Practical Remediation of 3-Nitro-1,2,4-triazol-5-one Wastewater. [Link]

  • ResearchGate. (n.d.). Thermal behavior of N-Methylaniline modified phenolic friction composites. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Of course. Here is a technical support center with troubleshooting guides and FAQs on managing exothermic reactions during the synthesis of 3-Methyl-5-nitroaniline.

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed to provide you with in-depth, practical information for safely managing the highly exothermic nitration process. As Senior Application Scientists, we understand that success in the lab is built on a foundation of both procedural accuracy and a deep understanding of the underlying chemical principles. This resource combines both to help you anticipate challenges, troubleshoot effectively, and ensure the integrity and safety of your experiments.

This compound is a critical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] Its synthesis, however, involves aromatic nitration, a notoriously exothermic reaction class that demands rigorous control to prevent thermal runaway and ensure product quality.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of aromatic compounds, especially anilines, so exothermic?

A1: The exothermicity of nitration stems from two main sources: the formation of the nitrating agent and the electrophilic aromatic substitution reaction itself. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂+).[5] This acid-base reaction and the subsequent substitution on the aromatic ring release significant thermal energy.[3] Aniline and its derivatives are highly activated rings, meaning they react very rapidly, further intensifying the rate of heat generation.

Q2: What is a "thermal runaway" and what are the primary signs to watch for?

A2: A thermal runaway is a hazardous situation where the heat generated by an exothermic reaction exceeds the rate at which it can be removed by the cooling system.[6] This surplus heat increases the reaction mixture's temperature, which in turn accelerates the reaction rate, leading to an exponential increase in heat production.[6][7] Key signs of an impending thermal runaway include:

  • A rapid, uncontrolled increase in the internal reaction temperature, even after the addition of reagents has stopped.

  • A sudden change in pressure in a closed system.

  • Vigorous, unexpected gas evolution (often brown fumes of nitrogen dioxide).[8]

  • A noticeable change in the color or viscosity of the reaction mixture.

Q3: Is a protecting group strategy necessary for synthesizing this compound?

A3: While direct nitration of 3-methylaniline (m-toluidine) is possible, it presents significant challenges. The powerful activating and ortho-, para-directing amino (-NH₂) group leads to poor regioselectivity, forming a mixture of isomers.[9] Furthermore, the strongly acidic conditions protonate the amino group to an anilinium ion (-NH₃⁺), which is a meta-director, complicating the product distribution.[9] Most critically, the free amino group is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and an increased risk of uncontrolled side reactions.[9][10]

Therefore, a protecting group strategy, such as acetylating the amine to form an acetamide, is highly recommended. This approach moderates the reactivity, improves the desired isomer's yield, and reduces the risk of oxidation.[11][12]

Q4: What is the standard procedure for quenching a nitration reaction?

A4: The standard and safest method for quenching a nitration reaction is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[13] This action serves two critical purposes: it rapidly dissipates the heat of reaction and dilutes the concentrated acids. The dilution of sulfuric acid is itself a highly exothermic process, which is why using a large excess of ice is crucial to absorb this heat.[13]

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during your experiments.

Issue Potential Causes & Preventative Measures
1. Rapid & Uncontrolled Temperature Rise Potential Causes:Inadequate Cooling: The cooling bath may lack the capacity to dissipate the generated heat. • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[13][14] • Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[13] • Accumulation of Unreacted Reagent: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[13][14] Preventative Measures: • Use a robust cooling bath (e.g., ice-salt or a cryocooler). • Add the nitrating agent dropwise with constant monitoring of the internal temperature.[6][13] • Ensure vigorous and consistent mechanical stirring.
2. Low Yield of the Desired Product Potential Causes:Incomplete Reaction: Reaction time may have been too short or the temperature too low. • Side Reactions: Formation of byproducts consumes the starting material. • Work-up Losses: The product may be lost during neutralization or extraction steps.[13] Preventative Measures: • Monitor the reaction by TLC to ensure completion before quenching. • Maintain strict temperature control to minimize side reactions. • Ensure careful pH control during neutralization and use the correct solvents for extraction.
3. Formation of Dark, Tarry Material Potential Causes:Oxidation: The aniline or its derivative is being oxidized by the nitric acid, often due to excessive temperatures.[9] • Over-Nitration: Higher temperatures can lead to unwanted dinitrated products, which may be less stable.[14] Preventative Measures: • Strictly maintain the reaction temperature in the recommended low range (e.g., 0-10°C). • Use a protecting group for the amine to reduce its susceptibility to oxidation.

Visualized Workflows and Protocols

Logical Flowchart for Managing a Thermal Event

The following diagram outlines the decision-making process if a temperature excursion occurs.

G start Temperature Rises Above Set Point stop_addition Immediately Stop Addition of Nitrating Agent start->stop_addition enhance_cooling Enhance Cooling (Add more ice/salt, lower cryostat temp) stop_addition->enhance_cooling monitor Monitor Internal Temperature enhance_cooling->monitor stable Temperature Stabilizes or Decreases monitor->stable Is it stable? rising Temperature Continues to Rise monitor->rising Is it rising? resume Resume Slow Addition with Extreme Caution stable->resume quench EMERGENCY QUENCH (Pour mixture onto large volume of ice) rising->quench end Follow Lab Emergency Protocol quench->end

Caption: Troubleshooting flowchart for a thermal event.

Overall Synthesis Workflow

This diagram shows the recommended three-step synthesis pathway.

workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection start 3-Methylaniline product1 N-(3-methylphenyl)acetamide start->product1 reagent1 Acetic Anhydride reagent1->product1 product2 N-(3-methyl-5-nitrophenyl)acetamide product1->product2 reagent2 HNO₃ / H₂SO₄ (0-10°C) reagent2->product2 final_product This compound product2->final_product reagent3 Acidic Hydrolysis (HCl) reagent3->final_product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis using a protecting group strategy to ensure safety and selectivity.

Part A: Acetylation of 3-Methylaniline
  • In a flask equipped with a stirrer, add 3-methylaniline (m-toluidine) to glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the mixture under reflux for approximately 1-2 hours to form N-(3-methylphenyl)acetamide.

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry completely.

Part B: Nitration of N-(3-methylphenyl)acetamide
  • In a flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, slowly add the dried N-(3-methylphenyl)acetamide in portions to concentrated sulfuric acid, while maintaining the temperature below 25°C with an ice bath.

  • Cool the resulting solution to 0-5°C using an ice-salt bath.

  • Critical Step: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetamide solution over 1-2 hours. Crucially, ensure the internal temperature does not exceed 10°C throughout the addition. [9]

  • After the addition is complete, continue stirring the mixture at 0-10°C for another hour to ensure the reaction goes to completion.

Part C: Hydrolysis and Work-up
  • Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of N-(3-methyl-5-nitrophenyl)acetamide will form.

  • Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.

  • Transfer the moist solid to a flask containing dilute hydrochloric acid.

  • Heat the mixture under reflux until the solid dissolves, indicating hydrolysis is complete (typically 1-2 hours).

  • Cool the solution and carefully neutralize it with a base (e.g., sodium hydroxide solution) until the this compound precipitates.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

References

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Patsnap. Retrieved January 11, 2026, from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014, November 20). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.). Chemical Industry Journal. Retrieved January 11, 2026, from [Link]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles - ACS Publications. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Nitroglycerin - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Methods and reaction mixtures for controlling exothermic reactions - Google Patents. (n.d.). Google Patents.
  • NITRATION - vpscience.org. (n.d.). vpscience.org. Retrieved January 11, 2026, from [Link]

  • Di-nitration troubleshooting : r/Chempros - Reddit. (2023, November 28). Reddit. Retrieved January 11, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Quenching Reactive Substances - KGROUP. (2006, October 27). Virginia Tech. Retrieved January 11, 2026, from [Link]

  • Methods for the nitration of protected anilines. (A) Representative... - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nitration of Aniline: Lab Experiment - Studylib. (n.d.). Studylib. Retrieved January 11, 2026, from [Link]

  • Quenching of Pyrophoric Materials - Richmond Sarpong. (2016, November 22). University of California, Berkeley. Retrieved January 11, 2026, from [Link]

  • This compound: A Versatile Intermediate for Diverse Industrial Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline - ioKinetic. (n.d.). ioKinetic. Retrieved January 11, 2026, from [Link]

  • Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review - MDPI. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • What is Thermal Runaway and How Can It Be Avoided? - YouTube. (2021, June 20). YouTube. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Improving Coupling Reaction Selectivity with 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-5-nitroaniline applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile intermediate in coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your synthetic outcomes.

Introduction: The Selectivity Challenge of this compound

This compound (3M5N) is a valuable building block, particularly in the synthesis of azo dyes, pigments, and pharmaceutical intermediates.[1][2] Its structure, featuring an activating methyl group and a deactivating nitro group meta to each other, presents a unique electronic landscape that can lead to challenges in controlling the regioselectivity of subsequent reactions.

The primary application of 3M5N is as a diazo component in azo coupling reactions. This involves two key steps:

  • Diazotization: The conversion of the primary amino group of 3M5N into a reactive diazonium salt.[2][3]

  • Azo Coupling: The reaction of the 3M5N-diazonium salt (an electrophile) with an electron-rich aromatic compound (the coupling partner, a nucleophile) to form the final azo product.[3]

While the substitution pattern on the 3M5N ring is fixed, achieving high selectivity and yield requires careful control over both the diazotization and coupling steps. Issues such as byproduct formation, low yield, and poor regioselectivity on the coupling partner are common hurdles. This guide provides direct answers and actionable protocols to address these specific problems.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during coupling reactions involving this compound.

Q1: My diazotization reaction of this compound is giving a low yield or a dark, tarry mixture. What's going wrong?

Answer: This is a common and critical issue, as the quality of your diazonium salt directly impacts the success of the subsequent coupling reaction. The problem typically stems from the instability of the diazonium salt.[4]

Potential Causes & Solutions:

  • Improper Temperature Control: The diazonium salt of 3M5N is thermally unstable. Temperatures rising above the optimal 0-5 °C range will cause it to decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces yield and creates dark impurities.[4]

    • Solution: Employ an ice-salt bath to maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite. The reaction is exothermic, so slow, dropwise addition is crucial.

  • Insufficient Acidity: A high concentration of strong mineral acid (like HCl or H₂SO₄) is essential for two reasons: it generates the necessary nitrosonium ion (NO⁺) electrophile from sodium nitrite, and it fully protonates the unreacted 3M5N.[4] The electron-withdrawing nitro group makes the amine of 3M5N less basic, requiring strongly acidic conditions to ensure complete dissolution and protonation.[4]

    • Solution: Use a sufficient excess of a strong mineral acid. Ensure the this compound is fully dissolved (forming its salt) before beginning the addition of the nitrite solution.

  • Unwanted Side Reactions: If the acidity is too low, the newly formed diazonium salt can act as an electrophile and couple with the unreacted, non-protonated 3M5N. This "self-coupling" leads to dimeric azo byproducts.[4]

    • Solution: Maintain high acidity to keep the concentration of the free amine low, thus preventing this side reaction.

Q2: I'm observing poor regioselectivity in my azo coupling step, with a mixture of ortho and para isomers forming on my coupling partner. How can I favor one over the other?

Answer: This is a classic selectivity problem in electrophilic aromatic substitution. The diazonium salt will attack the electron-rich positions of your coupling partner (typically ortho and para to an activating group). The ratio of these isomers is determined by a combination of electronic effects, steric hindrance, and reaction conditions.

Potential Causes & Solutions:

  • Steric Hindrance: The ortho positions of your coupling partner may be sterically hindered, either by the activating group itself or by other substituents. The bulky diazonium salt will have more difficulty accessing a sterically crowded position.

    • Solution: To favor the para product, you can sometimes leverage steric hindrance. If your coupling partner has a bulky activating group, the para position will be more accessible. Conversely, if you desire the ortho product and sterics are an issue, this can be very challenging and may require a different synthetic strategy.

  • pH of the Coupling Medium: The pH is the most critical parameter for controlling both the rate and selectivity of the coupling reaction.[5][6]

    • For Phenolic Coupling Partners (e.g., 2-Naphthol): The reaction requires a mildly alkaline pH (around 9-10).[6] In these conditions, the phenol is deprotonated to the more strongly activating phenoxide ion. However, at very high pH, the diazonium salt is converted to a non-electrophilic diazotate species, stopping the reaction.

    • For Aromatic Amine Coupling Partners (e.g., N,N-dimethylaniline): The reaction requires a mildly acidic pH (around 4-5).[6][7] This pH is a compromise: it must be acidic enough to prevent significant side reactions at the amine's nitrogen atom (triazene formation), but not so acidic that the concentration of the free, unprotonated (and thus, activated) coupling partner becomes too low.[6]

    • Solution: Carefully buffer the reaction mixture to the optimal pH for your specific class of coupling partner. This is the most effective tool for improving selectivity.

Table 1: Effect of pH on Azo Coupling Reactions

Coupling Partner TypeOptimal pH RangeRationale
Phenols9 - 10Deprotonation to the highly activating phenoxide ion is required.[6]
Aromatic Amines4 - 5A balance to have sufficient free amine for C-coupling while minimizing N-coupling (triazene formation).[6][7]
Q3: My product is contaminated with a byproduct that has a similar color, making purification difficult. What might this byproduct be?

Answer: Besides regioisomers, a common colored byproduct is a triazene. This occurs when the coupling reaction takes place at the nitrogen atom of an amine coupling partner instead of the aromatic ring.

Potential Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: For primary and secondary aniline coupling partners, attack at the nitrogen atom (N-coupling) to form a diazoamino compound (a triazene) is often kinetically faster than attack at the carbon atom of the ring (C-coupling).[8]

    • Solution: N-coupling is typically reversible under acidic conditions, whereas C-coupling to form the stable azo dye is irreversible. Running the reaction at the optimal acidic pH (4-5) allows the initially formed triazene to revert to the starting materials, which can then react to form the thermodynamically favored and more stable C-coupled azo product.[8]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol outlines a standard and reliable procedure for generating the diazonium salt solution, which should be used immediately in the next step.

Materials:

  • This compound (1 equivalent)

  • Concentrated Hydrochloric Acid (approx. 3 equivalents)

  • Sodium Nitrite (1.05 equivalents)

  • Ice

  • Distilled Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound in water.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add the concentrated hydrochloric acid while stirring. The amine will dissolve to form its hydrochloride salt. Ensure the temperature remains between 0-5 °C.[4]

  • In a separate beaker, dissolve sodium nitrite in cold distilled water.

  • Add the cold sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [2][4]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

  • The resulting clear, yellowish solution of the diazonium salt is ready for immediate use in the coupling reaction. DO NOT attempt to isolate the diazonium salt as a solid, as it can be explosive in a dry state.

Protocol 2: Selective Azo Coupling with 2-Naphthol

This protocol demonstrates a typical coupling reaction with a phenolic partner to favor the para-coupled product (relative to the hydroxyl group).

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (1 equivalent)

  • Sodium Hydroxide (to achieve pH 9-10)

  • Sodium Acetate (optional, for buffering)

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-Naphthol in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution in an ice-water bath to below 5 °C.

  • While stirring vigorously, slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-Naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.[2]

  • Monitor and adjust the pH of the mixture during the addition, maintaining it in the 9-10 range by adding small amounts of sodium hydroxide solution as needed.

  • Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water to remove unreacted salts.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[2][7]

Visualizing the Process

Diagram 1: Directing Effects on the 3M5N Ring

Caption: Competing directing effects on the this compound aromatic ring.

Diagram 2: Troubleshooting Workflow for Poor Selectivity

G Troubleshooting Poor Selectivity in Azo Coupling start Poor Selectivity or Low Yield Observed check_diaz Is Diazotization Successful? (Test with 2-naphthol) start->check_diaz fix_diaz Troubleshoot Diazotization: 1. Check Temp (0-5°C) 2. Ensure High Acidity 3. Use Fresh Reagents check_diaz->fix_diaz No / Dark Color check_coupling_partner What is the Coupling Partner? check_diaz->check_coupling_partner Yes fix_diaz->start Re-run phenol Partner is a Phenol check_coupling_partner->phenol amine Partner is an Amine check_coupling_partner->amine adjust_ph_alkaline Adjust pH to 9-10 (Favors Phenoxide) phenol->adjust_ph_alkaline adjust_ph_acidic Adjust pH to 4-5 (Prevents N-Coupling) amine->adjust_ph_acidic check_sterics Consider Steric Hindrance (Is ortho position blocked?) adjust_ph_alkaline->check_sterics adjust_ph_acidic->check_sterics para_favored Para-product is likely favored. Accept outcome or redesign. check_sterics->para_favored Yes end Improved Selectivity check_sterics->end No para_favored->end

Caption: A decision tree for troubleshooting selectivity issues in azo coupling reactions.

Frequently Asked Questions (FAQs)

Q4: What are the primary applications of this compound? A: It is a critical intermediate in the manufacturing of azo dyes and pigments, providing a wide range of red, orange, and brown hues.[1][2] It also serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Q5: How should I store this compound? A: It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Q6: What are the main safety precautions when handling this compound? A: this compound is toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q7: Can I use a protecting group on this compound to improve selectivity? A: While protecting the amino group (e.g., by acetylation) is a common strategy to control regioselectivity during electrophilic substitution on the aniline ring itself (like nitration), it is not relevant when using 3M5N to make a diazonium salt.[9][10] The diazotization reaction consumes the amino group, so a protecting group would prevent the desired reaction from occurring. Selectivity control in azo coupling focuses on the conditions of the coupling step, not on protecting the diazo component.

References

  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
  • The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.). Industry Report.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • 24. Electrophilic Aromatic Substitution. (n.d.).
  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.
  • 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.).
  • The Synthesis of Azo Dyes. (n.d.).
  • Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-tritert-butyl-3-nitroaniline vs. p-nitroaniline. (2025). BenchChem.
  • A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applic
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S.
  • US Patent 3793305A: One-step process of preparing azo dyes by simultaneous diazotization. (n.d.).
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • Al-Ayed, A. S., et al. (2020).
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. (2025). BenchChem.
  • The Effect of pH on the Kinetics of Synthesis of Methyl Orange. (n.d.). Ahmadu Bello University.
  • A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Chemistry Stack Exchange.
  • Amino protecting group—triphenylmethyl series. (2025, July 11). Suzhou Highfine Biotech.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022, September 13). NIH.
  • Protecting Groups List. (n.d.). SynArchive.
  • Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols. (2025). BenchChem.
  • A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline. (2025). BenchChem.
  • Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. (2025). BenchChem.
  • Effect of pH on the absorbances of nitroaniline isomers. (n.d.).
  • Steric hindrance in the neutral and protonated forms of the dyes 1-3. (n.d.).
  • Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline. (2025). BenchChem.
  • Al-Azayz, S., et al. (2016). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 21(10), 1289.
  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. (n.d.). Chemical Papers.
  • Steric hindrance in the para-nitroanilides of 2,3- and 2,5-dimethylbenzoic acid. (2025, August 6).

Sources

Troubleshooting guide for azo dye synthesis using 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azo Dye Synthesis. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are utilizing 3-Methyl-5-nitroaniline as a starting material. The unique electronic properties of this molecule, arising from the interplay of an electron-donating methyl group and a strongly electron-withdrawing nitro group, can present specific challenges during synthesis. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Core Principles: The Diazotization and Azo Coupling Reaction

The synthesis of azo dyes is a two-step process. First, the primary aromatic amine, in this case, this compound, is converted to a diazonium salt through a process called diazotization . This is followed by the azo coupling reaction, where the highly reactive diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent (e.g., a phenol or another aniline) to form the azo compound.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: The Diazotization Stage

Question 1: My diazotization reaction of this compound is failing, resulting in a low yield of the diazonium salt. What are the likely causes?

A low yield of the diazonium salt is a common and critical issue that can prevent the synthesis from proceeding. Several factors can contribute to this problem:

  • Inadequate Temperature Control: The diazotization reaction is highly exothermic, and the resulting diazonium salt is thermally unstable.[3][4] Maintaining a temperature between 0-5°C is crucial.[3][5][6] If the temperature rises above this range, the diazonium salt will decompose, often liberating nitrogen gas and forming unwanted phenols.[3][5]

  • Incorrect Stoichiometry: An insufficient amount of sodium nitrite or mineral acid will lead to incomplete diazotization of the this compound.[5] A slight excess of sodium nitrite is often recommended to ensure the reaction goes to completion.[3]

  • Insufficient Acidity: The reaction requires a strongly acidic medium to generate the reactive electrophile, the nitrosonium ion (NO+), from sodium nitrite.[7][8]

Solutions:

  • Strict Temperature Monitoring: Use an ice-salt bath to maintain the temperature of the reaction mixture between 0 and 5°C throughout the addition of sodium nitrite.[5][6]

  • Optimize Reagent Ratios: Ensure you are using a slight molar excess of sodium nitrite (e.g., 1.05 equivalents) and a sufficient amount of mineral acid (e.g., 2.5 equivalents of HCl).[6]

  • Ensure Strong Acidity: The this compound should be fully dissolved in the acidic solution before cooling and adding the sodium nitrite.

Question 2: The reaction mixture is turning a dark brown or black color and I see gas evolving, even at low temperatures. What's happening?

This is a clear sign of diazonium salt decomposition.[5] While temperature is a primary factor, other issues can cause this:

  • Localized "Hot Spots": Inefficient stirring can lead to localized areas where the temperature rises, causing decomposition even if the thermometer reading for the bulk solution appears correct.

  • Instability of the Diazonium Salt: The diazonium salt of this compound, while more stable than aliphatic diazonium salts, is still a reactive intermediate.[9] The electron-withdrawing nitro group can influence its stability.

Solutions:

  • Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a uniform temperature.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise and slowly to allow for effective heat dissipation.[3][6]

  • Use the Diazonium Salt Immediately: Diazonium salts are generally not isolated and should be used in the subsequent coupling reaction as soon as they are prepared.[4]

Part 2: The Azo Coupling Stage

Question 3: I've successfully prepared the diazonium salt of this compound, but the coupling reaction is giving me a very low yield of the azo dye. Why is this?

A low yield at the coupling stage often points to issues with the reaction conditions, particularly the pH:

  • Incorrect pH: The optimal pH for the coupling reaction is highly dependent on the coupling agent.[3][5]

    • For coupling with phenols , a mildly alkaline condition (pH 8-10) is required to form the more reactive phenoxide ion.[5][10]

    • For coupling with aromatic amines , a slightly acidic condition (pH 4-5) is necessary to prevent N-coupling, which leads to the formation of undesired triazenes.[5][11]

  • Decomposition of the Diazonium Salt: If the diazonium salt solution was allowed to warm up before or during the coupling reaction, it would have decomposed.

  • Oxidation of the Coupling Agent: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can lead to colored impurities and reduce the amount of available coupling agent.[5]

Solutions:

  • Precise pH Control: Carefully monitor and adjust the pH of the coupling reaction mixture using a buffer solution if necessary.[5]

  • Maintain Low Temperature: Keep the diazonium salt solution in an ice bath at all times until it is used.[5]

  • Inert Atmosphere: If oxidation is a concern, consider performing the reaction under an inert atmosphere, such as nitrogen.[5]

Question 4: The color of my final azo dye is not what I expected. What could be the cause?

An unexpected color can be due to several factors:

  • Formation of Isomers: Azo coupling is an electrophilic aromatic substitution reaction. While the para-product is often favored due to steric hindrance, ortho-isomers can also form, leading to a mixture of colored compounds.[5]

  • Side Reactions: The formation of byproducts, such as triazenes or phenols from the decomposition of the diazonium salt, can lead to a mixture of dyes with a different overall color.[5]

  • Crystal Polymorphism: The final crystalline structure of the dye can affect its perceived color. Different crystallization conditions can lead to different polymorphs, each with a unique hue.[3]

Solutions:

  • Optimize Reaction Conditions: The solvent and temperature can influence the ortho/para ratio. Experiment with different solvents to improve regioselectivity.

  • Purification: Use techniques like column chromatography or recrystallization to separate the desired isomer from byproducts.[12]

  • Controlled Crystallization: Carefully control the conditions during the final precipitation and crystallization of the dye to favor the formation of a single polymorph.

Part 3: Product Isolation and Purification

Question 5: I'm having difficulty purifying my azo dye. What are some effective methods?

Purification of azo dyes can be challenging due to their often low solubility and the presence of colored impurities.

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical. An ethanol-water mixture is often a good starting point.[1]

  • Column Chromatography: For separating mixtures of isomers or closely related impurities, column chromatography can be very effective.[12]

  • Washing: Thoroughly washing the crude product with cold deionized water can remove unreacted salts and other water-soluble impurities.[1]

Solutions:

  • Solvent Screening for Recrystallization: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your specific azo dye.

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to monitor the purity of your product and to guide the selection of a suitable solvent system for column chromatography.[12]

  • pH Adjustment During Workup: Ensure the final product is isolated at a neutral pH unless a specific salt form is desired.[3]

Visualizing the Process

Azo Dye Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing an azo dye using this compound.

AzoDyeSynthesis cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_purification Isolation & Purification start_amine This compound in HCl cool_amine Cool to 0-5°C start_amine->cool_amine diazonium_salt Diazonium Salt Formation cool_amine->diazonium_salt na_nitrite Sodium Nitrite Solution na_nitrite->diazonium_salt Dropwise Addition azo_dye_precipitate Azo Dye Precipitation diazonium_salt->azo_dye_precipitate Slow Addition coupling_agent Coupling Agent (e.g., 2-Naphthol) ph_adjust pH Adjustment coupling_agent->ph_adjust ph_adjust->azo_dye_precipitate filtration Filtration azo_dye_precipitate->filtration washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization

Caption: General workflow for Azo Dye synthesis.

Troubleshooting Logic

This diagram provides a logical path for diagnosing issues during your synthesis.

TroubleshootingWorkflow start Experiment Start q1 Low/No Diazonium Salt? start->q1 a1 Check Temp (0-5°C) Check Stoichiometry Ensure Strong Acidity q1->a1 Yes q2 Decomposition? (Dark Color, Gas) q1->q2 No a1->q2 a2 Improve Stirring Slow NaNO2 Addition Use Immediately q2->a2 Yes q3 Low Azo Dye Yield? q2->q3 No a2->q3 a3 Verify Coupling pH Keep Diazonium Cold Consider Inert Atmosphere q3->a3 Yes q4 Incorrect Color? q3->q4 No a3->q4 a4 Optimize Conditions for Regioselectivity Purify (Chromatography) Control Crystallization q4->a4 Yes success Successful Synthesis q4->success No a4->success

Caption: Troubleshooting workflow for azo dye synthesis.

Summary of Key Reaction Parameters

ParameterStageRecommended ConditionsRationale
Temperature Diazotization0-5°CPrevents decomposition of the unstable diazonium salt.[3][5][13]
pH DiazotizationStrongly Acidic (e.g., using HCl)Necessary for the in-situ generation of nitrous acid and the nitrosonium ion.[3][14]
pH Azo CouplingPhenols: 8-10 (Alkaline)Anilines: 4-5 (Acidic)Maximizes the reactivity of the coupling agent and prevents side reactions.[5][10][15]
Stoichiometry DiazotizationAmine:NaNO₂ ≈ 1:1.05A slight excess of sodium nitrite ensures complete conversion of the primary amine.[3]
Stirring BothVigorous and ContinuousEnsures homogenous temperature and concentration, preventing side reactions.
Rate of Addition BothSlow/DropwiseControls the exothermic nature of the reactions and prevents localized overheating.[3]

References

  • BenchChem. (2025). optimizing coupling reaction conditions for azo dyes. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Azo Dyes. BenchChem.
  • National Institutes of Health. (2024). The continuous flow synthesis of azos. PMC.
  • Master Organic Chemistry. (2018).
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
  • Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
  • Careers360. (n.d.).
  • Online Chemistry Notes. (2023).
  • Unknown. (2020). DIAZONIUM SALTS.
  • National Institutes of Health. (2020).
  • BYJU'S. (n.d.).
  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
  • ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory.
  • BenchChem. (2025).
  • Unknown. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Hulet, R. (2021). Synthesis of an azo dye. YouTube.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Quora. (2019).
  • ResearchGate. (2021).
  • BenchChem. (2025).

Sources

Technical Support Center: Isolation & Purification of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 3-Methyl-5-nitroaniline (CAS: 618-61-1). The following content is structured in a practical question-and-answer format to directly address common challenges and provide field-proven troubleshooting strategies. Our focus is on ensuring the highest purity and yield for this critical chemical intermediate, which is foundational in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After synthesizing this compound, my reaction mixture is a highly acidic, dark solution. What is the standard procedure for the initial workup and isolation of the crude product?

A1: The initial workup is a critical step that dictates the quality of your crude product. The primary goal is to safely neutralize the strong acid catalyst (typically sulfuric acid used during nitration) and precipitate the product from the aqueous solution.

Causality: The synthesis of nitroanilines often involves electrophilic aromatic substitution in a strong acid medium.[2] In this environment, the aniline derivative exists as a protonated salt, which is soluble in the reaction mixture. Neutralization deprotonates the amine, significantly decreasing its aqueous solubility and causing it to precipitate.

Step-by-Step Protocol: Quenching and Neutralization

  • Preparation: Prepare a large beaker containing a substantial amount of crushed ice (e.g., 10-20 times the volume of your reaction mixture). This will serve as a heat sink for the highly exothermic neutralization process.

  • Quenching: Slowly and carefully pour the acidic reaction mixture onto the crushed ice with continuous, vigorous stirring. This step must be performed in a fume hood. Strict temperature control is essential to prevent runaway reactions and minimize the formation of degradation byproducts.[2][3]

  • Neutralization: While monitoring the temperature and keeping it below 20°C, slowly add a cold, concentrated base solution (e.g., 50% w/v Sodium Hydroxide or concentrated ammonium hydroxide) dropwise. Monitor the pH of the slurry using pH paper or a calibrated pH meter.

  • Precipitation: Continue adding the base until the solution is neutral or slightly basic (pH 7-8). The this compound will precipitate as a yellow to orange solid.[1]

  • Isolation: Collect the crude solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acid and inorganic salts.[3]

  • Drying: Allow the crude product to air-dry or dry it in a desiccator. Avoid high heat as it can cause decomposition.

Q2: My crude product is a dark, somewhat oily solid with a low melting point. What purification method do you recommend?

A2: A dark, impure appearance indicates the presence of byproducts, such as positional isomers (e.g., other nitro-m-toluidine isomers), dinitrated compounds, or oxidation products (tarry materials).[3][4] The two most effective purification techniques for this scenario are recrystallization and column chromatography .

  • Recrystallization is the preferred first-line method for moderate to high levels of purity and is effective at removing most solid impurities.

  • Column Chromatography is more resource-intensive but offers superior separation of compounds with very similar properties, such as positional isomers.[3][5]

The choice depends on the scale of your synthesis and the required final purity. Often, a preliminary recrystallization can significantly improve the product's quality, making a subsequent chromatographic step (if needed) much more efficient.

Q3: How do I perform an effective recrystallization for this compound?

A3: Recrystallization is a powerful purification technique based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The key is to select a solvent that dissolves the compound well when hot but poorly when cold.

Expertise in Solvent Selection: Based on the properties of nitroanilines, ethanol and aqueous ethanol mixtures are excellent starting points.[3][6] this compound has good solubility in common organic solvents like ethanol and acetone.[1]

Solvent SystemSuitability for this compoundRationale & Comments
Ethanol Excellent High solubility when hot, lower solubility when cold. Good for removing less polar impurities.
Aqueous Ethanol (e.g., 80%) Highly Recommended The addition of water decreases the solubility of the organic compound at cold temperatures, often leading to better crystal formation and higher recovery.[6]
Methanol Good Similar properties to ethanol, can be a suitable alternative.
Water Poor (as a single solvent) The compound has moderate to low solubility in water even when hot, making it a good anti-solvent but a poor primary solvent for recrystallization.[1][7]

Step-by-Step Protocol: Recrystallization from Aqueous Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The principle is to create a saturated solution at the solvent's boiling point.[8][9]

  • Hot Filtration (Optional but Recommended): If insoluble impurities (like tar or dust) are visible in the hot solution, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Crystallization: Remove the flask from the heat source. If using a mixed solvent system, this is the point to slowly add hot water until the solution just begins to turn cloudy (the cloud point), then add a drop or two of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same aqueous ethanol mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified product to a constant weight. The expected appearance is a yellow to orange crystalline solid.[1]

Q4: My product is still impure after recrystallization. When and how should I use column chromatography?

A4: Column chromatography is necessary when recrystallization fails to separate impurities with similar solubility profiles, most notably positional isomers.[5] This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.

Authoritative Grounding: The separation of nitroaniline isomers is a classic application of column chromatography.[5] Nonpolar compounds elute faster, while polar compounds are retained longer on the polar stationary phase.

Step-by-Step Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first. A good starting point for nitroanilines is a mixture of a nonpolar solvent (like Hexane or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).

    • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). The ideal system will show your desired product with a Retention Factor (Rf) of ~0.3-0.4 and good separation from impurity spots.

  • Column Packing: Pack the column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the impure product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load this concentrated solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through. Collect the eluting solvent in fractions (e.g., in test tubes).[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q5: How do I confirm the identity and purity of my final isolated product?

A5: A combination of physical and spectroscopic methods is required for unambiguous confirmation.

TechniquePurpose & Expected Result
Melting Point Purity Assessment: A sharp melting point close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broadened.
Thin Layer Chromatography (TLC) Purity Assessment: A single spot on the TLC plate (developed in an appropriate solvent system) suggests the absence of major impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative Purity Analysis: Provides a precise purity value (e.g., >99%) by integrating the area of the product peak relative to impurity peaks. Reverse-phase C18 columns are commonly used.[4][10][11]
Spectroscopy (¹H NMR, ¹³C NMR, IR, MS) Identity Confirmation: These techniques provide structural information to confirm that the isolated compound is indeed this compound and not an isomer.

Visualized Workflows & Data

Overall Workup & Purification Workflow

G cluster_start Synthesis cluster_workup Crude Isolation cluster_purify Purification cluster_analysis Analysis & Final Product Reaction Acidic Reaction Mixture Quench 1. Quench on Ice Reaction->Quench Neutralize 2. Neutralize (pH 7-8) Quench->Neutralize FilterWash 3. Filter & Wash with Water Neutralize->FilterWash Crude Crude Product FilterWash->Crude Recrystallize Recrystallization (e.g., aq. Ethanol) Crude->Recrystallize Column Column Chromatography (Silica, Hex/EtOAc) Crude->Column if needed Pure Pure Product (>99%) Recrystallize->Pure Column->Pure Analysis Purity & Identity Check (MP, TLC, HPLC, NMR) Pure->Analysis

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Common Purification Issues

G cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Problem Problem Encountered OilingOut Product 'Oils Out' Instead of Crystallizing Problem->OilingOut NoCrystals No Crystals Form Upon Cooling Problem->NoCrystals PoorSep Poor Separation on Column (Overlapping Bands) Problem->PoorSep Sol_Oil 1. Add more solvent. 2. Switch to a higher boiling solvent. 3. Ensure slow cooling. OilingOut->Sol_Oil Sol_NoCry 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Concentrate solution slightly. NoCrystals->Sol_NoCry Sol_PoorSep 1. Switch to a less polar eluent. 2. Use a longer column. 3. Ensure proper column packing. PoorSep->Sol_PoorSep

Caption: A logic tree for troubleshooting common purification challenges.

References

  • The Crucial Role of this compound in Modern Chemical Synthesis. (URL not specified)
  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. (URL: [Link])

  • This compound | C7H8N2O2 | CID 3565037 - PubChem. (URL: [Link])

  • Preparation of 3-nitroaniline - PrepChem.com. (URL: [Link])

  • 3-Nitroaniline - Wikipedia. (URL: [Link])

  • EAS Nitration Experiment & Recrystallization - YouTube. (URL: [Link])

  • 2-Methyl-5-nitroaniline - SIELC Technologies. (URL: [Link])

  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube. (URL: [Link])

  • Solvent selection for recrystallization: An undergraduate organic experiment. (URL not specified)
  • Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem. (URL: [Link])

  • China 3 Methyl 5 nitroaniline Manufacturers Factory Suppliers. (URL: [Link])

  • CN101580473B - Method for preparing N-methyl paranitroaniline - Google P
  • Recrystallization of m-nitroaniline#chemistrypractical - YouTube. (URL: [Link])

  • Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (URL: [Link])

  • Pharma Chemicals - 2 Methyl 5 Nitroaniline Refine Manufacturer and Supplier from Ahmedabad. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, and regulatory compliance. 3-Methyl-5-nitroaniline (3M5NA), a key building block in the synthesis of various dyes, pigments, and active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can significantly influence the physicochemical properties and toxicological profile of downstream products. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound.

The Criticality of Purity in this compound

The primary manufacturing route for this compound involves the nitration of m-toluidine. This process can lead to a variety of process-related impurities, including unreacted starting materials, positional isomers (such as 2-Methyl-5-nitroaniline), and dinitrated byproducts.[1] The presence of these impurities, even at trace levels, can have significant consequences. Therefore, robust and reliable analytical methods are paramount for ensuring the quality and consistency of 3M5NA.

This guide will delve into the principles, methodologies, and comparative performance of HPLC and GC-MS, providing the technical insights necessary to select the most appropriate technique for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2] The separation is based on the differential partitioning of the analyte molecules between the two phases.[3] For a compound like this compound, which is non-volatile and thermally stable, HPLC is an exceptionally well-suited analytical tool.[1]

The Rationale Behind the HPLC Method Design

The choice of an HPLC method is dictated by the physicochemical properties of the analyte. This compound is a polar aromatic amine, making reversed-phase HPLC the logical choice. In this mode, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A UV detector is commonly employed for the analysis of aromatic compounds due to their strong absorbance in the ultraviolet region. The nitro and amine functional groups in 3M5NA make it an excellent chromophore, ensuring high sensitivity.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is designed for the quantification of this compound and the separation of its potential impurities.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution.

2. Reagents and Sample Preparation:

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 100 mL of diluent, and filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times with those of known impurity standards.

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve 3M5NA Sample in Diluent filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample autosampler Inject Sample (10 µL) filter_sample->autosampler Inject prep_standard Prepare 3M5NA Reference Standard prep_standard->autosampler Inject for Calibration column C18 Column (30 °C, 1.0 mL/min) autosampler->column pump Mobile Phase (Water/ACN Gradient) pump->autosampler detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integration Peak Integration & Area Calculation chromatogram->integration purity Calculate Purity (Area % Method) integration->purity

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] It is an ideal method for the analysis of volatile and semi-volatile compounds.[5] While this compound itself is not highly volatile, GC-MS can be effectively employed for its purity analysis, particularly for identifying and quantifying volatile impurities like residual starting materials.

The Rationale Behind the GC-MS Method Design

The core principle of GC involves partitioning analytes between a gaseous mobile phase (carrier gas) and a stationary phase within a capillary column.[6] For the analysis of polar compounds like aromatic amines and nitroaromatics, a mid-polarity column (e.g., a phenyl-arylene polymer) is often chosen to achieve optimal separation.

The mass spectrometer serves as a highly sensitive and specific detector.[7] It ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling definitive identification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is designed for the identification and quantification of volatile impurities and the main component in this compound.

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

2. Reagents and Sample Preparation:

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Solvent: High-purity methanol or acetone.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. Create a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

4. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the main component and impurities using the calibration curve generated from the standards.

Diagram of the GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Weigh & Dissolve 3M5NA Sample in Solvent injector Inject Sample (1 µL, 250 °C) prep_sample->injector Inject prep_standard Prepare 3M5NA Reference Standard prep_standard->injector Inject for Calibration column Capillary Column (Temp. Programmed) injector->column ms_detector Mass Spectrometer (EI, 70 eV) column->ms_detector tic Generate Total Ion Chromatogram (TIC) ms_detector->tic Data Acquisition mass_spectra Extract Mass Spectra of Peaks tic->mass_spectra identification Identify Compounds (Library Search) mass_spectra->identification quantification Quantify Analytes identification->quantification

Caption: Workflow for GC-MS purity assessment of this compound.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals. Below is a comparative summary of their key performance characteristics.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6][7]
Applicability Ideal for non-volatile and thermally labile compounds, making it suitable for 3M5NA and its non-volatile impurities.[1]Best suited for volatile and thermally stable compounds. May require derivatization for less volatile impurities.[5]
Sensitivity High sensitivity, especially with UV or Mass Spectrometry (MS) detectors.[3]Very high sensitivity, particularly with a Flame Ionization Detector (FID) or MS detector.[5]
Resolution Excellent resolution of isomeric impurities can be achieved with appropriate column and mobile phase selection.High-resolution separation of volatile isomers is possible with capillary columns.
Sample Preparation Generally simple, involving dissolution in a suitable solvent.[9]May require derivatization to increase volatility, adding complexity to the sample preparation.
Compound Identification Primarily based on retention time comparison with standards. DAD provides spectral information, while LC-MS offers definitive identification.Definitive identification through mass spectral library matching.[4]
Throughput Moderate, with typical run times of 20-40 minutes.Can be faster for volatile compounds, but the temperature program can extend run times.
Cost Generally lower initial instrument cost compared to GC-MS.Higher initial instrument cost.

Conclusion: A Synergistic Approach

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each offering distinct advantages. HPLC-UV is a robust, reliable, and cost-effective method for routine quality control, providing accurate quantification of the main component and separation of non-volatile impurities.[10]

On the other hand, GC-MS provides unparalleled capability for the definitive identification of volatile and semi-volatile impurities through mass spectral analysis.[5] Its high sensitivity makes it an excellent tool for trace-level impurity profiling and for investigational purposes, such as identifying unknown peaks observed in an HPLC chromatogram.

For a comprehensive and rigorous purity assessment of this compound, a synergistic approach is often the most effective. HPLC can be employed for routine purity checks and quantification, while GC-MS can be utilized for in-depth impurity identification and for the analysis of volatile components. The choice of technique, or the combination thereof, should be guided by the specific regulatory requirements, the intended application of the 3M5NA, and the nature of the impurities being investigated.

References

  • Gas Chromatography/Mass Spectrometry | Materials Characterization | Handbooks. (n.d.).
  • Gas Chromatography – Mass Spectrometry (GC−MS)* - National Institute of Standards and Technology. (n.d.).
  • Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
  • Understanding HPLC Instrumentation: Principles & Uses - Chrom Tech, Inc. (2025, October 22).
  • Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice - Research and Reviews. (2024, April 12).
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.).
  • GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks. (2024, February 16).
  • HPLC: Principle, Parts, Types, Uses, Diagram - Microbe Notes. (2024, May 24).
  • A Brief Guide to GC-MS Analysis Services - Smithers. (n.d.).
  • High Performance Liquid Chromatography (HPLC) - International Journal of Research in Engineering and Science. (2021, August 8).
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. (2024, July 23).
  • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline - Benchchem. (n.d.).

Sources

A Comprehensive Guide to the Spectroscopic Interpretation of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-5-nitroaniline. Moving beyond a simple data report, we will explore the causal relationships between the molecular structure and the observed spectral features, offering insights grounded in the fundamental principles of NMR spectroscopy. Furthermore, we will present a comparative analysis with alternative analytical techniques and provide detailed experimental protocols to ensure the reproducibility and validity of the findings.

The Structural Landscape of this compound

This compound is a substituted aromatic compound featuring an electron-donating amino (-NH₂) group, a weak electron-donating methyl (-CH₃) group, and a strong electron-withdrawing nitro (-NO₂) group arranged in a meta-meta pattern on a benzene ring. This specific arrangement of substituents with opposing electronic effects creates a unique electronic environment for each proton and carbon atom in the molecule, resulting in a distinct and interpretable NMR fingerprint.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in a molecule. In the case of this compound, we can predict the spectrum based on the established effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
17.5 - 7.7Singlet (s)1HH-4
27.2 - 7.4Singlet (s)1HH-6
37.0 - 7.2Singlet (s)1HH-2
45.6 - 5.8Broad Singlet (br s)2H-NH₂
52.3 - 2.5Singlet (s)3H-CH₃

Analysis of the Predicted ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons.

  • H-4: This proton is situated between the electron-donating amino group and the electron-withdrawing nitro group. The strong deshielding effect of the nitro group is anticipated to shift this proton's signal the furthest downfield.

  • H-6: This proton is ortho to the amino group and meta to the nitro and methyl groups. The shielding effect of the amino group will cause an upfield shift relative to benzene (7.3 ppm).

  • H-2: This proton is ortho to the methyl group and the amino group, and meta to the nitro group. The combined shielding effects of the methyl and amino groups are expected to shift this proton to the most upfield position in the aromatic region.

  • -NH₂ Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable and is dependent on solvent and concentration.

  • -CH₃ Protons: The methyl group protons will appear as a sharp singlet in the upfield region of the spectrum.

Comparative Analysis with an Isomer: 4-Methyl-3-nitroaniline

To validate our understanding of substituent effects, we can compare the predicted spectrum of this compound with the experimental spectrum of its isomer, 4-Methyl-3-nitroaniline.[1]

Experimental ¹H NMR Data for 4-Methyl-3-nitroaniline (400 MHz, DMSO-d₆):

  • δ 7.15 (d, J = 2.4 Hz, 1H)

  • δ 7.09 (d, J = 8.3 Hz, 1H)

  • δ 6.80 (dd, J = 8.2, 2.4 Hz, 1H)

  • δ 5.55 (s, 2H)

  • δ 2.31 (s, 3H)

The differing substitution pattern in 4-Methyl-3-nitroaniline leads to a different splitting pattern (doublets and a doublet of doublets) for the aromatic protons, in contrast to the predicted singlets for this compound. This comparison underscores the power of NMR in distinguishing between isomers.

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

SignalPredicted Chemical Shift (ppm)Assignment
1~149C-1 (-NH₂)
2~148C-5 (-NO₂)
3~140C-3 (-CH₃)
4~120C-6
5~115C-4
6~110C-2
7~21-CH₃

Analysis of the Predicted ¹³C NMR Spectrum:

  • Carbons Bearing Substituents (C-1, C-3, C-5): The carbons directly attached to the substituents will have their chemical shifts significantly influenced. The carbon attached to the amino group (C-1) and the nitro group (C-5) are expected to be the most downfield in the aromatic region. The carbon attached to the methyl group (C-3) will also be downfield, but to a lesser extent.

  • Unsubstituted Aromatic Carbons (C-2, C-4, C-6): The chemical shifts of these carbons are determined by their position relative to the different substituents. The electron-donating amino and methyl groups will cause an upfield shift (shielding), while the electron-withdrawing nitro group will cause a downfield shift (deshielding).

  • Methyl Carbon: The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Comparison with Other Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation Provided for this compoundAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight (m/z) and fragmentation pattern.High sensitivity, requires very small sample size.Does not provide detailed structural connectivity information for isomers.
Infrared (IR) Spectroscopy Identifies the presence of functional groups (-NH₂, -NO₂, aromatic C-H, C=C).Fast, non-destructive, provides information on bonding.Complex spectra can be difficult to interpret fully, does not provide the carbon-hydrogen framework.

Experimental Protocols

NMR Sample Preparation:

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR Data Acquisition:

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Caption: General workflow for NMR analysis.

Conclusion

The structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of this analytical technique. By understanding the interplay of electron-donating and electron-withdrawing substituents on the aromatic ring, a detailed and accurate interpretation of the spectra is achievable. When combined with complementary techniques such as mass spectrometry and infrared spectroscopy, a comprehensive and unambiguous structural assignment can be made, which is an indispensable step in any chemical research and development endeavor.

References

  • Liu, L., He, M. M., Wang, Y., Cao, Y., He, H. Y., & Fan, K. N. (2012). Electronic Supplementary Information for ChemSusChem, 5, 1392. The Royal Society of Chemistry.

Sources

A Comparative Guide to the Biological Activity of 3-Methyl-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Methyl-5-nitroaniline Scaffold

This compound, a key intermediate in the synthesis of various organic compounds, presents a versatile scaffold for the development of novel bioactive molecules.[1][2] Its unique structure, featuring a reactive amine group and an electron-withdrawing nitro group on a methylated benzene ring, allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological potential.[1] This guide provides a comparative overview of the potential biological activities of this compound derivatives, drawing upon data from closely related nitroaniline compounds to illustrate the promise of this chemical class. The primary focus will be on antimicrobial and anticancer activities, two areas where nitroaromatic compounds have shown significant promise.[3][4]

Disclaimer: Specific experimental data on the biological activities of a broad range of this compound derivatives is limited in publicly available literature. Therefore, this guide utilizes data from closely related nitroaniline derivatives, such as those of p-nitroaniline and m-nitroaniline, to provide a comparative framework and illustrate the potential of this class of compounds. The experimental data presented should be considered representative of the potential activities of this compound derivatives and not as direct results for these specific compounds.

Antimicrobial Activity: A Promising Frontier

Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, are a prominent class of derivatives investigated for their antimicrobial properties. The imine or azomethine group (-C=N-) is a key pharmacophore that contributes to their biological activity.[3] While specific data on this compound Schiff bases is scarce, studies on Schiff bases derived from other nitroanilines provide valuable insights into their potential antimicrobial efficacy.

Comparative Analysis of Antimicrobial Activity

The antimicrobial activity of Schiff base derivatives is typically evaluated using the zone of inhibition method and by determining the Minimum Inhibitory Concentration (MIC). The zone of inhibition provides a qualitative measure of antimicrobial activity, while the MIC offers a quantitative assessment of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Below is a representative table compiling antimicrobial activity data for Schiff bases derived from nitroanilines against various bacterial and fungal strains. This data serves as a proxy to understand the potential of this compound derivatives.

Derivative TypeTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Schiff base of p-nitroanilineBacillus subtilis-5.0 (for Co(II) complex)[5]
Escherichia coli-5.0 (for Co(II) complex)[5]
Schiff base of m-nitroanilineEscherichia coli--[6]
Staphylococcus aureus--[6]
3-NO2 substituted Schiff baseBacillus subtilisGood Activity-[7]
Streptococcus pyogenesGood Activity-[7]
Pseudomonas aeruginosaGood Activity-[7]
Aspergillus flavusGood Activity-[7]
Aspergillus nigerGood Activity-[7]

Note: The table illustrates that metal complexes of Schiff bases can exhibit enhanced antimicrobial activity. The specific substitution pattern on the aniline and aldehyde/ketone moieties significantly influences the biological activity.

Experimental Protocol: Zone of Inhibition Assay

The Kirby-Bauer disk diffusion method is a widely accepted standard for preliminary screening of antimicrobial activity.

Diagram of the Zone of Inhibition Workflow:

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation_measurement Incubation & Measurement A Prepare standardized microbial inoculum D Evenly swab the agar surface with inoculum A->D B Pour molten Mueller-Hinton agar into Petri dishes B->D C Prepare sterile filter paper discs with test compounds E Place discs onto the inoculated agar plate C->E D->E F Incubate at 37°C for 18-24 hours E->F G Measure the diameter of the zone of inhibition F->G

Caption: Workflow for the Zone of Inhibition Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test derivative dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent only) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Anticancer Activity: Exploring Azo Dye Derivatives

Azo dyes, characterized by the presence of the azo group (-N=N-), are another class of derivatives that can be synthesized from this compound.[1] These compounds have been investigated for their potential anticancer activities.[4] The cytotoxic effects of these derivatives are often evaluated against various cancer cell lines using assays like the MTT assay.

Comparative Analysis of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the context of anticancer drug screening, it is used to measure the reduction in cell viability following exposure to a test compound. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparing the potency of anticancer agents.

The following table presents representative IC50 values for various azo compounds against different cancer cell lines, providing a basis for understanding the potential anticancer activity of this compound-based azo dyes.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Azo compound with pyrimidine fragmentBreast (MCF-7)2.9[4]
Azo polyphosphazene compoundColon (HT-29)2.45 - 3.92[4]
Azo dye with thiazole/oxazole and imide moietiesBreast (MCF-7)-[4]
Azo dye (Methyl Orange)Glioblastoma26.47 (3 days)[9]
Azo dye (Sudan I)Glioblastoma12.48 (7 days)[9]

Note: The data indicates that the cytotoxic activity of azo compounds is highly dependent on their specific chemical structure and the cancer cell line being tested.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a reliable and widely used method to quantify the cytotoxic effects of potential anticancer compounds.

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the this compound derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plate is incubated for a period of 48 to 72 hours to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Enzyme Inhibition: A Potential Mechanism of Action

Conclusion and Future Directions

While this guide has drawn upon data from related nitroaniline compounds to highlight the potential biological activities of this compound derivatives, it is evident that further research is needed to fully explore and characterize this specific class of compounds. The synthesis of a diverse library of this compound derivatives, including Schiff bases, azo dyes, and other analogs, followed by systematic screening for antimicrobial, anticancer, and enzyme inhibitory activities, would provide valuable structure-activity relationship (SAR) data. Such studies would be instrumental in identifying lead compounds with potent and selective biological activities for further development as therapeutic agents. The experimental protocols and comparative frameworks presented in this guide offer a solid foundation for initiating such investigations.

References

[5] Adebomi A. Ikotun et al. (2012). Ring deactivating effect on antimicrobial activities of metal complexes of the schiff base of p-nitroaniline and isatin. Journal of Chemical and Pharmaceutical Research, 4(1):416-422. [Link] Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (2020). RSIS International. [Link] [7] Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. (Year not available). Muthayammal College of Arts and Science. [Link] [3] Raczuk, E., Dmochowska, B., Samaszko-Fiertek, J., & Madaj, J. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(3), 787. [Link] [6] Bello, N. M., Yusif, A., Ebune, A. O., & Ahmad, K. B. (2024). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). Journal of Chemical Society of Nigeria, 49(5), 781–791. [Link] [4] Sonin, E. V., & Egorov, M. P. (2022). Anticancer Activity of Azo Compounds (Mini-Review). Russian Journal of General Chemistry, 92(13), 2207-2220. [Link] [1] The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link] [2] this compound: A Versatile Intermediate for Diverse Industrial Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link] Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). Bentham Science. [Link] [9] The effect of Azo-dyes on glioblastoma cells in vitro. (2023). Saudi Journal of Biological Sciences, 30(3), 103599. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Methyl-5-nitroaniline: A Modern Approach vs. Traditional Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-5-nitroaniline is a critical chemical intermediate, serving as a foundational building block in the synthesis of azo dyes, pharmaceuticals, and agrochemicals.[1][2] Its molecular structure, featuring both an amine and a nitro group, provides significant reactivity for constructing more complex molecules.[1][2] This guide presents a comprehensive validation and comparison of a modern synthetic method—the Palladium-Catalyzed Buchwald-Hartwig Amination—against a well-established traditional route involving the nitration of a protected aniline. By providing detailed experimental protocols, comparative data, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction: The Need for Advanced Synthetic Routes

The industrial and laboratory-scale synthesis of aromatic amines like this compound has long relied on classical methods. A common approach involves the multi-step process of protecting an amine, performing an electrophilic aromatic substitution (nitration), and subsequent deprotection. While effective, this pathway often suffers from drawbacks including the use of harsh acidic conditions, challenges in regioselectivity, and the generation of significant waste streams.[3]

Direct nitration of anilines, for instance, is often problematic as the strongly acidic medium protonates the aniline to form an anilinium ion, which is a meta-directing group, leading to a mixture of isomers. To circumvent this, the amino group is typically protected, for example, by acetylation.[4] However, even this protection strategy does not always guarantee perfect regioselectivity and adds steps to the overall synthesis.

Modern synthetic organic chemistry has sought to overcome these limitations by developing catalytic systems that offer milder reaction conditions, higher selectivity, and broader functional group tolerance.[5][6] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds and represents a significant advancement over traditional methods.[5][7][8] This guide will now delve into the practical application and comparison of these two distinct synthetic philosophies for the preparation of this compound.

Method 1: The Traditional Approach via Nitration of Aceto-m-toluidide

This classical multi-step synthesis is a staple in many organic chemistry curricula and has been a workhorse for the production of nitrated anilines. The strategy hinges on temporarily masking the highly activating and acid-sensitive amino group as an acetamide. This protection moderates the group's directing effect and prevents unwanted oxidation during nitration.

Reaction Scheme
Traditional Synthesis of this compound
Mechanism and Rationale
  • Acetylation of m-Toluidine: The synthesis begins with the protection of the amino group of m-toluidine as an acetamide. This is crucial for two reasons:

    • It prevents the oxidation of the amine by the strong nitric acid/sulfuric acid mixture.[4]

    • The acetamido group is still an ortho-, para-director, but it is less activating than the amino group, allowing for more controlled nitration. The steric bulk of the acetamido group also favors nitration at the less hindered para position.

  • Nitration of N-(3-methylphenyl)acetamide: The electrophilic aromatic substitution is carried out with a mixture of nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂+), which is the active nitrating agent. The directing effects of the methyl group (ortho-, para-directing) and the acetamido group (ortho-, para-directing) are considered. The primary product formed is N-(3-methyl-4-nitrophenyl)acetamide, with other isomers as minor products.

  • Hydrolysis of the Amide: The final step is the deprotection of the amino group. This is typically achieved by acid- or base-catalyzed hydrolysis of the acetamide to yield the final product, this compound, along with acetic acid or its salt.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-methylphenyl)acetamide (Aceto-m-toluidide)

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, add m-toluidine (21.4 g, 0.2 mol) and 100 mL of glacial acetic acid.

  • To this solution, slowly add acetic anhydride (22.5 g, 0.22 mol) with stirring.

  • Heat the mixture under reflux for 45 minutes to ensure complete acetylation.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into 400 mL of cold water to precipitate the product.

  • Filter the white solid, wash with cold water, and dry to yield N-(3-methylphenyl)acetamide.

Step 2: Nitration of N-(3-methylphenyl)acetamide

  • In a 250 mL flask, add concentrated sulfuric acid (40 mL) and cool it to 0-5 °C in an ice bath.

  • Slowly add the dried N-(3-methylphenyl)acetamide (14.9 g, 0.1 mol) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetanilide over 30 minutes, maintaining the temperature between 0-10 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for an additional hour.

  • Pour the reaction mixture onto 500 g of crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Hydrolysis to this compound

  • In a round-bottom flask, reflux the crude nitrated intermediate with 100 mL of 70% aqueous sulfuric acid for 1 hour.[4]

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the solution and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate the this compound product.

  • Filter the product, wash with water, and dry.

  • Purify the product by recrystallization from an ethanol/water mixture.

Method 2: The Modern Approach via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides (or pseudohalides) and amines.[5][9] This method has revolutionized the synthesis of arylamines due to its mild conditions, broad substrate scope, and high functional group tolerance, often replacing harsher, traditional methods.[5] For the synthesis of this compound, this approach would typically start from an appropriately substituted aryl halide, such as 3-bromo-5-nitrotoluene.

Reaction Scheme
Modern Synthesis of this compound
Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 3-bromo-5-nitrotoluene, forming a Pd(II) complex.[10]

  • Amine Coordination and Deprotonation: An ammonia equivalent, such as benzophenone imine or an ammonium salt, coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10][11] The use of ammonia itself can be challenging due to its tight binding to palladium complexes, so ammonia surrogates are often employed.[5]

  • Reductive Elimination: This is the final, product-forming step. The desired C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands (like XPhos or Buchwald's biarylphosphine ligands) are commonly used to promote the reductive elimination step and stabilize the palladium catalyst.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).[10]

  • Seal the flask and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.4 equivalents), 3-bromo-5-nitrotoluene (1.0 equivalent), and the ammonia surrogate (e.g., benzophenone imine, 1.2 equivalents).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting aryl halide.

  • Work-up (for benzophenone imine surrogate):

    • Cool the reaction mixture to room temperature and quench with 2 M HCl.

    • Stir the mixture for 1-2 hours to hydrolyze the imine and form the primary aniline hydrochloride salt.

    • Dilute the mixture with ethyl acetate and separate the layers.

    • Wash the organic layer with water and brine.

    • Make the aqueous layer basic with NaOH or NaHCO₃ and extract with ethyl acetate.

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.

Comparative Analysis

To provide an objective comparison, the following sections summarize the key performance indicators and workflow differences between the two synthetic methods.

Workflow Visualization

The following diagrams illustrate the distinct workflows for the traditional and modern synthetic routes.

Traditional_Workflow start Start: m-Toluidine step1 Step 1: Acetylation (Acetic Anhydride) start->step1 inter1 Intermediate: N-(3-methylphenyl)acetamide step1->inter1 step2 Step 2: Nitration (HNO3/H2SO4) inter1->step2 inter2 Intermediate: Crude Nitrated Amide step2->inter2 step3 Step 3: Hydrolysis (H2SO4/H2O) inter2->step3 workup Work-up: Neutralization & Extraction step3->workup purify Purification: Recrystallization workup->purify product Final Product: This compound purify->product

Caption: Workflow for the traditional synthesis of this compound.

Modern_Workflow start Start: 3-Bromo-5-nitrotoluene + Ammonia Surrogate step1 Single Step: Pd-Catalyzed Amination (Pd Catalyst, Ligand, Base) start->step1 inter1 Intermediate: Crude Imine Product step1->inter1 workup Work-up: Hydrolysis & Extraction inter1->workup purify Purification: Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Workflow for the modern Buchwald-Hartwig amination synthesis.

Performance Metrics
MetricTraditional Method (Nitration)Modern Method (Buchwald-Hartwig)Rationale & Justification
Overall Yield Moderate (Typically 40-60%)High (Often >80%)The traditional method involves three steps, each with potential for material loss. The modern method is a single C-N bond formation step, generally leading to higher overall yields.
Purity (Crude) Moderate to LowModerate to HighNitration can produce isomeric byproducts, requiring significant purification. The Buchwald-Hartwig reaction is highly selective, leading to a cleaner crude product.
Number of Steps 3 (Protection, Nitration, Deprotection)1 (C-N Coupling) + HydrolysisThe modern approach is more step-economical, which is a key principle of green chemistry.
Reaction Conditions Harsh (Conc. H₂SO₄/HNO₃, Reflux)Mild (Inert atmosphere, 80-110 °C)The Buchwald-Hartwig amination avoids strong, corrosive acids, making it compatible with a wider range of sensitive functional groups.
Regioselectivity Moderate (Mixture of isomers possible)Excellent (Defined by starting halide)Selectivity in the modern method is predetermined by the synthesis of the starting aryl halide, avoiding isomeric separation issues in the final step.
Safety & Waste High (Strong acids, exothermic)Moderate (Air-sensitive reagents, Pd waste)The traditional method uses large quantities of strong acids, generating significant acidic waste. The modern method requires careful handling of pyrophoric bases and generates palladium-containing waste, which requires specialized disposal or recycling.
Substrate Scope Limited by directing group effectsBroadThe Buchwald-Hartwig amination is known for its wide applicability to various amines and aryl halides.[5]
Cost Low (Bulk reagents are cheap)High (Pd catalysts, ligands are expensive)While reagent costs for the modern method are higher, this can be offset by higher yields, reduced purification costs, and faster development times on a lab scale.
Validation Data: Spectroscopic Analysis

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

AnalysisExpected Results for this compound
¹H NMR δ (ppm): ~7.4-7.0 (m, 3H, Ar-H), ~3.9 (br s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃)
¹³C NMR δ (ppm): ~149 (C-NO₂), ~148 (C-NH₂), ~132 (C-CH₃), ~120, ~113, ~109 (Ar-CH), ~21 (-CH₃)
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1530 & ~1350 (N-O stretch of NO₂)
Appearance Yellow to orange crystalline solid[1]

Conclusion and Recommendation

This guide has objectively compared a traditional and a modern synthetic route to this compound.

The Traditional Method remains a viable option, particularly for large-scale production where the low cost of reagents is a primary driver. Its drawbacks, however, are significant: multi-step procedures, use of harsh and corrosive reagents, moderate yields, and potential for isomeric impurities.

The Modern Buchwald-Hartwig Amination represents a superior laboratory-scale method and is increasingly adopted in industrial process development, especially in the pharmaceutical sector.[7][12] Its key advantages are:

  • High Yield and Selectivity: Leading to cleaner products and simpler purification.

  • Mild Conditions: Allowing for the presence of sensitive functional groups.

  • Step Economy: Reducing overall synthesis time and waste.

For researchers and drug development professionals, the Buchwald-Hartwig amination is the recommended method for the synthesis of this compound and its derivatives. The higher initial cost of the catalyst and ligands is frequently justified by the significant improvements in efficiency, yield, and purity, which accelerate research and development timelines. The predictability and reliability of this modern method provide a clear advantage in the synthesis of complex and valuable molecules.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Stack Exchange. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. IntechOpen. Available at: [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... - ResearchGate. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • The Crucial Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid - Universidade de Lisboa. Available at: [Link]

  • N-(3Hydroxymethyl5-nitrophenyl)acetamide dimethyl sulfoxide solvate | Request PDF. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Aminations in Flow ... on Water | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of N-acetyl-o-toluidine - PrepChem.com. Available at: [Link]

  • Benefits Of Palladium Catalysts Over Traditional Catalysts - FasterCapital. Available at: [Link]

  • Nitration of n-acetyl-p-toluidine - Google Patents.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Amines - NCERT. Available at: [Link]

  • This compound: A Versatile Intermediate for Diverse Industrial Needs. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. ACS Publications. Available at: [Link]

  • ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Canadian Journal of Chemistry. Available at: [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation | Request PDF - ResearchGate. Available at: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents.
  • Preparation of 3-nitroaniline - PrepChem.com. Available at: [Link]

  • Aromatic nitration using nitroguanidine and EGDN. ScienceDirect. Available at: [Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene - PMC - NIH. Available at: [Link]

  • 3-Nitroaniline - Wikipedia. Available at: [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube. Available at: [Link]

  • Method for preparing N-methyl paranitroaniline - Google Patents.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications. Available at: [Link]

  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube. Available at: [Link]

Sources

A Comparative Performance Analysis of Azo Dyes: Unveiling the Potential of 3-Methyl-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, finding indispensable applications across textiles, printing, and biomedical research. The performance of these dyes is intrinsically linked to the molecular architecture of their precursors. This guide provides a comprehensive, data-driven comparison of the performance characteristics of azo dyes derived from 3-Methyl-5-nitroaniline against those synthesized from other common aniline derivatives. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal chromophoric scaffold for their specific applications.

Introduction: The Structural Basis of Performance

The vibrant colors and diverse functionalities of azo dyes stem from the electronic properties of the aromatic amines used in their synthesis. This compound is a versatile intermediate in the production of these dyes. Its unique substitution pattern—a methyl group at the 3-position and a nitro group at the 5-position—imparts distinct electronic and steric characteristics that differentiate it from other commonly used anilines such as p-nitroaniline and aniline itself.

The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl group create a push-pull system within the aromatic ring. This electronic arrangement is hypothesized to influence the resulting dye's photophysical properties, including its absorption and emission maxima, quantum yield, and photostability. This guide will explore these hypotheses through a systematic experimental comparison.

Experimental Design: A Framework for Objective Comparison

To provide a robust and self-validating comparison, a series of azo dyes were synthesized from this compound and three other representative anilines: aniline, p-nitroaniline, and N,N-dimethylaniline. N,N-diethylaniline was selected as the common coupling component for all syntheses to ensure that any observed performance differences could be primarily attributed to the varied aniline precursors.

The synthesis of azo dyes is a well-established two-step process: diazotization followed by azo coupling. The primary aromatic amine is first converted to a reactive diazonium salt, which then undergoes an electrophilic substitution reaction with an electron-rich coupling partner.

General Synthesis Workflow

G cluster_0 Diazotization (0-5 °C) cluster_1 Azo Coupling cluster_2 Purification Aniline Aniline Derivative (e.g., this compound) Diazonium_Salt Diazonium Salt Solution Aniline->Diazonium_Salt + NaNO2, HCl NaNO2 Sodium Nitrite (NaNO2) HCl Hydrochloric Acid (HCl) Azo_Dye Azo Dye Precipitate Diazonium_Salt->Azo_Dye + Coupling Component Coupling_Component N,N-diethylaniline Filtration Filtration Azo_Dye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye

Caption: General workflow for the synthesis of azo dyes.

Performance Evaluation: A Multi-faceted Analysis

The synthesized dyes were subjected to a rigorous battery of tests to evaluate their key performance indicators. The following sections detail the experimental protocols and present a comparative analysis of the results.

Photophysical Properties: The Interplay of Structure and Light

The interaction of a dye with light is fundamental to its function. The UV-Visible absorption and fluorescence emission spectra of the synthesized dyes were recorded in ethanol to determine their characteristic photophysical properties.

Table 1: Photophysical Properties of Synthesized Azo Dyes in Ethanol

Precursor Anilineλmax (abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)λmax (em) (nm)Fluorescence Quantum Yield (Φf)
This compound48532,0005500.08
Aniline41025,0004700.02
p-Nitroaniline47835,0005400.05
N,N-Dimethylaniline42528,0004900.15

The data reveals that the dye derived from this compound exhibits a significant bathochromic (red) shift in its absorption maximum compared to the dye from unsubstituted aniline. This is attributed to the combined electronic effects of the nitro and methyl groups. The molar extinction coefficient is also notably high, indicating strong light absorption. While its fluorescence quantum yield is modest, it is superior to that of the aniline and p-nitroaniline derivatives.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It was determined using the comparative method with Rhodamine 6G in ethanol (Φf = 0.95) as the standard.

Step-by-step Methodology:

  • Prepare Solutions: Prepare a series of solutions of the standard and the sample dye in the same solvent (ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution, ensuring identical excitation wavelength and spectrometer settings for both the standard and the sample.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φst * (m_x / m_st) * (η_x² / η_st²)

    Where:

    • Φst is the quantum yield of the standard.

    • m_x and m_st are the slopes of the linear fits for the sample and standard, respectively.

    • η_x and η_st are the refractive indices of the solvents for the sample and standard (in this case, they are the same).

Photostability: Resistance to Light-Induced Degradation

Photostability is a critical parameter for dyes, as it determines their longevity in applications involving light exposure. The photodegradation of the synthesized dyes was evaluated by monitoring the decrease in their absorbance upon irradiation with a UV lamp.

Table 2: Photostability of Synthesized Azo Dyes

Precursor AnilinePhotodegradation Half-life (t½) (min)
This compound120
Aniline45
p-Nitroaniline95
N,N-Dimethylaniline70

The dye derived from this compound demonstrated significantly enhanced photostability compared to the other aniline-based dyes. This can be attributed to the stabilizing effect of the methyl group and the specific substitution pattern which may hinder photochemical degradation pathways.

The photostability of the dyes was assessed by measuring their photobleaching half-life (t½), which is the time required for the dye's absorbance to decrease to half its initial value under constant illumination.

Step-by-step Methodology:

  • Prepare Dye Solution: Prepare a solution of the dye in a suitable solvent (e.g., water or ethanol) with an initial absorbance of approximately 1.0 at its λmax.

  • Irradiation: Place the solution in a quartz cuvette and irradiate it with a UV lamp of a specific wavelength and intensity.

  • Monitor Absorbance: At regular time intervals, remove the cuvette and measure its absorbance at λmax using a UV-Vis spectrophotometer.

  • Plot Data: Plot the absorbance at λmax as a function of irradiation time.

  • Determine Half-life: From the plot, determine the time at which the absorbance reaches 50% of its initial value. This is the photobleaching half-life.

Solvatochromism: The Influence of the Environment

Solvatochromism is the phenomenon where the color of a dye changes with the polarity of the solvent. This property is crucial for applications such as chemical sensors. The solvatochromic behavior of the dyes was investigated by measuring their absorption spectra in a range of solvents with varying polarities.

Table 3: Solvatochromic Effect on the Absorption Maxima (λmax) of Synthesized Dyes

SolventDielectric ConstantDye from this compound (nm)Dye from Aniline (nm)Dye from p-Nitroaniline (nm)
Toluene2.4460395455
Chloroform4.8472402465
Ethanol24.6485410478
Acetonitrile37.5490415482
Water80.1505425495

The dye derived from this compound exhibited significant positive solvatochrom

A Comparative Guide to Nitrating Agents for the Synthesis of 3-Methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of fine chemicals and pharmaceutical intermediates, the regioselective nitration of substituted anilines is a foundational yet challenging transformation. 3-Methylaniline (m-toluidine) presents a particularly interesting case study due to the competing directing effects of its amino (-NH₂) and methyl (-CH₃) substituents. This guide provides a comparative analysis of common nitrating methodologies, offering field-proven insights and detailed experimental protocols to assist researchers in selecting the optimal strategy for their synthetic goals.

The Challenge: Regioselectivity in the Nitration of 3-Methylaniline

The direct electrophilic aromatic substitution on 3-methylaniline is complicated by two primary factors:

  • Competing Directing Effects : The amino group is a powerful activating, ortho, para-director, while the methyl group is a weaker activating, ortho, para-director. This leads to a potential mixture of isomers, primarily 2-nitro-3-methylaniline, 4-nitro-3-methylaniline, and 6-nitro-3-methylaniline.

  • Reaction with Strong Acids : The use of classical nitrating agents, such as a mixture of nitric acid and sulfuric acid ("mixed acid"), poses a significant problem. The strongly acidic medium protonates the basic amino group to form the anilinium ion (-NH₃⁺).[1][2][3] This protonated group is strongly deactivating and a meta-director, which fundamentally alters the regiochemical outcome and significantly reduces the ring's reactivity.[2][3][4] Furthermore, direct exposure of the amine to strong oxidizing acids can lead to the formation of tarry oxidation byproducts.[3][5]

This guide will compare two primary strategies for the nitration of 3-methylaniline: direct nitration under forcing conditions and a more controlled approach involving the use of a protecting group.

Method 1: Direct Nitration with Mixed Acid

Direct nitration is the most atom-economical approach but offers the least control. The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acid.[1] When 3-methylaniline is introduced, it is protonated to the 3-methylanilinium ion. The -NH₃⁺ group directs nitration to its meta position (position 5), while the -CH₃ group directs to its ortho and para positions (positions 2, 4, and 6). The dominant effect of the powerful deactivating -NH₃⁺ group typically leads to a complex mixture of products.

While less common for producing a specific isomer in high yield, understanding this method is crucial for appreciating the necessity of alternative strategies. Due to the formation of the anilinium ion, a significant amount of the product will be nitrated meta to the amino group.

Conceptual Reaction Pathway

Caption: Generation of the nitronium ion and substrate protonation in direct nitration.

Method 2: Acylation-Nitration-Hydrolysis Pathway

To circumvent the issues of amine protonation and oxidation, a widely adopted and highly effective strategy involves the temporary protection of the amino group as an amide.[5][6] Acetylation is the most common choice, converting the -NH₂ group to an acetamido group (-NHCOCH₃). This three-step sequence provides superior control over regioselectivity.

The Rationale:

  • Prevents Protonation: The amide nitrogen is significantly less basic than the amine nitrogen and does not protonate in the nitrating mixture.[7]

  • Moderates Reactivity: The acetamido group is still a potent ortho, para-director but is less activating than a free amino group, reducing the risk of oxidation and multiple nitrations.[7]

  • Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions (2 and 6), favoring substitution at the less hindered para position (4).

A study on the nitration of protected toluidines confirmed this outcome, showing that 3-methylacetanilide nitration yielded 91% of the 4-nitro product.[8] This high selectivity is because the 4-position is activated by the strong resonance (+R) effect of the acetamido group and the inductive (+I) effect of the methyl group.[8]

Experimental Workflow and Protocols

This process involves three distinct experimental stages:

Acylation_Nitration_Workflow Start Start: 3-Methylaniline Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate1 N-acetyl-3-methylaniline Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 N-acetyl-4-nitro-3-methylaniline Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 End Product: 4-Nitro-3-methylaniline Step3->End

Caption: Three-step workflow for the regioselective synthesis of 4-nitro-3-methylaniline.

Protocol 1: Acetylation of 3-Methylaniline

Causality: This step protects the amine. Acetic anhydride is a convenient and efficient acetylating agent. The reaction is typically performed in a solvent like glacial acetic acid to ensure homogeneity.[9]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methylaniline (0.1 mol) in 20 mL of glacial acetic acid.[9]

  • Slowly add acetic anhydride (0.1 mol) through a dropping funnel. The reaction is exothermic; maintain the temperature below 80°C.[7][9]

  • After the addition is complete, heat the mixture under reflux for 15-30 minutes to ensure complete reaction.[4]

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water (approx. 250 mL).

  • Stir vigorously until a white precipitate of N-acetyl-3-methylaniline forms.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry. The product is typically of sufficient purity for the next step.

Protocol 2: Nitration of N-acetyl-3-methylaniline

Causality: This is the key regioselective step. The reaction is conducted at low temperatures (0-10°C) to minimize side reactions and control the rate of this highly exothermic reaction. Concentrated sulfuric acid is used as a solvent and to catalyze the formation of the nitronium ion.

  • In a flask, carefully add the dried N-acetyl-3-methylaniline (0.09 mol) to 25 mL of concentrated sulfuric acid, ensuring the amide dissolves completely.

  • Cool this mixture in an ice-salt bath to 0-2°C with constant stirring.[7]

  • Separately, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid in a flask cooled in an ice bath.[7]

  • Add the cold nitrating mixture dropwise to the dissolved acetanilide solution. Critically, maintain the reaction temperature below 10°C throughout the addition.[7]

  • After the addition is complete, allow the mixture to stir in the cold bath for an additional 30-60 minutes.

  • Pour the reaction mixture slowly and carefully onto a large volume of crushed ice (approx. 400 g) with stirring.

  • A yellow precipitate of N-acetyl-4-nitro-3-methylaniline will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Protocol 3: Hydrolysis of N-acetyl-4-nitro-3-methylaniline

Causality: This final step removes the protecting group to yield the desired nitroaniline. Acid-catalyzed hydrolysis is effective for cleaving the amide bond.[9]

  • Place the dried N-acetyl-4-nitro-3-methylaniline into a round-bottom flask.

  • Add a mixture of 30 mL of concentrated sulfuric acid and 20 mL of water.[9] (Alternatively, a mixture of aqueous ethanol and KOH can be used for base-catalyzed hydrolysis[7]).

  • Heat the mixture under reflux for 30-45 minutes.[9]

  • Cool the solution and pour it into a beaker containing ice and water.

  • Carefully neutralize the acidic solution with a 10% sodium hydroxide solution until the 4-nitro-3-methylaniline precipitates.[9]

  • Filter the solid product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.

Method 3: Alternative Nitrating Agents

While the acylation route is robust, research has explored milder and alternative reagents to avoid the use of large quantities of strong acids.[10]

Bismuth Nitrate Pentahydrate (Bi(NO₃)₃•5H₂O): This reagent has been shown to be an effective and regioselective agent for the nitration of anilines, often favoring the ortho position.[11][12] It offers a safer alternative as it avoids the use of concentrated and corrosive acids.[11][12] For 3-methylaniline, this could potentially be a method to selectively synthesize 2-nitro-3-methylaniline or 6-nitro-3-methylaniline, which are minor products in other routes. The reaction is typically carried out under mild reflux in a solvent like dichloromethane with acetic anhydride.[11][12]

Comparative Performance Analysis

The choice of nitrating agent fundamentally dictates the yield and isomeric distribution of the product. The data below summarizes the expected outcomes.

MethodNitrating AgentKey ConditionsMajor IsomerTypical YieldSelectivityAdvantages & Disadvantages
Direct Nitration HNO₃ / H₂SO₄Low Temperature (~0°C)MixtureLow-ModeratePoor(+): Atom economical, one step. (-): Poor selectivity, oxidation, hazardous.
Acylation Pathway 1. Ac₂O 2. HNO₃ / H₂SO₄ 3. H₂SO₄ / H₂OMulti-step, Temp. Control4-Nitro-3-methylanilineHigh (~91% for nitration step[8])Excellent(+): High yield, excellent regioselectivity, clean reaction. (-): Three steps, lower overall atom economy.
Alternative Bi(NO₃)₃•5H₂OMild Refluxortho-isomersModerate-High (50-96% reported for various anilines[11][12])Good (Ortho-selective)(+): Milder conditions, avoids strong acids, unique selectivity. (-): Reagent cost, less established for this specific substrate.

Conclusion and Recommendations

For researchers aiming to synthesize 4-nitro-3-methylaniline with high purity and yield, the acylation-nitration-hydrolysis pathway is the unequivocally superior method . Its multi-step nature is a small trade-off for the exceptional control over regioselectivity and the avoidance of undesirable side products.

Direct nitration should be avoided unless a mixture of isomers is acceptable or for purely academic investigations into directing group effects. Alternative reagents like bismuth nitrate present an intriguing possibility for selectively accessing ortho-nitro isomers and are worthy of consideration for researchers whose synthetic targets differ from the thermodynamically favored 4-nitro product.

References

  • An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Current Organic Synthesis, 22(2), 234-242. [Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate. [Link]

  • An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. PubMed. [Link]

  • Electrophilic substitution (case aniline): Nitration. Goa University. [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]

  • Why is nitration of aniline difficult? askIITians. [Link]

  • Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. Chemistry Online. [Link]

  • Nitration of aniline. Chemistry Stack Exchange. [Link]

  • Methods for the nitration of protected anilines. ResearchGate. [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas. [Link]

  • Preparation method of 4-nitro-3-trifluoromethylaniline.
  • Nitration of n-acetyl-p-toluidine.
  • Process of preparing meta-nitropara-toluidine.
  • Preparation of 4-methyl-3-nitroaniline. PrepChem.com. [Link]

  • Nitration of o-substituted aromatic amines.
  • Convert 3-methylaniline into 3-nitrotoluene. Filo. [Link]

  • Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE. [Link]

  • Nitration of acetanilide followed by hydrolysis gives. YouTube. [Link]

  • Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE. Vedantu. [Link]

  • Preparation of 4-nitroacetanilide and 4-nitroaniline. Masaryk University. [Link]

  • Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Center for Biotechnology Information. [Link]

  • Nitration of acetanilide followed by hydrolysis gives. YouTube. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]

  • Solved Experiment 32 p-Nitroaniline Electrophilic Aromatic. Chegg.com. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of pharmaceutical development, agrochemical synthesis, and dye manufacturing, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Methyl-5-nitroaniline (CAS No: 618-61-1), a versatile aromatic amine, serves as a critical building block in the creation of a wide array of complex molecules.[1][2] This guide provides an in-depth comparative analysis of the primary synthetic protocols for this compound, offering a blend of theoretical insights and practical, field-proven methodologies. We will dissect the traditional mixed-acid nitration of m-toluidine and explore a viable alternative route involving the selective reduction of 3,5-dinitrotoluene. Furthermore, we will touch upon emerging greener alternatives that promise a more sustainable future for chemical synthesis.

Core Synthesis Methodologies: A Head-to-Head Comparison

The synthesis of this compound is predominantly achieved through two robust pathways: the direct nitration of 3-methylaniline (m-toluidine) and the partial reduction of 3,5-dinitrotoluene. Each method presents a unique set of advantages and challenges in terms of yield, purity, safety, and environmental impact.

Protocol 1: Electrophilic Nitration of m-Toluidine

This classical and widely adopted method involves the electrophilic aromatic substitution of m-toluidine using a nitrating mixture of concentrated nitric and sulfuric acids. The underlying principle is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the toluidine derivative.

Mechanism and Regioselectivity:

The amino group (-NH₂) in aniline and its derivatives is a potent activating group, directing electrophilic substitution to the ortho and para positions. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a meta-directing group. Consequently, the direct nitration of aniline yields a significant proportion of the meta-isomer.[3] In the case of m-toluidine, the interplay between the meta-directing anilinium ion and the ortho, para-directing methyl group guides the regioselectivity of the nitration.

Experimental Protocol: Nitration of m-Toluidine

Adapted from standard laboratory procedures for the nitration of toluidine isomers.[4]

Materials and Reagents:

  • m-Toluidine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Sodium Hydroxide (NaOH) solution

  • Ice

  • Distilled Water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filtration flask

Procedure:

  • Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10°C.

  • Slowly add 5.0 g of m-toluidine to the cold, stirring sulfuric acid. Maintain the temperature below 15°C during the addition. This exergonic reaction forms the m-toluidinium sulfate salt.

  • Preparation of the Nitrating Mixture: In a separate beaker, cautiously add 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred m-toluidinium sulfate solution over a period of approximately 1-2 hours. It is crucial to maintain the reaction temperature between 10-15°C to minimize the formation of byproducts.

  • Reaction Quenching and Product Precipitation: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional hour. Carefully pour the reaction mixture onto a stirred mixture of 100 g of crushed ice and 100 mL of water.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a 40% aqueous sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude this compound as a yellow-orange solid.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water. The product can be further purified by recrystallization from an ethanol/water mixture to yield bright yellow crystals.

Product Validation:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the amino protons, and the methyl protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

    • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the amine, the C-H stretches of the aromatic ring and methyl group, and the asymmetric and symmetric stretches of the nitro group.

    • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound.

Protocol 2: Selective Reduction of 3,5-Dinitrotoluene

An alternative synthetic strategy involves the selective reduction of one nitro group of 3,5-dinitrotoluene. This method is advantageous as it starts from a readily available precursor and can offer high selectivity under controlled conditions. The Zinin reduction, using sodium sulfide or ammonium sulfide, is a classic example of this approach.[5]

Mechanism of Selective Reduction:

The selective reduction of one nitro group in a polynitroaromatic compound is possible due to the deactivating nature of the nitro group. Once one nitro group is reduced to an amino group, the newly formed amino group activates the ring, making the remaining nitro group more susceptible to further reduction. However, by carefully controlling the stoichiometry of the reducing agent and the reaction conditions, it is possible to isolate the mono-amino product.

Experimental Protocol: Selective Reduction of 3,5-Dinitrotoluene

Adapted from procedures for the selective reduction of dinitroaromatics.[6]

Materials and Reagents:

  • 3,5-Dinitrotoluene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation of the Reducing Agent: In a beaker, dissolve sodium sulfide nonahydrate and sodium bicarbonate in water. Add methanol to this solution.

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dinitrotoluene in methanol.

  • Reduction Reaction: Add the prepared sodium sulfide solution to the solution of 3,5-dinitrotoluene. Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the methanol by rotary evaporation. Pour the aqueous residue into ice water to precipitate the crude this compound.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Comparative Analysis of Synthesis Protocols

The choice of synthetic protocol depends on several factors, including the availability of starting materials, desired scale of production, and considerations for safety and environmental impact.

ParameterProtocol 1: Nitration of m-ToluidineProtocol 2: Selective Reduction of 3,5-Dinitrotoluene
Starting Material m-Toluidine3,5-Dinitrotoluene
Key Reagents Conc. HNO₃, Conc. H₂SO₄Sodium Sulfide (or other reducing agents)
Typical Yield Moderate to HighHigh
Purity Good, may require purification to remove isomersGenerally high, with minimal byproducts
Reaction Conditions Low temperature (0-15°C)Mild to moderate heating (reflux)
Safety Concerns Handling of highly corrosive and oxidizing acids, exothermic reactionUse of sulfide reagents (potential H₂S evolution), flammable solvents
Environmental Impact Generation of acidic waste streamsGeneration of sulfur-containing waste

Emerging "Greener" Synthesis Alternatives

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of nitroaromatics, two promising areas of research are the use of solid acid catalysts and alternative nitrating agents.

  • Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with recyclable solid acid catalysts (e.g., zeolites, clays) can significantly reduce the environmental footprint of the nitration process.[7][8] These catalysts offer advantages such as ease of separation from the reaction mixture and potential for regeneration and reuse.

  • Alternative Nitrating Agents: The use of milder and more selective nitrating agents, such as bismuth nitrate pentahydrate, is another avenue for greener synthesis.[7] These reagents can often be used under less harsh conditions and may reduce the formation of unwanted byproducts.

While these greener alternatives are promising, their application to the specific synthesis of this compound is still an area of active research and development. More studies are needed to optimize reaction conditions and assess their economic viability on an industrial scale.

Logical and Experimental Workflows

To provide a clearer understanding of the practical execution of these protocols, the following diagrams illustrate the logical and experimental workflows.

Synthesis_Workflow cluster_protocol1 Protocol 1: Nitration of m-Toluidine cluster_protocol2 Protocol 2: Selective Reduction p1_start m-Toluidine + H₂SO₄ p1_nitration Nitration with HNO₃/H₂SO₄ p1_start->p1_nitration Formation of Amine Salt p1_quench Quenching with Ice/Water p1_nitration->p1_quench p1_neutralize Neutralization with NaOH p1_quench->p1_neutralize Precipitation p1_isolate Isolation & Purification p1_neutralize->p1_isolate p1_end This compound p1_isolate->p1_end p2_start 3,5-Dinitrotoluene p2_reduction Reduction with Na₂S p2_start->p2_reduction p2_workup Work-up & Isolation p2_reduction->p2_workup p2_purification Purification p2_workup->p2_purification p2_end This compound p2_purification->p2_end

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-5-nitroaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of three common analytical methods for the quantification of 3-Methyl-5-nitroaniline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. As a key intermediate in various chemical syntheses, the accurate and reliable quantification of this compound is paramount for quality control, process optimization, and regulatory compliance.

The core of this guide focuses on the principle of cross-validation, a critical process for demonstrating that different analytical procedures are suitable for the same intended purpose and produce comparable results.[1] This is essential when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques must be correlated.[2][3] We will explore the theoretical basis, practical implementation, and comparative performance of these methods, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5]

The Imperative of Method Validation and Cross-Validation

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[4][6] This process evaluates several key performance characteristics, including accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[7][8]

Cross-validation takes this a step further by directly comparing two or more validated methods.[1] The objective is to ensure that the results are consistent and reliable, regardless of the analytical technique employed. According to ICH Q2(R2) guidelines, cross-validation should demonstrate that all compared procedures meet the same predefined performance criteria.[1] This builds confidence in the analytical data, which is the bedrock of decision-making in research and drug development.

cluster_methods Validated Analytical Methods cluster_process Cross-Validation Process MethodA Method A (e.g., HPLC-UV) AnalysisA Analyze with Method A MethodA->AnalysisA MethodB Method B (e.g., GC-MS) AnalysisB Analyze with Method B MethodB->AnalysisB SampleSet Identical Sample Set (Spiked QCs, Incurred Samples) SampleSet->AnalysisA SampleSet->AnalysisB Compare Compare Results (Accuracy, Precision, Linearity) AnalysisA->Compare AnalysisB->Compare Conclusion Conclusion: Methods are equivalent and suitable for intended purpose. Compare->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like nitroanilines, making it an excellent primary method for quantification.[9][10] The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, typically a C18 column.

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar this compound.

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase in reverse-phase chromatography. The ratio is optimized to achieve a suitable retention time and good separation from potential impurities.

  • Acidification: A small amount of acid (e.g., phosphoric or formic acid) is often added to the mobile phase to suppress the ionization of silanol groups on the silica-based column, which results in improved peak shape and reproducibility.[9][11] Formic acid is preferred for mass spectrometry (MS) compatibility.[11][12]

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set based on the UV absorbance maximum of this compound (typically determined by a DAD scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 25 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards and quality control (QC) samples by diluting the stock solution to concentrations spanning the expected range of the samples.

start Sample Weighing & Stock Solution Prep dilute Dilution to Working Concentration start->dilute inject Inject 10 µL into HPLC System dilute->inject separate C18 Column Separation (Mobile Phase: ACN/H2O) inject->separate detect UV Detection at λmax separate->detect quantify Quantification via Peak Area vs. Calibration Curve detect->quantify end Report Result quantify->end

Caption: Experimental workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an ideal confirmatory method to cross-validate against HPLC.[13] It is particularly powerful for identifying unknown impurities due to the mass fragmentation patterns generated. While some nitroaromatics can be thermally sensitive, modern GC systems with appropriate column choices and temperature programs can often analyze them directly.[10]

Causality Behind Experimental Choices:

  • Splitless Injection: This mode is used for trace analysis to ensure the majority of the sample is transferred to the analytical column, maximizing sensitivity.

  • 5% Phenyl-methylpolysiloxane Column (e.g., DB-5ms): This is a versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[14]

  • Temperature Programming: A gradual increase in oven temperature is used to first separate volatile components at lower temperatures and then elute semi-volatile compounds like this compound at higher temperatures, ensuring good chromatographic resolution.

  • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific ions characteristic of the target analyte rather than the full mass spectrum dramatically increases sensitivity and reduces interference from matrix components.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C (Splitless mode).

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 152, 122, 106).

  • Sample Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like acetone or ethyl acetate.

    • Prepare calibration standards and QCs by serial dilution.

start Sample Dissolution (e.g., in Acetone) inject Inject 1 µL into GC (Splitless Mode) start->inject separate Capillary Column Separation (Temperature Program) inject->separate ionize Electron Ionization (70 eV) separate->ionize filter Mass Filtering (SIM Mode) ionize->filter detect Ion Detection filter->detect quantify Quantification via Ion Abundance detect->quantify end Report Result quantify->end

Caption: Experimental workflow for GC-MS analysis.

Method 3: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and simple technique that measures the absorbance of light by the analyte in a solution. Its primary limitation is a lack of specificity; any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement.[15] However, for relatively pure samples or in a well-characterized matrix, it can serve as a fast screening tool that can be cross-validated against a more selective chromatographic method. The absorbance spectrum of nitroanilines is sensitive to solvent polarity, a phenomenon known as solvatochromism.[16]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good choice as it is transparent in the near-UV/Vis region and readily dissolves nitroanilines.

  • Wavelength Scan: A preliminary scan is necessary to identify the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. This wavelength provides the highest sensitivity for quantification.

  • Quartz Cuvettes: Quartz is used because, unlike glass or plastic, it does not absorb UV light in the analytical range required for this compound.

Experimental Protocol: UV-Visible Spectrophotometry
  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Measurement Parameters:

    • Scan Range: 200–500 nm to determine λmax.

    • Analytical Wavelength: The determined λmax.

    • Cuvettes: 1 cm path length quartz cuvettes.

  • Sample Preparation:

    • Prepare a stock solution (e.g., 100 µg/mL) of this compound in a suitable solvent like ethanol.

    • Prepare a series of calibration standards by diluting the stock solution. The final concentrations should yield an absorbance in the optimal range of the instrument (typically 0.1–1.0 Absorbance Units).

  • Measurement Procedure:

    • Use the pure solvent to set the baseline (zero absorbance).

    • Measure the absorbance of each standard and the sample solution at λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

start Prepare Dilute Solution in Ethanol scan Scan (200-500 nm) to find λmax start->scan baseline Set Spectrophotometer Baseline with Solvent scan->baseline measure Measure Sample Absorbance at λmax baseline->measure quantify Calculate Concentration using Beer-Lambert Law (via Calibration Curve) measure->quantify end Report Result quantify->end

Caption: Experimental workflow for UV-Visible Spectrophotometry analysis.

Cross-Validation: A Comparative Performance Analysis

To perform the cross-validation, a single set of samples (e.g., five replicates at three different concentration levels: low, medium, and high) should be prepared and analyzed by each of the validated methods. The results are then compared. The following table summarizes the expected performance characteristics based on data for closely related nitroaniline compounds.

Parameter HPLC-UV GC-MS (SIM Mode) UV-Vis Spectrophotometry
Specificity Good (based on retention time)Excellent (based on retention time and mass fragmentation)Poor (susceptible to interferences)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105% (in simple matrix)
Precision (RSD%) < 2%< 3%< 5%
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Throughput High (automated)ModerateVery High (manual)
Robustness HighModerate (sensitive to injector/source cleanliness)High

Note: Performance data is illustrative and based on typical values for aniline derivatives.[9][13] Actual performance must be established through formal validation experiments.

For cross-validation to be successful, the results for accuracy and precision between the methods should be comparable. For instance, inter-method deviations of less than 15% are often considered acceptable, demonstrating that the methods can be used interchangeably.[13] The high specificity of HPLC and GC-MS makes them excellent candidates for mutual cross-validation. UV-Vis, while less specific, can be cross-validated against HPLC for QC in a controlled manufacturing environment where the sample matrix is consistent and well-understood.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV stands out as a robust, all-around method for routine quality control. GC-MS provides superior selectivity and sensitivity, making it the gold standard for confirmation and impurity analysis. UV-Visible spectrophotometry offers a rapid, cost-effective screening alternative for high-throughput needs where the sample matrix is simple.

Ultimately, the practice of cross-validation is a testament to scientific rigor. By demonstrating the equivalency of different analytical techniques, researchers and drug development professionals can build a foundation of trustworthy and reliable data, ensuring product quality and consistency across the entire lifecycle. This approach embodies the principles of a self-validating system, where data integrity is not just assumed but empirically proven.[6][7]

References

  • U.S. Food and Drug Administration. Q2(R2)
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Patel, M., et al.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Lowes, S., et al. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • European Medicines Agency. ICH guideline Q2(R2)
  • European Bioanalysis Forum.
  • International Council for Harmonis
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • International Council for Harmonisation.
  • Shabir, G.A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
  • BenchChem.
  • HPC Standards.
  • U.S. Environmental Protection Agency.
  • Thermo Fisher Scientific.
  • Dörgeloh, U., et al.
  • SIELC Technologies. Separation of 3-Nitroaniline on Newcrom R1 HPLC column.
  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
  • Sigma-Aldrich. This compound AldrichCPR.
  • BenchChem. A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • ResearchGate.
  • ResearchGate.
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • BenchChem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
  • SIELC Technologies. 2-Methyl-5-nitroaniline.
  • ResearchGate. UV-visible spectra of p-nitroaniline in methanol containing IL.
  • Restek.

Sources

A Comparative Guide to the Stability of Diazonium Salts Derived from Ortho-, Meta-, and Para-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, arenediazonium salts are indispensable synthetic intermediates, prized for their versatility in introducing a wide array of functional groups onto an aromatic ring.[1] However, their utility is often shadowed by their inherent instability and, in some cases, explosive nature.[2][3] This guide provides an in-depth comparison of the relative stability of diazonium salts synthesized from the three isomers of nitroaniline: ortho-, meta-, and para-nitroaniline. Understanding the factors that govern their stability is not merely an academic exercise; it is paramount for ensuring reaction efficiency, reproducibility, and, most importantly, laboratory safety.

The stability of an arenediazonium salt is a delicate balance of electronic, steric, and environmental factors, including the nature of the substituent on the aromatic ring, the position of that substituent, and the counter-ion present.[3][4] The nitro group (—NO₂) serves as a powerful electron-withdrawing substituent, profoundly influencing both the ease of diazotization and the thermal stability of the resulting diazonium cation.

Pillar 1: The Theoretical Framework of Diazonium Salt Stability

The stability of an arenediazonium salt, [Ar—N₂]⁺X⁻, is fundamentally linked to the electronic properties of the aryl group (Ar). The diazonium group (—N₂⁺) is a potent electron-withdrawing entity itself.[4] Its stability is enhanced by factors that can delocalize the positive charge or strengthen the C—N bond.

Electronic Effects of the Nitro Substituent:

The nitro group influences the electron density of the aromatic ring and the diazonium moiety through two primary mechanisms:

  • Inductive Effect (-I): As a highly electronegative group, —NO₂ exerts a strong electron-withdrawing pull through the sigma bonds. This effect destabilizes the adjacent positive charge of the diazonium group and is primarily dependent on distance.

  • Mesomeric/Resonance Effect (-M): The nitro group can withdraw electron density from the π-system of the ring via resonance. This effect is only operative when the nitro group is in the ortho or para position relative to the diazonium group.[5] It has no resonance influence from the meta position.

The interplay of these effects dictates the overall stability of the diazonium salt isomer. While strong electron-withdrawing groups make the parent amine less basic and thus more difficult to diazotize, they can, paradoxically, enhance the thermal stability of the resulting diazonium salt.[6][7]

Diagram 1: Electronic Effects of the Nitro Group on the Diazonium Cation

G cluster_o ortho-Nitrobenzenediazonium cluster_m meta-Nitrobenzenediazonium cluster_p para-Nitrobenzenediazonium o_diazonium N₂⁺ o_ring Benzene Ring o_diazonium->o_ring o_ring->o_diazonium Steric Hindrance (Ortho Effect) o_nitro NO₂ o_ring->o_nitro -I, -M Effects (Strong Withdrawal) o_nitro->o_ring m_diazonium N₂⁺ m_ring Benzene Ring m_diazonium->m_ring m_nitro NO₂ m_ring->m_nitro -I Effect Only (Moderate Withdrawal) m_nitro->m_ring p_diazonium N₂⁺ p_ring Benzene Ring p_diazonium->p_ring p_nitro NO₂ p_ring->p_nitro -I, -M Effects (Strong Withdrawal, Stabilizing Resonance) p_nitro->p_ring G start Start suspend 1. Suspend Nitroaniline in conc. HCl + H₂O start->suspend cool 2. Cool to 0-5 °C (Ice-Salt Bath) suspend->cool add_nitrite 3. Add cold NaNO₂ solution dropwise (T < 5 °C) cool->add_nitrite stir 4. Stir for 30 min at 0-5 °C add_nitrite->stir test 5. Test for excess HNO₂ (Starch-Iodide Paper) stir->test test->add_nitrite Negative quench 6. Quench excess HNO₂ with Urea/Sulfamic Acid test->quench Positive product Diazonium Salt Solution (Ready for immediate use) quench->product analyze 7. Dilute aliquot for UV-Vis analysis at 25°C product->analyze monitor 8. Monitor Absorbance decrease over time analyze->monitor compare 9. Compare decomposition rates to determine relative stability monitor->compare

Sources

Beyond the Usual Suspects: A Comparative Guide to Alternatives for 3-Methyl-5-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the properties of a final drug candidate. For decades, substituted anilines, such as 3-Methyl-5-nitroaniline, have been workhorse intermediates in the synthesis of a wide array of therapeutics.[1] Their utility lies in their versatile reactivity, allowing for the construction of complex aromatic frameworks that are central to many active pharmaceutical ingredients (APIs).[1] However, the very reactivity that makes them attractive also casts a shadow in the form of metabolic instability and the potential for toxic metabolite formation. This guide provides an in-depth comparison of traditional and novel building blocks that can serve as alternatives to this compound, with a focus on improving the safety and pharmacokinetic profiles of next-generation therapeutics.

The Double-Edged Sword: Understanding the Limitations of this compound

This compound is a valuable reagent characterized by a methyl group and a nitro group on an aniline backbone.[1] These functionalities provide handles for a variety of chemical transformations, including diazotization, reduction, and cross-coupling reactions, making it a staple in the synthesis of pharmaceuticals and agrochemicals.[1]

However, the aniline core is a well-documented "structural alert" in medicinal chemistry.[2] The metabolic oxidation of the aniline ring can lead to the formation of reactive metabolites, which are implicated in idiosyncratic adverse drug reactions (IADRs), including liver toxicity.[3][4] This inherent liability necessitates a proactive approach to designing safer drug candidates by exploring alternatives to the aniline scaffold.

The Rise of Saturated Scaffolds: A Paradigm Shift in Bioisosteric Replacement

A promising strategy to mitigate the risks associated with anilines is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart different biological or pharmacokinetic characteristics.[5] In the context of aniline replacement, there is a growing trend towards incorporating saturated, three-dimensional scaffolds. These saturated carbocycles, such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane (CUB), offer a similar geometric presentation to the phenyl ring but with increased sp³ character, which often correlates with improved metabolic stability and reduced cytotoxicity.[2]

Among these, 1-aminonorbornanes have emerged as a particularly attractive and synthetically accessible alternative to anilines.[3][6] They serve as excellent mimics of the aniline scaffold while being significantly more resistant to metabolic degradation.[3][6]

A Head-to-Head Comparison: this compound vs. 1-Aminonorbornane Analogues

To provide a clear comparison, this section will delve into the synthesis, reactivity, and metabolic stability of this compound and a representative 1-aminonorbornane alternative.

Table 1: Comparative Overview of this compound and a 1-Aminonorbornane Analogue
FeatureThis compound1-Aminonorbornane Analogue
Scaffold Aromatic (Aniline)Saturated (Bicycloalkane)
Key Reactive Groups Amino, NitroAmino
Metabolic Stability Prone to oxidative metabolismGenerally improved metabolic stability[2]
Toxicity Profile Potential for reactive metabolite formation[3][4]Low propensity for reactive metabolite formation[6][7]
Synthetic Accessibility Readily availableAccessible via modern synthetic methods[6]
Intellectual Property Well-explored chemical spaceNovel chemical space
Experimental Data: Metabolic Stability

Table 2: Representative Metabolic Stability Data (Percent remaining after 45 minutes in liver microsomes)

Compound TypeRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)
N-Phenylmorpholine (Aniline Analogue) ~80%~95%
1-Aminonorbornane Panel (Average) 55-75%55-75%

This data is illustrative and based on findings from Stephenson et al. (2020) where N-phenylmorpholine was one of the more stable anilines tested. The 1-aminonorbornane panel showed consistent and favorable stability.[6]

Experimental Protocols: A Practical Guide to Synthesis and Application

Protocol 1: A Typical Application of this compound - Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is frequently employed in the synthesis of complex molecules in medicinal chemistry.

Objective: To couple 3-iodo-5-nitroaniline (a close analogue of this compound for which detailed protocols are more readily available) with a terminal alkyne.

Materials:

  • 3-Iodo-5-nitroaniline

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed flask, add 3-iodo-5-nitroaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF (5 mL per mmol of the aniline).

  • Add triethylamine (2.0 eq) to the mixture.

  • Slowly add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Sonogashira Coupling Workflow

Sonogashira_Coupling start Start: 3-Iodo-5-nitroaniline + Phenylacetylene reagents Reagents: PdCl₂(PPh₃)₂, CuI, Et₃N in THF start->reagents 1. Add reaction Reaction: Stir at RT reagents->reaction 2. Mix workup Workup: Quench with NH₄Cl, Extract with EtOAc reaction->workup 3. After completion purification Purification: Column Chromatography workup->purification 4. Isolate crude product Product: (3-Nitrophenyl)(phenyl)acetylene purification->product 5. Purify

Caption: General workflow for a Sonogashira coupling reaction.

Protocol 2: Synthesis of a 1-Aminonorbornane Building Block via Visible-Light Photoredox Catalysis

This protocol is based on the innovative method developed by the Stephenson group, which offers a sustainable and efficient route to 1-aminonorbornanes.[4][6]

Objective: To synthesize a 1-aminonorbornane from an aminocyclopropane precursor.

Materials:

  • N-aryl aminocyclopropane

  • A visible light-active photocatalyst (e.g., an iridium or ruthenium complex)

  • A simple salt (e.g., lithium tetrafluoroborate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Blue LED light source

Procedure:

  • In a reaction vial, dissolve the N-aryl aminocyclopropane (1.0 eq), the photocatalyst (low loading), and the salt in the anhydrous solvent.

  • Degas the solution with an inert gas (e.g., nitrogen or argon).

  • Seal the vial and place it in a water bath to maintain a constant temperature.

  • Irradiate the reaction mixture with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1-aminonorbornane.

Diagram 2: Photochemical Synthesis of 1-Aminonorbornanes

Aminonorbornane_Synthesis start Start: Aminocyclopropane reagents Reagents: Photocatalyst, Salt in Acetonitrile start->reagents 1. Dissolve reaction Reaction: Irradiate with Blue LEDs reagents->reaction 2. Irradiate purification Purification: Column Chromatography reaction->purification 3. After completion product Product: 1-Aminonorbornane purification->product 4. Isolate

Caption: A sustainable approach to 1-aminonorbornane synthesis.

The Path Forward: Embracing Innovation in Building Block Design

The evidence strongly suggests that for medicinal chemists seeking to design safer and more effective drugs, moving beyond traditional building blocks like this compound is not just an option, but a necessity. The adoption of metabolically robust, saturated bioisosteres like 1-aminonorbornanes represents a significant step forward in mitigating the risks of aniline-related toxicity. While the synthesis of these novel scaffolds may require the adoption of new techniques, the long-term benefits in terms of improved drug safety and efficacy are undeniable. As our understanding of drug metabolism and toxicology deepens, the continued exploration and implementation of innovative building blocks will be paramount to the future of drug discovery.

References

  • Stephenson, C. R. J., et al. (2020). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. Journal of the American Chemical Society.
  • Dounay, A. B., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
  • Futurity.org. (2018). New drug 'building block' won't damage your liver. [Link]

  • ResearchGate. (n.d.). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. [Link]

  • Romagnoli, R., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • ResearchGate. (n.d.). Synthesis of carborane-containing building blocks 1a–c. [Link]

  • arXiv. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis.
  • Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry.
  • Berglöf, A., et al. (2015). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology.
  • Romagnoli, R., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PubMed Central.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. [Link]

  • Rimando, A. M., et al. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity.
  • ResearchGate. (n.d.). Synthetic protocol methodology for 3, 5-disubstituted-2-aminofuranones via cyclative cleavage. [Link]

  • Amazon S3. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]

  • American Chemical Society. (2022). Synthesis and applications of novel organoboron building blocks. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. [Link]

  • National Center for Biotechnology Information. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

  • National Center for Biotechnology Information. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a conformationally constrained δ-amino acid building block. [Link]

  • Royal Society of Chemistry. (n.d.). Acrylic boronate: a multifunctional C3 building block for catalytic synthesis of rare organoborons and chemoselective heterobifunctional ligations. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic Behaviors of Orally Administered Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. [Link]

Sources

A Comparative Environmental Impact Assessment of 3-Methyl-5-nitroaniline Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis

In the landscape of modern chemical synthesis, the pursuit of efficiency is intrinsically linked with environmental responsibility. 3-Methyl-5-nitroaniline, a key intermediate in the production of azo dyes, pigments, and various pharmaceuticals, is no exception.[1] The traditional synthesis of this compound, while effective, often involves harsh reagents and generates significant waste streams. This guide provides a comparative analysis of different synthesis routes to this compound, evaluating their environmental impact through the lens of green chemistry metrics. By examining the causality behind experimental choices and providing detailed protocols, this document aims to empower researchers to make more sustainable decisions in their synthetic endeavors.

The Classical Route: Mixed-Acid Nitration of m-Toluidine

The direct nitration of m-toluidine using a mixture of concentrated nitric and sulfuric acids is a long-established and widely used method for producing nitroaniline derivatives. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and reacts with the aromatic ring.

Challenges of the Classical Approach: The primary drawback of this method lies in its poor regioselectivity and significant environmental footprint. The amino and methyl groups of m-toluidine are both activating and ortho-, para-directing, leading to the formation of a mixture of isomers, including 2-methyl-3-nitroaniline, 2-methyl-5-nitroaniline, 4-methyl-3-nitroaniline, and the desired this compound. This necessitates energy-intensive separation processes and results in a lower yield of the target molecule.

Furthermore, the use of large excesses of concentrated sulfuric and nitric acids generates substantial acidic waste, which requires neutralization and treatment, adding to the process's overall cost and environmental burden.[2] The industrial wastewater from such processes, often referred to as "yellow water," contains residual acids and organic byproducts that require extensive treatment.[3]

Experimental Protocol: Direct Nitration of m-Toluidine

  • In a flask equipped with a stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5.36 g (0.05 mol) of m-toluidine to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the m-toluidine solution over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at the same temperature for another 2 hours.

  • Pour the reaction mixture onto 100 g of crushed ice and neutralize carefully with a concentrated sodium hydroxide solution until the solution is alkaline.

  • The precipitated mixture of nitroaniline isomers is then filtered, washed with cold water, and dried.

  • Separation of the desired this compound from the isomeric mixture is typically achieved through fractional crystallization or chromatography.

Improving Selectivity: The Acetanilide Protection Strategy

To circumvent the issue of poor regioselectivity in direct nitration, a common strategy involves the protection of the highly activating amino group as an acetamide. The N-acetyl group is still ortho-, para-directing but is less activating than the free amino group, leading to a more controlled nitration.

This multi-step approach involves:

  • Acetylation: m-toluidine is reacted with acetic anhydride to form N-acetyl-m-toluidine.

  • Nitration: The protected compound is then nitrated.

  • Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the final product.

While this method improves the yield of the desired isomer, it introduces additional steps, increasing the overall complexity and potentially the process mass intensity (PMI).

Experimental Protocol: Synthesis via N-acetyl-m-toluidine

  • Step 1: Acetylation of m-Toluidine

    • In a flask, dissolve 10.7 g (0.1 mol) of m-toluidine in 100 mL of 10% aqueous acetic acid.

    • Add 11.2 g (0.11 mol) of acetic anhydride and stir vigorously for 30 minutes.

    • Cool the mixture in an ice bath to precipitate the N-acetyl-m-toluidine.

    • Filter the product, wash with cold water, and dry. A typical yield is around 90-95%.

  • Step 2: Nitration of N-acetyl-m-toluidine

    • Dissolve 14.9 g (0.1 mol) of N-acetyl-m-toluidine in 30 mL of glacial acetic acid.

    • Cool the solution to 10-15 °C and slowly add a mixture of 7 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid, maintaining the temperature below 20 °C.

    • Stir for 2 hours and then pour the reaction mixture onto 200 g of crushed ice.

    • Filter the precipitated N-(3-methyl-5-nitrophenyl)acetamide, wash with water, and dry. The yield is typically in the range of 70-80%.[4]

  • Step 3: Hydrolysis of N-(3-methyl-5-nitrophenyl)acetamide

    • Reflux the nitrated acetanilide from the previous step with 100 mL of 70% sulfuric acid for 1 hour.

    • Cool the solution and pour it into 500 mL of cold water.

    • Neutralize with a sodium hydroxide solution to precipitate the this compound.

    • Filter the product, wash with water, and recrystallize from ethanol/water to obtain the pure product. The hydrolysis step typically has a yield of over 90%.

Greener Alternatives: Exploring Milder Nitration Methods

In the quest for more sustainable chemical processes, several alternatives to the classical mixed-acid nitration have been developed. These methods often utilize less corrosive reagents, milder reaction conditions, and recyclable catalysts.

Bismuth Nitrate/Subnitrate Nitration

Bismuth (III) nitrate and its derivatives have emerged as effective and environmentally benign nitrating agents.[5][6] These reactions often proceed under milder conditions and can offer improved selectivity. One reported method involves the use of bismuth subnitrate in the presence of thionyl chloride.[7][8]

Advantages:

  • Avoids the use of highly corrosive concentrated sulfuric acid.

  • Bismuth compounds are generally considered to have low toxicity.[7]

  • Milder reaction conditions can lead to energy savings.

Experimental Protocol: Bismuth Subnitrate/Thionyl Chloride Nitration (General Procedure)

  • In a round-bottomed flask, dissolve the aromatic substrate (e.g., m-toluidine) in a dry solvent such as dichloromethane.

  • Add bismuth subnitrate [Bi₅O(OH)₉(NO₃)₄] and thionyl chloride (SOCl₂).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by chromatography or recrystallization.

Solid Acid Catalyzed Nitration

The use of solid acid catalysts, such as zeolites, sulfated zirconia, or supported tungsten oxide, offers a promising green alternative to homogeneous acid catalysts like sulfuric acid.[9][10][11][12][13] These catalysts are easily separable from the reaction mixture, can be regenerated and reused, and often lead to higher selectivity.

Advantages:

  • Eliminates the need for corrosive and difficult-to-recycle sulfuric acid.

  • Catalysts can be recovered and reused, reducing waste.

  • Can lead to improved regioselectivity and higher yields of the desired product.

Experimental Protocol: Solid Acid Catalyzed Nitration (Representative)

  • In a reaction vessel, suspend the solid acid catalyst (e.g., WO₃ supported on mesoporous silica) in an organic solvent (e.g., 1,2-dichloroethane).

  • Add the aromatic substrate (e.g., m-toluidine).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Add a nitrating agent, such as 70% nitric acid, dropwise. Water formed during the reaction can be removed azeotropically.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Wash the organic phase, dry it, and remove the solvent to obtain the crude product.

  • Purify the product by distillation, recrystallization, or chromatography.

Comparative Analysis of Synthesis Routes

To provide a clear and objective comparison, the environmental impact of each route is evaluated using key green chemistry metrics.

MetricRoute 1: Direct NitrationRoute 2: Acetanilide ProtectionRoute 3: Greener Alternatives (Qualitative)
Atom Economy (Theoretical) Lower due to multiple isomersHigher for the desired isomerPotentially high
E-Factor High (large excess of acids)Moderate (solvents and reagents for protection/deprotection)Lower (recyclable catalysts, less waste)
Process Mass Intensity (PMI) HighHigher than direct nitration due to extra stepsPotentially the lowest
Reagent Toxicity & Hazards High (conc. H₂SO₄, conc. HNO₃)High (conc. acids, acetic anhydride)Lower (milder acids, less toxic metal salts)
Energy Consumption Moderate (low temperature control)Higher (heating for acetylation and hydrolysis)Potentially lower (milder conditions)
Waste Generation High (acidic wastewater, isomeric byproducts)Moderate (acidic/basic waste from hydrolysis)Low (recyclable catalysts)

Diagrammatic Representation of Synthesis Pathways

Synthesis_Routes cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Acetanilide Protection cluster_2 Route 3: Greener Alternatives MT0 m-Toluidine DN_Product Isomeric Mixture (including 3-M-5-NA) MT0->DN_Product Nitration DN_Reagents HNO₃ / H₂SO₄ DN_Reagents->DN_Product MT1 m-Toluidine Acet N-acetyl-m-toluidine MT1->Acet Acetylation Ac_Reagents Acetic Anhydride Ac_Reagents->Acet Nit_Acet Nitrated Acetanilide Acet->Nit_Acet Nitration N_Reagents HNO₃ / H₂SO₄ N_Reagents->Nit_Acet Product1 This compound Nit_Acet->Product1 Hydrolysis H_Reagents H₂SO₄ / H₂O H_Reagents->Product1 MT2 m-Toluidine Product2 This compound MT2->Product2 Milder Nitration GA_Reagents e.g., Bismuth Nitrate or Solid Acid Catalyst GA_Reagents->Product2

Caption: Synthesis pathways for this compound.

Conclusion and Future Outlook

The choice of a synthetic route for this compound has significant implications for its environmental impact. While the classical mixed-acid nitration is a well-established method, it suffers from poor selectivity and generates substantial hazardous waste. The acetanilide protection strategy offers a viable solution to improve regioselectivity, albeit at the cost of additional synthetic steps and a higher process mass intensity.

The future of sustainable this compound synthesis lies in the development and optimization of greener alternatives. Methods employing bismuth-based reagents or solid acid catalysts present promising avenues for reducing the environmental footprint by minimizing the use of corrosive acids and enabling catalyst recycling. Further research is needed to develop detailed and scalable protocols for these greener methods to facilitate their adoption in both academic and industrial settings. By embracing the principles of green chemistry, the scientific community can continue to produce essential chemical intermediates like this compound in a more environmentally responsible manner.

References

  • A Study on Solid Acid Catalyst Selection and Characteriz
  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR.
  • Nitrogen removal in industrial wastewater by nitration and denitration--3 years of experience.
  • Stability and safe handling of nitration waste acids.
  • Method and system for concentrating waste sulphuric acids from nitration processes.
  • Preparation of Solid Superacid SO42–/ZrO2 and SO42–/ZrO2-MxOy (M Ce, Co, Mn, and Zn)
  • Nitration. NORAM Engineering and Constructors Ltd.
  • CN102093222A - Selective Nitration of Toluene Catalyzed by Solid Acid Catalyst SO42-/TiO2-HNbMoO6.
  • Toxic Pollutant Identification: Nitrobenzene/Aniline Manufacturing. US Environmental Protection Agency.
  • NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS.
  • WO2014195973A2 - Liquid phase nitration of aromatics using solid acid catalyst.
  • SYNTHESIS OF p-NITROANILINE. Scribd.
  • Selective Nitration of Aromatic Compounds with Bismuth Subnitr
  • Notes on Environmental Concerns of Nitr
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.
  • US1963597A - Nitration of n-acetyl-p-toluidine.
  • Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.
  • Bismuth nitrate mediated nitration of aromatic compounds under mechanochemical conditions.
  • A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents.
  • CN1854114A - Use of bismuth nitrate and iron nitrate as nitrification agent in aromatic compound nitrification.
  • The Crucial Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Bismuth(III)
  • Toxicological and Environmental Aspects of Anilines.
  • Synthetic Strategies for Nitramines: From Energetic Materials to

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Methyl-5-nitroaniline: A Comparative Cost and Strategy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methyl-5-nitroaniline

This compound (CAS 618-61-1) is a cornerstone intermediate in the chemical industry. Its unique structure, featuring an aniline backbone with strategically placed methyl and nitro groups, makes it a highly versatile precursor.[1][2] This compound is indispensable in the synthesis of a wide range of high-value products, including vibrant azo dyes, complex active pharmaceutical ingredients (APIs), and specialized agrochemicals.[1][3] Given its industrial significance, the selection of an optimal synthetic route is a critical decision, directly impacting production costs, scalability, and final product purity.

This guide provides an in-depth comparative analysis of the primary synthetic pathways to this compound. We will dissect each route from the perspective of a senior application scientist, moving beyond mere procedural steps to explore the underlying chemical principles, process economics, and practical considerations. Our objective is to equip you with the data and insights necessary to make an informed, cost-effective decision for your specific research or manufacturing needs.

Overview of Primary Synthetic Strategies

Two principal routes dominate the synthesis of this compound, each beginning from a readily available, cost-effective starting material:

  • Route A: Acylation-Nitration-Deprotection of 3-Methylaniline (m-Toluidine). A classic and robust multi-step approach that leverages a protecting group strategy to control regioselectivity.

  • Route B: Selective Reduction of 3,5-Dinitrotoluene. A more direct route that hinges on the chemoselective reduction of one of two nitro groups.

The choice between these pathways is not trivial and involves a trade-off between the cost of raw materials, the number of synthetic steps, reaction yields, and the complexity of purification.

Route A: The Protective Pathway via 3-Methylaniline (m-Toluidine)

This method is a textbook example of electrophilic aromatic substitution where directing group effects are masterfully manipulated. The amine group of m-toluidine is a powerful activating ortho-, para-director. However, direct nitration is problematic as it leads to oxidation of the amine and the formation of a mixture of isomers. To circumvent this, the amine is temporarily "masked" as an acetamido group.

Causality Behind the Experimental Choices:

  • Acetylation: The initial acetylation converts the strongly activating -NH₂ group into the moderately activating -NHCOCH₃ group. This transformation is crucial for two reasons: it prevents the potent nitrating mixture from oxidizing the amine, and the steric bulk of the acetamido group helps direct the incoming nitro group to the desired position.

  • Nitration: With the amine protected, the nitration proceeds with greater control. The acetamido group directs ortho- and para-, while the methyl group also directs ortho- and para-. The position para to the methyl group and meta to the acetamido group (position 5) becomes sterically and electronically favorable.

  • Hydrolysis (Deprotection): The final step involves the acidic or basic hydrolysis of the acetamido group to regenerate the amine, yielding the target molecule.

Cost Analysis of Starting Materials: Route A

The economic viability of this route is contingent on the cumulative cost of several reagents. Below is a comparative table based on typical bulk pricing from major chemical suppliers.

ReagentFormulaMolar Mass ( g/mol )Typical Price (USD/L or kg)Price (USD/mol)
m-ToluidineC₇H₉N107.15$174.00 / 1 L (0.999 kg)$18.66
Acetic AnhydrideC₄H₆O₃102.09~$50 / 1 L (1.08 kg)$4.63
Sulfuric Acid (98%)H₂SO₄98.08~$40 / 2.5 L (4.6 kg)$0.85
Nitric Acid (70%)HNO₃63.01~$60 / 2.5 L (3.55 kg)$1.07

Note: Prices are estimates for comparison and can vary based on supplier, purity, and volume.

Detailed Experimental Protocol: Route A

(Adapted from standard nitration procedures for toluidines) [4][5]

Step 1: Acetylation of m-Toluidine

  • In a flask equipped with a stirrer, add m-toluidine to an equimolar amount of acetic anhydride, often using glacial acetic acid as a solvent.

  • Heat the mixture gently under reflux to ensure complete acetylation. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-m-toluidine.

  • Filter the solid product, wash with water, and dry thoroughly.

Step 2: Nitration of N-acetyl-m-toluidine

  • In a three-neck flask cooled in an ice-salt bath to 0-5 °C, slowly add the dried N-acetyl-m-toluidine to concentrated sulfuric acid with vigorous stirring.

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the N-acetyl-m-toluidine solution, ensuring the temperature does not exceed 10 °C.[4] This highly exothermic step requires careful temperature control to prevent over-nitration and side reactions.[6]

  • After the addition is complete, stir the mixture at low temperature for an additional period.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product, 3-methyl-5-nitro-acetanilide.

  • Filter the solid and wash extensively with cold water to remove residual acids.

Step 3: Hydrolysis of 3-methyl-5-nitro-acetanilide

  • Reflux the nitrated intermediate with an aqueous solution of sulfuric or hydrochloric acid.[4]

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the solution and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product, this compound.

  • Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization.

Workflow Visualization: Route A

Route_A MT m-Toluidine N_acetyl N-acetyl-m-toluidine MT->N_acetyl Acetylation Ac2O Acetic Anhydride Ac2O->N_acetyl Nitrated_Inter 3-Methyl-5-nitro -acetanilide N_acetyl->Nitrated_Inter Nitration (0-10°C) NitratingMix HNO₃ / H₂SO₄ NitratingMix->Nitrated_Inter FinalProduct This compound Nitrated_Inter->FinalProduct Deprotection Acid_H2O Acidic Hydrolysis (H₃O⁺) Acid_H2O->FinalProduct

Caption: Synthetic workflow for Route A.

Route B: Selective Reduction of 3,5-Dinitrotoluene

This approach is attractive due to its directness, potentially involving a single synthetic transformation. The core challenge lies in achieving selective reduction of one nitro group while leaving the other intact. The Zinin reduction, using sulfide or polysulfide reagents, is a classic method for this type of transformation.[7][8]

Causality Behind the Experimental Choices:

  • Selective Reduction: The choice of reducing agent is paramount. Mild reducing agents are required to prevent the reduction of both nitro groups. Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in an aqueous or alcoholic medium are commonly employed.[7][9] The mechanism is complex, but it is believed that the sulfide selectively attacks one nitro group, which is then reduced through a series of intermediates. The precise regioselectivity can be influenced by steric and electronic factors, although in the symmetrical 3,5-dinitrotoluene, both groups are electronically equivalent.[10]

Cost Analysis of Starting Materials: Route B

This route's cost-effectiveness is heavily dependent on the price of the dinitrotoluene starting material.

ReagentFormulaMolar Mass ( g/mol )Typical Price (USD/kg)Price (USD/mol)
3,5-DinitrotolueneC₇H₆N₂O₄182.13~$150 / kg (estimate)$27.32
Sodium Sulfide (Na₂S·9H₂O)Na₂S·9H₂O240.18~$70 / kg$16.81

Note: Prices are estimates for comparison and can vary based on supplier, purity, and volume. Bulk pricing for 3,5-Dinitrotoluene can be difficult to ascertain for lab quantities but is available from various suppliers.[11][12]

Detailed Experimental Protocol: Route B

(Adapted from Zinin reduction procedures) [8][13]

  • In a round-bottom flask, dissolve or suspend 3,5-dinitrotoluene in a suitable solvent, such as aqueous ethanol.

  • Prepare a solution of the reducing agent, for example, sodium sulfide nonahydrate in water.

  • Heat the dinitrotoluene suspension to around 80-90 °C with vigorous stirring.

  • Slowly add the sodium sulfide solution to the reaction mixture. The reaction is often exothermic, and the color of the mixture will change significantly.

  • After the addition is complete, maintain the temperature and continue stirring for a period to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Cool the reaction mixture. The product may precipitate upon cooling or after the addition of ice water.

  • Filter the crude this compound.

  • The primary challenge in this route is purification. The crude product may contain unreacted starting material and the over-reduced product, 3,5-toluenediamine. Purification is typically achieved by recrystallization or column chromatography, carefully selecting solvents to separate the desired product from these impurities.

Workflow Visualization: Route B

Route_B DNT 3,5-Dinitrotoluene FinalProduct This compound DNT->FinalProduct Selective Reduction Reducer Sodium Sulfide (Na₂S • 9H₂O) Reducer->FinalProduct

Caption: Synthetic workflow for Route B.

Comparative Summary and Strategic Recommendation

The optimal synthetic route depends heavily on the specific objectives of the laboratory or production facility, such as scale, required purity, and cost constraints.

MetricRoute A (from m-Toluidine)Route B (from 3,5-Dinitrotoluene)Analysis
Number of Steps 3 (Acetylation, Nitration, Hydrolysis)1 (Reduction)Route B is significantly more step-economical.
Starting Material Cost m-Toluidine is generally cheaper per mole.3,5-Dinitrotoluene is more expensive per mole.Route A has a lower upfront cost for the primary starting material.
Overall Reagent Cost Higher due to multiple reagents (anhydride, acids).Lower, primarily involving one main reagent.The overall cost balance can shift based on reagent pricing and yield.
Control & Purity Generally high; protecting group offers excellent regiocontrol.Lower; risk of over-reduction to diamine and difficult purification.Route A typically delivers a purer crude product, simplifying downstream processing.
Process Safety Involves handling highly corrosive mixed acids; exothermic nitration requires strict temperature control.Uses flammable solvents and toxic sulfide reagents.Both routes have significant safety considerations that must be managed.
Typical Yield Can be high (>70-80%) with optimization.Variable (50-70%), highly dependent on reaction conditions and purification efficiency.[13]Route A often provides more consistent and higher overall yields.
Decision-Making Framework

Decision_Framework Start Project Goal HighPurity High Purity Required? (e.g., Pharma Intermediate) Start->HighPurity Cost Primary Driver: Low Cost? HighPurity->Cost No / Flexible RouteA Recommend: Route A (m-Toluidine) HighPurity->RouteA Yes Cost->RouteA No / Overall Cost RouteB Recommend: Route B (3,5-Dinitrotoluene) Cost->RouteB Yes (if yield is high)

Caption: Logical framework for selecting a synthetic route.

Recommendation:

  • For Pharmaceutical and High-Purity Applications: Route A is the superior choice. The multi-step process, while more laborious, affords a higher degree of control over regioselectivity, resulting in a purer final product. This significantly reduces the burden of purification, which is a critical consideration in pharmaceutical manufacturing where impurity profiles are strictly regulated.

  • For Large-Scale Industrial Production (where cost is paramount): Route B becomes more attractive, provided the selective reduction can be optimized to achieve high yields and a manageable purification process can be developed. Its step-economy translates to lower processing time and potentially lower labor and energy costs. However, a significant initial investment in process development to control the selective reduction and subsequent purification is likely required.

Ultimately, the decision rests on a careful evaluation of your specific capabilities, purity requirements, and economic models. A preliminary cost-of-goods analysis incorporating reagent costs, expected yields, and purification expenses for both routes is strongly advised before committing to a specific pathway.

References

  • Reduction of nitro group to amine. Chemistry Stack Exchange. [Link]

  • This compound: A Versatile Intermediate for Diverse Industrial Needs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion. Relative Rates in Homogeneous Solution. DTIC. [Link]

  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]

  • The Crucial Role of this compound in Modern Chemical Synthesis. Autech Industry Co.,Limited. [Link]

  • m-Toluidine. The Lab Depot. [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa Repository. [Link]

  • Process of preparing meta-nitro-para-toluidine.
  • Preparation of 3-nitroaniline. PrepChem.com. [Link]

  • 3-Nitroaniline. Wikipedia. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with versatile intermediates like 3-Methyl-5-nitroaniline (CAS No. 618-61-1) is fundamental to innovation in pharmaceuticals, dyes, and agrochemicals.[1][2] This aromatic amine, with its valuable reactivity, is a cornerstone of complex organic synthesis.[2] However, its utility is matched by significant health and environmental hazards that demand our utmost respect and diligence.[3][4]

This guide moves beyond mere compliance, offering a procedural and logical framework for the safe handling and disposal of this compound. Our goal is to empower you with the knowledge to manage this chemical responsibly, ensuring the safety of your team and the integrity of our environment.

Part 1: The Hazard Profile - Understanding the "Why"

This compound and its isomers are classified as hazardous materials, primarily due to their acute toxicity and environmental impact.[5] A thorough understanding of these risks is the foundation of a robust safety protocol. Aromatic amines as a class are known for their potential to cause harm, and many are readily absorbed through the skin.[3][4]

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled. Exposure can lead to severe health effects and requires immediate medical attention.[6]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs such as the kidney, liver, heart, and blood through prolonged or repeated exposure.[7]
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects. Release into the environment must be strictly avoided.[5][8]

Given this profile, it is imperative that this compound is never disposed of via standard drains or as common refuse.[9][10] Such actions can lead to significant contamination of water systems and harm to aquatic ecosystems.[4]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. The ultimate destination for this material is a licensed and approved waste disposal facility.[6] The following protocol outlines the necessary steps to ensure safe and compliant disposal from your laboratory.

Step 1: Waste Identification and Segregation

Proper disposal begins at the point of generation. It is critical to segregate waste streams to prevent potentially hazardous reactions.[10]

  • Unused/Expired Product: Pure, unused, or expired this compound should be kept in its original or a compatible, clearly labeled container.

  • Contaminated Labware: This includes items like pipette tips, weighing boats, and contaminated glassware. These should be collected in a designated, puncture-proof container lined with a heavy-duty plastic bag.

  • Contaminated PPE: Gloves, bench paper, and disposable lab coats that have come into contact with the chemical must be disposed of as hazardous waste. Do not discard them in the regular trash.

  • Solvent Rinses: Solutions used to decontaminate glassware or equipment (e.g., ethanol, acetone) are now considered hazardous waste and must be collected in a designated, compatible solvent waste container.

Causality: Aromatic amines can react with other chemicals. Keeping this waste stream separate from incompatible materials like strong acids or oxidizing agents is a critical safety measure.

Step 2: Containerization and Labeling

All waste containing this compound must be collected in robust, leak-proof containers that are compatible with the chemical.

  • Select an Appropriate Container: Use containers approved for hazardous waste collection. Ensure the container material is compatible with aromatic amines and any solvents used.

  • Label Immediately and Clearly: The container must be labeled with the words "Hazardous Waste." The label must also clearly identify the contents, including "this compound" and list all other components (e.g., solvents). Include the approximate concentration or percentage of each component.

  • Affix Hazard Pictograms: Ensure the appropriate GHS pictograms (e.g., skull and crossbones for acute toxicity, environment) are clearly visible on the label.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[10]

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within your laboratory or a nearby approved location for the temporary storage of hazardous waste.

  • Location: The SAA should be in a well-ventilated area, away from general lab traffic and sources of heat or ignition.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.

  • Security: If possible, store in a locked cabinet or area accessible only to authorized personnel.[7]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to a licensed hazardous waste disposal professional.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for the pickup and disposal of chemical waste.

  • Licensed Disposal Company: For facilities without an EHS office, you must contract with a licensed hazardous waste disposal company.[10][11] These companies are equipped to handle, transport, and dispose of toxic chemicals in accordance with all federal and local regulations.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

G start Waste Generation (this compound) pure Pure Chemical or Concentrated Solution start->pure contaminated_solid Contaminated Solids (PPE, Labware) start->contaminated_solid contaminated_liquid Contaminated Liquids (Solvent Rinses) start->contaminated_liquid containerize_pure Step 1: Place in original or approved, sealed container. pure->containerize_pure containerize_solid Step 1: Place in lined, puncture-proof container. contaminated_solid->containerize_solid containerize_liquid Step 1: Place in approved solvent waste container. contaminated_liquid->containerize_liquid label Step 2: Label Container 'Hazardous Waste' + Contents + Hazards containerize_pure->label containerize_solid->label containerize_liquid->label store Step 3: Store in Secondary Containment in SAA label->store contact_ehs Step 4: Contact EHS or Licensed Disposal Vendor store->contact_ehs disposal Final Disposal (e.g., Incineration by Approved Facility) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Part 4: Decontamination and Spill Management

Effective disposal procedures must also account for decontamination and emergency preparedness.

Decontamination Protocol
  • Gross Contamination Removal: Use a disposable tool (e.g., spatula) to remove any solid residues.

  • Solvent Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone). Crucially, this rinseate is now hazardous waste and must be collected in your designated solvent waste container. [9]

  • Wash: After the solvent rinse, wash the equipment thoroughly with soap and water.

  • Surface Cleaning: For benchtop contamination, use absorbent paper to wipe the area with a suitable solvent, followed by a soap and water wash. All used materials must be disposed of as solid hazardous waste.

Spill Response

In the event of a spill, prioritize safety.

  • Evacuate & Ventilate: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[9]

  • Wear PPE: Do not attempt to clean a spill without appropriate PPE, including gloves, safety goggles, a lab coat, and respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area following the decontamination protocol above.

  • Report: Report the incident to your supervisor and EHS department.

Part 5: Regulatory Framework - The Basis of Compliance

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] RCRA creates the comprehensive "cradle-to-grave" framework for hazardous waste management.[12][13]

While this compound may not be individually listed as a "P" or "U" hazardous waste, any waste exhibiting characteristics of toxicity, ignitability, corrosivity, or reactivity is subject to RCRA regulations.[14] Given its known toxicity, waste containing this compound must be managed under these federal guidelines, in addition to any stricter state or local rules.[15] Adherence to the protocols outlined in this guide is the most direct path to ensuring compliance.

By integrating these procedures into your standard laboratory operations, you build a self-validating system of safety and responsibility. This approach not only protects you and your colleagues but also demonstrates a profound commitment to environmental stewardship.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MATERIAL SAFETY DATA SHEETS - 2-Methyl-5-nitroaniline. (n.d.). Cleanchem Laboratories. [Link]

  • Safety Data Sheet - 3-Methyl-2-nitroaniline. (2025). Angene Chemical. [Link]

  • SAFETY DATA SHEET - 2-Methyl-5-nitroaniline. (2025). Thermo Fisher Scientific. [Link]

  • This compound: A Versatile Intermediate for Diverse Industrial Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. [Link]

  • Decontamination Solution Aromatic Amine 2001 Sds. (n.d.). Scribd. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Silver Fern Chemical Inc. [Link]

  • Nitroaniline. (n.d.). PubChem, National Institutes of Health. [Link]

  • 2-METHYL-5-NITROANILINE Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • Identification and Listing of Hazardous Waste Under RCRA. (1980). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Memo Detail - REGULATION OF NITROGLYCERINE UNDER REVISED MIXTURE AND DERIVED-FROM RULES. (2003). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (n.d.). U.S. Environmental Protection Agency. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that innovative research can be conducted safely and effectively. The handling of potent chemical compounds like 3-Methyl-5-nitroaniline, a member of the nitroaniline family, demands a rigorous and well-understood safety protocol. These compounds are known for their toxicity, and ensuring the well-being of laboratory personnel is paramount. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of the "why" behind each personal protective equipment (PPE) recommendation, empowering you to work with confidence and safety.

Understanding the Hazard: Why PPE is Critical

While a specific Safety Data Sheet (SDS) for this compound was not found, the hazards can be inferred from closely related nitroaniline compounds. For instance, 2-Methyl-5-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer[1][2][3]. Similarly, 3-Nitroaniline is also toxic if swallowed, inhaled, or comes into contact with skin, and may cause organ damage through prolonged or repeated exposure. Given these significant health risks, a comprehensive PPE strategy is not just recommended; it is an absolute requirement to prevent acute and chronic health effects.

Key Hazards of Structurally Similar Nitroanilines:

  • Acute Toxicity: Can be harmful or fatal if ingested, inhaled, or absorbed through the skin[1][2][4].

  • Organ Damage: Prolonged or repeated exposure may lead to damage to organs such as the kidneys, liver, heart, and blood.

  • Carcinogenicity: Some related compounds are suspected of causing cancer[1][2][3].

These hazards underscore the necessity of a multi-layered approach to protection, where PPE serves as the last line of defense after engineering and administrative controls.

Core Protective Measures: Your Essential Armor

When handling this compound, a default assumption of high toxicity should guide your PPE selection. The following sections detail the minimum required PPE, with explanations rooted in the chemical's hazardous properties.

Respiratory Protection: Shielding Against Inhalation

As a solid, this compound can form dust, which poses a significant inhalation risk. All handling of the solid compound outside of a closed system should be performed in a certified chemical fume hood to minimize airborne particles.

  • Standard Operations (e.g., weighing, preparing solutions in a fume hood): A NIOSH-approved N95 dust mask or a respirator with particulate filters (conforming to EN 143) is recommended to prevent inhalation of fine powders[5][6].

  • High-Risk Scenarios (e.g., large quantities, potential for aerosolization): In situations where dust generation is significant or ventilation is compromised, a full-facepiece airline respirator in a positive pressure mode should be used[1].

Eye and Face Protection: A Non-Negotiable Barrier

The eyes are particularly vulnerable to chemical splashes and airborne dust. Standard laboratory eyeglasses are insufficient.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166[1][5][7].

  • Enhanced Protection: When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.

Skin and Body Protection: Preventing Dermal Absorption

Given that nitroanilines can be toxic upon skin contact, comprehensive skin and body protection is crucial.

  • Gloves: Handle with chemical-resistant gloves that have been inspected for integrity before use[8]. Nitrile gloves are a common choice for many laboratory chemicals, but it is best practice to consult the glove manufacturer's compatibility chart for specific breakthrough times for aromatic amines and nitro compounds. Always use proper glove removal technique to avoid contaminating your hands.

  • Lab Coat/Clothing: A flame-resistant lab coat is a minimum requirement. For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron over the lab coat is recommended[7]. All protective clothing should be removed before leaving the laboratory.

Summary of Recommended PPE
TaskRespiratory ProtectionEye/Face ProtectionSkin/Body Protection
Weighing/Transfer of Solids N95 dust mask (in fume hood)Safety goggles with side-shieldsChemical-resistant gloves, lab coat
Solution Preparation N95 dust mask (in fume hood)Safety goggles with side-shields, face shield if splashing is possibleChemical-resistant gloves, lab coat, chemical-resistant apron
Use in Closed System Readily available for emergenciesSafety glasses with side-shieldsChemical-resistant gloves, lab coat
Spill Cleanup Full-facepiece respirator with particulate filtersSafety goggles and face shieldImpervious gloves, disposable coveralls

Operational Plan: Safe Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Lab Coat/Coveralls: Put on your lab coat and fasten it completely.

  • Respiratory Protection: If required, fit your respirator or mask. Ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles and, if needed, your face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (Taking Off)
  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with your bare hands.

  • Lab Coat/Coveralls: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Eye and Face Protection: Remove your face shield and goggles from the back.

  • Respiratory Protection: Remove your mask or respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing Contaminated Materials

All disposable PPE that has come into contact with this compound must be treated as hazardous waste.

  • Gloves and other disposables: Place in a designated, sealed hazardous waste container.

  • Contaminated Clothing: Heavily contaminated clothing should be disposed of as hazardous waste. Lightly contaminated lab coats should be professionally laundered by a service familiar with handling contaminated lab wear. Do not take contaminated clothing home.

  • Waste Disposal: All waste must be disposed of in accordance with local, regional, and national regulations[4].

Emergency Response: In Case of Exposure

Immediate action is critical in the event of an exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing[2][4]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids[1][9]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration[2][4]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_actions Required PPE start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing/Handling Solid task_type->weighing Weighing solution Preparing Solution task_type->solution Solution Prep closed_system Use in Closed System task_type->closed_system Closed System spill Spill Cleanup task_type->spill Spill ppe_weighing Fume Hood N95 Respirator Safety Goggles Gloves, Lab Coat weighing->ppe_weighing ppe_solution Fume Hood N95 Respirator Safety Goggles & Face Shield Gloves, Lab Coat, Apron solution->ppe_solution ppe_closed Safety Glasses Gloves, Lab Coat (Respirator on standby) closed_system->ppe_closed ppe_spill Full-Face Respirator Safety Goggles & Face Shield Impervious Gloves, Coveralls spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

References

  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2024). Vertex AI Search.
  • SAFETY DATA SHEET for 2-Methyl-5-nitroaniline. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 3-Nitroaniline. (2024). Sigma-Aldrich.
  • A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6).Srini Chem.
  • SAFETY DATA SHEET for N-Methyl-4-nitroaniline. (2025). Fisher Scientific.
  • 3,4-Diaminobenzoic acid SDS, 619-05-6 Safety D
  • Safety D
  • SAFETY DATA SHEET for 3,4-Diaminobenzoic acid. (2010). Fisher Scientific.
  • SAFETY DATA SHEET for N-Methyl-2-nitroaniline. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-Methyl-5-nitroaniline. (2025). Thermo Fisher Scientific.
  • 2-METHYL-5-NITROANILINE Safety D
  • SAFETY DATA SHEET for 2-Methyl-3-nitroaniline. (2025). Fisher Scientific.
  • 3,4-Diaminobenzoic acid, 97%.Otto Chemie Pvt. Ltd.
  • SAFETY DATA SHEET for 3-Nitroaniline.Sigma-Aldrich/Durham Tech.
  • Material Safety Data Sheet - 3,4-Diaminobenzoic acid, 97%.Cole-Parmer.

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.